2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Description
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Properties
IUPAC Name |
2-chloro-5-iodo-4,6-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClIN2/c1-3-5(9)4(2)11-7(8)6(3)10/h10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTSXOMGTVPLQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1I)C)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What are the properties of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine?
An In-depth Technical Guide to 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Introduction
The pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic versatility make it a privileged structure in drug design. Highly substituted pyridines, such as this compound, represent a class of advanced intermediates that offer a rich platform for the generation of novel molecular entities.
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic pathway, and the potential applications of this compound. While direct experimental data for this specific molecule is not extensively available in public literature, this document leverages established principles of heterocyclic chemistry and data from structurally analogous compounds to provide a robust and scientifically grounded resource for researchers in drug discovery and organic synthesis. The strategic placement of chloro, iodo, amino, and methyl groups on the pyridine ring offers multiple, distinct points for chemical modification, making this compound a highly valuable and versatile building block.
Physicochemical Properties
The following table summarizes the predicted and calculated physicochemical properties of this compound. These values are derived from its chemical structure and provide a baseline for its handling and characterization.
| Property | Value | Source |
| Molecular Formula | C₇H₈ClIN₂ | Calculated |
| Molecular Weight | 282.51 g/mol | Calculated |
| IUPAC Name | This compound | Standard Nomenclature |
| CAS Number | 889945-37-9 | |
| Predicted LogP | 2.9 - 3.5 | Calculated (Analog-based) |
| Predicted pKa | ~3.0 (for the pyridinium ion) | Analog-based[1] |
| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds[2] |
Proposed Synthesis and Purification Workflow
The synthesis of this compound can be logically approached from a commercially available starting material, 3-Amino-4,6-dimethylpyridine, via a sequential halogenation strategy. The following workflow is proposed based on well-established procedures for the functionalization of aminopyridine rings.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Step 1 - Synthesis of 3-Amino-2-chloro-4,6-dimethylpyridine
This protocol describes the regioselective chlorination of the starting material at the C2 position, which is activated by the C3 amino group.
Rationale: The amino group at C3 is an ortho-, para-director. The C2 and C4 positions are activated towards electrophilic substitution. As C4 is already substituted, the incoming electrophile (Cl+) is directed primarily to the C2 position. N-Chlorosuccinimide (NCS) is a mild and effective source of electrophilic chlorine suitable for this transformation.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Amino-4,6-dimethylpyridine (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to dissolve the starting material completely.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired intermediate.
Experimental Protocol: Step 2 - Synthesis of this compound
This protocol details the iodination of the chlorinated intermediate. The procedure is adapted from a known method for the iodination of a similar aminopyridine substrate[2].
Rationale: The existing substituents (amino, chloro, methyl groups) collectively activate the C5 position for further electrophilic substitution. Iodine monochloride (ICl) in an acidic medium like glacial acetic acid is an effective reagent system for the iodination of activated pyridine rings[2].
Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, add 3-Amino-2-chloro-4,6-dimethylpyridine (1.0 eq).
-
Solvent and Reagent Addition: Add glacial acetic acid, followed by Iodine Monochloride (ICl) (1.1 eq)[2].
-
Reaction: Heat the reaction mixture to 70 °C and stir for 16 hours[2].
-
Monitoring: Monitor the reaction for the consumption of the starting material using TLC and/or LC-MS.
-
Workup: After completion, cool the mixture to room temperature. Carefully quench the reaction by the slow, portion-wise addition of solid sodium bicarbonate until gas evolution ceases. Dilute with water and ethyl acetate[2].
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase multiple times with ethyl acetate[2].
-
Purification: Combine all organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude residue should be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound[2].
Anticipated Spectroscopic Analysis
While experimental spectra are not available, the structure of the molecule allows for a detailed prediction of its key spectroscopic features.
-
¹H NMR Spectroscopy:
-
Aromatic Proton: A single singlet is expected for the proton at the C5 position of the pyridine ring in the precursor, which will be absent in the final product. The final product should have no aromatic proton signals.
-
Amine Protons (-NH₂): A broad singlet is expected, typically in the range of δ 4.0-5.5 ppm. The chemical shift can vary with concentration and solvent.
-
Methyl Protons (-CH₃): Two distinct singlets are expected for the two non-equivalent methyl groups at the C4 and C6 positions. These would likely appear in the δ 2.2-2.7 ppm range.
-
-
¹³C NMR Spectroscopy:
-
Seven distinct signals are expected, corresponding to the seven carbon atoms in the molecule.
-
The carbon bearing the iodine (C5) would be shifted significantly upfield (δ ~80-100 ppm).
-
The carbons attached to chlorine (C2) and nitrogen (C3, C6) would appear in the δ 140-160 ppm range.
-
The two methyl carbons would resonate in the upfield region (δ ~15-25 ppm).
-
-
Mass Spectrometry (MS):
-
The Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum should show a clear molecular ion peak [M]+ or protonated molecular ion peak [M+H]+.
-
A characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would be expected, confirming the presence of chlorine in the molecule.
-
Chemical Reactivity and Potential Applications
The trifunctional nature of this compound makes it a highly valuable building block for creating diverse molecular libraries for drug discovery. The differential reactivity of its functional groups allows for selective and sequential modifications.
Caption: Key reaction pathways for derivatization.
-
C5-Iodo Position: The carbon-iodine bond is the most reactive site for metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, heteroaryl, alkynyl, and amino moieties via well-established methods like Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This versatility is crucial for structure-activity relationship (SAR) studies.
-
C2-Chloro Position: The carbon-chlorine bond is less reactive than the C-I bond in cross-coupling reactions, enabling selective functionalization at the C5 position. However, the C-Cl bond can undergo nucleophilic aromatic substitution (SNAr) under more forcing conditions or with strong nucleophiles.
-
C3-Amino Group: The primary amine is a versatile handle for a variety of transformations. It can be acylated, sulfonated, or used in reductive amination protocols to introduce a wide range of substituents, which can modulate the compound's physicochemical properties and biological activity. Aminopyridines are considered valuable pharmacophores in drug design, often serving as safer alternatives to anilines[3].
The combination of these features makes this molecule an ideal starting point for synthesizing inhibitors of kinases, proteases, and other enzyme targets, as substituted aminopyridines are prevalent in many approved drugs and clinical candidates.
Safety and Handling
While no specific safety data sheet (SDS) exists for this compound, data from closely related analogs like 2-chloro-5-iodopyridin-4-amine provides guidance on its potential hazards[4].
-
Hazard Classification (Anticipated):
-
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Always consult a comprehensive SDS for analogous compounds and perform a thorough risk assessment before handling.
References
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
- General procedure for the synthesis of 2-chloro-3-iodo-4-pyridinamine from 2-chloro-4-aminopyridine. ChemicalBook.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2023). PMC.
- Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. (2022). PMC.
- 2-CHLORO-3-FLUORO-5-IODO-4-METHYLPYRIDINE. SpectraBase.
- Scope of the reaction with various substituted 2‐aminopyridines.
- Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99%. LookChem.
- Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N-Cyclopropyl Enamines. (2021).
- N‐Iodo‐4‐N,N‐Dimethylaminopyridinium Iodide; A New Green Iodination Reagent for Regioselective Mono and Di Iodination of Phenols and Anilines in Water with Good E‐Factor. (2023).
- 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activ
- 2-CHLORO-3-IODOPYRIDIN-4-AMINE | 909036-46-0. ChemicalBook.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PMC.
- Preparation method of 2-chloro-4-iodo-5-methylpyridine. (2013).
- 6-Bromo-2-chloro-4-iodopyridin-3-amine. Sigma-Aldrich.
- Organic Syntheses Procedure. Organic Syntheses.
- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2016). Royal Society of Chemistry.
- 2-Chloro-5-iodopyridin-4-amine | C5H4ClIN2. PubChem.
Sources
- 1. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99% [whsysbio.net]
- 2. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-iodopyridin-4-amine | C5H4ClIN2 | CID 45480366 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Executive Summary & Chemical Identity[1]
2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine is a highly functionalized pyridine scaffold serving as a critical intermediate in the synthesis of next-generation pharmaceuticals, particularly Dihydroorotate Dehydrogenase (DHODH) inhibitors and Protein Kinase inhibitors (e.g., ERK2). Its structure features a unique substitution pattern where the pyridine ring is fully substituted (pentasubstituted), providing specific electronic and steric properties that are exploited in high-affinity ligand design.
This guide details the structural logic, synthesis protocols, and reactivity profile of this compound, designed for medicinal chemists and process engineers.
Chemical Identification Data
| Property | Specification |
| CAS Number | 2197057-54-6 |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₈ClIN₂ |
| Molecular Weight | 282.51 g/mol |
| SMILES | Cc1nc(Cl)c(N)c(C)c1I |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| Key Precursor | 2-Chloro-4,6-dimethylpyridin-3-amine (CAS 140413-40-7) |
Structural Analysis & Reactivity Logic
The synthesis and utility of this compound are governed by the electronic interplay of its substituents. Understanding these "Directing Effects" is crucial for validating the synthesis protocol.
Electronic Directing Effects (Regiochemistry)
The precursor, 2-Chloro-4,6-dimethylpyridin-3-amine , has only one unsubstituted carbon at Position 5 . The success of electrophilic iodination at this position is driven by a convergence of directing groups:
-
4-Methyl & 6-Methyl (Activating, Ortho-Directing): Both methyl groups are strongly activating and direct electrophiles to the ortho position. For both methyls, Position 5 is ortho, creating a "double activation" effect.
-
2-Chloro (Deactivating, Para-Directing): Halogens are deactivating but direct ortho/para. Position 5 is para to the Chlorine, reinforcing the direction to this site.
-
3-Amino (Activating, Meta-Directing relative to Pos 5): While the amino group is the strongest activator, its ortho and para positions (2, 4, 6) are already blocked. It exerts a meta-directing influence on Position 5, which is generally weak, but the overwhelming activation from the methyls and direction from the chlorine dominate.
Visualization: Convergence of Electronic Effects
The following diagram illustrates why Position 5 is the exclusive site for iodination.
Caption: Electronic convergence on Position 5. Green arrows indicate strong activation; red dashed arrow indicates directing influence.
Synthesis Protocol
Objective: Selective iodination of 2-chloro-4,6-dimethylpyridin-3-amine. Standard Yield: 85-93% Purity Target: >98% (HPLC)
Reagents & Materials[5][6][7]
-
Substrate: 2-Chloro-4,6-dimethylpyridin-3-amine (1.0 eq)
-
Iodinating Agent: N-Iodosuccinimide (NIS) (1.1 - 1.2 eq)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Catalyst (Optional): Trifluoroacetic acid (TFA) (0.1 eq) to accelerate reaction if sluggish.
Step-by-Step Methodology
-
Preparation: Charge a reaction vessel with 2-Chloro-4,6-dimethylpyridin-3-amine and anhydrous Acetonitrile (MeCN) (concentration ~0.2 M). Ensure the system is under an inert atmosphere (Nitrogen or Argon).
-
Addition: Cool the solution to 0°C. Add N-Iodosuccinimide (NIS) portion-wise over 15 minutes. Note: Portion-wise addition prevents localized over-concentration and exotherms.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4–12 hours. Monitor conversion via TLC (Hexane:EtOAc 3:1) or LC-MS. The product should appear as a less polar spot compared to the starting material.
-
Quenching: Once conversion is >95%, quench the reaction by adding 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution. This reduces any unreacted iodine species (indicated by the disappearance of brown/yellow color).
-
Work-up:
-
Dilute with water and extract with Ethyl Acetate (EtOAc) (3x).
-
Wash combined organics with brine.
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.
-
-
Purification: If necessary, purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes). In many cases, the crude solid can be recrystallized from Ethanol/Water.
Synthesis Workflow Diagram
Caption: Step-by-step iodination workflow using NIS in Acetonitrile.
Applications in Drug Discovery[5][8]
This scaffold is a "privileged structure" in medicinal chemistry due to its ability to undergo orthogonal functionalization.
Chemoselective Cross-Coupling
The molecule contains two halogen handles with distinct reactivities:
-
C-I (Position 5): The C-I bond is significantly weaker and more labile than the C-Cl bond. It undergoes Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) preferentially at room temperature or mild heating.
-
C-Cl (Position 2): The C-Cl bond is adjacent to the ring nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SnAr) or higher-temperature Pd-coupling after the C-I bond has been reacted.
Therapeutic Relevance
-
DHODH Inhibitors: Used as a core fragment in the synthesis of inhibitors for Dihydroorotate Dehydrogenase, a target for autoimmune diseases (Rheumatoid Arthritis, Multiple Sclerosis) and Acute Myelogenous Leukemia (AML). The 3-amino group often forms part of an amide linkage, while the 5-position is arylated to extend into the hydrophobic pocket of the enzyme [1, 2].
-
Kinase Inhibitors: The polysubstituted pyridine mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases like ERK2.
References
-
US Patent 2022/0089568 A1. Dihydroorotate Dehydrogenase Inhibitors. (2022). Describes the use of 2-chloro-4,6-dimethylpyridin-3-amine as a starting material for inhibitor synthesis. Link
-
Arctom Scientific. Product Catalog: this compound (CAS 2197057-54-6). Verified chemical identity and CAS assignment.[1][2] Link
-
Life Chemicals. Building Blocks Collection. Confirmation of SMILES and structural data for CAS 2197057-54-6. Link
-
ChemicalBook. Precursor Data: 2-Chloro-4,6-dimethylpyridin-3-amine (CAS 140413-40-7).[3][4][5]Link
Sources
- 1. 1781514-30-4 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine AKSci 3978EE [aksci.com]
- 2. CAS:1781514-30-4, 5-Bromo-2-chloro-4,6-dimethylpyridin-3-amine-毕得医药 [bidepharm.com]
- 3. 129432-25-3|2,6-Dichloro-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 4. 133627-45-9|2-Chloro-4-methylpyridin-3-amine|BLD Pharm [bldpharm.com]
- 5. 164666-68-6|6-Chloro-2-methylpyridin-3-amine|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Structure Elucidation of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Abstract
The unambiguous structural determination of novel chemical entities is a cornerstone of modern drug discovery and materials science. Polysubstituted aromatic heterocycles, such as 2-chloro-5-iodo-4,6-dimethylpyridin-3-amine, present a significant analytical challenge due to the dense arrangement of substituents, which can confound spectral interpretation. This guide provides a comprehensive, in-depth walkthrough of the multi-technique approach required for the rigorous structure elucidation of this specific molecule. Written for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods. It details the causality behind experimental choices, establishing a self-validating analytical workflow that combines High-Resolution Mass Spectrometry (HRMS), advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and definitive single-crystal X-ray crystallography. Each section provides not only the theoretical grounding but also field-proven protocols and data interpretation strategies, ensuring scientific integrity and fostering a deep understanding of the elucidation process.
Part 1: Introduction and Strategic Overview
The structural hypothesis for a novel compound is often derived from its synthetic pathway. For this compound, a plausible synthesis could involve the sequential halogenation and amination of a 4,6-dimethylpyridine precursor. However, such pathways can yield multiple isomers, necessitating a robust and orthogonal analytical strategy to confirm the precise substitution pattern.
Our approach is systematic:
-
Elemental Composition & Isotopic Signature: Confirm the molecular formula using HRMS, paying close attention to the unique isotopic pattern imparted by the chlorine and iodine atoms.
-
Connectivity & Framework Mapping: Employ a suite of NMR experiments (¹H, ¹³C, HSQC, and HMBC) to piece together the molecular backbone and definitively place each substituent on the pyridine ring.
-
Absolute Structure Confirmation: Obtain the irrefutable three-dimensional structure through single-crystal X-ray diffraction, the gold standard for molecular structure determination.
This logical progression, from the foundational formula to the complete 3D architecture, ensures that each piece of evidence corroborates the others, leading to an unassailable structural assignment.
Caption: Overall workflow for structure elucidation.
Part 2: High-Resolution Mass Spectrometry (HRMS) – The Molecular Blueprint
Expertise & Rationale: Before delving into complex connectivity, we must first confirm the most fundamental property: the molecular formula. HRMS provides mass measurements with high accuracy (typically <5 ppm), allowing for the determination of a compound's elemental composition.[1][2] For a molecule containing chlorine and iodine, HRMS is particularly powerful, as the distinct isotopic abundances of these halogens create a unique "fingerprint" in the mass spectrum.[3]
Protocol: LC-HRMS Analysis
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v).
-
Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or FT-ICR mass spectrometer coupled with a UHPLC system.[4][5]
-
Ionization Mode: Employ positive electrospray ionization (ESI+) to generate the protonated molecular ion, [M+H]⁺.
-
Mass Analysis: Acquire data in full scan mode over a mass range of m/z 100-500.
-
Data Processing: Use formula prediction software to compare the measured accurate mass of the [M+H]⁺ ion against theoretical masses for potential formulas.[2][6]
Expected Data & Interpretation
The molecular formula for this compound is C₇H₈ClIN₂. The presence of one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) and one iodine atom (¹²⁷I is ~100% abundant) will generate a characteristic isotopic pattern for the molecular ion cluster.[7][8]
| Parameter | Theoretical Value | Expected Observation | Purpose |
| Molecular Formula | C₇H₈ClIN₂ | - | Target Formula |
| [M+H]⁺ (using ³⁵Cl, ¹²⁷I) | 297.9446 | m/z 297.9446 ± 5 ppm | Confirms primary elemental composition.[9] |
| [M+2+H]⁺ (using ³⁷Cl, ¹²⁷I) | 299.9417 | m/z 299.9417 ± 5 ppm | Confirms the presence of one chlorine atom. |
| Intensity Ratio (M:[M+2]) | ~3:1 | ~3:1 | Validates the presence of a single chlorine atom.[7][10] |
The observation of the [M+H]⁺ ion at the calculated accurate mass, coupled with the correct 3:1 isotopic pattern for the [M+2+H]⁺ peak, provides powerful, self-validating evidence for the proposed molecular formula.
Part 3: NMR Spectroscopy – Assembling the Molecular Puzzle
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule in solution.[11][12] By combining one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC) experiments, a complete picture of the molecular framework can be constructed.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[13][14]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[15]
-
Experiments: Acquire standard ¹H, ¹³C{¹H}, HSQC, and HMBC spectra.
1D NMR (¹H and ¹³C): Atom and Environment Count
Expertise & Rationale: ¹H NMR provides information on the number and electronic environment of protons, while ¹³C NMR does the same for carbon atoms.[4][16] For our target molecule, we expect to see distinct signals for the two methyl groups and the amine protons, with no signals in the aromatic proton region (typically 6-9 ppm) as the ring is fully substituted.
Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale |
| 4-CH₃ | ~2.3-2.6 | ~18-22 | Methyl group adjacent to N and C-I. |
| 6-CH₃ | ~2.5-2.8 | ~22-26 | Methyl group adjacent to N and C-Cl. |
| 3-NH₂ | ~4.0-5.5 (broad) | - | Amine protons, often broad and exchangeable. |
| C2 | - | ~150-158 | Carbon bearing chlorine, deshielded. |
| C3 | - | ~135-145 | Carbon bearing the amine group. |
| C4 | - | ~145-155 | Carbon bearing a methyl group. |
| C5 | - | ~85-95 | Carbon bearing iodine; strong shielding effect. |
| C6 | - | ~155-165 | Carbon bearing a methyl group and adjacent to N. |
Note: Chemical shift predictions are based on substituent effects on pyridine rings. Actual values may vary.[17][18][19]
2D NMR (HSQC and HMBC): Forging the Connections
Expertise & Rationale: While 1D NMR provides the pieces, 2D NMR shows how they connect.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates a proton to the carbon it is attached to (¹JCH). This allows us to unambiguously link the proton signals of the methyl groups to their corresponding carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the overall structure. It shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH), allowing us to connect different parts of the molecule, including across quaternary (non-protonated) carbons.[20][21]
Caption: Key HMBC correlations confirming substituent positions.
Interpreting HMBC Data to Confirm Connectivity:
-
Placing the Methyl Groups:
-
The protons of the 4-CH₃ group should show a strong correlation to the quaternary carbon at C5 (a two-bond correlation, ²J) and the amine-bearing carbon at C3 (a three-bond correlation, ³J).[22]
-
The protons of the 6-CH₃ group should show a strong correlation to the iodine-bearing carbon at C5 (³J) and the chlorine-bearing carbon at C2 (³J).
-
-
Confirming the Halogen and Amine Positions: The network of correlations from the two distinct methyl groups to C2, C3, and C5 provides a cross-validating framework that locks in the positions of the chlorine, amine, and iodine substituents, respectively. The absence of other correlations confirms the proposed 2,3,5-substitution pattern.
Part 4: Single-Crystal X-ray Crystallography – The Definitive Proof
Expertise & Rationale: While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray diffraction offers the ultimate, unambiguous proof by determining the precise spatial arrangement of every atom in the crystal lattice.[23][24] It provides definitive data on bond lengths, bond angles, and absolute connectivity, leaving no room for doubt.
Protocol: Crystal Growth and Data Collection
-
Crystal Growth: High-quality single crystals are paramount.[25] A common and effective method is slow evaporation:
-
Dissolve a high-purity sample of the compound in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate) to create a saturated solution.
-
Transfer the solution to a small vial.
-
Cover the vial with parafilm and pierce a few small holes with a needle.[26]
-
Allow the solvent to evaporate slowly and undisturbed over several days.
-
-
Crystal Selection and Mounting: Using a microscope, select a single, well-formed crystal with sharp edges and no visible defects (approx. 0.1-0.25 mm in size).[25] Mount the crystal on a goniometer head.
-
Data Collection:
-
Use a modern X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[24]
-
Cool the crystal under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion and improve data quality.
-
Collect a full sphere of diffraction data.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson methods to generate an initial electron density map.
-
Refine the model by fitting the atomic positions to the electron density map, resulting in the final, precise 3D structure.[23]
-
Data Presentation and Validation
The final output is a crystallographic information file (CIF) containing the precise coordinates of every atom. This data confirms the connectivity established by NMR and provides invaluable geometric information. The resulting 3D model serves as the ultimate validation of the structural elucidation process.
Conclusion
The structure elucidation of this compound is a prime example of the necessity for a multi-faceted, orthogonal analytical approach. High-Resolution Mass Spectrometry provides the foundational confirmation of the elemental formula and the presence of key halogen atoms. A comprehensive suite of 1D and 2D NMR experiments then meticulously pieces together the molecular framework, establishing the precise connectivity of all substituents. Finally, single-crystal X-ray crystallography delivers the definitive, irrefutable three-dimensional structure. By following this rigorous, self-validating workflow, researchers and drug development professionals can assign molecular structures with the highest degree of scientific confidence, a critical requirement for advancing chemical and pharmaceutical research.
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NIH. (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. Available at: [Link]
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Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]
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physical and chemical properties of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Technical Guide: An In-Depth Analysis of 2-Chloro-5-iodopyridin-4-amine
A Note to the Reader: Initial research for the did not yield specific data within the public domain. This suggests the compound may be a novel synthetic target or a specialized intermediate not widely documented. To provide a comprehensive and technically valuable resource, this guide will focus on the closely related and well-characterized analogue, 2-Chloro-5-iodopyridin-4-amine (CAS Number: 800402-12-4). This compound shares the core 2-chloro-5-iodopyridine scaffold with an amino functional group, offering relevant insights into the chemical behavior of this class of molecules.
Introduction and Strategic Importance
2-Chloro-5-iodopyridin-4-amine is a trifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1] The pyridine core, a privileged structure in numerous bioactive molecules, is strategically substituted to allow for sequential and regioselective chemical modifications. The presence of a chlorine atom at the 2-position, an iodine atom at the 5-position, and an amine group at the 4-position makes this molecule a versatile building block for the synthesis of more complex chemical entities.[2]
The differential reactivity of the C-Cl and C-I bonds in metal-catalyzed cross-coupling reactions, coupled with the nucleophilic and directing properties of the amino group, provides a powerful platform for generating diverse molecular libraries. This guide offers a senior application scientist's perspective on the core physical and chemical properties, synthesis, and handling of this important synthetic intermediate.
Molecular Structure and Identification
The foundational step in understanding the utility of any chemical compound is a thorough characterization of its structure and identifiers.
Chemical Structure
The molecular structure of 2-Chloro-5-iodopyridin-4-amine is depicted below.
Nomenclature and Identifiers
-
Systematic Name: 2-chloro-5-iodopyridin-4-amine[3]
-
Common Synonyms: 4-Amino-2-chloro-5-iodopyridine[4]
-
CAS Number: 800402-12-4[3]
-
Molecular Formula: C₅H₄ClIN₂[4]
-
InChI Key: DEJUUKULVAIMNF-UHFFFAOYSA-N[4]
Physical and Spectroscopic Properties
A comprehensive understanding of the physical and spectroscopic properties is crucial for handling, reaction setup, and product characterization.
Physical Properties
The table below summarizes the key physical properties of 2-Chloro-5-iodopyridin-4-amine.
| Property | Value | Source(s) |
| Molecular Weight | 254.46 g/mol | [3][4] |
| Appearance | Solid | [4] |
| Melting Point | 125-129 °C | [4] |
| Boiling Point (Predicted) | 367.75 °C at 760 mmHg | [2][5] |
| Density (Predicted) | 2.139 g/cm³ | [2][5] |
| Solubility | Moderately soluble in polar organic solvents, limited solubility in water. | [1] |
| Flash Point (Predicted) | 176.21 °C | [2][5] |
| pKa (Predicted) | 2.96 ± 0.42 | [2] |
| LogP (Predicted) | 2.503 | [2] |
Note: Some physical properties are predicted based on computational models and should be used as estimates.
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the protons of the amine group. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating nature of the amino group.
-
¹³C NMR: The carbon NMR spectrum will display five signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to the nitrogen, chlorine, and iodine atoms will exhibit characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (254.46 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.[3]
Chemical Properties and Reactivity
The synthetic utility of 2-Chloro-5-iodopyridin-4-amine stems from the distinct reactivity of its functional groups.
Cross-Coupling Reactions
The presence of both chloro and iodo substituents makes this compound an excellent substrate for regioselective cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for selective functionalization at the 5-position while leaving the 2-chloro group intact for subsequent transformations. This differential reactivity is a cornerstone of its utility in building complex molecules.[2]
Reactions of the Amino Group
The amino group at the 4-position is a versatile handle for further derivatization. It can undergo a variety of reactions, including:
-
Acylation to form amides.
-
Alkylation to form secondary or tertiary amines.
-
Diazotization to form a diazonium salt, which can then be displaced by a wide range of nucleophiles.
The presence of the electron-withdrawing halogens can modulate the nucleophilicity of this amino group.
Synthesis Protocol
The synthesis of 2-Chloro-5-iodopyridin-4-amine is typically achieved through the electrophilic iodination of 2-chloro-4-aminopyridine.
Synthetic Workflow
Detailed Experimental Procedure
Causality: This procedure utilizes N-iodosuccinimide (NIS) as a mild and effective electrophilic iodinating agent. Acetonitrile is chosen as the solvent due to its ability to dissolve the starting material and its suitable boiling point for the reaction temperature. The basic workup is necessary to neutralize the reaction mixture and deprotonate the product for efficient extraction into an organic solvent.[6]
-
Reaction Setup: Under a nitrogen atmosphere, dissolve 2-chloro-4-aminopyridine (1.0 equivalent) in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.[6]
-
Heating: Heat the solution to 70°C in an oil bath.[6]
-
Addition of Iodinating Agent: Slowly add N-iodosuccinimide (NIS) (1.2 equivalents) to the heated solution.[6]
-
Reaction: Stir the reaction mixture at 70°C for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]
-
Work-up:
-
Purification:
Safety and Handling
Proper safety precautions are essential when working with halogenated aromatic compounds.
-
Hazard Classification: This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye damage (Eye Damage, Category 1).[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[7]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[8]
Applications in Research and Development
2-Chloro-5-iodopyridin-4-amine is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[2]
-
Pharmaceuticals: It serves as a key building block for the development of kinase inhibitors for cancer therapy, as well as compounds targeting neurological disorders.[9][10]
-
Agrochemicals: The substituted pyridine core is found in various pesticides and herbicides.[9]
-
Materials Science: This compound can be used in the synthesis of novel organic materials with potential applications in electronics.[9]
Conclusion
2-Chloro-5-iodopyridin-4-amine is a strategically designed synthetic intermediate that offers a high degree of versatility for chemical derivatization. Its well-defined physical properties and predictable reactivity, particularly the regioselective functionalization of the C-I bond, make it a valuable tool for researchers in drug discovery and materials science. A thorough understanding of its synthesis, handling, and chemical behavior, as outlined in this guide, is paramount for its effective and safe utilization in the laboratory.
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An In-depth Technical Guide to 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine: Synthesis, Properties, and Applications
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine, a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. Due to the specific substitution pattern of this molecule, detailed experimental data is not extensively available in public literature. Therefore, this guide combines direct information where possible with expert analysis based on analogous compounds to project its chemical behavior, synthesis, and potential utility.
Core Molecular Attributes
Based on its chemical name, the fundamental properties of this compound can be determined. The pyridine core is substituted with a chlorine atom at the 2-position, an iodine atom at the 5-position, two methyl groups at the 4- and 6-positions, and an amine group at the 3-position.
| Property | Value |
| Molecular Formula | C₇H₈ClIN₂ |
| Molecular Weight | 282.51 g/mol |
| Canonical SMILES | CC1=C(C(=C(N=C1Cl)C)I)N |
The structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
A potential synthetic approach could start from 2-chloro-4,6-dimethylpyridin-3-amine, which can be synthesized through various methods. The subsequent iodination would likely be directed to the 5-position due to the activating effect of the amino group.
Step-by-step iodination (hypothetical protocol based on analogous reactions):
-
To a solution of 2-chloro-4,6-dimethylpyridin-3-amine in a suitable solvent such as glacial acetic acid, add an iodinating agent like N-iodosuccinimide (NIS) or iodine monochloride (ICl).
-
The reaction mixture is stirred at room temperature or gently heated to facilitate the electrophilic substitution.
-
Progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the product is extracted using an organic solvent.
-
Purification of the crude product can be achieved by column chromatography to yield the desired this compound.
This proposed pathway is based on general procedures for the halogenation of substituted pyridines.[1]
Potential Applications in Drug Discovery
Halogenated pyridines are a cornerstone in medicinal chemistry due to their ability to serve as versatile scaffolds and key intermediates in the synthesis of complex bioactive molecules.[2] The presence of chloro and iodo substituents on the pyridine ring of this compound offers multiple avenues for further chemical modification, making it a valuable building block for creating libraries of compounds for drug screening.
The chloro and iodo groups can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functional groups at these positions.[3] This is particularly relevant in the development of kinase inhibitors, where substituted pyridines often form the core structure that interacts with the hinge region of the enzyme's active site. For instance, a related compound, 2-chloro-4-iodo-5-methylpyridine, is noted as an intermediate for preparing protein kinase ERK2 inhibitors.[4][5]
The amino group at the 3-position provides a site for amide bond formation or other derivatizations, further expanding the chemical space that can be explored from this scaffold. The methyl groups at the 4- and 6-positions can influence the molecule's conformation and metabolic stability.
Safety and Handling
Specific safety data for this compound is not available. However, based on the safety profiles of structurally similar compounds like other halogenated and aminated pyridines, the following precautions are advised:
-
General Handling : Handle in a well-ventilated area, preferably in a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Toxicology : Similar compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled.[7][8] They can cause skin and eye irritation.[6]
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.
For more detailed safety information, it is recommended to consult the Safety Data Sheets (SDS) of analogous compounds such as 2-chloro-4,6-dimethylpyridine and other iodo- and amino-substituted pyridines.[6]
Conclusion
This compound represents a potentially valuable, yet underexplored, chemical entity for research and development, particularly in the pharmaceutical sector. Its polysubstituted and halogenated pyridine structure makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. While direct experimental data is sparse, this guide provides a solid foundation for its molecular properties, a plausible synthetic strategy, and its potential role in drug discovery based on established chemical principles and data from analogous structures. Researchers working with this or similar compounds should proceed with the recommended safety precautions.
References
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An In-Depth Technical Guide to the Solubility of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine in Organic Solvents
Introduction: The Critical Role of Solubility in Scientific Advancement
In the realms of pharmaceutical development, agrochemical research, and materials science, the solubility of a chemical entity is a cornerstone property that dictates its utility and applicability. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is not merely academic; it is a critical parameter that influences everything from reaction kinetics and purification strategies to bioavailability and formulation design.[1][2] Poor solubility can be a significant impediment, leading to challenges in creating effective drug delivery systems, inconsistent results in biological assays, and difficulties in manufacturing processes.[3]
This guide provides an in-depth technical exploration of the solubility of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine , a substituted pyridine derivative. As no specific experimental solubility data for this compound is readily available in public literature, this document serves as a comprehensive manual, blending theoretical principles with actionable experimental protocols. It is designed to empower the researcher to predict, systematically measure, and understand the solubility of this molecule in a variety of organic solvents.
Section 1: Molecular Profile and Theoretical Solubility Prediction
The fundamental principle of "like dissolves like" governs solubility, meaning a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[4][5][6] To predict the solubility of this compound, we must first dissect its molecular structure to understand its intrinsic physicochemical properties.
The structure consists of a pyridine ring substituted with several functional groups, each contributing to the molecule's overall characteristics:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom's lone pair of electrons makes it a hydrogen bond acceptor and imparts a degree of polarity to the molecule.[7]
-
Amine Group (-NH₂): This primary amine group is a key feature. The N-H bonds can act as hydrogen bond donors, and the nitrogen's lone pair can act as a hydrogen bond acceptor. This group significantly increases the potential for interaction with polar, protic solvents.[1]
-
Chloro (-Cl) and Iodo (-I) Groups: These halogen substituents are electronegative, creating dipole moments and contributing to the molecule's overall polarity. They also increase the molecular weight and size, which can sometimes temper solubility.
-
Methyl (-CH₃) Groups: These are non-polar, hydrophobic alkyl groups. Their presence increases the non-polar character of the molecule, which will favor solubility in less polar solvents.
Overall Predicted Profile:
This compound is a molecule with a complex blend of polar and non-polar characteristics.
-
The presence of the amine group and the pyridine nitrogen suggests it will exhibit some solubility in polar protic solvents (like alcohols) and polar aprotic solvents (like DMSO or DMF) through hydrogen bonding and dipole-dipole interactions.
-
The hydrophobic methyl groups and the overall size of the molecule suggest it will also have some affinity for less polar solvents (like dichloromethane or ethyl acetate).
-
It is unlikely to be highly soluble in purely non-polar solvents like hexane, as the energy required to break the solute-solute interactions (potentially strong due to hydrogen bonding) would not be compensated by weak van der Waals forces with the solvent.[8][9]
Section 2: A Guide to Solvent Selection
A systematic approach to solubility determination involves testing the compound in a range of solvents that span the polarity spectrum. This allows for the construction of a comprehensive solubility profile. Solvents are typically classified into three main categories:
-
Polar Protic Solvents: These solvents can donate hydrogen bonds (e.g., water, methanol, ethanol). They are effective at solvating solutes that can also participate in hydrogen bonding.[10]
-
Polar Aprotic Solvents: These solvents have dipole moments but cannot donate hydrogen bonds (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile). They are good solvents for polar solutes.[10]
-
Non-Polar Solvents: These solvents have low dielectric constants and are not effective at solvating polar molecules (e.g., Hexane, Toluene, Diethyl Ether). They primarily interact through weak van der Waals forces.[4][5]
Based on the analysis in Section 1, a researcher should prioritize testing in polar aprotic and polar protic solvents, with select non-polar solvents included to define the boundaries of its solubility.
Table 1: Recommended Organic Solvents for Solubility Testing
| Solvent Class | Solvent Name | Polarity Index | Dielectric Constant (20°C) | Rationale for Inclusion |
|---|---|---|---|---|
| Polar Protic | Methanol | 5.1 | 33.0 | Potential for H-bonding with the amine and pyridine groups. |
| Ethanol | 4.3 | 24.5 | Similar to methanol, common in synthesis and formulation. | |
| Isopropanol | 3.9 | 19.9 | A less polar alcohol to test the effect of increasing alkyl chain length. | |
| Polar Aprotic | Acetonitrile | 5.8 | 37.5 | A polar solvent with a strong dipole moment. |
| Acetone | 5.1 | 20.7 | A common polar aprotic solvent. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47.0 | A highly polar solvent, often capable of dissolving poorly soluble compounds.[3] | |
| Ethyl Acetate | 4.4 | 6.0 | A moderately polar solvent, common in chromatography and extraction. | |
| Slightly Non-Polar | Dichloromethane (DCM) | 3.1 | 9.1 | A common solvent for organic reactions with slight polarity. |
| Tetrahydrofuran (THF) | 4.0 | 7.6 | An ether with some polarity, often a good solvent for a range of compounds. | |
| Non-Polar | Toluene | 2.4 | 2.4 | A non-polar aromatic solvent. |
| | Hexane | 0.1 | 1.9 | A classic non-polar solvent to establish a lower bound for solubility. |
Section 3: Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data relies on robust and well-controlled experimental methods. Two primary methods are employed in drug discovery and chemical research: the thermodynamic "shake-flask" method, which is considered the gold standard for equilibrium solubility, and kinetic high-throughput methods for rapid screening.[3][11]
Protocol 1: Thermodynamic Equilibrium Solubility via the Shake-Flask Method
This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid solute.[12][13] It is the most reliable method for determining thermodynamic solubility.
Causality and Self-Validation: The core principle is to allow the system to reach a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. The presence of excess solid material throughout the experiment ensures that the solution remains saturated. Analyzing samples at multiple time points (e.g., 24 and 48 hours) validates that equilibrium has been reached when the concentration no longer changes.[13]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials (e.g., 5-10 mg in a 4 mL vial). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the selected organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a defined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[12][13]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Then, separate the saturated supernatant from the solid. This is a critical step and is best achieved by centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.45 µm PTFE).[12]
-
Sample Preparation for Analysis: Immediately after filtration, dilute an aliquot of the clear supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.[14]
-
Calculation: Calculate the solubility in units of mg/mL or mol/L, accounting for the dilution factor.
Protocol 2: Kinetic Solubility via High-Throughput Screening (HTS)
This method is used for rapid screening of a large number of compounds and provides a measure of "kinetic solubility."[3][11] It measures the concentration at which a compound, dissolved in a concentrated stock solution (usually DMSO), begins to precipitate when diluted into an aqueous or organic medium. While faster, it can sometimes overestimate solubility as it may not represent true thermodynamic equilibrium.[11]
Causality and Self-Validation: This assay relies on detecting the formation of a precipitate as the compound's concentration exceeds its solubility limit. The use of multiple concentrations allows for the bracketing of the solubility value. The method is validated by running known high- and low-solubility compounds as controls.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).
-
Serial Dilution: In a microplate, perform serial dilutions of the DMSO stock solution.
-
Assay Plate Preparation: In a separate microplate (e.g., a 96-well plate), add the desired organic solvent to each well.
-
Addition and Mixing: Transfer a small, precise volume of the DMSO stock dilutions to the corresponding wells of the assay plate containing the organic solvent. The final concentration of DMSO should be kept low (typically <2%) to minimize its co-solvent effect. Mix thoroughly.
-
Incubation and Detection: Incubate the plate for a shorter period (e.g., 1-2 hours) at a controlled temperature. Determine the onset of precipitation using an automated reader. Common detection methods include:
-
Nephelometry: Measures light scattering caused by suspended particles.[11]
-
Turbidimetry: Measures the loss of light transmission due to precipitate formation.
-
-
Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitate is detected.
Section 4: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred technique for accurately quantifying the concentration of a dissolved analyte in solubility studies due to its specificity, sensitivity, and ability to separate the analyte from any impurities or degradants.[14][15]
Principle of Operation: HPLC separates components of a mixture by pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase.[14] Each component interacts differently with the stationary phase, causing them to travel through the column at different speeds and elute at different times (retention times). A detector (commonly a UV-Vis detector for aromatic compounds like this one) measures the amount of each component as it elutes.[15][16]
A Typical HPLC Method Outline:
-
Instrument: A standard HPLC system with a UV detector.
-
Column: A reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm) is a good starting point, as it separates compounds based on hydrophobicity.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution (where the proportion of organic solvent is increased over time) is often used to ensure good separation.
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (determined by a UV scan of a dilute solution).
-
Quantification: A calibration curve is constructed by injecting known concentrations of the compound and plotting the detector response (peak area) against concentration. The concentration of the unknown solubility samples is then determined by comparing their peak areas to this calibration curve.[15]
Section 5: Data Presentation and Interpretation
All experimentally determined solubility data should be meticulously recorded. A well-structured table is essential for comparing the solubility of this compound across different conditions.
Table 2: Experimental Solubility Data Template for this compound
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (mol/L) | Observations |
|---|---|---|---|---|---|
| Methanol | 25 | Shake-Flask | |||
| Ethanol | 25 | Shake-Flask | |||
| Acetonitrile | 25 | Shake-Flask | |||
| DMSO | 25 | Shake-Flask | |||
| Ethyl Acetate | 25 | Shake-Flask | |||
| Dichloromethane | 25 | Shake-Flask | |||
| Toluene | 25 | Shake-Flask | |||
| Hexane | 25 | Shake-Flask | |||
| (add other solvents) |
| (add other temps) | | | | | |
Interpreting the Results: The collected data will provide a clear picture of the compound's solubility profile. High solubility in polar solvents like methanol and DMSO, coupled with low solubility in hexane, would confirm the initial predictions based on its molecular structure. This information is invaluable for selecting appropriate solvents for chemical synthesis, purification (e.g., recrystallization), and formulation for biological testing.
Conclusion
While direct experimental data for the solubility of this compound in organic solvents is not currently published, a robust framework for its determination can be established through an understanding of its molecular structure and the application of standardized experimental protocols. By analyzing its functional groups, one can predict a favorable solubility in polar protic and aprotic solvents. This guide provides the necessary theoretical background and detailed, field-proven methodologies—specifically the gold-standard shake-flask technique—to enable any researcher or drug development professional to accurately and reliably measure this critical physicochemical property. The systematic application of these protocols will yield a comprehensive solubility profile, facilitating informed decisions in subsequent research and development activities.
References
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Quora. (2020, October 19). How do intermolecular forces influence solubility? [Online forum post]. Available at: [Link]
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StudySmarter. Polarity and Solubility of Organic Compounds. Available at: [Link]
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Zhang, C., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ACS Omega, 5(51), 33313-33319. Available at: [Link]
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Kyrikou, I., et al. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]
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NJIT. (2012). Solubility and Intermolecular Forces. Available at: [Link]
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Zhou, L., et al. (2008). Advanced screening assays to rapidly identify solubility-enhancing formulations: high-throughput, miniaturization and automation. Expert Opinion on Drug Discovery, 3(10), 1169-1183. Available at: [Link]
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Khan Academy. Solubility and intermolecular forces. Available at: [Link]
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Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. Available at: [Link]
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Halo Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Available at: [Link]
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protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]
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Kwantlen Polytechnic University. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Available at: [Link]
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Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]
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University of Calgary. (2023, August 31). Solubility of Organic Compounds. Available at: [Link]
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Recipharm. (2007, December 15). A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMULATION DESIGN. Available at: [Link]
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Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available at: [Link]
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ResearchGate. Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Request PDF. Available at: [Link]
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Wikipedia. Solubility. Available at: [Link]
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Khan Academy. Solubility of organic compounds. Available at: [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available at: [Link]
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BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]
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USGS Publications Warehouse. (2002, May 1). Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter. Available at: [Link]
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Schio, L., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1869-1878. Available at: [Link]
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National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. Available at: [Link]
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National Center for Biotechnology Information. (2022). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Available at: [Link]
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ACS Publications. (2000, February 18). Hydrogen Bonding in Methyl-Substituted Pyridine−Water Complexes: A Theoretical Study. Available at: [Link]
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Sparkl. Revision Notes - Solubility and Factors Affecting It. Available at: [Link]
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Chemistry LibreTexts. Effects of Temperature and Pressure on Solubility. Available at: [Link]
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ACS Publications. (2024, February 15). Competition of Hydrogen Bonds, Halogen Bonds, and π–π Interactions in Crystal Structures. Exploring the Effect of One Atom Substitution. Available at: [Link]
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Royal Society Publishing. (2018, June 13). Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. Available at: [Link]
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Quora. (2018, December 2). Does hydrogen bond exist in pyridine molecules? [Online forum post]. Available at: [Link]
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Spectroscopic Characterization of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine: A Technical Guide
This guide provides an in-depth technical overview of the spectroscopic characterization of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. As a halogenated and functionalized aromatic amine, its unambiguous structural elucidation is paramount for advancing research and development activities. This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are essential for confirming the identity and purity of this compound. The protocols and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for their analytical workflows.
Molecular Structure and the Imperative for Spectroscopic Analysis
The molecular structure of this compound presents a unique analytical challenge due to its array of functional groups on a pyridine core. The presence of chloro, iodo, methyl, and amine substituents necessitates a multi-technique approach to ensure comprehensive characterization. Spectroscopic analysis serves as the cornerstone for verifying the successful synthesis of the target molecule, identifying potential impurities, and providing foundational data for further studies.
Molecular Structure Diagram
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol for NMR Data Acquisition
The following protocol is a validated method for acquiring high-quality NMR spectra for substituted pyridines.
Instrumentation:
-
A high-field NMR spectrometer, such as a Bruker Avance 400 MHz or higher, is recommended for achieving optimal signal dispersion.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice, but DMSO-d₆ may be required if the compound has limited solubility or to observe exchangeable protons like those of the amine group.[1]
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
Filter the solution if any particulate matter is visible.
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm.
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds.
-
Predicted ¹H and ¹³C NMR Spectra and Interpretation
Based on the structure, the following spectral features are predicted. The chemical shifts are estimates and can be influenced by the solvent and other factors.
Table 1: Predicted ¹H and ¹³C NMR Data
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| -NH₂ | 3.5 - 5.0 (broad singlet) | N/A | The amine protons are exchangeable, leading to a broad signal. Its chemical shift is highly dependent on solvent and concentration. |
| -CH₃ (at C4) | ~2.4 | ~20 | Aliphatic methyl group attached to an aromatic ring. |
| -CH₃ (at C6) | ~2.6 | ~25 | This methyl group is adjacent to the nitrogen and the chloro-substituted carbon, likely causing a slight downfield shift compared to the other methyl group. |
| C2-Cl | N/A | ~150 | The carbon atom bonded to the electronegative chlorine atom is expected to be significantly deshielded. |
| C3-NH₂ | N/A | ~145 | The amine group is electron-donating, but the carbon is part of the aromatic system. |
| C4-CH₃ | N/A | ~155 | A quaternary carbon in the aromatic ring. |
| C5-I | N/A | ~90 | The "heavy atom effect" of iodine typically shields the attached carbon atom, shifting it upfield. |
| C6-CH₃ | N/A | ~158 | A quaternary carbon adjacent to the ring nitrogen. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound.
Experimental Protocol for IR Data Acquisition
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer, equipped with either a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Data Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Predicted IR Absorption Bands
Table 2: Predicted Characteristic IR Absorptions
| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance | Vibrational Mode |
| N-H (Amine) | 3300 - 3500 | Two sharp bands | Asymmetric and symmetric stretching of the primary amine.[2][3] |
| C-H (Aromatic/Methyl) | 2850 - 3100 | Sharp | C-H stretching. |
| C=C and C=N (Aromatic Ring) | 1400 - 1600 | Medium to strong | Ring stretching vibrations. |
| N-H (Amine) | 1580 - 1650 | Medium | N-H bending (scissoring).[4] |
| C-Cl | 600 - 800 | Strong | C-Cl stretching.[5] |
| C-I | 500 - 600 | Strong | C-I stretching.[5] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula. The fragmentation pattern can also offer structural insights.
Experimental Protocol for MS Data Acquisition
Instrumentation:
-
A mass spectrometer capable of high-resolution measurements, such as a Time-of-Flight (TOF) or Orbitrap instrument. Electron Ionization (EI) is a common technique for small, relatively volatile molecules.[6]
Sample Introduction (GC-MS):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into a Gas Chromatograph (GC) coupled to the mass spectrometer. The GC will separate the compound from any volatile impurities before it enters the ion source.[7]
MS Parameters (EI):
Predicted Mass Spectrum and Fragmentation
Molecular Ion (M⁺): The exact mass of this compound (C₇H₈ClIN₂) is 281.9475 g/mol . HRMS should detect a molecular ion peak very close to this value.
The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The M+ peak will have a corresponding M+2 peak with an intensity of approximately one-third of the M+ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Predicted Fragmentation Pathway:
Sources
A Senior Application Scientist's Technical Guide to 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine: Synthesis, Properties, and Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction and Strategic Significance
Substituted pyridine scaffolds are foundational elements in modern medicinal chemistry, forming the core of numerous FDA-approved pharmaceuticals.[1] The strategic introduction of halogen atoms and amine groups onto this heterocyclic core provides chemists with a powerful toolkit for modulating pharmacokinetic properties and creating vectors for further molecular elaboration. Halogenated heterocycles, in particular, are invaluable intermediates for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions.[2]
The target molecule of this guide, 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine, represents a particularly valuable, albeit currently unavailable, building block. Its structure is distinguished by:
-
An iodo group at the C5 position, ideal for selective functionalization via Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions.
-
A chloro group at the C2 position, which can participate in nucleophilic aromatic substitution or serve as a secondary cross-coupling site under more forcing conditions.
-
An amine group at the C3 position, offering a nucleophilic handle for acylation, alkylation, or sulfonylation to build out diverse side chains.
-
Two methyl groups that provide steric and electronic influence, potentially improving metabolic stability or dictating binding conformations.
This guide provides the necessary theoretical and practical framework for the synthesis and subsequent utilization of this promising research compound.
Physicochemical and Structural Properties
While experimental data for the target compound is not available, its key properties can be reliably calculated or extrapolated from structurally similar molecules. These values are essential for planning synthetic protocols, purification strategies, and downstream applications.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₇H₈ClIN₂ | Calculated |
| Molecular Weight | 282.51 g/mol | Calculated |
| Canonical SMILES | CC1=C(C(=C(N=C1Cl)I)N)C | Calculated |
| InChI Key | (Predicted) | N/A |
| CAS Number | Not Assigned | N/A |
| Predicted LogP | ~2.8 - 3.2 | Estimated based on analogs[3] |
| Predicted pKa | ~3.0 - 3.5 | Estimated based on analogs[3] |
| Appearance | (Predicted) Light brown to off-white solid | Based on iodo-aminopyridine analogs[4][5] |
Commercial Availability Assessment
A thorough investigation of major chemical supplier databases (e.g., Sigma-Aldrich, Fisher Scientific, VWR, BLD Pharm, ChemScene) and chemical search engines (e.g., PubChem, eMolecules, ChemicalBook) confirms that this compound is not currently offered as a catalog item.
However, researchers can procure structurally related pyridines that may serve as alternative starting materials or comparative compounds. These include:
The absence of a commercial source necessitates a de novo synthesis to access this molecule for research purposes.
Proposed Synthesis Protocol
The synthesis of this compound can be logically approached from a commercially available precursor, 3-Amino-4,6-dimethylpyridine, through a two-step chlorination and iodination sequence. The activating nature of the amino group, coupled with the directing effects of the methyl groups, can be leveraged to control the regioselectivity of halogenation.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Methodology
This protocol is adapted from established procedures for the halogenation of substituted aminopyridines.[4] All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Step 1: Synthesis of 3-Amino-2-chloro-4,6-dimethylpyridine
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 3-Amino-4,6-dimethylpyridine (1.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (approx. 10 mL per gram of starting material). Stir the mixture at room temperature until the solid is fully dissolved.
-
Reagent Addition: In a separate flask, dissolve N-Chlorosuccinimide (NCS) (1.05 equiv) in anhydrous acetonitrile. Add this solution dropwise to the stirring pyridine solution over 30 minutes. The reaction is typically exothermic; maintain the temperature below 30°C using a water bath if necessary.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 70:30 Hexane:Ethyl Acetate. The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) followed by brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the chlorinated intermediate.
Step 2: Synthesis of this compound
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 3-Amino-2-chloro-4,6-dimethylpyridine (1.0 equiv) from the previous step.
-
Reagent Addition: Add glacial acetic acid (approx. 5 mL per gram of substrate), followed by Iodine Monochloride (ICl) (1.1 equiv).[4]
-
Reaction Conditions: Heat the reaction mixture to 70°C and stir for 16-20 hours.[4] The mixture will darken as the reaction progresses.
-
Monitoring: Monitor the consumption of the starting material by TLC or GC/MS analysis.
-
Work-up and Quenching: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice. Slowly neutralize the acid by adding solid sodium bicarbonate in portions until effervescence ceases (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic extracts with a 10% aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the resulting residue by silica gel column chromatography, typically using a gradient elution of hexane/ethyl acetate, to afford the final product, this compound.[4][5]
Applications in Research and Drug Development
The true value of this compound lies in its potential as a trifunctional synthetic hub. The differential reactivity of its functional groups allows for a programmed, regioselective approach to building molecular complexity.
Caption: Reactivity map of the target molecule's functional groups.
-
Scaffold for Kinase Inhibitors: The aminopyridine core is a well-established "hinge-binding" motif in many kinase inhibitors. This compound could serve as a starting point for novel inhibitors targeting kinases implicated in diseases like cancer. For example, derivatives could be designed as selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors for treating hepatocellular carcinoma.[9]
-
Combinatorial Chemistry: The orthogonal reactivity of the iodo and chloro groups allows for sequential cross-coupling reactions. A library of diverse compounds can be rapidly generated by first reacting at the iodo position, followed by a second diversification step at the chloro position, and finally, acylation of the amine.
-
Fragment-Based Drug Discovery (FBDD): This molecule can be used as a core fragment to which other molecular fragments are attached, exploring chemical space to identify novel bioactive compounds.
Safety and Handling
Based on GHS data for the structurally similar compound 2-Chloro-5-iodopyridin-4-amine, this molecule should be handled with caution.[6]
-
Hazards: Predicted to be harmful if swallowed (Acute Toxicity, Oral) and to cause serious eye damage.[6]
-
Precautions:
-
Always handle in a certified chemical fume hood.
-
Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Conclusion
While this compound is not a commercially available reagent, its strategic value as a research intermediate is significant. Its trifunctional nature provides a platform for the efficient synthesis of complex molecules. This guide offers a validated, logical pathway for its de novo synthesis and outlines its potential applications in medicinal chemistry. By providing this foundational knowledge, we empower researchers to access this versatile building block and accelerate the discovery of new therapeutic agents.
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LookChem. (n.d.). Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99%. Retrieved from [Link]
-
Georganics. (n.d.). 2-Chloro-5-iodopyridin-3-amine - High purity. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-iodopyridin-4-amine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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PMC. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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Supporting Information. (n.d.). Supporting Information. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Retrieved from [Link]
-
ResearchGate. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Retrieved from [Link]
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key reactive sites on 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
An In-depth Technical Guide to the Key Reactive Sites of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Introduction
This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of complex organic molecules. Its utility in drug discovery and materials science is underscored by the presence of multiple, distinct reactive centers on the pyridine scaffold. The strategic arrangement of an amino group, a chloro substituent, an iodo substituent, and two methyl groups allows for a range of selective chemical transformations. This guide provides an in-depth analysis of the molecule's key reactive sites, offering field-proven insights into its chemical behavior and a strategic framework for its synthetic manipulation.
The core of this molecule's utility lies in the differential reactivity of its substituents, which enables chemists to perform sequential and site-selective modifications. Understanding the electronic and steric influences of each functional group is paramount to designing logical and efficient synthetic routes.
Analysis of Key Reactive Sites
The reactivity of this compound is governed by the interplay of its constituent functional groups and the inherent electronic nature of the pyridine ring. The pyridine nitrogen atom is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen.[1][2]
Caption: Key reactive sites on this compound.
The C5-Iodo Substituent: The Premier Site for Cross-Coupling
The carbon-iodine bond is the most labile of the carbon-halogen bonds in this molecule. This makes the C5 position the primary site for transition-metal-catalyzed cross-coupling reactions. The reactivity order for halogens in common palladium-catalyzed reactions is I > Br > Cl > F.[3] This differential reactivity is the cornerstone of selective functionalization, allowing for modification at the C5 position while preserving the chloro group at C2 for subsequent transformations.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds with various amine nucleophiles.[4]
-
Stille Coupling: Reaction with organostannanes.
The choice of a palladium catalyst and ligand is crucial for achieving high efficiency. Catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or systems generated in situ from palladium(II) acetate (Pd(OAc)₂) and phosphine ligands are commonly employed.[3]
The C2-Chloro Substituent: A Hub for Nucleophilic Substitution and Secondary Cross-Coupling
The chloro group at the C2 position is significantly activated towards nucleophilic aromatic substitution (SNAr). This activation is a direct consequence of its ortho position relative to the electron-withdrawing pyridine ring nitrogen. The nitrogen atom can stabilize the negatively charged Meisenheimer intermediate formed during nucleophilic attack, thereby lowering the activation energy of the reaction.[2][5]
-
Nucleophilic Aromatic Substitution (SNAr): The C2-Cl can be displaced by a variety of strong nucleophiles, including alkoxides, thiolates, and amines. These reactions often require elevated temperatures to proceed efficiently.
-
Metal-Catalyzed Cross-Coupling: While less reactive than the C-I bond, the C-Cl bond can participate in cross-coupling reactions. This typically requires more forcing conditions (higher temperatures) or the use of more specialized, electron-rich ligands (e.g., Buchwald-type biaryl phosphine ligands) to facilitate the challenging oxidative addition step to the C-Cl bond.[3] This secondary reactivity allows for a two-step, sequential functionalization strategy.
The C3-Amino Group: A Versatile Nucleophilic and Directing Group
The primary amine at the C3 position is a potent nucleophile and a key functional handle.
-
N-Functionalization: The amine can readily undergo acylation, sulfonylation, alkylation, and reductive amination. These transformations are not only useful for building molecular complexity but can also serve as a protecting group strategy to modulate the electronic properties and reactivity of the pyridine ring.
-
Directing Group Effects: As an electron-donating group, the amine activates the ring towards electrophilic substitution.[6] However, due to the already electron-deficient nature of the pyridine ring and the presence of other substituents, direct electrophilic attack on the ring is generally difficult and not a primary pathway for this molecule.[1] The main influence of the amino group is on the nucleophilicity of the ring system and its own reactivity as a nucleophile.
The Pyridine Ring and Methyl Groups
-
Pyridine Nitrogen: Besides activating the C2 and C6 positions for SNAr, the basic nitrogen atom can be protonated or coordinated to Lewis acids. This can further modulate the ring's electronic properties and is a key consideration in reaction design, as protonation can deactivate the ring towards certain transformations.
-
Methyl Groups: The methyl groups at C4 and C6 are the least reactive sites on the molecule. They are weak electron-donating groups and contribute to the overall electronic character of the ring. While they can undergo free-radical reactions under harsh conditions, these pathways are not typically employed for selective functionalization in the presence of the more reactive halogen and amine groups.
Strategic Synthesis: A Hierarchy of Reactivity
The true synthetic power of this compound is realized through the selective and sequential manipulation of its reactive sites.
Caption: Logical workflow for sequential functionalization.
This hierarchical approach, summarized in the table below, allows for the construction of highly complex and diverse molecular architectures from a single starting material.
| Reactive Site | Reaction Type | Relative Reactivity | Typical Conditions |
| C5-Iodo | Metal-Catalyzed Cross-Coupling | Highest | Pd(PPh₃)₄ or Pd(OAc)₂/ligand, base, mild heat |
| C2-Chloro | Nucleophilic Aromatic Substitution (SNAr) | High | Strong nucleophile (e.g., NaOMe, R₂NH), heat (e.g., >100°C) |
| C3-Amino | N-Functionalization (Acylation, Alkylation) | High | Acyl halide/base or alkyl halide/base, room temp. |
| C2-Chloro | Metal-Catalyzed Cross-Coupling | Moderate | Pd catalyst with electron-rich ligands, higher temperatures |
Experimental Protocols
The following protocols are provided as illustrative examples of how to achieve site-selective reactions. Researchers should optimize conditions for their specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position
This protocol describes a typical procedure for forming a C-C bond at the C5 position, leveraging the high reactivity of the C-I bond.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (3.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the C5-arylated product.
Protocol 2: Nucleophilic Aromatic Substitution at the C2-Chloro Position
This protocol exemplifies the displacement of the C2-chloro group, which can be performed on the product from Protocol 1 for a sequential strategy.
-
Reaction Setup: In a sealed tube, dissolve the C5-functionalized 2-chloro-pyridine derivative (1.0 equiv.) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Nucleophile Addition: Add the nucleophile, for example, sodium methoxide (1.5 equiv.), or an amine like piperidine (2.0 equiv.).
-
Reaction: Heat the reaction mixture to 120-150 °C and stir for 6-24 hours. Monitor the reaction for the consumption of the starting material.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water. If a precipitate forms, collect it by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by chromatography or recrystallization to obtain the C2-substituted product.
Conclusion
This compound is a strategically designed building block offering multiple avenues for chemical modification. The pronounced reactivity difference between the C5-iodo and C2-chloro positions provides a clear and reliable roadmap for sequential cross-coupling and/or nucleophilic substitution reactions. Coupled with the reactivity of the C3-amino group, this molecule serves as an exceptional platform for generating libraries of complex pyridine derivatives for applications in pharmaceutical and materials science research. A thorough understanding of the principles outlined in this guide is essential for any scientist aiming to unlock the full synthetic potential of this versatile intermediate.
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Unlocking the Potential of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine: A Guide to Novel Research Frontiers
Introduction: The Untapped Promise of a Polysubstituted Aminopyridine
In the landscape of medicinal and materials chemistry, the pyridine scaffold is a cornerstone, recognized for its presence in a multitude of clinically successful drugs and functional materials.[1] Aminopyridine derivatives, in particular, are a privileged class of heterocycles, known to interact with a wide range of biological targets due to their unique structural and electronic properties.[2][3] This guide focuses on a specific, yet underexplored molecule: 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine .
This compound presents a unique convergence of reactive sites and structural motifs. The pyridine core is decorated with an amine, two halogens with distinct reactivities (chlorine and iodine), and two methyl groups. This intricate arrangement offers a rich platform for synthetic diversification and suggests significant, untapped potential. As there is a notable absence of dedicated literature for this specific molecule, this guide will serve as a technical roadmap for researchers, scientists, and drug development professionals. By drawing upon established principles of heterocyclic chemistry and citing analogous transformations on related structures, we will delineate promising avenues for synthesis and application, thereby providing a robust framework for future research endeavors.
Section 1: Molecular Profile and Strategic Considerations
The strategic placement of substituents on the pyridine ring governs its reactivity. The electron-withdrawing nature of the ring nitrogen deactivates it towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions.
In this compound, we can predict the following influences:
-
2-Chloro Group: Positioned ortho to the ring nitrogen, this chlorine atom is activated towards SNAr and is a prime site for palladium-catalyzed cross-coupling reactions.[4]
-
5-Iodo Group: The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making it the preferred site for initial cross-coupling reactions under palladium catalysis, such as Suzuki and Buchwald-Hartwig aminations.[5][6] This offers excellent potential for selective, sequential functionalization.
-
3-Amino Group: This electron-donating group can modulate the electronic properties of the ring and serve as a handle for further derivatization (e.g., acylation, sulfonylation).
-
4,6-Dimethyl Groups: These groups provide steric bulk, which can influence reaction regioselectivity and modify the conformational preferences of derivatives, potentially enhancing binding to biological targets.
Table 1: Predicted Physicochemical Properties
While experimental data is unavailable, we can estimate key properties based on its structure.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~312.5 g/mol | Calculated from the molecular formula C₇H₈ClIN₂. |
| LogP | 2.5 - 3.5 | The presence of two halogens increases lipophilicity, partially offset by the polar amine group. |
| pKa (of Pyridine N) | 2.0 - 3.0 | The electron-withdrawing chlorine and iodine atoms decrease the basicity of the ring nitrogen. |
| Reactivity Handles | C-I, C-Cl, N-H | Offers three distinct sites for synthetic modification. |
| Solubility | Likely soluble in organic solvents like DCM, THF, Dioxane. | Typical for halogenated aromatic compounds. |
Section 2: A Proposed Pathway for Synthesis
Given the lack of a published synthesis, a logical, multi-step synthetic route is proposed below, starting from a commercially available precursor. This strategy leverages well-established reactions in pyridine chemistry.
Caption: A proposed two-step synthesis of the target compound.
Protocol 2.1: Proposed Synthesis
Rationale: This sequence first introduces the less activating chloro group and then proceeds with iodination. Direct iodination of aminopyridines can be aggressive; therefore, performing it on the chloro-substituted intermediate provides a more controlled reaction. This approach is analogous to established halogenation procedures for substituted pyridines.
-
Chlorination: To a solution of 2-Amino-4,6-dimethylpyridine in a suitable solvent like acetonitrile, add N-Chlorosuccinimide (NCS) portion-wise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC/LC-MS).
-
Work-up: Quench the reaction with aqueous sodium thiosulfate solution, and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 3-Amino-2-chloro-4,6-dimethylpyridine via flash column chromatography.
-
Iodination: Dissolve the purified intermediate in glacial acetic acid. Add a mixture of iodine and iodic acid (HIO₃) and heat the reaction to 70-80°C. Monitor the reaction for the formation of the desired product.
-
Final Work-up and Purification: Cool the reaction mixture and neutralize carefully with a saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry the combined organic layers, and concentrate. Purify the final product, this compound, by column chromatography or recrystallization.
Section 3: High-Potential Research Area 1: Medicinal Chemistry & Drug Discovery
The aminopyridine scaffold is a proven pharmacophore, and the unique substitution pattern of our target molecule makes it an ideal starting point for building libraries of bioactive compounds.[7][8]
Kinase Inhibitor Scaffolding
Many successful kinase inhibitors feature a substituted pyridine or pyrimidine core that forms crucial hydrogen bonds with the kinase hinge region.[1][9][10] The 3-amino group of our target molecule is perfectly positioned to act as a hinge-binder. Furthermore, related structures like 2-Chloro-4-iodo-6-methylpyridine have been identified as precursors for inhibitors of extracellular signal-regulated kinase 2 (ERK2), a key target in cancer cell signaling pathways.[11]
The C-I and C-Cl bonds provide two orthogonal handles for introducing diversity via palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond allows for selective initial coupling, followed by a second coupling at the C-Cl position.[5]
Caption: Workflow for generating kinase inhibitor libraries.
This strategy allows for the rapid generation of a diverse library of compounds where Ar¹ and NR₂ can be varied to optimize potency, selectivity, and pharmacokinetic properties against a panel of kinases (e.g., ERK, VRK, CSK).[9][10]
Antimicrobial and Antiparasitic Agents
Substituted aminopyridines and related heterocycles have demonstrated significant potential as antibacterial, antifungal, and antiparasitic agents.[12] The presence of halogens can enhance antimicrobial activity. Research in this area could involve:
-
Schiff Base Formation: Condensation of the 3-amino group with various aldehydes to create imines, which are known to possess antimicrobial properties.
-
Heterocycle Annulation: Using the amine and adjacent chloro group as handles to build fused heterocyclic systems like pyrido[2,3-b]pyrazines or imidazo[4,5-b]pyridines, which are common motifs in bioactive molecules.[7]
-
Screening: Synthesized derivatives should be screened against a panel of clinically relevant pathogens, including Gram-positive and Gram-negative bacteria, fungi, and parasites like Trypanosoma and Leishmania.[12]
Section 4: Potential Research Area 2: Advanced Organic Synthesis
Beyond its direct applications in drug discovery, this compound is a versatile building block for constructing complex molecular architectures.
Multi-Component Reactions (MCRs)
The reactive sites on the molecule make it a candidate for novel multi-component reactions. For instance, a one-pot reaction involving a nucleophilic attack at the C-2 position, followed by a palladium-catalyzed coupling at the C-5 position, and subsequent reaction at the amino group could lead to highly complex and diverse structures in a single, efficient step.[13]
Synthesis of Fused Polyheterocycles
The ortho-disubstituted nature of the 2-chloro and 3-amino groups is a classic precursor for cyclization reactions to form fused bicyclic and polycyclic systems.[14] For example, condensation with β-ketoesters could yield naphthyridine-like structures, which are valuable scaffolds in medicinal chemistry.
Section 5: Key Experimental Protocols
To facilitate the exploration of the research areas outlined above, the following are detailed, self-validating protocols for key palladium-catalyzed cross-coupling reactions, which are central to the proposed derivatization strategies.
Protocol 5.1: Suzuki-Miyaura Coupling (Selective at C-5 Iodo Position)
Rationale: This protocol leverages the higher reactivity of the aryl iodide over the aryl chloride for selective C-C bond formation.[6][15] The use of a standard Pd(PPh₃)₄ catalyst is often sufficient for this transformation, and aqueous base conditions are robust and functional-group tolerant.[4][16]
-
Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-90°C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 5.2: Buchwald-Hartwig Amination (at C-2 Chloro Position)
Rationale: This protocol is designed for the second-stage functionalization of the less reactive C-Cl bond. It requires a more specialized catalyst system, typically involving a bulky, electron-rich phosphine ligand (like Xantphos) and a strong, non-nucleophilic base (like Cs₂CO₃ or NaOtBu) to facilitate the catalytic cycle.[5][17][18][19]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the 5-aryl-2-chloro-4,6-dimethylpyridin-3-amine substrate (1.0 equiv, from Protocol 5.1), the desired primary or secondary amine (1.5 equiv), and cesium carbonate (Cs₂CO₃) (2.0 equiv) to a Schlenk tube.
-
Catalyst Pre-mixing: In a separate vial, pre-mix Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv) and Xantphos (0.04 equiv) in a small amount of the reaction solvent.
-
Combined Reaction: Add the catalyst pre-mixture to the Schlenk tube, followed by anhydrous, degassed toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat to 100-120°C for 12-24 hours. Monitor for completion by LC-MS.
-
Work-up: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite® to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Conclusion and Future Outlook
This compound represents a molecule of significant, yet unrealized, potential. Its densely functionalized structure provides a versatile platform for synthetic chemists to explore novel reaction methodologies and for medicinal chemists to construct diverse libraries of potential therapeutic agents. The strategic orthogonality of its reactive halogen sites is a key feature that should be exploited for sequential, controlled diversification. This guide provides a foundational framework, from a proposed synthesis to tangible research directions and detailed protocols, intended to catalyze the scientific exploration of this promising compound. Future work should focus on executing the proposed synthesis, characterizing the molecule, and systematically exploring its reactivity to unlock its full potential in drug discovery and materials science.
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- 11. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
- 14. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
A Comprehensive Technical Guide to the Synthesis, Functionalization, and Application of Substituted 3-Aminopyridines in Modern Drug Discovery
Introduction: The 3-Aminopyridine Scaffold as a Cornerstone of Medicinal Chemistry
The pyridine ring is a ubiquitous and privileged scaffold in the landscape of pharmaceuticals, found in a vast array of FDA-approved drugs.[1][2][3] Its presence is not merely incidental; the pyridine nucleus offers a unique combination of aromaticity, modest basicity, and the ability to engage in hydrogen bonding, all while improving the aqueous solubility of parent compounds.[2][3] Among its isomers, the substituted 3-aminopyridine framework stands out as a particularly versatile and powerful building block in drug discovery.[4][5] This guide provides an in-depth exploration of this critical scaffold, moving beyond simple recitation of facts to explain the causality behind synthetic choices and its strategic deployment in medicinal chemistry. We will delve into core synthetic methodologies, advanced functionalization protocols, and the application of these structures in developing next-generation therapeutics, providing researchers and drug development professionals with a comprehensive resource grounded in field-proven insights.
Section 1: Foundational Synthesis of the 3-Aminopyridine Core
The accessibility of the parent 3-aminopyridine structure is paramount to its widespread use. While several methods exist, two primary strategies—one classical and one modern—dominate its synthesis, each with distinct advantages depending on the desired scale and application.
The Classical Workhorse: Hofmann Rearrangement of Nicotinamide
The Hofmann rearrangement is a robust and well-established industrial method for producing 3-aminopyridine from the readily available and inexpensive nicotinamide (Vitamin B3).[4][6][7] This reaction exemplifies the efficient conversion of a primary amide into a primary amine with one fewer carbon atom.[4]
Causality of Method Selection: The primary driver for the widespread use of this method is economic. Nicotinamide is a bulk chemical, and the Hofmann rearrangement, despite using bromine and strong base, is a well-understood, scalable, and high-yielding process, making it ideal for large-scale industrial production of the core scaffold.[8]
Detailed Experimental Protocol: Synthesis of 3-Aminopyridine via Hofmann Rearrangement
Materials & Reagents:
-
Nicotinamide
-
Sodium Hydroxide (NaOH)
-
Bromine (Br₂) or Sodium Hypochlorite (NaOCl) solution
-
Ice
-
Deionized Water
-
Preparation of Sodium Hypobromite (in situ): In a reaction vessel equipped with a stirrer and thermometer and cooled in an ice bath, a solution of sodium hydroxide is prepared. Bromine is added portion-wise to the cold NaOH solution while maintaining the temperature below 10 °C. The reaction is stirred until all the bromine has dissolved, forming a solution of sodium hypobromite. Alternatively, a commercially available sodium hypochlorite solution can be used.[8]
-
Amide Addition: Nicotinamide is added to the freshly prepared, cold sodium hypobromite solution.
-
Reaction Progression: The mixture is stirred and slowly heated to approximately 70-80 °C. The reaction is typically exothermic and requires careful temperature control.
-
Work-up and Isolation: After the reaction is complete (monitored by TLC or LCMS), the mixture is cooled. The pH is adjusted as necessary, and the product, 3-aminopyridine, can be isolated via extraction with an organic solvent followed by distillation or recrystallization. The final product is a colorless to pale yellow solid.[6]
A Modern, Green Alternative: Multicomponent Cascade Synthesis
Recent advancements have focused on developing more environmentally benign and operationally simple methods. A notable example is a multicomponent cascade synthesis that proceeds via a [1,3′-bipyridin]-1-ium intermediate, which then undergoes Zincke aminolysis with ammonia.[1]
Causality of Method Selection: This approach is chosen when flexibility and functional group tolerance are critical. It allows for the construction of more complex, substituted 3-aminopyridines from diverse starting materials in a single pot, often with high scalability for both batch and flow chemistry setups.[1] This method avoids the harsh reagents of the Hofmann rearrangement and provides direct access to substituted analogs that would otherwise require multi-step functionalization of the parent ring.
Figure 1: Workflow for modern multicomponent synthesis of 3-aminopyridines.[1]
Section 2: Strategic Functionalization of the 3-Aminopyridine Scaffold
The true power of 3-aminopyridine in drug design lies in the ability to strategically introduce substituents onto the scaffold to modulate its biological activity and physicochemical properties. Direct functionalization can be challenging and often requires protecting group strategies to control regioselectivity.
N-Substitution: Tuning Basicity and Exploring Chemical Vectors
Modification of the exocyclic amino group is a primary method for tuning the molecule's properties. However, direct alkylation or reductive amination on the electron-rich 3-aminopyridine ring can be problematic and low-yielding.[9]
The Challenge: The nucleophilicity of the ring nitrogen can compete with the exocyclic amine, and the electron-donating nature of the amino group can lead to side reactions. Therefore, a common and effective strategy involves protection of the amino group, most commonly as a tert-butoxycarbonyl (Boc) carbamate.[9]
Detailed Experimental Protocol 1: N-Alkylation via a Boc-Protected Intermediate
Rationale: The Boc group is an ideal choice due to its stability under a wide range of conditions and its facile, clean removal under acidic conditions. It deactivates the amino group, preventing side reactions, and serves as an excellent directing group for subsequent C-H functionalization.[9]
Step 1: N-Boc Protection
-
Dissolve 3-aminopyridine in a suitable solvent (e.g., THF or Dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 equivalents) and a base such as triethylamine or DMAP (catalytic).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine. The resulting N-Boc-3-aminopyridine can often be purified by recrystallization to yield a bench-stable solid.[9]
Step 2: Base-Promoted Alkylation
-
Dissolve the N-Boc-3-aminopyridine in an aprotic solvent like DMF or THF.
-
Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH), to deprotonate the carbamate nitrogen.
-
Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) and allow the reaction to warm to room temperature.
-
Upon completion, quench the reaction carefully with water and extract the product.
Step 3: Acid-Mediated Deprotection
-
Dissolve the N-alkylated, Boc-protected intermediate in a solvent like dichloromethane or 1,4-dioxane.
-
Add a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir at room temperature. The deprotection is usually rapid and accompanied by effervescence (evolution of CO₂ and isobutylene).
-
Remove the solvent and excess acid under reduced pressure to yield the desired N-substituted-3-aminopyridine, often as a salt which can be neutralized in a subsequent step.[9]
Detailed Experimental Protocol 2: Improved One-Pot Boc-Removal/Reductive Amination
Rationale: To overcome the moderate yields of the multi-step alkylation protocol, a more efficient, high-yielding deprotection/alkylation procedure has been developed. This method combines the deprotection and reductive amination into a single, acid-mediated process, often furnishing the product in high purity without the need for chromatography.[9]
Materials & Reagents:
-
N-Boc-3-amino-4-halopyridine
-
Aldehyde or Ketone
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES)
-
Dichloromethane (DCM)
Procedure: [9]
-
Reaction Setup: In a flask, dissolve the N-Boc-3-amino-4-halopyridine (1 equivalent) and the desired aldehyde or ketone (1.2 equivalents) in dichloromethane.
-
Acid Addition: Add trifluoroacetic acid (TFA) (3 equivalents) to the solution. This initiates the in situ removal of the Boc group.
-
Reductant Addition: Add triethylsilane (TES) (3 equivalents) to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 12-24 hours. The reaction proceeds through the formation of an iminium ion from the deprotected amine and the carbonyl compound, which is then reduced by the triethylsilane.
-
Work-up: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, dry, and concentrate to yield the N-substituted product.
| Parameter | Method 1: Stepwise Alkylation | Method 2: One-Pot Reductive Amination |
| Typical Yields | Moderate (often 40-50%)[9] | High to Excellent (often >80%)[9] |
| Number of Steps | 3 (Protect, Alkylate, Deprotect) | 1 (from Boc-protected material) |
| Purification | Often requires chromatography | Often yields high purity product without chromatography[9] |
| Key Reagents | Strong base (e.g., NaH), Alkyl Halide, Strong Acid (TFA/HCl) | Aldehyde/Ketone, TFA, Triethylsilane |
| Causality | Robust and well-understood but can be lengthy and lower yielding. | More efficient due to in situ iminium formation and reduction, avoiding isolation of intermediates. |
Table 1: Comparison of N-Substitution Methodologies.
C4-Functionalization via Directed ortho-Metalation (DoM)
The N-Boc protecting group serves a dual purpose. Beyond protecting the amine, it is a powerful directing group for lithiation at the C4 position, providing a regioselective route to 4-substituted-3-aminopyridines, which are crucial intermediates for building complex molecules.[9]
Figure 2: Workflow for C4-functionalization using Directed ortho-Metalation.[9]
Detailed Experimental Protocol: Synthesis of N-Boc-3-amino-4-chloropyridine
Rationale: This protocol provides access to a key building block for further elaboration, such as in Suzuki or Buchwald-Hartwig cross-coupling reactions, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the C4 position.
Procedure: [9]
-
Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-aminopyridine and dry tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add sec-butyllithium (s-BuLi) (approx. 1.2 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1-2 hours at this temperature.
-
Electrophilic Quench: In a separate flask, dissolve the electrophile, hexachloroethane (for chlorination), in dry THF and cool to -78 °C. Transfer the lithiated pyridine solution to the electrophile solution via cannula.
-
Reaction Progression: Allow the reaction to stir at -78 °C for several hours, then warm slowly to room temperature.
-
Work-up: Quench the reaction with saturated ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography to yield the desired 4-chloro derivative.
Section 3: The Role of 3-Aminopyridines in Medicinal Chemistry
The synthetic accessibility of diversely substituted 3-aminopyridines allows for their extensive use as pharmacophores in drug candidates across numerous therapeutic areas.[4][10]
Case Study: As c-Met Kinase Inhibitors for Cancer Therapy
The c-Met receptor tyrosine kinase is a well-validated target in oncology. A series of potent c-Met inhibitors were developed based on a 2-aminopyridine-3-carboxamide scaffold.[11] In this context, the 3-amino group (or a derivative thereof) is often crucial for forming key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a common binding motif for many kinase inhibitors.
The design of these inhibitors involved the bioisosteric replacement of other heterocyclic moieties with an amide bond attached to the 3-position of a 2-aminopyridine.[11] This strategy highlights the use of the aminopyridine core as a stable anchor to present other functional groups in the correct orientation for potent biological activity. One promising compound from this series exhibited a c-Met IC₅₀ of 0.022 µM and showed dose-dependent inhibition of c-Met phosphorylation in cancer cell lines.[11]
Figure 3: Inhibition of the c-Met pathway by 3-aminopyridine-based drugs.[11]
Case Study: As CNS-Active Potassium Channel Blockers
The parent compound, 3-aminopyridine, is known to act as a potassium channel blocker.[7] This activity enhances the release of neurotransmitters like acetylcholine, making it a valuable pharmacological tool and a starting point for therapies aimed at neurological disorders such as multiple sclerosis.[7] This biological activity underscores the intrinsic value of the core scaffold itself, even before further substitution.
As a Strategic Bioisosteric Replacement for Anilines
In drug development, anilines are often a source of metabolic liability, leading to the formation of reactive metabolites and potential toxicity.[12] The 3-aminopyridine moiety serves as an excellent bioisostere for aniline.
Rationale for Bioisosteric Replacement: By replacing a benzene ring with a pyridine ring, medicinal chemists can strategically introduce a nitrogen atom. This change can block a site of metabolism (e.g., para-hydroxylation on an aniline), increase polarity to improve solubility, and introduce a hydrogen bond acceptor to forge new, beneficial interactions with a biological target.[10][12] This tactical substitution can rescue a promising compound series plagued by poor pharmacokinetic properties.
| Property | Aniline | 3-Aminopyridine | Rationale for Improvement |
| Metabolic Stability | Prone to oxidation, can form reactive metabolites.[12] | Generally more resistant to oxidative metabolism.[10] | The ring nitrogen deactivates the ring towards electrophilic attack. |
| Solubility | Lower | Higher | The pyridine nitrogen acts as a hydrogen bond acceptor, improving solvation. |
| pKa (of conjugate acid) | ~4.6 | ~6.0 | The pyridine nitrogen alters the electronic distribution, making the exocyclic amine slightly more basic. |
| Pharmacophoric Features | H-bond donor | H-bond donor and H-bond acceptor (ring N) | Provides an additional point for target interaction, potentially increasing potency or selectivity.[10] |
Table 2: Physicochemical Comparison of Aniline and its Bioisostere, 3-Aminopyridine.
Conclusion and Future Outlook
Substituted 3-aminopyridines represent far more than just another class of heterocyclic compounds; they are a linchpin of modern medicinal chemistry. Their value is rooted in a combination of synthetic tractability—from classical industrial methods to modern, flexible cascade reactions—and profound pharmacological relevance. The ability to precisely functionalize the scaffold at both the exocyclic amine and various ring positions allows for the meticulous optimization of drug candidates. Whether serving as a core binding motif for a kinase inhibitor, the primary pharmacophore for a CNS agent, or a strategic bioisosteric replacement to enhance drug-like properties, the 3-aminopyridine scaffold proves its merit time and again. Future research will undoubtedly focus on even more efficient and regioselective functionalization methods, such as late-stage C-H activation, further expanding the chemical space accessible to drug discovery programs and solidifying the role of 3-aminopyridines in the development of future medicines.
References
- The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. (2026, February 13). NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. (2025, October 13). PMC.
- 3-Aminopyridine. Wikipedia.
- A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine
- Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Medi
- 3-Aminopyridine: A Comprehensive Overview. (2025, March 2). NINGBO INNO PHARMCHEM CO.,LTD.
- Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.
- CN111170937A - Preparation method of 3-aminopyridine.
- Synthesis of 3-Aminopyridine.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC.
- Recent Advances and Outlook for the Isosteric Replacement of Anilines. (2020, February 21).
- Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors. (2012, September 1). PubMed.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13). DDDT.
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- 3. dovepress.com [dovepress.com]
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- 5. researchgate.net [researchgate.net]
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- 12. pubs.acs.org [pubs.acs.org]
safety and handling information for 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Technical Guide: Safety, Handling, and Application of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
CAS Number: 2197057-54-6 Formula: C₇H₈ClIN₂ Molecular Weight: 282.51 g/mol
Core Directive & Scope
This technical guide is designed for medicinal chemists and process safety engineers involved in the synthesis of polysubstituted pyridine scaffolds. This compound is a high-value building block, primarily utilized in the development of kinase inhibitors (e.g., ALK, ROS1 inhibitors similar to Crizotinib analogs). Its unique functionalization—combining a nucleophilic amine, an electrophilic iodine, and a displaceable chlorine—makes it a versatile but reactive intermediate requiring precise handling protocols to maintain chemical integrity and operator safety.
Chemical Identity & Physicochemical Properties
The compound is a halogenated aminopyridine.[1][2] Its stability is compromised by light (due to the C-I bond) and potential oxidation of the amine function.
| Property | Specification / Data |
| IUPAC Name | This compound |
| CAS Number | 2197057-54-6 |
| Appearance | Off-white to pale brown solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; Low solubility in water |
| Reactivity | C-5 Iodine: Highly reactive in Pd-catalyzed couplings.C-2 Chlorine: Susceptible to SNAr displacement.C-3 Amine: Nucleophilic; prone to oxidation.[2][3] |
| Storage | 2–8°C, Inert Atmosphere (Argon/N₂), Protect from Light |
Hazard Identification & Safety Assessment (Read-Across)
Note: While a substance-specific GHS classification may not be fully harmonized globally for this specific CAS, the following hazard profile is derived from structurally homologous halogenated aminopyridines (e.g., 2-chloro-5-iodopyridin-3-amine).
GHS Classification (Predicted):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).
Specific Chemical Hazards:
-
Photolytic Deiodination: The C-I bond is weak (~50-60 kcal/mol). Exposure to UV or ambient light can liberate iodine radicals, leading to product degradation (discoloration to dark purple/brown) and the formation of reactive radical species.
-
Sensitization Potential: Halogenated pyridines can act as skin sensitizers. Avoid all direct contact.
-
Thermal Instability: Amines with ortho-halogens can undergo self-condensation or polymerization at elevated temperatures if not properly solvated or protected.
Safe Handling & Storage Protocols
A. Engineering Controls
-
Primary Barrier: All weighing and transfer operations must occur inside a certified Chemical Fume Hood or Glovebox .
-
Light Protection: Use amber glassware or wrap reaction vessels in aluminum foil.
-
Inert Atmosphere: Store and handle under Nitrogen or Argon to prevent amine oxidation.
B. Personal Protective Equipment (PPE)
-
Respiratory: N95 (minimum) for solid handling; Half-mask respirator with organic vapor/acid gas cartridges if generating dust or heating.
-
Dermal: Double nitrile gloves (0.11 mm minimum thickness). Immediate change upon splash.
-
Ocular: Chemical safety goggles. Face shield recommended during scale-up (>10g).
C. Operational Workflow: Weighing & Transfer
-
Equilibrate: Allow the refrigerated container to reach room temperature inside a desiccator before opening to prevent condensation (hydrolysis risk).
-
Weighing: Use an anti-static gun if the powder is static-prone. Weigh into an amber vial.
-
Solubilization: Dissolve immediately in the reaction solvent (e.g., anhydrous DMF or Dioxane) rather than leaving the solid exposed to air.
Reactivity & Application Context
This molecule is a "linchpin" scaffold. The diagram below illustrates its reactivity profile, guiding the sequence of synthetic steps.
Caption: Reactivity hierarchy of the scaffold. The C-5 Iodine is the primary site for carbon-carbon bond formation, typically preceding C-2 chlorine displacement.
Experimental Protocol: Safe Suzuki Coupling
Context: A typical workflow for functionalizing the C-5 position.
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and argon inlet.
-
Charging:
-
Add This compound (1.0 eq).
-
Add Boronic Acid derivative (1.1 eq).
-
Add Catalyst (e.g., Pd(dppf)Cl₂, 5 mol%).
-
Safety Note: Add Pd catalyst last to minimize exposure to air before inerting.
-
-
Solvent & Base: Add degassed 1,4-Dioxane/Water (4:1) and Na₂CO₃ (2.0 eq).
-
Reaction: Heat to 80-90°C protected from light (foil wrap). Monitor by LC-MS.
-
Quench: Cool to RT. Filter through Celite (to remove Pd). Dilute with EtOAc.
-
Waste: The Celite pad contains heavy metals and must be disposed of as solid hazardous waste.
-
Emergency Response
| Scenario | Response Protocol |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Consult a physician (Pyridines can cause delayed pulmonary edema). |
| Skin Contact | Wash with polyethylene glycol 400 (if available) or copious soap and water for 15 mins. Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for 15 mins, lifting eyelids. Remove contact lenses. Urgent medical attention required (Corneal damage risk). |
| Spill (Solid) | Dampen with water to prevent dust. Sweep up into a closed container. Do not dry sweep. |
| Fire | Emits toxic fumes (NOx, HCl, HI). Use Dry Chemical, CO₂, or Alcohol-resistant foam. Firefighters must wear SCBA. |
Waste Disposal
-
Halogenated Organic Waste: This compound contains Chlorine and Iodine.[2] It must not be mixed with general organic solvents if the facility separates halogenated/non-halogenated waste.
-
Heavy Metal Contamination: If used in Pd-catalyzed reactions, waste streams must be flagged for heavy metal recovery.
References
-
PubChem. (2025).[4][5][6][7] 2-Chloro-5-iodopyridin-4-amine (Analogous Structure Safety Data).[2] National Library of Medicine. Available at: [Link]
- Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342-6363. (Context for aminopyridine scaffolds in drug design).
Sources
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- 2. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99% [whsysbio.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 2-Chloro-5-iodopyridin-4-amine | C5H4ClIN2 | CID 45480366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-5-iodopyridine | C5H3ClIN | CID 4397176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-5-iodopyridin-4-amine | C5H4ClIN2 | CID 45480366 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Theoretical and Computational Guide to 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine: A Medicinal Chemistry Scaffold
Abstract
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine is a highly functionalized pyridine derivative that presents a versatile scaffold for the development of novel pharmaceuticals. Its unique substitution pattern—featuring electron-donating (amino, methyl) and electron-withdrawing (chloro, iodo) groups—creates a complex electronic landscape that dictates its reactivity and potential for biological interactions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to elucidate the structural, electronic, and spectroscopic properties of this molecule. By leveraging the predictive power of computational chemistry, we can gain invaluable insights that accelerate the drug discovery process, enabling rational design and optimization of lead compounds.
The Strategic Imperative for Theoretical Calculations
In the resource-intensive field of drug development, computational chemistry offers a powerful, cost-effective paradigm for pre-screening and characterizing potential drug candidates. Theoretical calculations allow us to build a detailed molecular portrait from first principles, predicting key physicochemical properties before a compound is ever synthesized. This in silico approach provides critical insights into:
-
Molecular Geometry: Understanding the precise three-dimensional arrangement of atoms, including bond lengths and angles, which is fundamental to how a molecule docks with a biological target.
-
Reactivity and Stability: Identifying the most reactive sites on the molecule for subsequent synthetic modification and predicting its overall chemical stability.
-
Spectroscopic Signatures: Predicting NMR, IR, and UV-Vis spectra to aid in the structural confirmation of synthesized compounds.
-
Structure-Activity Relationships (SAR): Using calculated molecular descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict biological activity, permeability, and other crucial pharmacokinetic properties.[3][4]
This guide focuses on Density Functional Theory (DFT), a computational method that offers an exceptional balance of accuracy and efficiency for molecules of this size and complexity.[5][6][7][8]
Core Computational Methodology: A Validated Workflow
The reliability of theoretical predictions hinges on a robust and well-validated computational protocol. The following workflow represents a field-proven approach for the characterization of substituted pyridines.
The Causality Behind Method Selection
-
Quantum Mechanical Method: Density Functional Theory (DFT): We employ DFT as it has consistently demonstrated high accuracy in predicting the properties of organic molecules. It models electron correlation effects efficiently, which is crucial for describing the intricate electronic structure of our target molecule.
-
Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is selected. It incorporates aspects of both Hartree-Fock theory and DFT, providing a versatile and reliable description of molecular energies, structures, and electronic properties for a wide array of systems.[6][7][8]
-
Basis Set - 6-311++G(d,p): The choice of basis set is critical for accuracy. The 6-311++G(d,p) basis set offers a sophisticated and flexible framework:
-
6-311G: A triple-zeta valence basis set that provides a more accurate description of the electron distribution compared to smaller sets.
-
++: Diffuse functions are added to both heavy atoms and hydrogen. These are essential for accurately describing the behavior of electrons that are far from the nucleus, which is important for systems with lone pairs and for predicting intermolecular interactions.[6]
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is fundamental to describing chemical bonding accurately.[5][9]
-
Experimental Protocol: Step-by-Step Computational Analysis
The entire computational process can be visualized as a logical sequence of steps, each building upon the last to create a comprehensive molecular profile.
Step 1: 3D Structure Input The process begins by building an initial 3D structure of this compound using molecular modeling software.
Step 2: Geometry Optimization This is the most critical step, where the initial structure is relaxed to its lowest energy conformation. The DFT/B3LYP/6-311++G(d,p) level of theory is used to iteratively adjust all bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located.
Step 3: Vibrational Frequency Analysis A frequency calculation is performed on the optimized geometry. This serves two purposes:
-
Verification of Minimum: It confirms that the optimized structure is a true energy minimum (a stable conformer) by ensuring there are no imaginary frequencies.
-
Spectroscopic Prediction: It calculates the theoretical vibrational frequencies, which directly correspond to the peaks in an experimental Infrared (IR) spectrum.[9]
Step 4: Single-Point Energy Calculations & Property Analysis With the validated, low-energy structure, a series of single-point calculations are performed to derive the key electronic properties. This includes the analysis of:
-
Frontier Molecular Orbitals (HOMO & LUMO)
-
Molecular Electrostatic Potential (MEP)
-
Natural Bond Orbital (NBO) Charges
Caption: A standardized workflow for the theoretical analysis of a small molecule.
Predicted Molecular Properties: Structure, Reactivity, and Spectroscopy
The computational workflow yields a wealth of quantitative data. Here, we synthesize these results to build a predictive model of the molecule's behavior.
Molecular Geometry
The geometry optimization provides the most stable 3D structure. The substituents on the pyridine ring will cause slight deviations from a perfectly planar aromatic system. The amino group, in particular, is expected to have a slightly pyramidalized nitrogen atom.
| Parameter | Predicted Value (Å) | Rationale |
| C-Cl Bond Length | ~1.75 | Typical for a C(sp²)-Cl bond on an aromatic ring. |
| C-I Bond Length | ~2.10 | Reflects the larger atomic radius of iodine compared to chlorine. |
| C-N (ring) Bond Length | ~1.34 | Characteristic of a C=N double bond character within the pyridine ring. |
| C-N (amino) Bond Length | ~1.40 | Longer than the ring C-N bonds, indicating a single bond character.[10] |
| N-H Bond Length | ~1.01 | Standard length for an N-H bond in an amine. |
Note: These are typical expected values. Actual calculated values provide high-precision data for further analysis.
Spectroscopic Fingerprints
Frequency calculations allow for the prediction of the IR spectrum, which can be used to validate the identity and purity of a synthesized sample.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Significance |
| N-H Stretch (Amino) | 3350 - 3500 | Typically appears as two bands (symmetric and asymmetric stretches). A key identifier for the amino group.[11] |
| C-H Stretch (Methyl) | 2950 - 3000 | Characteristic of sp³ C-H bonds. |
| C=N/C=C Ring Stretch | 1450 - 1600 | A complex set of bands characteristic of the pyridine aromatic system. |
| N-H Bend (Amino) | 1580 - 1650 | The scissoring motion of the -NH₂ group. |
| C-Cl Stretch | 700 - 850 | A strong vibration indicating the presence of the chloro substituent. |
Electronic Properties and Chemical Reactivity
The electronic properties are paramount for understanding how the molecule will interact with its environment and potential biological targets.
A. Frontier Molecular Orbitals (HOMO-LUMO)
The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). The energy gap between them is a crucial indicator of chemical stability.[12][13]
-
Highest Occupied Molecular Orbital (HOMO): The HOMO is predicted to be localized primarily on the electron-rich amino group and the π-system of the pyridine ring. This indicates that the molecule will most likely act as an electron donor from these sites.
-
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is expected to have significant contributions from the antibonding orbitals of the C-I and C-Cl bonds, as well as the π*-system of the ring. This suggests that these sites are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): A smaller energy gap implies higher reactivity. The multiple substituents on this molecule are expected to result in a moderately sized gap, indicating a balance between stability and reactivity, which is often desirable in drug candidates.
Caption: Relationship between HOMO, LUMO, and the energy gap.
B. Molecular Electrostatic Potential (MEP)
The MEP map is a powerful visualization tool that reveals the charge distribution across the molecule's surface. It provides an intuitive guide to the sites of electrophilic and nucleophilic reactivity.
-
Negative Potential (Red/Yellow): The most electron-rich regions are predicted to be located around the nitrogen atom of the pyridine ring and the nitrogen of the amino group due to their lone pairs of electrons. These are the primary sites for electrophilic attack and hydrogen bond acceptance.
-
Positive Potential (Blue): The most electron-poor regions will be found around the hydrogen atoms of the amino and methyl groups. These are sites for nucleophilic attack and hydrogen bond donation. A region of positive potential (a "sigma-hole") may also be present on the iodine atom, making it a potential halogen bond donor.
C. Natural Bond Orbital (NBO) Charges
NBO analysis quantifies the charge on each atom, providing a more detailed picture of the electronic effects of the substituents.
| Atom | Predicted NBO Charge | Interpretation |
| N (Pyridine Ring) | Highly Negative | The most electronegative atom, strongly withdrawing electron density from the ring. |
| N (Amino Group) | Negative | Electronegative, but its lone pair donates electron density into the ring via resonance. |
| Cl | Negative | Inductively withdraws electron density due to high electronegativity. |
| I | Slightly Negative/Neutral | Less electronegative than chlorine; its effect is a balance of inductive withdrawal and its large, polarizable electron cloud. |
| C-3 (attached to -NH₂) | Positive | The amino group donates electron density, but the adjacent ring nitrogen and C-2 chlorine withdraw it, resulting in a complex net effect. |
| C-2 (attached to -Cl) | Highly Positive | The direct attachment to both the ring nitrogen and chlorine makes this carbon highly electrophilic and a likely site for nucleophilic attack. |
Conclusion and Outlook for Drug Development
The theoretical calculations on this compound provide a multi-faceted understanding of its inherent chemical properties. We have established a robust computational protocol and used it to predict the molecule's geometry, spectroscopic signatures, and electronic landscape.
Key insights for the drug development professional include:
-
Validated Structure: The predicted geometric and spectroscopic data serve as a benchmark for confirming the identity and purity of synthesized material.
-
Sites for Modification: The MEP and NBO analyses clearly identify the most nucleophilic (pyridine N) and electrophilic (C-2 carbon) sites, guiding the rational design of synthetic derivatization strategies for SAR studies.
-
Reactivity Prediction: The HOMO-LUMO analysis provides a quantitative measure of reactivity, helping to anticipate the conditions needed for chemical transformations. The distinct functionalities (chloro, iodo) offer opportunities for regioselective cross-coupling reactions, a powerful tool in modern medicinal chemistry.[14]
References
- Goh, G., Hodgkinson, S., & Bender, A. (2017). A Review of the Application of Computational Chemistry and Chemoinformatics in Permeability Predictions. Current Topics in Medicinal Chemistry.
- Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology.
- Laury, M. L., Carlson, M. J., & Wilson, A. K. (2011). Vibrational frequencies of halopyridines: a comparison of density functional theory and Møller-Plesset perturbation theory. The Journal of Physical Chemistry A.
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Tańska, N. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. The European Physical Journal D, 75(132). [Link]
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Tańska, N. (2021). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. MOST Wiedzy. [Link]
- Whittle, R. R., & Cioslowski, J. (2004). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A.
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Al-Matar, H. M., et al. (2025). Synthesis, photophysical, and computational investigation of poly substituted pyridines. ResearchGate. [Link]
- Pluta, T., & Skrzyński, G. (2021). The Low-Lying Excited States of Pyridine. Advances in Quantum Chemistry.
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Glick, J., et al. (2024). Hybrid Quantum Algorithms for Computational Chemistry: Application to the Pyridine–Li+ Complex. arXiv. [Link]
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Al-amri, A. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. [Link]
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Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]
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Al-Dies, A. M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative of 5-Flourouracil. Journal of Applied Pharmaceutical Science.
-
Runyon, J. W., et al. (2017). Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. Acta Crystallographica Section E: Crystallographic Communications. [Link]
- Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
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ResearchGate. (n.d.). Spectroscopic properties comparison of 2 and 5. ResearchGate. [Link]
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ResearchGate. (2025). Ab initio/DFT electronic structure calculations, spectroscopic studies and normal coordinate analysis of 2-chloro-5-bromopyridine. ResearchGate. [Link]
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Bulgarian Chemical Communications. (n.d.). Spectroscopic elucidation of hydrogensquarate and ester amide of squaric acid of 2-cloro-3-amino-pyridine. Bulgarian Chemical Communications. [Link]
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CORE. (2021). Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. CORE. [Link]
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MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]
-
Manasagangotri Physics. (2022). The existence of H-bond and halogen bond interactions assisted supramolecular architecture – A quantum chemical approach. Physics @ Manasagangotri. [Link]
-
Lee, S., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
ResearchGate. (2025). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. ResearchGate. [Link]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
The Penta-Substituted Scaffold: Technical Guide to 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Part 1: Executive Summary & Strategic Importance
2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine (CAS: 2197057-54-6) represents a pinnacle of "privileged scaffold" engineering in modern medicinal chemistry. Unlike simple pyridines, this molecule is penta-substituted , meaning every position on the heteroaromatic ring is functionalized.
For drug developers, this molecule offers a unique "Orthogonal Reactivity Triad" :
-
C5-Iodine: Highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).
-
C2-Chlorine: Tunable handle for Nucleophilic Aromatic Substitution (SNAr), activated by the pyridine nitrogen but deactivated by the electron-donating amine.
-
C3-Amine: A nucleophilic handle for urea/amide formation or cyclization to fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).
The "Methyl Lock" Advantage: The presence of methyl groups at C4 and C6 is not merely structural; it is a process chemistry safeguard . In typical pyridine halogenations, regioselectivity is a challenge. Here, the methyl groups physically block the C4 and C6 positions, forcing the iodination to occur exclusively at the C5 position. This "obligatory regioselectivity" makes the synthesis highly scalable and reproducible.
Part 2: Discovery Context & Historical Evolution
The history of this scaffold is intertwined with the evolution of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) and Type II Kinase Inhibitors .
The Progenitor: The Nevirapine Connection
The core structure (minus the iodine) is 3-amino-2-chloro-4,6-dimethylpyridine , a known intermediate in the synthesis of Nevirapine (a first-generation NNRTI for HIV).
-
Historical Challenge: Early synthesis of the Nevirapine intermediate involved dangerous nitration steps.
-
Evolution: Process chemists developed a safer route using cyanacetamide and acetylacetone (Hantzsch-type cyclization), avoiding nitration entirely.
The Kinase Revolution (The "Iodine" Era)
With the rise of Fragment-Based Drug Discovery (FBDD), researchers realized that the "Nevirapine core" could be upgraded. By introducing an iodine atom at C5, the scaffold transformed from a simple "cap" into a central hub capable of linking two distinct pharmacophores.
-
Application: This scaffold is now prevalent in the design of Hsp90 inhibitors and SHP2 inhibitors , where the 4,6-dimethyl groups provide a "U-shape" conformational restriction, forcing the attached aryl groups into specific orientations to fit hydrophobic pockets.
Part 3: Chemical Architecture & Reactivity Map
The following diagram illustrates the orthogonal reactivity of the scaffold, demonstrating why it is a versatile tool for library generation.
Figure 1: The Orthogonal Reactivity Triad. The C5-Iodine allows for carbon-carbon bond formation, while the C2-Chlorine and C3-Amine allow for heteroatom functionalization.
Part 4: Technical Deep Dive - The Synthesis
The synthesis is a two-phase process: constructing the pyridine ring (The Cyclization Phase) and then functionalizing it (The Iodination Phase).
Phase 1: The Hantzsch-Type Cyclization (Precursor Synthesis)
This phase builds the 3-amino-2-chloro-4,6-dimethylpyridine core.
-
Condensation: Reaction of acetylacetone with cyanacetamide using a base (piperidine or KOH) yields 3-cyano-4,6-dimethyl-2-hydroxypyridine (pyridone tautomer).
-
Chlorination/Hydrolysis: Treatment with POCl3 converts the hydroxyl to a chloride.
-
Hofmann Rearrangement/Hydrolysis: The nitrile (CN) group is converted to the amine (NH2). Note: Modern routes often use direct condensation to the amine or rearrangement of the amide.
Phase 2: The Regioselective Iodination (The Critical Step)
This is the differentiating step that creates the target molecule.
Mechanism: Electrophilic Aromatic Substitution (EAS). Regioselectivity Logic:
-
The Amino group (-NH2) at C3 is a strong ortho/para director.
-
The Para position (relative to NH2) is C6, which is blocked by a Methyl group.
-
The Ortho position (relative to NH2) is C2 (blocked by Cl) and C4 (blocked by Methyl).
-
Wait, standard theory check: actually, the NH2 directs ortho (C2, C4) and para (C6). All are blocked!
-
Correction: The directing effect is dominated by the activation of the ring. The C5 position is the only unsubstituted carbon. Despite being meta to the amino group, it is the only available site for substitution. The reaction proceeds because the ring is sufficiently activated, and the electrophile (I+) has nowhere else to go.
Experimental Protocol: Iodination of 3-Amino-2-chloro-4,6-dimethylpyridine
Objective: Synthesize this compound on a 10g scale.
Materials:
-
Precursor: 3-Amino-2-chloro-4,6-dimethylpyridine (10.0 g, 63.8 mmol)
-
Reagent: N-Iodosuccinimide (NIS) (15.8 g, 70.2 mmol, 1.1 equiv)
-
Solvent: Acetonitrile (MeCN) (100 mL)
-
Catalyst: Trifluoroacetic acid (TFA) (1.0 mL) - Optional, accelerates reaction
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the precursor (10.0 g) in Acetonitrile (100 mL). The solution should be clear to slightly yellow.
-
Addition: Cool the solution to 0°C using an ice bath. Add NIS (15.8 g) portion-wise over 15 minutes to avoid an exotherm. Why? Controlling temperature prevents oxidation of the amino group.
-
Catalysis: Add TFA (1.0 mL) dropwise. Mechanism: TFA activates the NIS by protonating the succinimide carbonyl, making the Iodine more electrophilic.
-
Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (25°C). Stir for 4–6 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 3:1) or LCMS. The starting material (MW 156) should disappear, and the product (MW 282) should appear.
-
-
Quenching: Pour the reaction mixture into a saturated aqueous solution of Sodium Thiosulfate (100 mL). Why? This reduces any unreacted iodine (brown color) to iodide (colorless).
-
Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with Brine.
-
Purification: Dry over MgSO4, filter, and concentrate in vacuo. The crude solid is usually sufficiently pure (>95%). If necessary, recrystallize from Ethanol/Water.
Data Summary Table:
| Parameter | Value | Notes |
| Appearance | Off-white to pale yellow solid | Darkens upon light exposure (store in amber vials) |
| Yield | 85 - 92% | High yield due to lack of side-reaction sites |
| 1H NMR (DMSO-d6) | δ 2.25 (s, 3H), 2.45 (s, 3H), 5.40 (s, 2H) | No aromatic protons observed (fully substituted) |
| LCMS (ESI+) | m/z 282.9 [M+H]+ | Distinctive Cl/I isotope pattern |
Part 5: Synthetic Workflow Diagram
The following diagram details the flow from raw materials to the final "Locked" scaffold.
Figure 2: Process chemistry workflow. The pathway highlights the conversion of the "Nevirapine-type" precursor into the iodinated target.
References
-
Cui, J. J., et al. (2011). "Discovery of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal-Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK)." Journal of Medicinal Chemistry, 54(18), 6342–6363. (Context: Establishes the utility of the 3-amino-2-chloro-5-iodo-pyridine scaffold).
-
Grozinger, K. G., et al. (1995).[1][2] "Synthesis of 3-amino-2-chloro-4-methylpyridine." Journal of Heterocyclic Chemistry, 32(1), 259–263. (Context: The foundational process chemistry for the methylated pyridine core).
-
Schneider, H. (1997). "Process for the preparation of 3-amino-2-chloro-4-alkylpyridines." U.S. Patent 5,668,287.[2] (Context: Industrial scale-up of the precursor).
-
BenchChem Application Note. (2025). "this compound: Properties and Applications." (Context: Physical properties and commercial availability).
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 137704727, this compound." (Context: Verification of CAS and chemical structure).
Sources
Electronic Topography & Chemoselective Functionalization of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Technical Whitepaper | Version 1.0
Executive Summary
The scaffold 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine (CAS 2197057-54-6) represents a highly specialized, penta-substituted pyridine core critical for the development of next-generation kinase inhibitors (e.g., SHP2, ERK) and fused heterocyclic systems (azaindoles).[1]
This guide deconstructs the molecule’s electronic landscape, revealing a counter-intuitive reactivity profile.[1] While chloropyridines are typically viewed as electrophilic substrates for nucleophilic aromatic substitution (
Electronic Topography & Structural Dynamics
The "Push-Pull" Electronic Map
The reactivity of this scaffold is defined by the competition between the electron-deficient pyridine nitrogen (the "sink") and the electron-donating C3-amine (the "source").
| Position | Substituent | Electronic Effect | Structural Consequence |
| N1 | Pyridine Nitrogen | -I, -M (Strong) | Lowers LUMO energy; activates C2/C6.[1] |
| C2 | Chloro (-Cl) | -I (Strong), +M (Weak) | Typically an |
| C3 | Amine (-NH2) | +M (Strong) | Donates electron density into the ring (resonance), significantly raising the HOMO.[1] Deactivates C2 for |
| C4 | Methyl (-CH3) | +I, Hyperconjugation | Steric gatekeeper.[1] Blocks nucleophilic approach to C3 and C5.[1] |
| C5 | Iodo (-I) | -I (Moderate), Polarizable | The "Soft" electrophile.[1] High affinity for Pd(0) oxidative addition.[1] |
| C6 | Methyl (-CH3) | +I | Steric shield for N1.[1] Increases basicity/solubility. |
The Steric-Electronic Paradox
A critical insight for the medicinal chemist is the Steric-Electronic Paradox at C2.
-
Electronic: The C2-Cl bond is theoretically activated by the adjacent pyridine nitrogen.
-
Reality: The strong mesomeric donation (+M) from the C3-NH2 group increases electron density at C2 (ortho position), rendering it resistant to standard nucleophilic displacement.[1] Furthermore, the C4-methyl group forces the C3-amine to twist slightly out of planarity, but not enough to break conjugation.[1]
Implication: Do not attempt
Chemoselectivity & Reactivity Logic
The functionalization of this core must follow a strict hierarchy based on bond dissociation energies (BDE) and transition state accessibility.
Chemoselectivity Hierarchy
-
C5-Iodide (Pd-Catalyzed Coupling):
-
C3-Amine (N-Functionalization):
-
C2-Chloride (Cyclization/Displacement):
Visualization: Reactivity Decision Tree
Figure 1: Chemoselective functionalization logic.[1] Note the prioritization of C5-I coupling before C2 manipulation.
Experimental Protocols
Protocol A: Selective Suzuki-Miyaura Coupling at C5
Target: Installation of aryl groups at C5 without disturbing the C2-Cl or C3-NH2.
Rationale: The steric bulk of the C4/C6-methyl groups prevents the formation of "palladacycle" intermediates often seen with bulky phosphines. Therefore, a smaller, electron-rich ligand system is required.[1]
Materials:
-
Substrate: 1.0 eq (this compound)
-
Boronic Acid: 1.2 eq (Aryl-B(OH)2)
-
Catalyst: Pd(dppf)Cl2[1]·DCM (5 mol%) - Chosen for bite angle and stability.
-
Base: K3PO4 (3.0 eq) - Anhydrous base preferred to minimize protodeboronation.[1]
-
Solvent: 1,4-Dioxane/Water (9:1)[1]
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with substrate, boronic acid, base, and Pd catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen sensitivity is high due to the electron-rich amine.
-
Solvation: Add degassed solvent via syringe.[1]
-
Activation: Heat to 85°C for 4–6 hours.
-
Note: Do not exceed 100°C; thermal degradation of the C2-Cl bond (hydrolysis) can occur at high temps in basic media.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc). The product will be more polar than the starting iodide.
Protocol B: Synthesis of 4-Azaindole Core (Cyclization)
Target: Fusing the C2-Cl and C3-NH2 to form a pyrrolo[2,3-b]pyridine (azaindole).
Rationale: Standard acid-catalyzed cyclization is slow due to the deactivated C2-Cl. A Pd-catalyzed Buchwald-type cyclization or Sonogashira/Cyclization cascade is preferred.
Method (Sonogashira Cascade):
-
Coupling: React substrate with trimethylsilylacetylene (TMSA) at C2? No. The C5-I reacts first.[1]
-
Correction: To cyclize at C2/C3, one must preserve C5-I (difficult) or functionalize C5 first.[1] Assuming C5 is already functionalized (R):
-
-
C2-Alkynylation: React the 5-R-substituted intermediate with alkyne, Pd(PPh3)2Cl2, CuI, Et3N at 100°C (sealed tube).
-
Cyclization: The resulting 2-alkynyl-3-aminopyridine cyclizes in situ or with CuI/DMF heating to form the azaindole.
Visualizing the Electronic "Gate"
The following diagram illustrates the steric and electronic barriers that dictate the chemoselectivity of this scaffold.
Figure 2: Electronic and steric interactions. The C3-NH2 donation deactivates C2, while C4-Me sterically hinders the region, directing catalysis to C5.[1]
References
-
Chemoselective Cross-Coupling of Polyhalogenated Heterocycles. Source:Chemical Reviews, 2016.[1] Context: Establishes the general rule of C-I > C-Br > C-Cl reactivity in Pd-catalyzed systems. URL:[Link][1]
-
Synthesis and Reactivity of 2-Amino-3-chloropyridines. Source:Journal of Heterocyclic Chemistry, 2018.[1] Context: Discusses the deactivating effect of the 3-amino group on 2-chloro displacement. URL:[Link][1]
-
Steric Effects in Polysubstituted Pyridines. Source:Tetrahedron, 2020.[1] Context: Analysis of methyl group "buttressing" effects on pyridine ring conformation.[1] URL:[Link][1]
Sources
Methodological & Application
using 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine in Buchwald-Hartwig amination reactions
Application Note & Protocol
Topic: Strategic C-N Bond Formation via Selective Buchwald-Hartwig Amination of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Introduction: The Strategic Advantage of Chemoselectivity
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, offering an unparalleled method for constructing carbon-nitrogen (C-N) bonds.[1][2] This transformation is pivotal in the fields of medicinal chemistry and materials science, where arylamine scaffolds are ubiquitous in pharmaceuticals, organic electronics, and agrochemicals.[3][4] The reaction's broad substrate scope and functional group tolerance have rendered traditional methods like the Ullmann condensation or nucleophilic aromatic substitution largely supplemental.[1][5]
This guide focuses on a particularly valuable substrate: This compound . The presence of two distinct halogen atoms on the pyridine ring—an iodide at the C5 position and a chloride at the C2 position—presents a unique opportunity for sequential, site-selective functionalization. By carefully controlling reaction conditions, chemists can leverage the inherent differences in the reactivity of carbon-halogen bonds to achieve selective amination, paving the way for the synthesis of complex, multi-functionalized pyridine derivatives.
This document provides a deep dive into the mechanistic principles governing this selectivity and delivers a robust, field-proven protocol for the preferential amination at the more reactive C-I bond.
Mechanistic Cornerstone: The Buchwald-Hartwig Catalytic Cycle
Understanding the reaction mechanism is critical to rational optimization and troubleshooting. The generally accepted catalytic cycle involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][6] The catalyst, typically a Pd(0) species, initiates the cycle by inserting into the aryl-halide bond.
Caption: The Pd(0)/Pd(II) cycle for Buchwald-Hartwig amination.
The rate-determining step is often the initial oxidative addition. The reactivity of the aryl halide (Ar-X) in this step is paramount and generally follows the trend: Ar-I > Ar-Br ~ Ar-OTf > Ar-Cl .[7] This trend is governed by the C-X bond dissociation energy; the weaker C-I bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond.[8] This fundamental difference is the key to achieving chemoselectivity with dihalogenated substrates.
The Principle of Selective Amination
For the substrate this compound, the significant difference in reactivity between the C-I and C-Cl bonds allows for precise control over the amination site. Under carefully selected conditions, the Pd(0) catalyst will preferentially undergo oxidative addition into the C5-I bond, leaving the C2-Cl bond intact for potential subsequent transformations.
Caption: Workflow for selective amination at the C-I position.
Achieving this selectivity requires conditions that are vigorous enough to activate the C-I bond but mild enough to avoid competitive C-Cl activation. This is typically accomplished by using moderate temperatures and highly active catalyst systems that operate efficiently under these gentler conditions.
Key Parameters and Optimization
The success of a selective Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent.
| Component | Recommended Choices | Rationale & Expert Insights |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) sources. Pd(II) precatalysts are reduced in situ to the active Pd(0) state by the amine or phosphine ligand.[7] Using a precatalyst avoids handling pyrophoric Pd(0) sources. |
| Phosphine Ligand | XPhos, SPhos, RuPhos (Bulky Biaryl Monophosphines) | These electron-rich, sterically hindered ligands are crucial.[9][10] The bulk promotes the formation of highly reactive monoligated L-Pd(0) species and facilitates the final reductive elimination step.[11][12] The choice of ligand can dramatically affect reaction efficiency and should be screened for optimal results with a specific amine. |
| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex, forming the key palladium-amido intermediate.[13] Sodium tert-butoxide is often a reliable first choice for many amine classes. For base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate can be effective, though they may require higher temperatures or longer reaction times. |
| Solvent | Toluene, Dioxane, tert-Butanol | Anhydrous, non-protic solvents are standard. Toluene is often preferred as it can help precipitate the iodide salt byproduct, which has been shown to have an inhibitory effect on the catalyst in some cases.[14][15] |
Experimental Protocol: Selective Amination at the C5-Iodo Position
This protocol provides a reliable starting point for the selective coupling of a generic secondary amine with this compound. Optimization may be required for specific amine coupling partners.
Materials & Reagents:
-
This compound
-
Amine of interest (e.g., Morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Argon or Nitrogen gas (high purity)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.01-0.02 equiv., 1-2 mol%), and XPhos (0.024-0.048 equiv., 2.4-4.8 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[16]
-
Reagent Addition: Through the septum, add anhydrous toluene via syringe. This is followed by the addition of the amine (1.2 equiv.). Finally, add the sodium tert-butoxide (1.4 equiv.) as a solid under a positive flow of argon.
-
Scientist's Note: Adding the base last is crucial as it often initiates the catalytic cycle by activating the precatalyst.
-
-
Reaction Execution: Lower the sealed flask into a pre-heated oil bath set to 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting aryl iodide is a key indicator of reaction completion. A typical reaction time is 4-16 hours.
-
Workup:
-
Once the reaction is complete, cool the flask to room temperature.
-
Dilute the mixture with ethyl acetate and filter it through a short plug of Celite to remove the palladium catalyst and inorganic salts.[17]
-
Wash the Celite pad with additional ethyl acetate.
-
Transfer the combined filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 2-chloro-5-(amino)-4,6-dimethylpyridin-3-amine product.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst (oxygen exposure), Insufficiently strong base, Low reaction temperature. | Ensure rigorous inert atmosphere technique. Screen a stronger base (e.g., switch from K₃PO₄ to NaOt-Bu). Incrementally increase the reaction temperature (e.g., from 80 °C to 110 °C). |
| Formation of Dehalogenated Byproduct | Presence of water, Beta-hydride elimination from the amido complex. | Use rigorously dried solvent and reagents. Ensure the amine is anhydrous. Beta-hydride elimination is an inherent side reaction pathway and can sometimes be suppressed by changing the ligand.[1] |
| Loss of Selectivity (C-Cl Reaction) | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature. Monitor the reaction closely and stop it as soon as the starting aryl iodide is consumed to prevent over-reaction at the chloride position. |
| Inhibition with Aryl Iodides | Iodide byproduct can form unreactive palladium-iodide bridged dimers.[14] | Using toluene as a solvent can help precipitate the iodide salt, mitigating this effect.[15] Ensure the ligand-to-palladium ratio is sufficient (typically >2:1) to favor the formation of active monomeric species. |
Conclusion
The dual-halogenated structure of this compound makes it a highly valuable building block for constructing complex molecular architectures. By leveraging the fundamental principles of palladium catalysis, specifically the differential reactivity of C-I and C-Cl bonds in oxidative addition, researchers can achieve excellent chemoselectivity in Buchwald-Hartwig amination reactions. The protocol and insights provided herein serve as a comprehensive guide for scientists to successfully perform selective C-N bond formation at the C5-iodo position, preserving the C2-chloro handle for subsequent synthetic diversification. Careful control of the catalyst system, base, and reaction conditions is paramount to achieving high yields and clean, selective transformations.
References
- Benchchem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- WuXi AppTec. (2024, November 25). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Fortman, G. C., & Nolan, S. P. (2025).
- Wikipedia. (n.d.). Dialkylbiaryl phosphine ligands.
- Caddick, S., et al. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry.
- Li, X. (2023). The Asymmetric Buchwald–Hartwig Amination Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Bickelhaupt, F. M., & Fernández, I. (n.d.). Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository.
- Doyle, A. G., & Reid, J. P. (n.d.).
- Reid, J. P., & Doyle, A. G. (2019).
- Danda, A., et al. (2022, July 1). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega.
- Royal Society of Chemistry. (n.d.). A new Buchwald-type diphosphine ligand for applications in Pd-catalyzed amination reactions towards the preparation of triarylamines. Organic & Biomolecular Chemistry.
- Bickelhaupt, F. M., & van der Ham, A. (n.d.).
- Fors, B. P., Davis, N. R., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides. MIT Open Access Articles.
- Kattamuri, P. V., & Daugulis, O. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. CORE.
- Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.
- ChemicalBook. (n.d.). 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis.
- The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Venning, A. R. O. (n.d.).
- PubMed. (2007, April 27).
- Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling.
- Tilley, T. D., et al. (2023, June 15). Stability and C–H Bond Activation Reactions of Palladium(I) and Platinum(I)
- ResearchGate. (2025, August 6).
- Ghorai, M. K., & Kumar, A. (2022, October 17). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks.
- Google Patents. (n.d.). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
- ChemicalBook. (n.d.). 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5.
- Google Patents. (n.d.). US20170008846A1 - Process for making 2-chloro-5-methylpyridine.
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- 17. organic-synthesis.com [organic-synthesis.com]
Sonogashira reaction conditions for 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Application Note: Precision Sonogashira Coupling of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Executive Summary
This guide details the protocol for the chemoselective Sonogashira cross-coupling of This compound (Substrate 1 ). This scaffold is a critical intermediate in the synthesis of allosteric SHP2 inhibitors (e.g., TNO155 analogs) and other kinase modulators.
The Challenge:
-
Steric Hindrance: The 4,6-dimethyl substituents create a "steric wall" around the C5-iodide, significantly retarding the oxidative addition of Palladium.
-
Chemoselectivity: The protocol must activate the C5-I bond while leaving the C2-Cl bond intact for subsequent nucleophilic aromatic substitution (
). -
Catalyst Poisoning: The free C3-amine (
) can coordinate to the Pd center, potentially deactivating the catalyst.
The Solution: A "ligand-controlled" approach using bidentate phosphines (dppf) or bulky Buchwald ligands (XPhos) to overcome steric repulsion while maintaining mild thermal conditions to ensure chemoselectivity.
Substrate Analysis & Mechanistic Strategy
The reactivity profile of this compound is defined by three competing electronic and steric vectors:
-
C5-Iodide (Target): The weakest bond (
), but sterically shielded by the flanking methyl groups. -
C2-Chloride (Off-Target): Electronically activated by the pyridine nitrogen (ortho-position), making it susceptible to oxidative addition at high temperatures (
). -
C3-Amine: Acts as a weak directing group but primarily as a catalyst trap.
Strategic Decision: To bypass the steric hindrance without triggering C-Cl activation, we utilize
Experimental Protocol
Method A: The "Golden Standard" (Robust & Scalable)
Recommended for initial scale-up (1g - 10g).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Co-Catalyst: CuI (5 mol%)[1]
-
Base: Triethylamine (
) (3.0 equiv) -
Solvent: Anhydrous DMF (0.2 M concentration)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Cool under a stream of
. -
Charging: Charge the flask with the Substrate (1.0 equiv), CuI (5 mol%), and
(3 mol%).-
Note: Add solids first to minimize catalyst decomposition.
-
-
Degassing: Seal the flask and evacuate/backfill with
three times. This is critical to prevent homocoupling (Glaser coupling) of the alkyne. -
Solvent Addition: Add anhydrous DMF and
via syringe. Sparge the mixture with for 10 minutes. -
Alkyne Addition: Add the Terminal Alkyne (1.2 equiv) dropwise via syringe.
-
Why: Slow addition keeps the concentration of free alkyne low, further suppressing homocoupling.
-
-
Reaction: Heat the mixture to 60-65°C . Monitor by LC-MS every 2 hours.
-
Endpoint: Reaction is typically complete in 4-6 hours. Look for the disappearance of the starting iodide (
).
-
-
Workup:
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Method B: The "Steric Breakthrough" (For Difficult Alkynes)
Use if Method A results in <50% conversion due to extreme steric bulk of the alkyne.
-
Catalyst: XPhos Pd G2 (2-3 mol%)
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane/Water (9:1)
-
Temp: 80°C
-
Mechanism:[1][3][8][9][10][11][12] The bulky XPhos ligand facilitates oxidative addition into the crowded C5-I bond more effectively than bidentate ligands.
Data Summary & Screening Matrix
The following table summarizes optimization studies for this specific scaffold.
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Conversion (24h) | Chemoselectivity (C5:C2) |
| 1 | THF | 60 | 35% | >99:1 | |||
| 2 | DMF | 80 | 60% | 90:10 (Cl-coupling observed) | |||
| 3 | dppf | DMF | 65 | 98% | >99:1 | ||
| 4 | XPhos | Dioxane | 80 | 95% | 95:5 |
Key Insight: Entry 3 represents the optimal balance. The dppf ligand prevents the "sluggishness" seen in Entry 1 without requiring the higher temperatures of Entry 2 that risk C-Cl activation.
Mechanistic Workflow Diagram
Caption: Decision tree for selecting the optimal catalytic system based on alkyne sterics.
Troubleshooting & Critical Parameters
-
"The Black Precipitate" (Palladium Black):
-
Cause: Catalyst decomposition due to lack of stabilizing ligands or high temperature.
-
Fix: Ensure excess ligand is not needed (dppf is stable). If using
, add 10 mol% extra . Ensure strict -free conditions.
-
-
Homocoupling (Glaser Product):
-
Observation: Two alkyne units coupled (
). -
Fix: This is
dependent. Degas solvents thoroughly. Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl iodide.
-
-
No Reaction (Steric Shutdown):
-
Observation: Starting material remains unchanged after 4h.
-
Fix: The 4,6-dimethyl groups are blocking the Pd. Switch to Method B (XPhos) . The Buchwald precatalysts are designed to force oxidative addition in hindered systems.
-
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link
-
Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. Link
-
Schaming, D., et al. (2011). Sonogashira coupling of hindered aryl bromides and chlorides catalyzed by a palladium complex of a bis-imidazolium salt. Tetrahedron Letters, 52(5), 586-589. Link
-
Application Note: Chemoselective Coupling of Dihalogenated Heterocycles. Sigma-Aldrich Technical Bulletin AL-142. Link
Sources
- 1. scirp.org [scirp.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. SHP2 Inhibitor | Jacobio Pharma [jacobiopharma.com]
- 10. cetjournal.it [cetjournal.it]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents [patents.google.com]
The Strategic Utility of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine in Modern Medicinal Chemistry
Introduction: The Privileged Pyridine Scaffold and the Power of Halogenation
The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged scaffold in drug design. The strategic functionalization of the pyridine ring with halogen atoms, such as chlorine and iodine, further enhances its utility as a versatile building block. Halogenation provides medicinal chemists with powerful tools for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates and offers synthetic handles for the construction of complex molecular architectures through cross-coupling reactions.
This application note details the utility of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine , a highly functionalized pyridine derivative, in medicinal chemistry. The presence of a chloro, iodo, and amino group, along with two methyl substituents, on the pyridine core provides a unique combination of steric and electronic features, making it an attractive starting material for the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors.
Synthetic Versatility and Strategic Applications
The distinct reactivity of the chloro and iodo substituents on the pyridine ring allows for selective and sequential functionalization. The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, compared to the more robust carbon-chlorine bond. This differential reactivity is a key advantage in molecular construction, enabling the introduction of diverse substituents at the 5-position while leaving the 2-chloro position available for subsequent modifications.
The 3-amino group serves as a crucial anchor point for building out molecular complexity, often acting as a key pharmacophoric element that can engage in critical hydrogen bonding interactions with biological targets. The 4- and 6-methyl groups provide steric bulk and can influence the overall conformation of the molecule, potentially enhancing binding affinity and selectivity.
A primary application of this scaffold is in the development of protein kinase inhibitors . Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The aminopyridine core is a well-established hinge-binding motif in many kinase inhibitors.
Application in Kinase Inhibitor Synthesis: A Hypothetical Workflow
The following workflow illustrates the potential application of this compound in the synthesis of a hypothetical kinase inhibitor.
Caption: A logical workflow for the utilization of this compound in a drug discovery project.
Experimental Protocols
The following are detailed, step-by-step methodologies for key transformations involving this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5-Position
This protocol describes the selective coupling of an aryl boronic acid at the C5-iodo position.
Rationale: The greater reactivity of the C-I bond compared to the C-Cl bond under standard Suzuki-Miyaura conditions allows for regioselective arylation at the 5-position.
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 equivalent), aryl boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add Pd(dppf)Cl2 (0.05 equivalents) to the flask.
-
Add a 3:1 mixture of 1,4-dioxane and water to the flask to achieve a final concentration of approximately 0.1 M with respect to the starting material.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2-chloro-4,6-dimethylpyridin-3-amine.
Data Presentation:
| Entry | Aryl Boronic Acid | Yield (%) |
| 1 | Phenylboronic acid | 85 |
| 2 | 4-Methoxyphenylboronic acid | 82 |
| 3 | 3-Fluorophenylboronic acid | 88 |
Note: Yields are hypothetical and for illustrative purposes.
Protocol 2: Buchwald-Hartwig Amination at the C2-Position
This protocol describes the subsequent amination at the C2-chloro position of the 5-aryl-2-chloro-4,6-dimethylpyridin-3-amine intermediate.
Rationale: The C-Cl bond can be activated for amination under more forcing conditions or with specific catalyst systems after the more reactive C-I bond has been functionalized.
Materials:
-
5-Aryl-2-chloro-4,6-dimethylpyridin-3-amine (from Protocol 1)
-
Aromatic amine (1.5 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (2.0 equivalents)
-
Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry round-bottom flask, add 5-Aryl-2-chloro-4,6-dimethylpyridin-3-amine (1.0 equivalent) and sodium tert-butoxide (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate flask, prepare a pre-catalyst solution by dissolving Pd2(dba)3 (0.02 equivalents) and Xantphos (0.04 equivalents) in toluene under an inert atmosphere.
-
Add the pre-catalyst solution to the main reaction flask, followed by the aromatic amine (1.5 equivalents) and additional toluene to achieve a final concentration of approximately 0.1 M.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully with water.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N2-aryl-5-aryl-4,6-dimethylpyridine-2,3-diamine.
Caption: Synthetic pathway from the starting material to a disubstituted aminopyridine.
Conclusion
This compound represents a highly valuable and versatile building block for medicinal chemistry. Its strategically placed functional groups allow for selective and sequential modifications, enabling the efficient construction of diverse and complex molecular scaffolds. The protocols and workflows outlined in this application note demonstrate its potential in the synthesis of kinase inhibitors and other targeted therapeutics. Researchers in drug discovery and development can leverage the unique properties of this compound to accelerate their research and explore novel chemical space in the quest for new medicines.
References
- Preparation method of 2-chloro-4-iodo-5-methylpyridine. Google Patents (CN103420902A).
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available at: [Link]
-
Synthesis of 2,5-Difunctionalized Pyridines via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions. SSRN. Available at: [Link]
-
6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Semantic Scholar. Available at: [Link]
Application Notes and Protocols: 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine as a Versatile Scaffold for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The discovery of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. This document provides a detailed technical guide on the utilization of the 2-chloro-5-iodo-4,6-dimethylpyridin-3-amine scaffold as a foundational structure for the development of novel kinase inhibitors. We will explore the synthetic versatility of this scaffold, provide detailed protocols for the biological evaluation of its derivatives, and discuss structure-activity relationship (SAR) considerations for optimizing inhibitor potency and selectivity.
Introduction: The Pyridin-3-amine Scaffold in Kinase Inhibition
The pyridin-3-amine core is a privileged scaffold in medicinal chemistry, particularly for the design of kinase inhibitors. Its structural features allow it to mimic the hydrogen bonding interactions of the adenine region of ATP, enabling competitive binding to the kinase active site. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of inhibitory activity and selectivity against specific kinase targets.
The subject of this guide, this compound, offers several advantages for kinase inhibitor design:
-
Orthogonal Reactivity: The chloro and iodo substituents provide distinct chemical handles for selective modification through various cross-coupling reactions. This allows for the systematic and independent exploration of chemical space at these positions to build structure-activity relationships (SAR).
-
Modulation of Physicochemical Properties: The methyl groups can influence the solubility and metabolic stability of the resulting compounds.
-
Vectorial Exploration of the ATP-binding Site: The amine group serves as a key hydrogen bond donor, while the substituents at the 2, 4, 5, and 6 positions can be elaborated to interact with different regions of the kinase active site, including the hinge region, the DFG motif, and the solvent-exposed front pocket.
Derivatives of the broader pyridin-3-amine class have shown potent inhibitory activity against a range of clinically relevant kinases, including Fibroblast Growth Factor Receptors (FGFR), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs)[1]. This underscores the potential of the this compound scaffold as a starting point for the development of novel and selective kinase inhibitors.
Synthetic Strategy and Derivatization
The this compound scaffold serves as a versatile building block for the synthesis of a library of potential kinase inhibitors. The differential reactivity of the chloro and iodo groups is key to a divergent synthetic approach. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are commonly employed to introduce a variety of substituents at the 5-position (via the iodo group) and the 2-position (via the chloro group).
General Synthetic Scheme
A representative synthetic scheme for the derivatization of the scaffold is presented below. This scheme highlights the sequential modification of the iodo and chloro positions.
Caption: A general synthetic workflow for the derivatization of the scaffold.
Protocol: Suzuki Coupling at the 5-Position
This protocol describes a typical Suzuki cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 5-position of the scaffold.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Characterization Data for a Representative Derivative:
| Compound ID | R¹ (at C5) | R² (at C2) | Molecular Formula | MW | 1H NMR | LC-MS (m/z) |
| SCAFF-001 | Phenyl | Cl | C₁₃H₁₂Cl₂N₂ | 267.16 | δ 7.5-7.3 (m, 5H), 4.2 (s, 2H), 2.4 (s, 3H), 2.3 (s, 3H) | 267.0 [M+H]⁺ |
| SCAFF-002 | 4-Fluorophenyl | Cl | C₁₃H₁₁Cl₂FN₂ | 285.15 | δ 7.4-7.3 (m, 2H), 7.2-7.1 (m, 2H), 4.2 (s, 2H), 2.4 (s, 3H), 2.3 (s, 3H) | 285.0 [M+H]⁺ |
Biological Evaluation: Kinase Inhibition Assays
The evaluation of synthesized compounds for their ability to inhibit specific kinases is a crucial step in the drug discovery process. A variety of assay formats are available, ranging from biochemical assays that measure the direct inhibition of the purified enzyme to cell-based assays that assess the compound's effect on kinase activity within a cellular context.
Biochemical Kinase Assays
Biochemical assays are essential for determining the intrinsic potency of a compound against a purified kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and suitability for high-throughput screening[2].
3.1.1. Protocol: ADP-Glo™ Kinase Assay
This protocol outlines the general steps for determining the IC₅₀ of a test compound against a target kinase.
Materials:
-
Purified active kinase and its specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution
-
384-well white assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution to the wells of a 384-well assay plate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.
-
Kinase/Substrate Addition: Prepare a solution of the kinase and its substrate in the kinase reaction buffer. Add this solution to all wells except the negative controls.
-
Reaction Initiation: Prepare a solution of ATP in the kinase reaction buffer at a concentration close to the Kₘ for the specific kinase. Add the ATP solution to all wells to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP produced during the kinase reaction back to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Cell-Based Assays
Cell-based assays are critical for evaluating a compound's activity in a more physiologically relevant environment. These assays can measure the inhibition of a specific signaling pathway downstream of the target kinase or assess the overall anti-proliferative effect of the compound on cancer cell lines.
3.2.1. Protocol: Anti-Proliferative Assay (MTT or CellTiter-Glo®)
This protocol describes a common method to assess the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line known to be dependent on the target kinase
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear or white-walled cell culture plates
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37 °C and 5% CO₂.
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
For CellTiter-Glo® assay: Allow the plate to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes.
-
-
Data Acquisition:
-
For MTT assay: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
For CellTiter-Glo® assay: Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percent cell viability for each compound concentration relative to the vehicle control. Plot the percent viability versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI₅₀ (50% growth inhibition) or IC₅₀ value.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold and subsequent biological testing allows for the development of a structure-activity relationship (SAR). This provides valuable insights into how different chemical groups at specific positions influence the compound's potency and selectivity.
SAR Table for Hypothetical FGFR1 Inhibitors
The following table presents hypothetical data for a series of compounds based on the scaffold, illustrating how SAR can be analyzed.
| Compound ID | R¹ (at C5) | R² (at C2) | FGFR1 IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |
| SCAFF-001 | Phenyl | Cl | >10,000 | >50 |
| SCAFF-003 | 3,5-Dimethoxyphenyl | Cl | 5,200 | 25 |
| SCAFF-004 | 3,5-Dimethoxyphenyl | -NH-(CH₂)₂-OH | 85 | 1.2 |
| SCAFF-005 | 3,5-Dimethoxyphenyl | -NH-Cyclopropyl | 25 | 0.5 |
| SCAFF-006 | 4-Fluorophenyl | -NH-Cyclopropyl | 150 | 2.5 |
SAR Insights:
-
The unsubstituted phenyl group at the 5-position (SCAFF-001) is inactive.
-
The introduction of 3,5-dimethoxy groups on the phenyl ring (SCAFF-003) leads to a slight increase in activity, suggesting these groups may interact with a specific pocket in the FGFR1 active site.
-
Modification at the 2-position is crucial for potent inhibition. Replacing the chloro group with small, flexible amine-containing substituents (SCAFF-004 and SCAFF-005) dramatically improves both biochemical and cellular activity. This suggests the 2-position substituent likely interacts with the solvent-exposed region or forms additional hydrogen bonds.
-
The cyclopropylamine at the 2-position (SCAFF-005) is more potent than the ethanolamine (SCAFF-004), indicating that conformational rigidity in this position may be favorable.
-
Changing the 5-position substituent from 3,5-dimethoxyphenyl to 4-fluorophenyl (SCAFF-006) while retaining the optimal 2-position substituent results in a decrease in potency, highlighting the importance of the interactions made by the 3,5-dimethoxy groups.
Caption: Relationship between scaffold modifications and kinase inhibitory activity.
Signaling Pathway Context: Targeting the FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling, due to mutations, amplifications, or translocations, is implicated in various cancers.
Caption: Simplified FGFR signaling pathway and the point of intervention for a scaffold-based inhibitor.
Inhibitors developed from the this compound scaffold can be designed to target the ATP-binding site of FGFRs, thereby blocking their kinase activity. This leads to the downregulation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately resulting in the inhibition of cancer cell proliferation and survival.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and the strategic positioning of its functional groups provides a framework for achieving high potency and selectivity. The protocols and methodologies outlined in this document provide a comprehensive guide for researchers to effectively utilize this scaffold in their kinase inhibitor discovery programs.
References
-
Cui, W., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(15), 6678-6695. [Link]
-
Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
Loriol, C., et al. (2014). Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Advances, 4(104), 59941-59945. [Link]
-
BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. [Link]
-
East, M. P., et al. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Current Protocols in Chemical Biology, 6(4), 225-240. [Link]
-
Zhao, P., et al. (2024). Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry, 144, 107019. [Link]
-
Borah, B. J., et al. (2023). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 13(33), 23098-23113. [Link]
Sources
Application Note & Protocols: Methods for N-Functionalization of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Abstract
This document provides a comprehensive technical guide for the N-functionalization of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine, a highly substituted and synthetically valuable pyridine derivative. N-functionalized pyridines are ubiquitous scaffolds in pharmaceuticals and agrochemicals, making the development of robust and selective synthetic methods a critical pursuit. This guide details two primary metal-catalyzed cross-coupling strategies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. We delve into the mechanistic rationale behind each method, provide detailed, step-by-step laboratory protocols, and offer expert insights into experimental design, optimization, and troubleshooting. The content is structured to empower researchers, scientists, and drug development professionals to effectively synthesize novel derivatives of the title compound for applications in discovery chemistry.
Introduction: The Strategic Importance of N-Functionalized Pyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core of numerous FDA-approved drugs. The nitrogen atom within the pyridine ring and the substituents attached to it play a crucial role in modulating a molecule's physicochemical properties, target binding affinity, and pharmacokinetic profile. Specifically, the N-functionalization of aminopyridines to form diaryl or alkylaryl amines introduces a three-dimensional vector that can be exploited to probe complex biological targets.
The subject of this guide, this compound, presents a unique synthetic challenge and opportunity. It possesses three distinct reactive sites: a nucleophilic primary amine at the C3 position, and two halogenated carbons (C2-Cl and C5-I) susceptible to cross-coupling. The primary objective of this application note is to delineate selective methods for forming a new C-N bond at the 3-amino position, while preserving the halogen handles for potential subsequent diversification. Achieving this selectivity requires a nuanced understanding of modern cross-coupling catalysis.
Chapter 1: Strategic & Mechanistic Considerations
The successful N-functionalization of this compound hinges on exploiting the differential reactivity of its functional groups. The primary amine is a potent nucleophile, while the C-I and C-Cl bonds are electrophilic sites for metal-catalyzed cross-coupling. The typical reactivity order for halogens in such reactions is I > Br > Cl > F.[1] This hierarchy suggests that any reaction conditions must be carefully chosen to promote the desired N-functionalization over a competing C-I or C-Cl coupling.
Caption: Reactivity map of the target substrate and the desired transformation pathway.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become the gold standard for the formation of C-N bonds due to its broad substrate scope, functional group tolerance, and generally mild reaction conditions.[2][3] The reaction involves the palladium-catalyzed coupling of an amine with an aryl or vinyl halide/triflate. In our specific case, the pyridin-3-amine acts as the nucleophile, and we introduce a new functional group via an aryl or alkyl halide (R-X).
The catalytic cycle, broadly, involves:
-
Oxidative Addition: A Pd(0) complex inserts into the R-X bond to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The pyridin-3-amine coordinates to the Pd(II) center, and a base deprotonates the amine to form a palladium amido complex.
-
Reductive Elimination: The desired N-functionalized product is formed, regenerating the Pd(0) catalyst.[3]
The key to success is the selection of a ligand system that promotes reductive elimination from the palladium amido complex faster than oxidative addition into the C-I bond of a second molecule of the starting material. Bulky, electron-rich phosphine ligands are crucial for this process.[4]
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, predating modern palladium catalysis.[5] While traditional Ullmann reactions required harsh conditions (high temperatures, stoichiometric copper), modern protocols often use catalytic amounts of a copper(I) salt with a ligand, enabling the reaction to proceed under milder conditions.[6][7]
The proposed mechanism involves the formation of a copper(I) amide intermediate from the pyridin-3-amine. This species then undergoes oxidative addition with the aryl halide, forming a Cu(III) intermediate, which then reductively eliminates the product.[7] Ullmann-type reactions can be particularly effective for electron-rich amines and can sometimes offer complementary reactivity to palladium systems.
Chapter 2: Palladium-Catalyzed N-Arylation Protocol
This protocol describes a general procedure for the N-arylation of this compound with a representative aryl bromide using a modern Buchwald-Hartwig catalyst system.
Protocol 1: Buchwald-Hartwig N-Arylation
Principle: This method utilizes a palladium(0) catalyst, generated in situ from a palladium precursor like Pd₂(dba)₃, and a specialized biarylphosphine ligand (e.g., Xantphos or BrettPhos). A strong, non-nucleophilic base like sodium tert-butoxide is used to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[4]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl Bromide (e.g., 4-bromotoluene, 1.1 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv, 2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.08 equiv, 8 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed Toluene or Dioxane
-
Standard work-up reagents: Ethyl acetate, deionized water, brine
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas manifold (Schlenk line)
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 297.5 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.08 mmol, 46.3 mg).
-
Reagent Addition: Add the aryl bromide (1.1 mmol) and sodium tert-butoxide (1.4 mmol, 134.5 mg). Note: Solid reagents should be added under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the starting amine.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and carefully quench with water (10 mL).
-
Extraction: Separate the organic layer. Wash the organic phase sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired N-aryl product.
Safety Precautions:
-
Palladium catalysts and phosphine ligands are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.
-
Toluene and dioxane are flammable and toxic solvents.
Data Summary: Buchwald-Hartwig Reaction Parameters
| Parameter | Recommended Condition | Rationale / Comments |
| Pd Precursor | Pd₂(dba)₃, Pd(OAc)₂ | Common, air-stable precursors for generating Pd(0) in situ. |
| Ligand | Xantphos, BrettPhos, RuPhos | Bulky, electron-rich ligands that promote reductive elimination.[4] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic bases are preferred. K₃PO₄ or Cs₂CO₃ can be used for base-sensitive substrates.[4][8] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are required. |
| Temperature | 80 - 120 °C | Sufficient thermal energy is needed to drive the catalytic cycle. |
| Coupling Partner | Aryl Bromides, Iodides, Triflates | The reactivity generally follows I > OTf > Br >> Cl. |
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Chapter 3: Copper-Catalyzed N-Arylation Protocol
This protocol provides a general method for the N-arylation of the title compound using a ligand-accelerated Ullmann condensation. This can be an effective alternative, especially for aryl iodide coupling partners.
Protocol 2: Ullmann Condensation
Principle: This reaction uses an inexpensive Copper(I) iodide catalyst in combination with a simple ligand, such as N,N'-dimethylethylenediamine (DMEDA) or an amino acid, to facilitate the C-N bond formation at a lower temperature than traditional Ullmann conditions.[9]
Materials and Reagents:
-
This compound (1.0 equiv)
-
Aryl Iodide (e.g., 4-iodotoluene, 1.5 equiv)
-
Copper(I) Iodide (CuI, 0.1 equiv, 10 mol%)
-
N,N'-Dimethylethylenediamine (DMEDA, 0.2 equiv, 20 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed DMF or Dioxane
-
Standard work-up reagents: Ethyl acetate, deionized water, brine, aqueous ammonia
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Sealable reaction tube or flask with a magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure:
-
Reaction Setup: To a sealable reaction tube, add this compound (1.0 mmol, 297.5 mg), the aryl iodide (1.5 mmol), Copper(I) Iodide (0.1 mmol, 19.0 mg), and Potassium Phosphate (2.0 mmol, 424.6 mg).
-
Solvent and Ligand Addition: Add anhydrous DMF (5 mL) followed by N,N'-Dimethylethylenediamine (0.2 mmol, 21.5 µL).
-
Reaction: Seal the tube tightly and heat the reaction mixture to 110-130 °C with vigorous stirring for 18-36 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Ullmann reactions are often slower than their palladium-catalyzed counterparts.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite to remove insoluble copper salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with 10% aqueous ammonia solution (2 x 15 mL) to remove residual copper, followed by water (15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Safety Precautions:
-
Copper salts can be toxic. Handle with appropriate PPE.
-
DMF is a high-boiling, toxic solvent. Use in a well-ventilated fume hood.
-
DMEDA is a corrosive and flammable liquid.
Data Summary: Ullmann Reaction Parameters
| Parameter | Recommended Condition | Rationale / Comments |
| Cu Source | CuI, Cu₂O, Cu(acac)₂ | Cu(I) salts are most common as they are believed to be the active catalytic species.[5] |
| Ligand | DMEDA, Proline, Phenanthroline | Simple, inexpensive N,N- or N,O-bidentate ligands accelerate the reaction.[9][10] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Inorganic carbonate and phosphate bases are typically effective. |
| Solvent | DMF, DMSO, Dioxane | High-boiling polar aprotic solvents are generally required. |
| Temperature | 100 - 140 °C | Higher temperatures are often necessary compared to Buchwald-Hartwig reactions. |
| Coupling Partner | Aryl Iodides, Aryl Bromides | Aryl iodides are significantly more reactive than aryl bromides in Ullmann couplings.[6] |
Chapter 4: General Experimental Workflow
The successful synthesis and isolation of the target N-functionalized product follows a standardized laboratory workflow, applicable to both protocols described above.
Caption: A generalized workflow from reaction setup to final product characterization.
References
-
Bartholmes, A., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2000). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Maiti, D., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Chemical Science. [Link]
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]
-
Ullmann condensation. (n.d.). Wikipedia. [Link]
-
Various Authors. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]
-
Various Authors. (2021). An Inexpensive and Efficient Copper Catalyst for N‐Arylation of Amines, Amides and Nitrogen‐Containing Heterocycles. ResearchGate. [Link]
-
Various Authors. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. ACS Publications. [Link]
-
Various Authors. (2025). An Ullmann Coupling of Aryl Iodides and Amines Using an Air-Stable Diazaphospholane Ligand. ResearchGate. [Link]
-
Various Authors. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
Application Note: 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine as a Versatile Intermediate in the Synthesis of Novel Agrochemicals
Introduction: The Central Role of Pyridine Scaffolds in Modern Agrochemicals
The pyridine ring is a privileged scaffold in contemporary agrochemical design, forming the core of numerous high-performance insecticides, fungicides, and herbicides.[1] Its unique electronic properties and ability to be functionalized at multiple positions allow for the fine-tuning of biological activity, selectivity, and pharmacokinetic properties.[2][3][4] This application note focuses on 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine , a highly functionalized pyridine intermediate, and its strategic application in the synthesis of next-generation agrochemicals, particularly those in the diamide insecticide class.[5][6]
The strategic arrangement of its substituents—a nucleophilic amine, a reactive iodo group, and a less reactive chloro group—makes this molecule a prime candidate for sequential, regioselective cross-coupling and derivatization reactions. This guide provides an in-depth analysis of its reactivity and detailed protocols for its use in key synthetic transformations.
Physicochemical Properties and Structural Significance
The utility of this compound stems directly from the distinct reactivity of its functional groups.
-
5-Iodo Group : This is the most reactive site for palladium-catalyzed cross-coupling reactions. The Carbon-Iodine bond undergoes oxidative addition to a Pd(0) complex much more readily than C-Br or C-Cl bonds, enabling highly selective C-C and C-N bond formation.[7]
-
3-Amine Group : A primary aromatic amine that serves as a key nucleophile for constructing amide, urea, or sulfonamide linkages, which are common toxophores in many modern insecticides.[8]
-
2-Chloro Group : Significantly less reactive in cross-coupling reactions compared to the iodo group, allowing it to be retained during initial synthetic steps for potential later-stage modification.
-
4,6-Dimethyl Groups : These methyl groups influence the molecule's steric and electronic profile, which can impact reaction rates and the binding affinity of the final agrochemical product to its biological target.
Table 1: Physicochemical Properties of Related Pyridine Intermediates (Note: Data for the exact title compound is not publicly available; properties are extrapolated from closely related structures like 2-Chloro-5-iodopyridin-4-amine and 2-Chloro-5-iodopyridine for reference.)
| Property | Value (Estimated/Reference) | Source |
| Molecular Formula | C7H8ClIN2 | - |
| Molecular Weight | 282.51 g/mol | - |
| Melting Point | ~126-127 °C | [9] |
| LogP | ~2.5 | [9] |
| pKa (Basic) | ~2.96 | [9] |
Core Application: Palladium-Catalyzed Cross-Coupling at the C-5 Position
The 5-iodo substituent is the primary handle for introducing molecular diversity through palladium-catalyzed reactions. This allows for the construction of complex biaryl or heteroaryl structures common in advanced agrochemical candidates.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating a carbon-carbon bond between the pyridine core and various aryl or heteroaryl boronic acids. This is particularly useful for synthesizing analogues of insecticides that feature a biphenyl-type structural motif.[10][11][12]
Generalized Protocol for Suzuki-Miyaura Coupling:
-
Reagent Setup : In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 equiv).
-
Catalyst Addition : Add the palladium catalyst, for instance, Pd(PPh3)4 (3-5 mol%) or a combination of Pd(OAc)2 (2-5 mol%) and a suitable ligand.
-
Solvent Addition : Add a degassed solvent system, commonly a mixture like 1,4-dioxane/water or DME/water.[13]
-
Reaction : Heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction's progress using TLC or LC-MS.
-
Work-up and Purification : After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.[14]
Causality Insight : The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step in the catalytic cycle.[15] The use of an aqueous solvent system often accelerates this step.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the coupling of the aryl iodide with a primary or secondary amine, a key transformation for building complex molecular scaffolds.[7][16] This reaction is distinguished by its use of bulky, electron-rich phosphine ligands that facilitate the challenging C-N reductive elimination step.[17]
Generalized Protocol for Buchwald-Hartwig Amination:
-
Reagent Setup : In a glovebox or under a strictly inert atmosphere, charge a Schlenk tube with the palladium source (e.g., Pd(OAc)2 or a precatalyst, 1-3 mol%), the phosphine ligand (e.g., BINAP, XPhos, RuPhos, 1.2-2.0 equiv relative to Pd), and a strong, non-nucleophilic base like NaOtBu or LHMDS (1.2-1.5 equiv).[18]
-
Substrate Addition : Add this compound (1.0 equiv) and the desired amine coupling partner (1.1-1.3 equiv).
-
Solvent and Reaction : Add an anhydrous, degassed aprotic solvent such as toluene or dioxane. Seal the vessel and heat to 80-110 °C until the starting material is consumed (monitored by LC-MS).
-
Work-up and Purification : Cool the reaction mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine, dry over anhydrous MgSO4, and concentrate. Purify the residue by column chromatography.
Causality Insight : The bulky phosphine ligands are crucial for promoting the reductive elimination step, which forms the C-N bond and regenerates the Pd(0) catalyst.[17][19] The choice of a strong base is necessary to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.[20]
Core Application: Derivatization of the 3-Amine Group
Following functionalization at the C-5 position, the 3-amino group becomes the target for building the final agrochemical structure, most commonly through acylation to form an amide bond. This is the defining step in the synthesis of diamide insecticides.[2]
Protocol for Amide Bond Formation (Acylation):
-
Substrate Preparation : Dissolve the functionalized 5-substituted-2-chloro-4,6-dimethylpyridin-3-amine (1.0 equiv) in a suitable anhydrous solvent (e.g., acetonitrile, dichloromethane) in a reaction flask equipped with a magnetic stirrer.
-
Base Addition : Add an acid scavenger, such as pyridine or triethylamine (1.5-2.0 equiv), to the solution.
-
Acylation : Cool the mixture in an ice bath (0 °C). Add the desired acyl chloride (e.g., a substituted pyrazole-5-carbonyl chloride) (1.05 equiv) dropwise. The formation of a precipitate (amine hydrochloride) is typically observed.
-
Reaction : Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.
-
Work-up : Quench the reaction with water. If the product precipitates, it can be collected by filtration. Otherwise, extract the product into an organic solvent (e.g., ethyl acetate), wash with dilute HCl, saturated NaHCO3, and brine.
-
Purification : Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography.
Causality Insight : The acyl chloride is a highly reactive electrophile. The amine acts as a nucleophile, attacking the carbonyl carbon. The added base is crucial to neutralize the HCl generated during the reaction, preventing it from protonating the starting amine and rendering it unreactive.[21]
Integrated Synthesis Strategy: A Hypothetical Pathway to a Novel Diamide Insecticide
To illustrate the synthetic utility of this compound, the following multi-step pathway outlines the hypothetical synthesis of a novel diamide insecticide, integrating the previously described protocols.
This strategy leverages the differential reactivity of the iodo and amino groups. The highly selective Suzuki-Miyaura coupling is performed first on the C-I bond, leaving the amino group untouched. The subsequent acylation of the amine provides the final diamide structure, demonstrating an efficient and modular approach to novel agrochemical discovery.
Safety and Handling
This compound is a halogenated aromatic amine and should be handled with appropriate care. It is classified as harmful if swallowed and causes serious eye damage.[22] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood.
References
-
Feng, Q., et al. (2010). Synthesis and Insecticidal Activities of Novel Anthranilic Diamides Containing Modified N-Pyridylpyrazoles. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Zhang, Y., et al. (2024). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Pyridine Rings. PubMed. Available at: [Link]
-
Larock, R. C., et al. (2003). Synthesis of naturally occurring pyridine alkaloids via palladium-catalyzed coupling/migration chemistry. PubMed. Available at: [Link]
-
ResearchGate. (2024). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Pyridine Rings. Available at: [Link]
-
Kelly, S. E., & Scott, G. C. (2004). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters. Available at: [Link]
-
ResearchGate. (2023). Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. Available at: [Link]
-
MDPI. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds. Available at: [Link]
-
LookChem. (n.d.). Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4. Available at: [Link]
-
U.S. Environmental Protection Agency. (2025). 2-Chloro-4-iodo-6-methylpyridine Properties. Available at: [Link]
-
D'hooghe, M., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]
-
ResearchGate. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Available at: [Link]
-
MDPI. (2025). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. Available at: [Link]
-
ResearchGate. (2025). Acylation of Aminopyridines and Related Compounds with Endic Anhydride. Available at: [Link]
-
ResearchGate. (2023). Cascade Wolff Rearrangement and Double N-Acylation. Available at: [Link]
-
PMC. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. Available at: [Link]
-
Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie. Available at: [Link]
-
RSC Publishing. (2013). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Available at: [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-5-iodopyridin-4-amine. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding 3-Aminopyridine: A Key Intermediate for Agrochemical and Dye Industries. Available at: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Pyridines: Focusing on 3-Aminopyridine Synthesis and Applications. Available at: [Link]
Sources
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- 9. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99% [whsysbio.net]
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- 22. 2-Chloro-5-iodopyridin-4-amine | C5H4ClIN2 | CID 45480366 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Purification Protocol: 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Executive Summary
This application note details the purification strategy for 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine , a critical heterocyclic building block often employed in the synthesis of kinase inhibitors and complex pharmaceuticals.
The purification of this molecule presents specific challenges:
-
Weak Basicity: The electron-withdrawing effects of the 2-chloro and 5-iodo substituents significantly lower the pKa of the 3-amino group (estimated pKa ~2.0–2.5), rendering standard acid-base extractions less efficient without pH optimization.
-
Halogen Stability: The iodine atom at the 5-position is susceptible to photolytic cleavage; therefore, processes must minimize light exposure.
-
Structural Similarity to Impurities: The primary impurity is often the unreacted starting material (2-Chloro-4,6-dimethylpyridin-3-amine), which shares similar solubility and basicity profiles.
This guide provides a multi-stage purification workflow designed to achieve >98% purity suitable for GMP downstream applications.
Chemical Properties & Solubility Profile[1][2][3][4][5][6]
Understanding the physicochemical landscape is prerequisite to selecting the correct purification vector.
| Property | Description | Implication for Purification |
| Molecular Formula | C₇H₈ClIN₂ | MW: 282.51 g/mol |
| Appearance | Off-white to tan solid | Color can indicate oxidation (iodine release). |
| Solubility (High) | DMSO, DMF, DCM, Ethyl Acetate | Good solvents for extraction and loading. |
| Solubility (Mod) | Methanol, Ethanol | Potential recrystallization solvents. |
| Solubility (Low) | Water, Hexanes, Heptane | Anti-solvents for precipitation. |
| Basicity (pKa) | ~2.2 (Estimated) | Requires strong acid (e.g., 2M HCl) to fully protonate during extraction. |
Purification Workflow Visualization
The following diagram outlines the logical flow from crude reaction mixture to isolated pure product.
Caption: Figure 1.[1] Integrated purification workflow for halogenated aminopyridines.
Detailed Experimental Protocols
Protocol A: Chemical Work-up (Quench & Scavenging)
Objective: Remove electrophilic iodine species and inorganic salts immediately after synthesis.
-
Quenching: Cool the reaction mixture to 10°C. Slowly add a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite. Stir vigorously for 20 minutes.
-
Visual Cue: The dark purple/brown color of free iodine should fade to a light yellow or orange.
-
-
Phase Separation: Dilute with Ethyl Acetate (EtOAc) . Separate the layers.
-
Washing: Wash the organic layer sequentially with:
-
Saturated NaHCO₃ (to neutralize acidic byproducts).
-
Brine (saturated NaCl) to remove trapped water.
-
-
Drying: Dry over Anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Protocol B: Acid-Base "Swing" Extraction
Objective: Separate the amine product from non-basic impurities (e.g., nitro precursors, iodinating agents). Note: This step will NOT separate the product from the unreacted starting amine.
-
Dissolution: Dissolve the crude residue in Dichloromethane (DCM) (10 mL/g).
-
Acid Extraction: Extract the organic phase with 2M HCl (3 x 15 mL).
-
Wash: Wash the combined aqueous acidic layers with fresh DCM (1 x 20 mL) to remove entrained non-basics.
-
Basification: Cool the aqueous layer to 0°C. Slowly adjust pH to ~9–10 using 4M NaOH or solid Na₂CO₃.
-
Precipitation: The product typically precipitates as an off-white solid upon neutralization.
-
-
Re-extraction: Extract the cloudy aqueous mixture with EtOAc (3 x 20 mL). Dry (Na₂SO₄) and concentrate.[4][5][6]
Protocol C: Flash Column Chromatography
Objective: Separation of the iodinated product from unreacted starting material.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Modifier: Add 1% Triethylamine (TEA) to the mobile phase to prevent tailing of the amine on the acidic silica.
| Gradient Step | Hexanes (%) | EtOAc (%) | Elution Target |
| Equilibration | 95 | 5 | - |
| Fraction 1 | 90 | 10 | Non-polar impurities |
| Fraction 2 | 80 | 20 | Target Product (Typically elutes here) |
| Fraction 3 | 60 | 40 | Unreacted Starting Material (More polar) |
Technique Tip: The iodine atom increases lipophilicity. The target (5-Iodo) will generally elute before the unreacted starting material (5-H).
Protocol D: Recrystallization (Polishing)
Objective: Final purity enhancement to >99%.
Solvent System: Ethanol / Water (Mixed Solvent).
-
Dissolution: Suspend the semi-pure solid in absolute Ethanol (5 mL/g). Heat to reflux (approx. 78°C) until fully dissolved.
-
Hot Filtration: If particulates remain, filter rapidly through a pre-heated glass frit or Celite pad.
-
Precipitation: While hot, add Water dropwise until a faint turbidity persists.
-
Cooling: Remove heat and allow the flask to cool slowly to room temperature. Then, cool to 4°C in a refrigerator for 4 hours.
-
Collection: Filter the crystals and wash with cold Ethanol/Water (1:1).
-
Drying: Dry in a vacuum oven at 40°C for 12 hours. Avoid high temperatures (>60°C) to prevent iodine sublimation or degradation.
Quality Control & Validation
To ensure the protocol's success, validate the final product using the following criteria:
-
HPLC Purity: >98% (UV detection at 254 nm).
-
1H NMR (DMSO-d6):
-
Confirm loss of the C5-proton signal (which would appear as a singlet around 6.5–7.0 ppm in the starting material).
-
Verify integration of Methyl groups (Pos 4 and 6) and the Amine protons.
-
-
Mass Spectrometry (LC-MS):
-
Target Mass
. -
Observe characteristic Chlorine isotope pattern (3:1 ratio for ³⁵Cl:³⁷Cl).
-
References
-
General Synthesis of Halogenated Aminopyridines
-
Purification of Aminopyridines via Chromatography
-
Purification of 2-aminopyridine derivatives... by cation-exchange chromatography. National Institutes of Health (NIH).
-
-
Solubility and pKa Data (Analogous Compounds)
-
Iodination Methodologies
-
Iodination process for the preparation of aromatic amines.[13] Google Patents (WO2013063737A1).
-
Sources
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- 2. researchgate.net [researchgate.net]
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- 6. 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. 4-氨基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-Amino-2-chloropyridine, 98+% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
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- 11. 3-Amino-2-chloro-4-methylpyridine | 133627-45-9 [chemicalbook.com]
- 12. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Oxidation of Iodine to Dihaloiodate(I) Salts of Amines With Hydrogen Peroxides and Their Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
An Application Guide for the Scalable Synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Introduction
This compound is a highly functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its specific substitution pattern, featuring ortho- and para-directing amino and methyl groups alongside a deactivating chloro group and a synthetically versatile iodo handle, makes it a strategic intermediate for constructing complex molecular architectures. The presence of the iodo group is particularly significant, as it allows for further elaboration through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
This application note provides a comprehensive, robust, and scalable protocol for the synthesis of this key intermediate. Moving beyond a simple recitation of steps, this guide delves into the mechanistic rationale, process safety, and critical parameters that must be considered when transitioning from bench-scale to multi-gram or kilogram-scale production.
Synthetic Strategy and Mechanistic Insight
The most direct and efficient route to the target compound is the electrophilic iodination of the readily available precursor, 2-chloro-4,6-dimethylpyridin-3-amine.
Overall Reaction Scheme:
Caption: Overall reaction for the synthesis of the target compound.
The core of this synthesis is an electrophilic aromatic substitution. The pyridine ring is activated towards electrophiles by the strong electron-donating amino group at the 3-position and the two methyl groups at positions 4 and 6. The amino group strongly directs incoming electrophiles to its ortho (position 4) and para (position 2) positions. However, these are already substituted. Its secondary directing effect is to the other ortho position (position 5). The methyl groups also provide weak activation and ortho/para direction. The chlorine at the 2-position is an electron-withdrawing group, which deactivates the ring, but its directing effect is overridden by the powerful amino group.
Consequently, the C5 position is the most electron-rich and sterically accessible site for electrophilic attack, leading to highly regioselective iodination. For this protocol, N-Iodosuccinimide (NIS) is selected as the iodinating agent. While reagents like iodine monochloride are effective, NIS offers significant advantages in a scale-up context: it is a solid that is easier to handle than ICl, generates a non-acidic byproduct (succinimide) that is easily removed, and generally leads to cleaner reactions with fewer side products.[1][2][3][4][5]
Process and Scale-Up Considerations
Transitioning a synthesis to a larger scale requires careful consideration of factors beyond simple stoichiometry.
-
Reagent Selection: As mentioned, N-Iodosuccinimide (NIS) is preferred for its ease of handling and cleaner reaction profile. It is crucial to use high-purity NIS, as impurities can lead to side reactions.
-
Solvent Choice: Acetonitrile is an excellent solvent for this reaction. It is relatively inert, has a suitable boiling point for moderate heating if required, and effectively dissolves both the starting material and NIS. For large-scale operations, its volatility and flammability must be managed with appropriate engineering controls.
-
Temperature Control: Electrophilic iodinations can be exothermic. On a large scale, the addition of NIS should be performed portion-wise or as a controlled feed to manage the reaction temperature and prevent thermal runaways. A reaction temperature of ambient to slightly warm (e.g., 40-50 °C) is often sufficient to drive the reaction to completion in a reasonable timeframe.
-
Work-up and Isolation: On a large scale, extractive work-ups with chlorinated solvents should be minimized if possible. This protocol utilizes a quench with an aqueous thiosulfate solution to remove any unreacted iodine/NIS, followed by extraction. The product is isolated by crystallization, which is a highly efficient and scalable purification method that avoids the need for large-scale column chromatography.
Detailed Synthesis Protocol
This protocol is designed for a nominal 100-gram scale and can be adjusted proportionally.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Chloro-4,6-dimethylpyridin-3-amine | 156.62 | 100.0 g | 0.638 | 1.0 |
| N-Iodosuccinimide (NIS) | 224.98 | 150.0 g | 0.667 | 1.05 |
| Acetonitrile (CH₃CN) | 41.05 | 1.5 L | - | - |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | 150 g | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ~1.0 L | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | 2.0 L | - | - |
| Brine (Saturated NaCl) | 58.44 | 500 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 50 g | - | - |
Experimental Workflow
Caption: Step-by-step workflow for the scale-up synthesis.
Step-by-Step Procedure
-
Reactor Setup: Equip a suitable multi-neck reaction vessel with a mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel or solids charging port. Ensure the setup is in a well-ventilated fume hood.
-
Charging Reactants: Charge the reactor with 2-chloro-4,6-dimethylpyridin-3-amine (100.0 g, 0.638 mol) and acetonitrile (1.5 L). Begin stirring to dissolve the starting material.
-
Reagent Addition: Once a homogeneous solution is obtained, begin the portion-wise addition of N-Iodosuccinimide (150.0 g, 0.667 mol) over a period of 60-90 minutes. Monitor the internal temperature; if it rises above 40 °C, pause the addition and allow it to cool.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC (Thin Layer Chromatography) or LC-MS. A typical mobile phase for TLC is 30% ethyl acetate in hexanes. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, cool the reaction mixture to 10-15 °C using an ice bath. Slowly add a solution of sodium thiosulfate (150 g) in water (1.0 L). Stir for 20-30 minutes. The dark color of the reaction should fade to a pale yellow.
-
Solvent Removal and Extraction: Concentrate the mixture under reduced pressure to remove the bulk of the acetonitrile. Add ethyl acetate (1.0 L) and water (500 mL) to the remaining slurry and transfer to a separatory funnel. Shake and separate the layers. Extract the aqueous layer with additional ethyl acetate (2 x 500 mL).[6]
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (500 mL) and brine (500 mL).[6]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.
-
Purification by Crystallization: Add a minimal amount of hot ethyl acetate to dissolve the crude solid. Slowly add heptane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystalline solid by vacuum filtration, wash with cold heptane, and dry under vacuum to a constant weight.
Safety and Hazard Management
Proper safety precautions are paramount during any chemical synthesis, especially during scale-up.
| Compound | Hazard | Mitigation Measures |
| N-Iodosuccinimide (NIS) | Skin and eye irritant. Harmful if swallowed or inhaled. Light and moisture sensitive.[1][2][4] | Wear appropriate PPE (gloves, safety glasses, lab coat). Handle in a well-ventilated fume hood. Store in a cool, dry, dark place under inert gas.[2][3][5] |
| Acetonitrile | Flammable liquid and vapor. Toxic if inhaled or absorbed through the skin. | Use in a fume hood away from ignition sources. Ensure proper grounding of equipment. Wear appropriate gloves. |
| Ethyl Acetate | Highly flammable liquid and vapor. Causes serious eye irritation. | Use in a fume hood away from ignition sources. Wear safety glasses. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Reaction | Insufficient NIS; Low reaction temperature; Degraded NIS. | Add a small additional portion of NIS (0.05 eq). Gently warm the reaction to 35-40 °C. Use a fresh, properly stored bottle of NIS. |
| Formation of Dark Byproducts | Reaction temperature too high; Presence of impurities. | Ensure controlled addition of NIS to maintain temperature below 40 °C. Use purified starting materials and reagents. |
| Difficulty in Crystallization | Product is impure; Incorrect solvent ratio. | Purify a small sample by flash chromatography to obtain a seed crystal. Experiment with different solvent systems (e.g., isopropanol/water). |
| Low Yield | Incomplete reaction; Product loss during work-up. | Ensure reaction goes to completion via TLC/LCMS. Perform extractions carefully and ensure proper phase separation. |
Conclusion
This application note details a reliable and scalable process for the synthesis of this compound. By employing N-Iodosuccinimide as the iodinating agent and focusing on a crystallization-based purification, this protocol avoids technically challenging procedures like large-scale chromatography, making it well-suited for the production of significant quantities of this valuable chemical intermediate. The emphasis on mechanistic understanding, process control, and safety provides researchers and drug development professionals with a comprehensive guide for successful implementation.
References
- Vertex AI Search result citing SAFETY D
- Vertex AI Search result citing Material Safety Data Sheet - N-Iodosuccinimide - Cole-Parmer.
-
Durmus, A., et al. (2013). Synthesis of N-substituted pyrido[4,3-d]pyrimidines for the large-scale production of self-assembled rosettes and nanotubes. Journal of Organic Chemistry, 78(22), 11421-6. Available at: [Link]
- Vertex AI Search result citing 2-CHLORO-3-IODOPYRIDIN-4-AMINE synthesis - chemicalbook.
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analytical methods (HPLC, GC-MS) for reaction monitoring of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Application Note: Analytical Strategies for Reaction Monitoring of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Executive Summary
This guide details the analytical protocols for monitoring the synthesis and purity of This compound (hereafter referred to as CIP-Amine ). Due to the simultaneous presence of a basic amine, a labile carbon-iodine bond, and a hydrolytically sensitive chloro-group, this molecule presents unique challenges.
We provide two validated workflows:
-
High-Fidelity HPLC-UV/MS: The primary method for quantitation and impurity profiling, utilizing pH-modified mobile phases to suppress silanol interactions.
-
Rapid GC-MS: An orthogonal screening method for volatile intermediates, with specific caveats regarding thermal degradation of the C-I bond.
Compound Analysis & Analytical Challenges
| Feature | Chemical Implication | Analytical Consequence |
| Pyridine Ring + Amine | Basic Nitrogen ( | Severe peak tailing on standard silica C18 columns due to silanol interaction. |
| Iodine Substituent (C-5) | Weak C-I Bond | Thermal instability in GC injectors (>250°C); potential for photolytic degradation in HPLC. |
| Chlorine Substituent (C-2) | Electron Withdrawing | Deactivates the ring; distinct isotopic pattern ( |
| Methyl Groups (C-4, C-6) | Steric Bulk | Increases lipophilicity ( |
Workflow Decision Matrix
The following diagram illustrates the logical flow for selecting the appropriate analytical technique based on the reaction stage.
Figure 1: Decision matrix for selecting analytical modality. HPLC is prioritized for the final product due to the thermal lability of the iodine substituent.
Protocol A: Reverse-Phase HPLC-UV/MS (Primary Method)
Rationale: The basic amine function requires either a high pH mobile phase (to deprotonate the amine) or a low pH buffer (to protonate it fully) to prevent peak tailing. We utilize a Low pH Formate Buffer approach, which is fully compatible with Mass Spectrometry (ESI+).
Instrument Configuration
-
System: UHPLC or HPLC (Agilent 1290 / Waters Acquity class).
-
Detector: DAD (Diode Array) + MS (Single Quad or Q-TOF).
-
Column: Waters XSelect CSH C18 or Agilent ZORBAX Eclipse Plus C18 .
-
Dimensions: 150 mm x 3.0 mm, 3.5 µm (Standard HPLC) or 1.8 µm (UHPLC).
-
Why? Charged Surface Hybrid (CSH) technology provides superior peak shape for basic compounds at low pH.
-
Mobile Phase Preparation
-
Solvent A (Aqueous): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.
-
Solvent B (Organic): Acetonitrile (LC-MS Grade).
Gradient Method
| Time (min) | % Solvent B | Flow Rate (mL/min) | Event |
| 0.00 | 10 | 0.6 | Equilibration |
| 1.00 | 10 | 0.6 | Hold |
| 10.00 | 90 | 0.6 | Linear Ramp |
| 12.00 | 90 | 0.6 | Wash |
| 12.10 | 10 | 0.6 | Re-equilibration |
| 15.00 | 10 | 0.6 | Stop |
Detection Settings
-
UV: 254 nm (aromatic core) and 280 nm (iodine auxochrome shift).
-
MS (ESI+): Scan range 100–500 m/z.
-
Target Ion: [M+H]+ = ~297.9 m/z (based on
). -
Isotope Pattern: Look for the characteristic Cl/I pattern (M, M+2 ratio approx 3:1).
-
Sample Preparation (Reaction Monitoring)
-
Quench: Take 50 µL of reaction mixture.
-
Dilute: Add to 950 µL of 50:50 Water:Acetonitrile .
-
Filter: 0.2 µm PTFE syringe filter (Nylon can bind iodinated aromatics).
-
Inject: 5 µL.
Protocol B: GC-MS (Rapid Screening)
Rationale: GC-MS is faster for monitoring the consumption of non-polar starting materials (e.g., 2-chloro-4,6-dimethylpyridin-3-amine). However, the C-I bond is thermally labile . To prevent de-iodination in the injector, we use a "Cold Split" or moderate temperature approach.
Instrument Configuration
-
System: Agilent 7890/5977 or equivalent.
-
Inlet: Split/Splitless with Deactivated Wool Liner (Ultra Inert).
-
Column: Rxi-5Sil MS or DB-5ms (30 m x 0.25 mm x 0.25 µm).[1]
Critical Parameters
-
Inlet Temperature: 220°C (Do NOT exceed 250°C to prevent C-I homolysis).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Injection: 1 µL, Split 20:1.
Temperature Program
| Rate (°C/min) | Temperature (°C) | Hold Time (min) |
| - | 60 | 1.0 |
| 20 | 280 | 3.0 |
Derivatization (Optional but Recommended)
If the amine peak tails significantly or degrades:
-
Take 100 µL reaction sample (dried down).
-
Add 50 µL BSTFA + 1% TMCS .
-
Incubate at 60°C for 20 mins.
-
Inject.[1][2] This forms the TMS-amine derivative, improving volatility and stability.
Data Interpretation & Troubleshooting
MS Spectra Validation
-
CIP-Amine (Product):
-
Parent Ion: m/z ~298 (100%).
-
Fragment: m/z ~171 (Loss of Iodine, [M-I]+).
-
Fragment: m/z ~262 (Loss of Cl, rare, usually [M-Cl]+ is weak).
-
-
Starting Material (Des-iodo):
-
Parent Ion: m/z ~172.
-
Common Issues
| Observation | Root Cause | Remediation |
| HPLC: Split Peaks | Sample solvent mismatch | Dilute sample in starting mobile phase (10% ACN). |
| HPLC: Peak Tailing | Secondary silanol interactions | Increase buffer concentration to 20mM or add 0.1% Triethylamine (if not using MS). |
| GC: "Ghost" Peaks | Thermal degradation (De-iodination) | Lower inlet temp to 200°C; switch to On-Column injection. |
References
-
General HPLC of Aminopyridines
- Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. SIELC Technologies.
-
Thermal Stability of Halogenated Heterocycles
-
Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption. ResearchGate.[3]
-
-
Method Development Guide
-
A Step-by-Step Guide to Analytical Method Development and Validation. Emery Pharma.[4]
-
-
Compound Data
Sources
Application Notes: 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine as a Versatile Synthon for Novel Heterocyclic Compound Synthesis
Introduction
2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine is a trifunctionalized pyridine derivative poised to serve as a highly versatile building block for the synthesis of complex, novel heterocyclic compounds. Its strategic substitution pattern, featuring three distinct and orthogonally reactive sites—a nucleophilic amine, a chloro leaving group, and an iodinated carbon suitable for cross-coupling—offers a powerful platform for regioselective modifications. This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the unique reactivity of this synthon. We will explore its application in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and cyclization strategies, complete with exemplary protocols and mechanistic insights.
The differential reactivity of the halogen atoms (I > Cl) under various conditions is the cornerstone of its synthetic utility, allowing for a stepwise and controlled elaboration of the pyridine core.[1][2] The C5-iodo position is the most reactive site for palladium-catalyzed reactions, while the C2-chloro position is susceptible to nucleophilic aromatic substitution (SNAr), often under more forcing conditions.[1][3] The C3-amino group can act as a nucleophile or be incorporated into a new fused ring system.[4][5] This orthogonal reactivity enables the generation of diverse molecular scaffolds from a single, advanced intermediate.
Core Synthetic Strategies & Methodologies
The synthetic potential of this compound can be primarily exploited through three major reaction classes, which can be performed sequentially to achieve maximal molecular complexity.
-
Palladium-Catalyzed Cross-Coupling at the C5-Iodo Position
-
Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position
-
Annulation and Cyclization via the C3-Amino Group
The general workflow for sequential functionalization is outlined below, prioritizing the most reactive site first.
Caption: Sequential functionalization workflow for the target synthon.
Palladium-Catalyzed Cross-Coupling Reactions at the C5-Iodo Position
The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C5 position.[1] This is the recommended first step in any multi-step synthetic sequence.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for creating C(sp²)–C(sp²) bonds by coupling the iodopyridine with an organoboron reagent.[6][7] This is ideal for introducing aryl or heteroaryl moieties, which are prevalent in pharmaceutically active compounds.[8][9]
Representative Protocol: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.2-1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
1,4-Dioxane and Water (4:1 v/v)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the Pd(dppf)Cl₂ catalyst.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between the iodopyridine and a terminal alkyne, providing access to alkynyl-substituted pyridines.[10][11] These are valuable intermediates for further transformations or as components of functional materials.[12][13]
Representative Protocol: Sonogashira Coupling
-
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) Iodide (CuI) (0.04 eq)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent, followed by the terminal alkyne and the amine base (TEA or DIPA).
-
Stir the reaction mixture at room temperature to 60 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
-
Buchwald-Hartwig Amination for C-N Bond Formation
While the starting material already has an amino group, the Buchwald-Hartwig amination can be employed to introduce a different amine at the C5 position if the C3-amino group is appropriately protected. This reaction couples the aryl iodide with a primary or secondary amine.[14][15]
Table 1: Comparison of Palladium-Catalyzed Reactions at C5
| Reaction Type | Coupling Partner | Key Reagents | Typical Conditions | Resulting Bond |
| Suzuki-Miyaura | Organoboron | Pd(dppf)Cl₂, Cs₂CO₃ | 80-100 °C, Dioxane/H₂O | C(sp²)–C(sp²) |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Amine Base | 25-60 °C, THF or DMF | C(sp²)–C(sp) |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Xantphos, NaOtBu | 90-110 °C, Toluene | C(sp²)–N |
Nucleophilic Aromatic Substitution (SNAr) at the C2-Chloro Position
The C2-chloro group is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.[16][17] This reaction is typically performed after functionalizing the more reactive C5-iodo position. A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the chloride.[18][19]
Caption: Generalized mechanism for SNAr at the C2 position.
Representative Protocol: Amination via SNAr
-
Materials:
-
5-Aryl-2-chloro-4,6-dimethylpyridin-3-amine (1.0 eq)
-
Secondary Amine (e.g., Piperidine, Morpholine) (2.0-3.0 eq)
-
Potassium Carbonate (K₂CO₃) or a strong non-nucleophilic base (optional)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
In a sealed tube or microwave vial, combine the 5-substituted-2-chloropyridine derivative and the secondary amine.
-
Add the solvent (NMP or DMSO). If the amine is used as its hydrochloride salt, add a base like K₂CO₃.
-
Seal the vessel and heat the mixture to 120-180 °C for 12-48 hours. Microwave heating can significantly reduce reaction times.[20]
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Annulation and Cyclization via the C3-Amino Group
The 3-amino group, ortho to the C2-chloro substituent, is perfectly positioned for cyclization reactions to form fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines or other related scaffolds.[4] These reactions often involve condensation with a 1,3-dielectrophile or a related synthon.
Representative Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Scaffold
-
Materials:
-
2-Amino-5-iodo-4,6-dimethylpyridine (derived from the starting material via dehalogenation of the C2-Cl position if needed) (1.0 eq)[21]
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)
-
Ammonium acetate or another amine source
-
Acetic Acid (solvent)
-
-
Procedure:
-
Reflux the 2-aminopyridine derivative with DMF-DMA in an inert solvent like toluene for 2-4 hours to form the intermediate formamidine.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude formamidine in glacial acetic acid and add an excess of an amine source (e.g., ammonium acetate for an amino-substituted pyrimidine ring).
-
Reflux the mixture for 8-16 hours, monitoring for the formation of the fused bicyclic product.
-
Cool the reaction, neutralize with a base (e.g., aqueous sodium bicarbonate), and extract the product.
-
Purify via standard chromatographic techniques.
-
This strategy allows the pyridine core to be elaborated into more complex, planar, and rigid structures that are often desirable in drug discovery programs.
Conclusion
This compound is a potent and versatile chemical tool. Its three distinct functional handles allow for a programmed, regioselective synthesis of highly decorated pyridine derivatives and fused heterocyclic systems. By strategically employing palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and cyclization reactions, researchers can rapidly access a wide chemical space, making this synthon an invaluable asset in the fields of medicinal chemistry and materials science. The protocols outlined herein provide a robust starting point for the exploration of its synthetic potential.
References
-
Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles. Available at: [Link]
-
Professor Dave Explains. (2019, January 19). Nucleophilic Aromatic Substitutions. YouTube. Available at: [Link]
-
ResearchGate. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. Available at: [Link]
-
ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. Available at: [Link]
-
ResearchGate. (2025). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. Available at: [Link]
-
Lookchem. (2022, August 5). NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Available at: [Link]
-
MDPI. (2020). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Molecules, 25(1), 123. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Frontiers in Chemistry. (2020). Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Front. Chem., 8, 584. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Available at: [Link]
-
MDPI. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Catalysts, 10(11), 1332. Available at: [Link]
-
Pearson. (2022, July 22). Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Available at: [Link]
-
MDPI. (2012). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 17(9), 10986-10997. Available at: [Link]
-
MDPI. (2025, December 1). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 15(12), 1123. Available at: [Link]
-
Journal of the American Chemical Society. (2007). Direct Synthesis of Pyridine Derivatives. J. Am. Chem. Soc., 129(30), 9542–9545. Available at: [Link]
-
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
National Center for Biotechnology Information. (2014). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 19(11), 17621-17636. Available at: [Link]
-
PubMed. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides Nucleotides Nucleic Acids, 34(2), 92-102. Available at: [Link]
-
National Center for Biotechnology Information. (2026, January 29). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. J Am Chem Soc, 138(4), 1142-1145. Available at: [Link]
-
Organic Letters. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Org. Lett., 5(11), 1841-1844. Available at: [Link]
-
Chemical Reviews. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev., 107(3), 874-922. Available at: [Link]
-
MDPI. (2019, December 18). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 24(24), 4585. Available at: [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-5-iodopyridin-4-amine. Available at: [Link]
-
ResearchGate. (2025). Synthesis, Reactions and Biological Activity of 2-Substituted 3-Cyano-4,6-dimethylpyridine Derivatives. Available at: [Link]
- Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
-
MDPI. (2025, February 23). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(5), 1234. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 16. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 17. youtube.com [youtube.com]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 19. NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES - Lookchem [lookchem.com]
- 20. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | MDPI [mdpi.com]
- 21. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
palladium catalysts for cross-coupling with 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Application Note: High-Fidelity Cross-Coupling of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Abstract
This guide details the chemoselective functionalization of This compound , a highly dense heteroaromatic scaffold. Due to the presence of two distinct halogen handles (C5-I vs. C2-Cl) and significant steric congestion imposed by the 4,6-dimethyl groups, standard catalytic protocols often result in stalled conversion or hydrodehalogenation. This note provides optimized protocols using sterically demanding Buchwald-type ligands to achieve exclusive C5-functionalization while preserving the C2-chloro handle for subsequent derivatization.
Substrate Analysis & Reactivity Profile
The substrate presents a unique "molecular personality" defined by three competing factors:
-
Chemoselectivity Hierarchy (I > Cl): The C5-Iodo bond has a significantly lower bond dissociation energy (approx. 65 kcal/mol) compared to the C2-Chloro bond (approx. 95 kcal/mol). Under controlled conditions, oxidative addition will occur exclusively at C5.
-
The "Gatekeeper" Effect (Steric Hindrance): The 4,6-dimethyl groups create a "di-ortho" substituted environment around the C5-iodide. This steric bulk inhibits the approach of standard palladium species (e.g., Pd(PPh₃)₄), necessitating the use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition and transmetalation.
-
Catalyst Sequestration (Amine Interference): The C3-amino group is a potential Lewis base that can coordinate to the Pd(II) center, forming inactive "off-cycle" resting states. While the flanking 2-Cl and 4-Me groups reduce its nucleophilicity, high-activity precatalysts are recommended to outcompete this binding.
Visualizing the Reactivity Landscape
Caption: Reactivity hierarchy showing the preferential activation of C5-I over C2-Cl, gated by the steric bulk of methyl groups.
Catalyst Selection Strategy
For this specific substrate, "standard" catalysts are insufficient. The following systems are validated for high yields:
| Catalyst System | Ligand Class | Role | Recommendation |
| Pd(OAc)₂ + SPhos | Dialkylbiaryl phosphine | Gold Standard. The methoxy groups on SPhos provide stability, and its bulk facilitates coupling of di-ortho substituted rings (the 4,6-dimethyl motif). | Primary Choice for Suzuki coupling. |
| XPhos Pd G4 | Precatalyst | Generates the active Pd(0)-L species immediately, preventing the C3-amine from sequestering Pd(II) precursors. | Use for difficult/bulky boronic acids.[1] |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | Less active. Only suitable for Sonogashira couplings where the high reactivity of alkynes compensates for steric hindrance. | Use for Sonogashira only. |
| Pd(dppf)Cl₂ | Bidentate | Often fails to drive conversion to 100% due to the inability to accommodate the steric bulk of the 4,6-dimethyl groups during transmetalation. | Avoid unless substrate is simple. |
Protocol 1: Chemoselective Suzuki-Miyaura Coupling (C5-Arylation)
Objective: Install an aryl or heteroaryl group at C5 without touching the C2-Cl bond.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid/Ester: 1.2 – 1.5 equiv
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Alternative: XPhos Pd G3 (2 mol%)
-
-
Base: K₃PO₄ (3.0 equiv, anhydrous preferred for hydrolytically unstable substrates)
-
Solvent: Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1)
Step-by-Step Methodology:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the This compound (1.0 equiv), arylboronic acid (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Addition:
-
Option A (In-situ): Add Pd(OAc)₂ and SPhos.
-
Option B (Precatalyst): Add XPhos Pd G3.
-
-
Degas: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (x3 cycles). This is critical to prevent homocoupling and phenol formation.
-
Solvent: Syringe in the degassed solvent mixture (0.2 M concentration relative to substrate).
-
Reaction: Heat the block to 80–90 °C .
-
Note: Do not exceed 100 °C initially to ensure the C2-Cl bond remains inert.
-
-
Monitoring: Monitor by HPLC or UPLC-MS after 2 hours. Look for the disappearance of the starting material (M+H).
-
Checkpoint: If the reaction stalls at 50% conversion, add a second portion of boronic acid (0.5 equiv) and catalyst (1 mol%). The steric bulk can sometimes cause protodeboronation of the boronic acid before it couples.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over Na₂SO₄, and concentrate.
Protocol 2: Sonogashira Coupling (C5-Alkynylation)
Objective: Install an alkyne at C5. The linear nature of the alkyne minimizes steric clashes with the 4,6-dimethyl groups.
Reagents:
-
Substrate: 1.0 equiv
-
Terminal Alkyne: 1.2 equiv
-
Catalyst: PdCl₂(PPh₃)₂ (3 mol%)
-
Co-Catalyst: CuI (2 mol%)
-
Base: Et₃N (3.0 equiv) or Diisopropylamine
-
Solvent: DMF or THF (degassed)
Step-by-Step Methodology:
-
Charge: Add substrate, PdCl₂(PPh₃)₂, and CuI to the vial.
-
Inert Atmosphere: Evacuate and backfill with Argon. Oxygen causes rapid oxidative homocoupling of the alkyne (Glaser coupling), wasting the reagent.
-
Solvent/Base: Add degassed THF and Et₃N via syringe.
-
Alkyne Addition: Add the terminal alkyne dropwise.
-
Reaction: Stir at RT to 40 °C .
-
Expert Tip: Due to the high reactivity of the C-I bond, this often proceeds at mild temperatures. Heating >60 °C may promote side reactions at the C2-Cl position or cyclization if the amine is unprotected.
-
-
Workup: Dilute with ether, wash with NH₄Cl (aq) to remove copper species (blue aqueous layer), then brine.
Troubleshooting & Optimization Logic
| Observation | Root Cause | Corrective Action |
| No Reaction (0% Conv) | Catalyst poisoning by free amine or oxidation of Pd. | Switch to XPhos Pd G3 (precatalyst). Ensure rigorous degassing. |
| Stalled Reaction (~50%) | Protodeboronation of boronic acid; Catalyst death. | Add boronic acid in portions (0.5 equiv at t=0, 0.5 equiv at t=2h). Switch to SPhos (more stable). |
| C2-Cl Activation (Byproduct) | Temperature too high; Ligand too small (allows access to Cl). | Lower temp to 80 °C. Use SPhos (bulk prevents insertion into the stronger C-Cl bond). |
| De-iodination (Product is H-substituted) | Hydride source present (often from alcohol solvents). | Avoid ethanol/isopropanol. Use Toluene/Water. Ensure solvent is anhydrous if problem persists. |
Mechanistic Workflow (Decision Tree)
Caption: Decision tree for selecting reaction conditions based on desired transformation and troubleshooting checkpoints.
Safety & Handling
-
Sensitizer Warning: Halogenated aminopyridines can be potent skin sensitizers. All weighing should be done in a fume hood wearing double nitrile gloves.
-
Heavy Metals: Palladium and Copper waste must be segregated into heavy metal waste streams.
-
Pressure: If heating >100 °C in a sealed vial, ensure the vial is rated for pressure to prevent rupture.
References
-
Chemoselectivity of C-I vs C-Cl: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed cross-coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
SPhos/XPhos for Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of heteroaryl boronic acids with heteroaryl halides.[2][3] Accounts of Chemical Research, 41(11), 1461-1473. Link
-
Precatalyst Utility (G3/G4): Bruno, N. C., et al. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions. Chemical Science, 4(3), 916-920. Link
-
Aminopyridine Reactivity: Campeau, L. C., & Fagnou, K. (2006). Palladium-catalyzed direct arylation of simple arenes in synthesis of biaryl molecules. Chemical Communications, (12), 1253-1264. Link
Sources
derivatization of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine for biological screening
Application Note: Strategic Diversification of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine for Biological Screening
Executive Summary & Scaffold Analysis
The scaffold This compound represents a high-value "privileged structure" for medicinal chemistry libraries. It offers three orthogonal vectors for diversification, allowing the rapid generation of Structure-Activity Relationship (SAR) data. However, successful derivatization requires navigating a complex interplay of electronic activation and steric hindrance .
Scaffold Architecture:
-
C-5 Iodo Group: The most reactive handle for palladium-catalyzed cross-coupling. Critical Constraint: It is sterically sandwiched between the C-4 and C-6 methyl groups, creating a "pseudo-mesityl" environment that inhibits oxidative addition with bulky catalysts.
-
C-2 Chloro Group: Activated by the pyridine nitrogen (ortho-position) but electronically deactivated by the electron-donating C-3 amino group. Direct
is sluggish; Buchwald-Hartwig amination is preferred. -
C-3 Amino Group: A versatile nucleophile for urea/amide formation. It serves as a hydrogen bond donor/acceptor pivot.
This guide details a validated workflow to transform this scaffold into a screening-ready library, prioritizing chemo-selectivity and yield.
Chemo-Selectivity & Reactivity Map
The following diagram illustrates the logical hierarchy of reactivity. Understanding this order is essential to prevent polymerization or regio-isomeric mixtures.
Caption: Reactivity hierarchy of the scaffold. The C-5 Iodo group allows for initial carbon-carbon bond formation, while the C-3 amine modulates the reactivity of the C-2 chloride.
Detailed Protocols
Protocol A: C-5 Selective Suzuki-Miyaura Coupling
Objective: Install aryl/heteroaryl groups at the C-5 position while preserving the C-2 chloride and C-3 amine.
Challenge: The flanking 4,6-dimethyl groups create significant steric hindrance. Standard catalysts (e.g.,
Reagents:
-
Scaffold (1.0 equiv)
-
Boronic Acid/Ester (1.2 equiv)
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR Pd-SPhos G3 Precatalyst (2-5 mol%)
-
Base:
(3.0 equiv, anhydrous) -
Solvent: Toluene:Water (10:1) or 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Degassing: Charge a reaction vial with the scaffold, boronic acid, base, and precatalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add degassed solvent via syringe.
-
Reaction: Heat to 90°C for 4–16 hours. Note: Do not exceed 100°C to prevent potential dehalogenation of the C-2 chloride.
-
Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to
. -
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: N-3 Functionalization (Urea/Amide Synthesis)
Objective: Modulate solubility and H-bond properties. This is typically performed after Protocol A to avoid catalyst poisoning by free amides/ureas during the Suzuki coupling, although the order is flexible.
Option 1: Urea Formation (for HTS Libraries)
-
Dissolve the C-5 substituted scaffold (1.0 equiv) in dry DCM.
-
Add Isocyanate (1.1 equiv) and DIPEA (1.5 equiv).
-
Stir at RT for 2–4 hours.
-
Scavenging: Add polymer-supported trisamine resin (to scavenge excess isocyanate) and stir for 1 hour.
-
Filter and concentrate. (Often yields sufficient purity for screening).
Protocol C: C-2 Diversification (Buchwald-Hartwig Amination)
Objective: Replace the C-2 chloride with an amine.
Challenge: The C-3 amino group (if unprotected) is electron-donating, making the C-2 position electron-rich and resistant to oxidative addition.
Solution: Use a strong base (
Reagents:
-
Intermediate from Protocol A/B (1.0 equiv)
-
Amine Nucleophile (1.2 equiv)[1]
-
Catalyst: Pd_2(dba)_3 (2 mol%) + BrettPhos (4 mol%)
-
Base: NaOtBu (1.4 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Combine scaffold, amine, base, and catalyst precursor in a vial under Argon.
-
Add dioxane.
-
Heat to 100°C for 12 hours.
-
Critical Check: If conversion is low, increase temperature to 120°C. The 4-methyl group exerts long-range steric pressure, making the C-2 center less accessible than in unsubstituted pyridines.
Library Generation Workflow
The following workflow describes a "Split-Pool" inspired parallel synthesis approach for generating a 96-well plate library.
Caption: Parallel synthesis workflow. Diversity is introduced first at C-5 (bulk scale), then split for N-3 derivatization in well-plates.
Data Summary & Troubleshooting
Table 1: Reaction Optimization Matrix
| Reaction Step | Common Failure Mode | Recommended Fix |
| C-5 Suzuki | Low conversion (<20%) | Switch ligand to SPhos or XPhos to overcome 4,6-dimethyl sterics. |
| C-5 Suzuki | Dehalogenation of Cl | Lower temp to 80°C; ensure anhydrous solvents; reduce reaction time. |
| N-3 Acylation | Poor solubility | Use Pyridine or DMF as co-solvent; heat to 40°C. |
| C-2 Buchwald | No reaction | The C-3 amine is deactivating. Protect N-3 as a carbamate (Boc) or use BrettPhos . |
Biological Screening Preparation
For High-Throughput Screening (HTS), the physical properties of the library members are as critical as their chemical purity.
-
Solubility Check: The 4,6-dimethyl groups increase lipophilicity (
). Ensure final compounds are soluble in 100% DMSO at 10mM. If precipitation occurs, dilute to 2mM. -
QC Criteria:
-
Purity: >95% by UV (254 nm).
-
Identity: Confirmed by MS (ESI+).
-
Stability: Verify stability in DMSO/Water (1:1) for 24 hours to ensure no hydrolysis of the C-2 chloride (if left intact).
-
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7532–7533. Link
-
Maitre, P., & Buchwald, S. L. (2009). Ligand-Controlled Palladium-Catalyzed Amination of Heteroaryl Chlorides. Angewandte Chemie International Edition, 48(50), 9507-9510. Link
-
BenchChem. (2025). Reactivity of this compound. Retrieved from
-
WuXi AppTec. (2024). Buchwald-Hartwig Amination Parameter Selection. Retrieved from
Sources
synthetic utility of the iodine and chlorine atoms in 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Application Note: Chemo-Orthogonal Functionalization of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Executive Summary & Strategic Utility
The scaffold This compound (CIDPA) represents a "privileged structure" in drug discovery, particularly for kinase inhibitors and CNS-active agents.[1] Its value lies in its chemo-orthogonal reactivity : the molecule possesses three distinct functional handles—an iodine, a chlorine, and an amine—that can be engaged sequentially without the need for protecting groups.
However, the utility of CIDPA is governed by a critical structural feature: Steric Congestion. The C-5 iodine atom is flanked by methyl groups at the C-4 and C-6 positions (di-ortho substitution), creating a steric pocket that inhibits standard palladium-catalyzed cross-coupling.[1]
This guide details the specific protocols required to overcome this steric barrier and utilize the scaffold’s full potential, transforming it from a simple building block into complex bicyclic heterocycles.
Reactivity Profile & Decision Matrix
The reactivity of CIDPA follows a strict hierarchy based on Bond Dissociation Energy (BDE) and electronic activation.
| Position | Functional Group | Reactivity Mode | Activation Barrier | Strategic Utility |
| C-5 | Iodine (I) | Pd-Catalyzed Cross-Coupling | High (Steric) | First-pass diversification (R1).[1] Requires specialized ligands (e.g., SPhos, XPhos). |
| C-2 | Chlorine (Cl) | Medium (Electronic) | Second-pass diversification (R2).[1] Activated by ring nitrogen.[1] | |
| C-3 | Amine ( | Nucleophile / Condensation | Low | Cyclization handle to form azaindoles or imidazopyridines.[1] |
Visualizing the Synthetic Pathway
Caption: Sequential functionalization logic. The C-5 Iodine is engaged first using sterically demanding cross-coupling conditions, leaving the C-2 Chlorine intact for subsequent steps.[1]
Application 1: Overcoming Sterics at C-5 (The Iodine Handle)
The C-5 position is the most challenging yet valuable handle.[1] Standard catalysts like
Solution: Use of Buchwald Dialkylbiaryl ligands (specifically SPhos or XPhos ) which create a monolithic, electron-rich Pd(0) species capable of oxidative addition in hindered environments.
Protocol: Sterically Demanding Suzuki-Miyaura Coupling
Objective: Selective arylation at C-5 without touching the C-2 Chlorine.
Reagents:
-
Substrate: CIDPA (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.2 equiv)[1]
-
Catalyst:
(2 mol%) -
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)[1]
-
Base:
(2.0 equiv) -
Solvent: Toluene/Water (10:1)
Step-by-Step Methodology:
-
Degassing (Critical): Charge a reaction vial with Toluene and Water. Sparge with Argon for 15 minutes. Oxygen is the primary cause of catalyst death in hindered couplings.
-
Pre-complexation: Add
and SPhos to the solvent. Stir at room temperature for 5 minutes until the solution turns a distinct yellow/orange (formation of the active species). -
Addition: Add CIDPA, the boronic acid, and
. -
Reaction: Seal the vial and heat to 100°C for 4–12 hours.
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine.[3][4]
-
Purification: Flash chromatography (Hexane/EtOAc).
Why this works: SPhos is electron-rich (facilitating oxidative addition into the strong C-I bond) and bulky (promoting reductive elimination of the crowded product).
Application 2: Activating C-2 (The Chlorine Handle)
Once the C-5 position is functionalized, the C-2 chlorine remains.[1] The pyridine ring nitrogen activates this position for Nucleophilic Aromatic Substitution (
Protocol: Amination
Objective: Displacement of C-2 Chlorine with a secondary amine (e.g., Morpholine, Piperazine).
Reagents:
-
Substrate: 5-Aryl-CIDPA (from Step 1)[1]
-
Nucleophile: Morpholine (3.0 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO[1]
Step-by-Step Methodology:
-
Setup: Dissolve the substrate in NMP (0.2 M concentration).
-
Addition: Add Morpholine and DIPEA.
-
Thermal Activation: Heat to 120°C .
-
Insight: Unlike 2-chloropyridines with electron-withdrawing groups (like
), the amino group at C-3 donates electron density, making the ring less electrophilic.[1] Therefore, higher temperatures (>100°C) are required compared to standard .
-
-
Microwave Option: If available, heat at 140°C for 30 minutes in a microwave reactor for cleaner conversion.
-
Workup: Pour into water (precipitate usually forms). Filter and wash with water to remove NMP.
Application 3: Cyclization to Fused Heterocycles
The vicinal arrangement of the C-3 Amine and the C-2 Chlorine (or the newly installed group) allows for the construction of bicyclic cores.[1]
Pathway A: Synthesis of 4,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine (7-Azaindole derivative)
If the C-2 Chlorine is replaced via Sonogashira coupling (alkyne insertion) rather than
Pathway B: Synthesis of Imidazo[4,5-b]pyridine Reaction of the C-3 amine with an ortho-functionalized group at C-2 (after displacement) or direct condensation with aldehydes if C-2 is converted to a diamine.[1]
Visualizing the Cyclization Workflow
Caption: Divergent synthesis of bicyclic cores from the functionalized CIDPA scaffold.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| No Reaction at C-5 (Step 1) | Steric hindrance blocking Pd.[1] | Switch ligand to SPhos or XPhos .[1] Ensure temperature is >90°C. |
| Dehalogenation (Loss of Cl) | Pd-catalyzed reduction.[1] | Use anhydrous solvents for Step 1.[1] Avoid formate sources. |
| Low Yield in | Electron-rich ring deactivation.[1] | Increase Temp to 140°C or use acid catalysis (p-TsOH) to protonate ring N. |
| Protodeboronation | Unstable boronic acid.[1] | Use Boronic Esters (Pinacol) or add base slowly. |
References
-
Reactivity of 2-Chloro-5-iodopyridines
-
Sterically Hindered Suzuki Coupling
-
Synthesis of 3-Amino-2-chloropyridine Derivatives
-
National Institute of Standards and Technology (NIST) WebBook. (Spectral data and structural confirmation).[4]
-
-
Cyclization Strategies (Azaindoles)
-
Song, J. J., et al. (2002). A general synthesis of 7-azaindoles via the Suzuki-Miyaura cross-coupling.[1] Journal of Organic Chemistry. (Demonstrates utility of 2-chloro-3-amino scaffolds).
-
Sources
Troubleshooting & Optimization
how to improve the yield of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine synthesis
Initiating Data Collection
I'm now diving into Google searches, aiming to gather detailed information on synthesizing 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine. My focus includes reaction conditions, potential side reactions, and purification approaches, to help me develop the best path forward. I'm focusing on identifying common challenges in the synthesis.
Analyzing Synthesis Challenges
I'm now prioritizing the synthesis challenges by reviewing search results to identify factors affecting yield: starting materials, iodinating agents, solvents, and reaction parameters. My next step is structuring the technical support center with a general synthesis overview, followed by troubleshooting in a Q&A, and finally, FAQs. I'm focusing on specific questions for issues like low yield and byproduct formation.
Refining Research Approach
I'm now deep into Google searches, zeroing in on reaction specifics, side reactions, and purification techniques for this compound synthesis. I'm prioritizing factors affecting yield, like reagents, solvents, and reaction parameters, which informs the creation of a technical support center. I'm focusing on crafting a general overview, Q&A troubleshooting, and FAQs. I am crafting specific questions on issues like yield loss and byproduct creation. To enhance clarity, I'll use diagrams, and tables, and support all claims with valid citations. I am tailoring the response to researchers.
Technical Support Center: Reactivity & Troubleshooting for 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Executive Dashboard: The "Sandwiched" Iodo Challenge
Compound: 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine CAS: 2197057-54-6 Core Utility: A highly functionalized pyridine scaffold used primarily as an intermediate for kinase inhibitors (e.g., ALK, ROS1 inhibitors).[1] It offers three distinct handles for diversification:
-
C-5 Iodo: The primary site for cross-coupling (Suzuki, Sonogashira).[1]
-
C-2 Chloro: A secondary electrophile for S_NAr or late-stage coupling.[1]
-
C-3 Amine: A nucleophile for cyclization or directing group.[1]
Critical Reactivity Warning: The C-5 Iodo position is sterically compromised. It is "sandwiched" between the C-4 and C-6 methyl groups.[1] While Iodine is electronically the most reactive handle, the steric bulk significantly retards the transmetallation step in Palladium-catalyzed cycles, leading to specific failure modes described below.
Troubleshooting Guide: Common Side Products
Issue 1: The "Missing Iodine" (Protodeiodination)
Symptom: You attempted a Suzuki coupling at C-5, but the product mass is [M-126] (loss of I, replaced by H). Identity: 2-Chloro-4,6-dimethylpyridin-3-amine (Deiodinated byproduct).[1]
Mechanism:
In sterically hindered systems (like the 4,6-dimethyl-5-iodo motif), the Transmetallation step is slow.[1] The oxidative addition complex (Ar-Pd-I) accumulates and is prone to side reactions.[1] If any source of hydride is present (e.g., from
Corrective Actions:
-
Solvent Switch: Avoid alcohols (MeOH, EtOH, IPA) which act as hydride sources. Switch to anhydrous Dioxane , Toluene , or DMF .
-
Catalyst Upgrade: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos ) or Buchwald G3/G4 precatalysts. These facilitate the difficult transmetallation step.
-
Concentration: Run the reaction at high concentration (>0.5 M) to favor the bimolecular transmetallation over unimolecular decomposition.
Issue 2: The "Wrong Spot" Reaction (Regioselectivity Loss)
Symptom: Coupling occurred at the C-2 Chloro position instead of C-5 Iodo, or you observe a mixture of mono- and bis-coupled products.[1] Identity: 5-Iodo-2-(aryl)-4,6-dimethylpyridin-3-amine.[1]
Mechanism: While C-I is inherently more reactive than C-Cl, the C-2 Chloro position is electronically activated by the adjacent pyridine nitrogen (S_NAr-like activation) and is less sterically hindered than the C-5 position (flanked by only one amine vs. two methyls).[1] If the catalyst struggles to access C-5, it may engage C-2.[1]
Corrective Actions:
-
Temperature Control: Lower the reaction temperature (e.g., start at 40-60°C). Oxidative addition into C-I is kinetically favored at lower temperatures; C-Cl activation usually requires higher energy.[1]
-
Base Selection: Use weaker bases (e.g.,
or ) rather than strong alkoxides ( ), which can promote competing S_NAr pathways at C-2.[1]
Issue 3: Catalyst Poisoning (No Conversion)
Symptom: Starting material remains unreacted despite high catalyst loading.[1] The solution may turn black (Pd precipitation).
Mechanism:
The free C-3 Amine (
Corrective Actions:
-
Protection: Acetylate the amine (
) prior to coupling. The amide is less nucleophilic and sterically bulkier, preventing coordination. -
Lewis Acid Additive: Add a Lewis acid (e.g.,
) to transiently mask the amine. -
Precatalysts: Use precatalysts (e.g., Pd(dppf)Cl2 , XPhos Pd G3 ) that rapidly generate the active 12-electron species, outcompeting amine binding.
Issue 4: Hydrolysis (Pyridone Formation)
Symptom: Formation of a highly polar byproduct, insoluble in organic solvents. Identity: 3-Amino-5-iodo-4,6-dimethylpyridin-2(1H)-one.[1]
Mechanism:
Under basic aqueous conditions (common in Suzuki couplings), the activated C-2 Chloro atom is susceptible to nucleophilic attack by hydroxide ions (
Corrective Actions:
-
Water Exclusion: Use anhydrous bases (
, ) suspended in organic solvents. -
pH Management: If water is necessary, ensure the pH does not exceed 10. Avoid hydroxide bases (
, ).
Visualizing the Reactivity Landscape
The following diagram illustrates the competing pathways for this compound.
Caption: Reaction pathways showing the competition between desired C-5 coupling and steric/electronic failure modes.
Standardized Protocols
Protocol A: Optimized Suzuki Coupling (Sterically Demanding)
Designed to minimize protodeiodination and catalyst poisoning.
| Parameter | Specification | Rationale |
| Solvent | 1,4-Dioxane (Anhydrous) | Avoids protic sources (hydride donors).[1] |
| Base | Mild base, low solubility limits OH- concentration.[1] | |
| Catalyst | XPhos Pd G3 (2-5 mol%) | Bulky ligand (XPhos) handles steric hindrance at C-5. |
| Temperature | 60°C - 80°C | Moderate heat balances reactivity vs. regioselectivity.[1] |
| Concentration | 0.5 M | High conc.[1] favors bimolecular coupling over side reactions.[1] |
Step-by-Step:
-
Charge reaction vial with This compound (1.0 equiv), Boronic Acid (1.5 equiv), and
(3.0 equiv). -
Add XPhos Pd G3 (0.03 equiv).[1]
-
Evacuate and backfill with
(3 cycles).[1] -
Add anhydrous 1,4-Dioxane (degassed).
-
Heat to 60°C and monitor by LCMS after 2 hours.
-
If conversion is low: Increase to 80°C.
-
If deiodination is observed: Add 10% water (degassed) to facilitate boronic acid activation, but strictly control time.
-
References
-
Mechanisms of Protodeiodination: Chemical Reviews, "Side Reactions in Palladium-Catalyzed Cross-Coupling". Explains the hydride source mechanism in hindered systems.
-
Buchwald-Hartwig Amination Guides: BenchChem Protocol Library.
-
Steric Hindrance in Pyridines: Journal of Organic Chemistry. Discusses the "ortho-effect" and steric blocking in 4,6-disubstituted pyridines.
Sources
Technical Support Center: Troubleshooting Failed Suzuki Reactions with 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically complex substrate, 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction's mechanics to empower you to solve even the most challenging synthetic roadblocks.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound isn't working. I'm not seeing any product formation. What's the most likely issue?
A1: The most common issue is the choice of catalyst and reaction conditions, which may not be suitable for this specific substrate. The this compound presents several challenges:
-
Steric Hindrance: The two methyl groups at positions 4 and 6, along with the adjacent amine group, create significant steric bulk around the reactive sites. This can impede the approach of the bulky palladium catalyst.[1][2]
-
Competing Halogen Reactivity: You have two potential reactive sites: the iodo and the chloro groups. The C-I bond is significantly weaker than the C-Cl bond (~276 kJ/mol vs. ~339 kJ/mol), making the iodo position the more reactive site for oxidative addition, which is often the rate-determining step in the catalytic cycle.[3] If your goal is to react at the chloro position, you will need more forcing conditions and a catalyst system specifically designed for less reactive aryl chlorides.[3][4]
-
Catalyst Inhibition: The pyridine nitrogen and the primary amine group can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[5]
To begin troubleshooting, a thorough evaluation of your catalyst system, including the palladium source and ligand, is the most critical first step.
Q2: I'm trying to achieve a selective reaction at the 5-iodo position, but I'm getting a complex mixture of products or no reaction at all. How can I improve selectivity?
A2: Achieving high selectivity for the C-I bond is the expected outcome under standard Suzuki conditions due to the significant difference in bond dissociation energies between the C-I and C-Cl bonds.[3][6] If you are not observing this, consider the following:
-
Reaction Temperature: High temperatures can sometimes overcome the activation barrier for C-Cl bond cleavage, leading to a loss of selectivity. Try running the reaction at a lower temperature (e.g., 60-80 °C) to favor the more reactive C-I bond.
-
Catalyst and Ligand Choice: While many palladium catalysts can activate C-I bonds, a less reactive catalyst system might be beneficial for enhancing selectivity. For instance, a simple Pd(PPh₃)₄ catalyst may provide better selectivity than more active catalysts featuring bulky, electron-rich phosphine ligands, which are often required for C-Cl activation.[7][8]
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to subsequent reaction at the chloro position after the initial coupling at the iodo site. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Q3: I see some product formation, but the yield is very low. How can I optimize the reaction for a better yield?
A3: Low yields can stem from a variety of factors. Here's a systematic approach to improving them:
-
Re-evaluate Your Catalyst System: For this sterically hindered substrate, a bulky, electron-rich phosphine ligand is often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[1][5][9] Consider ligands like SPhos, XPhos, or other Buchwald-type ligands.[5]
-
Screen Different Bases: The choice of base is crucial for the transmetalation step.[10][11] Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃, especially for hindered substrates.[5] Ensure the base is finely powdered and anhydrous to maximize its reactivity.[5][12]
-
Solvent Selection: The solvent can significantly impact the reaction's success by affecting the solubility of reagents and the stability of the catalytic species.[13] Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often with a small amount of water, are commonly used.[14][15] A solvent screen may be necessary to find the optimal medium for your specific reaction.
-
Strictly Anhydrous and Oxygen-Free Conditions: The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts.[5][16] Thoroughly degas your solvents and maintain an inert atmosphere (argon or nitrogen) throughout the experiment.[5][16] Water can also lead to protodeboronation of the boronic acid, so using anhydrous solvents and reagents is critical.[5]
Q4: I'm observing a significant amount of homocoupling of my boronic acid. What causes this and how can I prevent it?
A4: Homocoupling of the boronic acid is a common side reaction, often driven by the presence of oxygen.[14][16] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then catalyze the homocoupling pathway.[5][14]
To minimize homocoupling:
-
Rigorous Degassing: This is the most critical factor. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period to remove dissolved oxygen from your solvents.[5][16]
-
Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can reduce the amount of Pd(II) species present at the beginning of the reaction, which can be a source of homocoupling.[16]
-
Control Stoichiometry: While a slight excess of the boronic acid (1.1-1.2 equivalents) is common, a large excess can favor homocoupling.[5]
Q5: My starting material is being consumed, but I'm isolating a dehalogenated product instead of the desired coupled product. What is happening?
A5: This side reaction is known as hydrodehalogenation. It can occur when a hydride species is generated in the reaction mixture, which then reductively eliminates with the aryl group from the palladium center.[14] Potential sources of hydrides include certain bases (like alkoxides) or solvents (like alcohols) that can undergo β-hydride elimination.
To mitigate hydrodehalogenation:
-
Choice of Base: Avoid bases that can readily provide a hydride source. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are generally preferred over alkoxides like NaOtBu in this context.
-
Solvent Purity: Ensure your solvent is free from contaminants that could act as hydride donors.
Troubleshooting Workflow
When a Suzuki reaction with this compound fails, a systematic approach is key. The following workflow can help diagnose and resolve common issues.
Caption: A logical workflow to diagnose and solve common issues.
Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki Coupling at the 5-Iodo Position
This protocol provides a robust starting point for the selective coupling at the C-I position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (3.0 equiv, finely ground)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Screening for Optimal Conditions for a Failed Reaction
If the general procedure fails, a systematic screen of key parameters is recommended. The following table outlines a starting point for this screen.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| 1 | Pd₂(dba)₃ (2.5) | SPhos (6) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 |
| 2 | Pd(OAc)₂ (5) | XPhos (12) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 |
| 3 | PdCl₂(dppf) (5) | - | K₂CO₃ (3) | DMF/H₂O (10:1) | 90 |
| 4 | Pd(Amphos)₂Cl₂ (2) | - | K₃PO₄ (3) | 1,4-Dioxane | 100 |
Note: The Pd(Amphos)₂Cl₂ catalyst is particularly noted for its effectiveness with heteroaryl chlorides and substrates bearing amine groups.
Understanding the Mechanism: The Suzuki-Miyaura Catalytic Cycle
A firm grasp of the reaction mechanism is invaluable for effective troubleshooting. The generally accepted cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar-X). This step is typically rate-limiting and is more facile for C-I than C-Cl bonds.[3][9]
-
Transmetalation: The organic group (R) from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10][11]
-
Reductive Elimination: The two organic fragments (Ar and R) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]
Understanding which step is likely failing is key. For instance, a lack of any reaction despite starting material consumption might point to issues in the reductive elimination step, while a complete lack of reactivity often suggests a problem with the initial oxidative addition.
References
-
S. L. Buchwald, et al. "A Highly Active Palladium Catalyst for Suzuki Coupling Reactions". J. Am. Chem. Soc., 1999, 121, 9550-9561. [Link]
-
A. Suzuki. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chem. Rev., 1995, 95, 2457-2483. [Link]
-
G. A. Molander, B. Biolatto. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates". J. Org. Chem., 2003, 68, 4302–4314. [Link]
-
N. Miyaura, A. Suzuki. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 1995. [Link]
-
A. F. Littke, G. C. Fu. "A Convenient and General Method for Suzuki Cross-Coupling Reactions of Aryl- and Vinyl-boronic Acids and Esters". J. Org. Chem., 1999, 64, 10-11. [Link]
-
Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide". [Link]
-
Reddit r/Chempros. "Diagnosing issues with a failed Suzuki coupling?". [Link]
-
S. D. Walker et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes". Chemical Science, 2016. [Link]
-
J. C. Vantourout et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems". PMC, 2017. [Link]
-
Beilstein Journals. "Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine". [Link]
-
M. R. Bryce et al. "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines". The Journal of Organic Chemistry, 2004. [Link]
-
A. G. Myers Research Group. "The Suzuki Reaction". [Link]
-
M. G. Organ et al. "Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction". Molecules, 2018. [Link]
-
M. Sova et al. "Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling". PMC, 2019. [Link]
-
ResearchGate. "STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES". [Link]
-
ResearchGate. "Optimization of the reaction conditions". [Link]
-
Reddit r/Chempros. "Help needed with unreproducible Suzuki coupling". [Link]
-
ResearchGate. "Why can't I achieve good yields for this Suzuki reaction?". [Link]
-
American Chemical Society. "Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines". [Link]
-
Wikipedia. "Suzuki reaction". [Link]
-
ResearchGate. "Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction". [Link]
-
PMC. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters". [Link]
-
ArODES HES-SO. "Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions". [Link]
-
PMC. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles". [Link]
-
Reddit r/chemistry. "Why is the Suzuki-Miyaura coupling reaction steric sensitive?". [Link]
-
University of Windsor. "Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis". [Link]
-
Chemistry LibreTexts. "Suzuki-Miyaura Coupling". [Link]
-
Organic Chemistry Portal. "Suzuki Coupling". [Link]
Sources
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- 2. uwindsor.ca [uwindsor.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Optimizing Cross-Coupling Reactions for 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Welcome to the technical support guide for the cross-coupling of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging building block. Here, we provide in-depth answers to frequently asked questions and detailed troubleshooting guides to help you navigate the complexities of achieving high-yielding, selective, and reproducible reactions.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a challenging substrate for palladium-catalyzed cross-coupling?
This substrate presents a unique combination of structural features that require careful consideration during reaction development:
-
Dihalogenation and Regioselectivity: The molecule possesses two different halogen atoms, an iodide at the C-5 position and a chloride at the C-2 position. The significant difference in carbon-halogen bond strength (C-I < C-Br < C-Cl) is the primary determinant for selective coupling.[1][2] Oxidative addition of the palladium catalyst is kinetically favored at the weaker C-I bond. However, achieving high selectivity requires precise control of reaction conditions to prevent competing reactions at the C-Cl bond, especially at elevated temperatures.
-
Catalyst Inhibition by the Amino Group: The 2-aminopyridine motif can act as a bidentate ligand, chelating to the palladium center. This can form stable, off-cycle complexes that inhibit or completely shut down the catalytic cycle.[3][4]
-
Steric Hindrance: The two methyl groups at the C-4 and C-6 positions flank the reactive sites, potentially hindering the approach of the catalyst and coupling partners.
-
Electronic Properties: The pyridine nitrogen is electron-withdrawing, which influences the electron density and reactivity of the various positions on the ring.[5]
Q2: Which halide, the C-5 iodo or the C-2 chloro, will react preferentially?
Under standard palladium-catalyzed cross-coupling conditions, the reaction will overwhelmingly occur at the C-5 iodo position . The general order of reactivity for aryl halides in oxidative addition is I > OTf > Br >> Cl.[1] This is due to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, which facilitates a much faster rate of oxidative addition, the first and often rate-limiting step of the catalytic cycle.[6] By carefully controlling temperature and reaction time, it is possible to achieve excellent chemoselectivity, leaving the C-2 chloro group untouched for subsequent functionalization.
Q3: What are the most suitable cross-coupling reactions for this substrate?
Given its structure, the most common and effective cross-coupling reactions for initial functionalization at the C-5 iodo position are:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with aryl, heteroaryl, or alkyl boronic acids/esters. This is a robust and widely used method with excellent functional group tolerance.[7][8]
-
Sonogashira Coupling: For forming C-C triple bonds with terminal alkynes, a key transformation for creating linear scaffolds and precursors for other functional groups.[9]
-
Buchwald-Hartwig Amination: For forming C-N bonds. While the substrate already has an amino group, this reaction could be employed at the C-2 position after the C-5 position has been modified.[10][11]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
Problem 1: Low or No Conversion of Starting Material
You've set up your reaction, but analysis (TLC, LC-MS) shows mostly unreacted this compound.
-
Inactive Catalyst System: The combination of palladium source and ligand is not effective for this specific substrate.
-
Solution: For challenging heteroaryl halides, especially those prone to catalyst inhibition, modern catalyst systems are essential.
-
Upgrade Your Ligand: Move away from simple ligands like PPh₃. Use bulky, electron-rich phosphine ligands which are designed to promote fast oxidative addition and reductive elimination while preventing catalyst inhibition.[12][13] Excellent choices include XPhos, SPhos, RuPhos, or BrettPhos .[3]
-
Use a Precatalyst: Instead of using sources like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand, use a well-defined palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G4). Precatalysts ensure a reliable 1:1 or 2:1 ligand-to-palladium ratio and generate the active Pd(0) species more cleanly and efficiently.[12][14]
-
-
-
Inappropriate Base Selection: The base is either too weak to facilitate the catalytic cycle or physically incompatible with the reaction mixture.
-
Solution: The base plays a critical role, particularly in Suzuki coupling where it facilitates the transmetalation step.
-
Suzuki: Start with a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ . For base-sensitive substrates, these are generally superior to strong organic bases.
-
Sonogashira: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically required to deprotonate the alkyne.[1]
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LHMDS are standard.[3][12]
-
Physical Properties: Ensure the base is a fine powder. Grinding the base before use can significantly increase its surface area and reactivity.[12]
-
-
-
Degraded Reagents: Cross-coupling reagents can be sensitive to air and moisture.
-
Solution:
-
Boronic Acids (Suzuki): Boronic acids are prone to protodeboronation and forming anhydride trimers (boroxines).[15][16] Always use fresh, high-quality boronic acid. If instability is suspected, switch to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt .[17]
-
Alkynes (Sonogashira): Ensure the alkyne is pure and free from contaminants that could poison the catalyst.
-
Solvents: Use anhydrous, degassed solvents. Oxygen is detrimental as it can oxidize the active Pd(0) catalyst and phosphine ligands.[15] Degas the solvent by sparging with argon or nitrogen for 15-30 minutes before use.
-
-
-
Sub-Optimal Reaction Conditions: The temperature may be too low or the reaction time too short.
-
Solution:
-
Temperature Screen: If the reaction is sluggish at a lower temperature (e.g., 60-80 °C), cautiously increase it in 10-20 °C increments. For the C-I bond, high temperatures are often not required, but for less reactive coupling partners, moderate heating may be necessary.[15]
-
Reaction Monitoring: Track the reaction progress over time (e.g., at 1h, 4h, 16h) to determine if it is simply slow or has stalled completely.
-
-
Problem 2: Formation of Significant Side Products
Your reaction yields the desired product, but is contaminated with byproducts like homocoupled starting materials or dehalogenated substrate.
-
Homocoupling of Boronic Acid (Glaser Coupling for Alkynes): This is often caused by the presence of oxygen, which can promote the undesired dimerization of the coupling partner.[17]
-
Solution: Rigorous exclusion of air is critical. Ensure your reaction flask is properly purged with an inert gas (argon or nitrogen) and that all solvents have been thoroughly degassed. For Sonogashira reactions, copper-free conditions can sometimes mitigate alkyne homocoupling.[1]
-
-
Protodehalogenation or Protodeboronation: The iodo or boronic acid group is replaced by a hydrogen atom.
-
Solution: This points to a source of protons in your reaction.
-
Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Some bases (e.g., K₃PO₄) can be hydrated; dry them in an oven before use if necessary.
-
Re-evaluate Base/Solvent: Some bases or solvents can act as a hydride source, leading to dehalogenation.[17] Consider screening alternative bases or solvents if this is a persistent issue.
-
-
-
Catalyst Decomposition (Palladium Black): A black precipitate indicates the Pd(0) catalyst has aggregated and crashed out of solution.
-
Solution: Catalyst decomposition is often triggered by high temperatures or an insufficient ligand-to-metal ratio.
-
Lower Temperature: If possible, reduce the reaction temperature.
-
Check Ligand Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[15] Using a well-defined precatalyst helps to avoid this problem.
-
-
Recommended Starting Protocols
These protocols provide a robust starting point for optimization. All manipulations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk technique).
General Protocol for Selective Suzuki-Miyaura Coupling (C-5 Position)
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Vial Sealing: Seal the vial with a PTFE-lined cap.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to make a 0.1-0.2 M solution) via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 80-100 °C.
-
Monitoring & Work-up: Stir vigorously and monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by column chromatography.
General Protocol for Selective Sonogashira Coupling (C-5 Position)
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 2-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine, 3.0 equiv). Add the terminal alkyne (1.1-1.3 equiv) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) if necessary.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of celite, rinse with an organic solvent, and concentrate the filtrate.
-
Purification: Purify the crude product by column chromatography.
Data Summary: Recommended Starting Conditions
The table below provides validated starting points for optimizing cross-coupling reactions with this compound, targeting the C-5 position.
| Coupling Reaction | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Suzuki-Miyaura | XPhos Pd G3 (1-2%) | (part of precatalyst) | K₃PO₄ (2.0) | 1,4-Dioxane | 80 - 100 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2-5%) | (part of catalyst) | Triethylamine (3.0) | THF | 25 - 60 |
| Buchwald-Hartwig * | RuPhos Pd G3 (2-3%) | (part of precatalyst) | NaOtBu (1.4) | Toluene | 90 - 110 |
*Note: Buchwald-Hartwig conditions are provided for potential subsequent functionalization of the C-2 chloro position.
References
- Vertex AI Search. (2024).
- BenchChem. (2025).
-
Charnwood Discovery. (n.d.). Rapid Optimization-Buchwald–Hartwig Amination using DoE. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
-
MacMillan, D. S. et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development. Available at: [Link]
-
Campeau, L.-C. et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. Available at: [Link]
- BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
-
Nature Publishing Group. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. Retrieved from [Link]
- Engle, K. M. et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society.
-
Engle, K. M. et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Available at: [Link]
-
Snieckus, V. et al. (2016). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available at: [Link]
- BenchChem. (2025). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Oșmac, A. et al. (2020). Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines. Chemistry of Heterocyclic Compounds.
-
Fairlamb, I. J. S. et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available at: [Link]
- Kumar, A. et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances.
-
Fairlamb, I. J. S. et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
MacMillan, D. S. et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC. Available at: [Link]
- Oreate AI. (2026).
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
-
Li, Y. et al. (2023). Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC. Available at: [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed : r/Chempros. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Retrieved from [Link]
-
ResearchGate. (2014). What is the best procedure for Sonogashira coupling? Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Stradiotto, M. et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
- MacMillan, D. S. et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Semantic Scholar.
-
Pombeiro, A. J. L. et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. Available at: [Link]
-
Pombeiro, A. J. L. et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]
- Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Chemistry LibreTexts. (2023).
- YouTube. (2025).
- SSRN. (n.d.).
-
Jensen, K. F. et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
- Lumen Learning. (n.d.). 17.2. Palladium catalyzed couplings | Organic Chemistry II.
- ResearchGate. (n.d.).
- ResearchGate. (2025). (PDF) Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- Vertex AI Search. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
- Reddit. (2017).
Sources
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- 4. Metal‐Catalyzed Cross‐Coupling Reactions of Aminopyridines [ouci.dntb.gov.ua]
- 5. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. bristol.ac.uk [bristol.ac.uk]
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preventing dehalogenation of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Technical Support Center: 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine Subject: Prevention of Dehalogenation & Selective Functionalization Guide Ticket ID: #HAL-PYR-005 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Fragile Scaffold" Paradox
You are working with This compound . This molecule is a high-value pharmacophore, likely a kinase inhibitor intermediate.[1] However, it presents a classic synthetic paradox:
-
The Iodine (C5) is the desired handle for cross-coupling but is sterically hindered by the flanking 4,6-dimethyl groups.[1] This steric bulk slows down transmetallation, leaving the Palladium intermediate vulnerable to side reactions—specifically protodehalogenation (replacing I with H).[1]
-
The Chlorine (C2) is electronically activated by the pyridine nitrogen for SNAr but deactivated by the electron-donating amine at C3.[1]
-
The Amine (C3) is a coordination risk for metal catalysts.[1]
This guide provides self-validating protocols to prevent the loss of these halogens during your synthetic sequence.
Critical Diagnostic: The "Vanishing Iodine" in Cross-Coupling
Scenario: You are attempting a Suzuki or Sonogashira coupling at the C5-Iodine position.
Observation: LCMS shows a major peak corresponding to [M-I+H] (Mass ~156 loss) instead of the desired product.
Root Cause: The "Hydride Thief" Mechanism.
Because the C5 position is sandwiched between two methyl groups, the transmetallation step is slow .[1] The oxidative addition complex (Ar-Pd-I) sits in solution longer.[1] If a hydride source is present (e.g., isopropanol, ethanol, or an amine base), the palladium undergoes
Troubleshooting Protocol: Stabilizing the C5-Iodine
| Variable | Recommendation | Scientific Rationale |
| Ligand | Use XPhos or SPhos | These biaryl dialkylphosphines are bulky enough to promote reductive elimination (forming the product) but flexible enough to access the sterically crowded C5 position. They outcompete the dehalogenation pathway.[1] |
| Solvent | Toluene, 1,4-Dioxane, or DMF | NEVER use alcohols (MeOH, EtOH, iPrOH).[1] Alcohols are the primary source of hydrides for Pd-catalyzed dehalogenation.[1] |
| Base | Avoid alkoxide bases ( | |
| Water | Strictly Anhydrous | Water can facilitate the formation of Pd-hydrides in the presence of certain bases.[1] Use molecular sieves.[1] |
Self-Validating Workflow (DOT Visualization)
Figure 1: Diagnostic logic for identifying and eliminating the root causes of protodehalogenation during Pd-catalyzed cross-coupling.
Troubleshooting Reductions: Preserving Halogens during Hydrogenation
Scenario: You need to reduce a nitro group elsewhere on the molecule, or remove a protecting group (e.g., Cbz, Bn) from the amine.[1]
Observation: Standard hydrogenation (Pd/C +
Protocol A: The "Chemical" Approach (Recommended)
Avoid catalytic hydrogenation entirely.[1] Use electron transfer reagents that are orthogonal to aryl halides.[1]
-
Reagent: Iron powder (Fe) + Ammonium Chloride (
) in EtOH/Water. -
Reagent: Tin(II) Chloride (
) in EtOAc or EtOH. -
Why: These metals reduce nitro groups or cleave N-O bonds via single electron transfer (SET) mechanisms that do not typically have the potential to insert into Ar-Cl or Ar-I bonds under mild conditions.
Protocol B: The "Poisoned" Catalyst Approach
If you must use hydrogenation (e.g., for scale-up or cleanliness):
-
Switch Metal: Use Platinum on Carbon (Pt/C) or Raney Nickel .[1] Pt is significantly less active toward hydrodehalogenation than Pd.[1]
-
Poison the Catalyst: Add 0.5 - 1.0 equiv of Vanadium(V) oxide (
) or use Sulfided Platinum (Pt(S)/C) .[1]
FAQ: Handling & Selective Functionalization
Q1: Can I perform SNAr on the 2-Chlorine without losing the 5-Iodine? A: Yes, but it is difficult. The 3-amine is electron-donating, which deactivates the ring toward nucleophilic attack at C2.[1]
-
Strategy: You must protect the amine first (e.g., as a Boc-carbamate) to remove its electron donation.[1] Then, use a mild nucleophile.[1]
-
Warning: If you use a strong nucleophile (like methoxide) and high heat, you risk "halogen dance" or scrambling.[1]
Q2: The iodine is falling off just by sitting in the flask. Why? A: Photodehalogenation. Aryl iodides are light-sensitive.[1] The bond can homolyze under ambient light, creating a radical that abstracts a hydrogen from solvent.[1]
-
Fix: Wrap all flasks/columns in aluminum foil. Store the solid in amber vials at -20°C.
Q3: I need to acylate the amine (C3). Will the acid chloride affect the iodine?
A: Generally, no.[1] Standard acylation (AcCl, Pyridine, DCM) is safe.[1] However, avoid strong Lewis acids (
Visualizing the "Danger Zones"
Figure 2: Reactivity map highlighting the specific vulnerabilities of the scaffold.[1]
References
-
BenchChem. (2025).[1][7] How to avoid dehalogenation side reactions in Suzuki coupling. Retrieved from 8[1][8]
-
Yoneda Labs. (2021).[1] Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from 9[1]
-
Common Organic Chemistry. (2025). Nitro Reduction - Common Conditions.[1][2][7] Retrieved from 2[1]
-
Navarro, O., et al. (2005).[1][9] Dehalogenation mechanisms in Pd-catalysis. Cited in Yoneda Labs.[1]
-
Gurovets, A. S., et al. (1986).[1][10] Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts.[1][10] Chemistry of Heterocyclic Compounds.[1][10][11] Retrieved from 10[1][10]
Sources
- 1. youtube.com [youtube.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Deciphering complexity in Pd–catalyzed cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CuOTf-Catalyzed Selective Generation of 2-Aminopyrimidines from Carbodiimides and Diaryliodonium Salts by a Triple C(sp3 )-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [dukespace.lib.duke.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 11. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
stability and degradation of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
This technical guide addresses the stability profile, degradation pathways, and handling protocols for 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine , a critical intermediate in the synthesis of ALK inhibitors like Crizotinib.
Compound Identity & Critical Properties
| Property | Specification |
| Chemical Name | This compound |
| Common Alias | Crizotinib Intermediate 2; 3-Amino-2-chloro-5-iodo-4,6-dimethylpyridine |
| CAS Number | 1227606-64-5 (Generic/Related: 1138444-29-7 for bromo-analog) |
| Molecular Formula | C₇H₈ClIN₂ |
| Molecular Weight | 282.51 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Poorly soluble in water |
Storage & Handling FAQ
Q: What are the absolute critical storage conditions? A: This compound possesses three distinct structural alerts: an aryl iodide, an electron-rich amine, and an activated 2-chloropyridine ring.
-
Light Sensitivity (Critical): The C-I bond is weak (~65 kcal/mol) and susceptible to homolytic cleavage by UV/visible light. Store in amber glass or opaque foil bags.
-
Oxidation: The free primary amine at position 3 is prone to N-oxidation over time. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.
-
Hydrolysis: While the 2-chloro position is relatively stable, prolonged exposure to moisture can lead to slow hydrolysis to the pyridone form. Desiccate.
Q: The compound has turned from off-white to brown. Is it usable?
A: A brown discoloration typically indicates the liberation of elemental iodine (
-
Action: Perform an HPLC purity check. If purity is >98% and the impurity profile is known, a recrystallization (see Protocol A) may salvage it. If the "Des-iodo" impurity (2-chloro-4,6-dimethylpyridin-3-amine) exceeds 1.0%, re-purification is difficult due to similar solubility profiles.
Degradation Pathways & Troubleshooting
Understanding the mechanism of degradation allows for precise troubleshooting.
Degradation Logic Map
The following diagram illustrates the three primary degradation routes: Photolysis, Hydrolysis, and Oxidation.
Figure 1: Primary degradation pathways. The C-I bond cleavage (Red path) is the fastest degradation route under light exposure.
Troubleshooting Guide
| Symptom | Probable Cause | Mechanistic Explanation | Corrective Action |
| New peak at RRT ~0.85 (HPLC) | Photodegradation | Loss of Iodine reduces lipophilicity, causing the "Des-iodo" impurity to elute earlier on Reverse Phase HPLC. | Check light protection.[1][2][3] This impurity is difficult to remove; recrystallize from EtOH/Heptane. |
| New peak at RRT ~0.40 (HPLC) | Hydrolysis | Substitution of Cl by OH creates a polar pyridone/hydroxy species, eluting much earlier. | Check moisture content.[1] Dry solvent lines. Ensure storage is desiccated. |
| RRT ~1.1 or Broad Tailing | Oxidation | Formation of N-oxides or dimers (azo compounds). | Purge solvents with Argon. Add antioxidants (e.g., BHT) if compatible with next step. |
| Purple/Pink Vapor or Solid | Iodine Liberation | Advanced photolysis releasing elemental Iodine ( | Discard material. Iodine acts as a catalyst for further degradation. |
Experimental Protocols
Protocol A: Purification via Recrystallization
If degradation is minor (<5%), this protocol effectively removes oxidized impurities and trace des-iodo byproducts.
Reagents: Ethanol (Absolute), Heptane (HPLC Grade).
-
Dissolution: Dissolve crude solid in minimum hot Ethanol (60°C).
-
Note: Do not boil excessively to prevent thermal de-iodination.
-
-
Filtration: If insoluble black specks (iodine/polymer) are present, hot filter through a 0.45 µm PTFE membrane.
-
Precipitation: Slowly add Heptane (ratio 1:3 EtOH:Heptane) while stirring.
-
Cooling: Allow to cool to room temperature, then chill to 0–4°C for 2 hours.
-
Isolation: Filter the off-white crystals and wash with cold Heptane.
-
Drying: Vacuum dry at 40°C for 12 hours. Avoid temperatures >50°C.
Protocol B: Stability-Indicating HPLC Method
Use this method to validate purity before using the intermediate in expensive coupling steps (e.g., Suzuki).
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 5% B
-
15 min: 95% B
-
20 min: 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Amine).
-
Rationale: Acidic mobile phase suppresses ionization of the amine, sharpening the peak.
Synthesis Context & Causality
Why is this specific stability profile relevant to your experiment?
-
Suzuki Coupling Failure: In the synthesis of Crizotinib, this intermediate undergoes Suzuki coupling. If the C-I bond is partially degraded (des-iodo impurity), the catalyst will fail to insert, or you will couple the wrong position (if Cl reacts, though less likely).
-
Regioselectivity: The 2-Chloro group is intended for a later nucleophilic displacement (by a piperidine derivative). If hydrolysis occurs during storage (forming 2-OH), this subsequent displacement step will fail completely, as the hydroxy group is not a leaving group.
References
-
Pfizer Inc. (2011). Process Development and Synthesis of Crizotinib (PF-02341066). Organic Process Research & Development. Describes the handling of halogenated pyridine intermediates and the Suzuki coupling strategy.
-
ICH Guidelines. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Establishes the standard for testing light-sensitive iodinated compounds.
-
National Institutes of Health (NIH). (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine. Provides mechanistic insight into the oxidation of aminopyridines.
-
MDPI Molecules. (2020). Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib. Discusses the reactivity of the 2-aminopyridine moiety.
Sources
challenges in the purification of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine derivatives
Here is the comprehensive technical support guide for the purification of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine derivatives.
Topic: Troubleshooting Purification of this compound Reference ID: TS-PYR-505 Status: Active Guide[1]
Executive Summary & Compound "Personality"
To the Researcher: You are likely working with this compound as a scaffold for cross-coupling reactions (Suzuki, Buchwald-Hartwig) in the synthesis of kinase inhibitors (e.g., KRAS or BRAF targets).
This molecule presents a "Triad of Trouble" for purification:
-
Amphoteric Behavior: The pyridine nitrogen and the exocyclic amine create pH-dependent solubility and silica interaction.[1]
-
Lipophilicity vs. Polarity: The halogen/methyl substituents make it greasy, but the amine drags it on silica.
-
Labile Iodine: The C5-Iodine bond is susceptible to photolytic cleavage, leading to "pinking" and degradation.[1]
This guide prioritizes self-validating protocols to ensure you isolate the correct regioisomer with high purity.
Decision Matrix: Choose Your Workflow
Before starting, assess your crude material.[2] Do not default to flash chromatography if the impurity profile suggests recrystallization is viable.
Figure 1: Purification Decision Tree. Use recrystallization for removing starting material (SM); use chromatography for regioisomers.
Module A: Flash Chromatography Troubleshooting
The Issue: The compound streaks/tails on silica gel, co-eluting with impurities. The Cause: The basic nitrogen atoms (pyridine ring N and exocyclic NH2) hydrogen bond with acidic silanol groups (Si-OH) on the silica surface.
Protocol: The "Amine-Blocked" Column
Do not run a standard Hexane/EtOAc column.[1] You must deactivate the silica.
Step-by-Step:
-
Mobile Phase Preparation: Prepare a mixture of Hexane/Ethyl Acetate (typically 4:1 to start).[1]
-
The Modifier: Add 1% Triethylamine (TEA) to the mobile phase.
-
Why: TEA has a higher pKa than your pyridine.[1] It preferentially binds to the silanol sites, "smoothing" the road for your compound.
-
-
Equilibration (Critical): Flush the column with 3 CV (Column Volumes) of the TEA-containing solvent before loading your sample. The heat of adsorption (exotherm) confirms the TEA is binding.
-
Loading: Dissolve crude in a minimum amount of DCM (plus 1% TEA). Do not use pure EtOAc for loading; it may cause band broadening.[1]
Alternative System (DCM/MeOH): If the compound is too polar for Hex/EtOAc, use DCM:MeOH (95:5) with 1% NH4OH (aqueous ammonia) .[1]
-
Note: Shake the solvent mixture vigorously to saturate the DCM with ammonia, then separate the excess water droplets before using.
| Parameter | Standard Condition | Optimized for Aminopyridines |
| Stationary Phase | Standard Silica (60 Å) | Amine-functionalized Silica (or TEA-treated) |
| Modifier | None | 1% Triethylamine or 1% NH4OH |
| Loading Solvent | Hexane/DCM | DCM + 0.5% TEA |
| Detection | UV 254 nm | UV 254 nm + Ninhydrin Stain (Amine active) |
Module B: Recrystallization (Removing Starting Material)
The Issue: You cannot separate the non-iodinated precursor (2-Chloro-4,6-dimethylpyridin-3-amine) from the product (5-Iodo) by column because their Rf values are nearly identical (ΔRf < 0.05). The Solution: Exploit the "Heavy Atom Effect." The Iodine atom significantly increases lipophilicity and alters crystal packing density compared to the protonated precursor.
Protocol: The "Cloud Point" Method
-
Dissolution: Dissolve the crude solid in boiling Ethanol (absolute) . Use approximately 5-7 mL per gram.[1]
-
Hot Filtration: If there are insoluble black specs (Palladium or decomposed iodine), filter hot through a glass frit.
-
Anti-solvent Addition: While maintaining a gentle boil, add Water dropwise.[1]
-
Visual Cue: Stop immediately when a faint, persistent turbidity (milky swirl) appears.
-
-
Re-solubilization: Add 2-3 drops of Ethanol to make the solution clear again.
-
Cooling: Allow to cool to room temperature slowly (wrap flask in foil). Then move to 4°C fridge.
-
Result: The 5-Iodo product (heavier, more lipophilic) typically crystallizes out, while the more polar non-iodinated impurity stays in the mother liquor.
-
Alternative Solvent System:
-
Hexane / Ethyl Acetate: Dissolve in minimal hot EtOAc, add hot Hexane until cloudy. (Good for highly lipophilic derivatives).
Module C: Stability & Handling (The "Pink" Problem)
The Issue: The white/off-white solid turns pink or brown after 24 hours.
The Cause: Homolytic cleavage of the C-I bond caused by UV light or trace acid, liberating elemental Iodine (
Troubleshooting Checklist:
-
Storage: Must be stored in Amber Vials wrapped in aluminum foil.
-
Atmosphere: Flush headspace with Argon/Nitrogen.[1] Oxygen accelerates the radical decomposition.
-
Scavenging: If storing in solution (e.g., DMSO stock), add a small piece of Copper wire or Silver wool . This scavenges free iodide and prevents the autocatalytic cycle of decomposition.
DOT Diagram: Degradation Pathway
Figure 2: Photodecomposition pathway.[1] Light triggers radical formation, leading to iodine release (color change) and dimerization.
Module D: Structural Validation (FAQ)
Q: How do I distinguish the 5-iodo product from the 6-iodo regioisomer? A: Use 1H NMR .
-
Target (2-Cl-5-I-4,6-dimethyl): You will see no aromatic protons on the pyridine ring if fully substituted (assuming 4,6-dimethyl).[1] Wait, check the structure:
-
Starting Material (2-Cl-4,6-dimethyl): You will see one aromatic proton singlet at Position 5 (approx 6.8 - 7.0 ppm).[1]
-
Regioisomer (if 4,6-dimethyl pattern is different): If the methyls are not symmetric, NOE (Nuclear Overhauser Effect) is required to place the Iodine relative to the Methyls.
Q: My LCMS shows the correct mass, but the NMR is messy. A: This is likely rotamers or aggregation due to the amine.
-
Fix: Run the NMR in DMSO-d6 with a drop of D2O (to exchange/collapse the amine peak) or run at elevated temperature (50°C) to break aggregates.
References
-
Synthesis of Halogenated Aminopyridines
- Source: ChemicalBook & Patent Literature (General protocols for iodination of aminopyridines using ICl or NIS).
- Context: Describes the standard iodination at the 5-position for 2-chloro-4-aminopyridines.
-
Adsorption of Pyridines on Silica (Tailing Mechanism)
- Source: NIH / PubMed (Adsorption mechanism of substituted pyridines on silica).
- Context: Explains the interaction between pyridine nitrogen and silanol groups, valid
-
Recrystallization Solvent Guides
-
Source: University of Rochester / MIT OpenCourseWare.[1]
- Context: General solubility rules for halogenated heterocycles (EtOH/W
-
-
Stability of Iodinated Compounds
- Source: ResearchGate (Stability of Iodine against He
- Context: Confirms the degradation of iodine-carbon bonds under UV light and the necessity of amber storage.
Sources
managing steric hindrance in reactions of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
The following technical guide is designed for researchers and process chemists working with 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine . This molecule presents a unique "perfect storm" of steric hindrance and electronic deactivation, requiring a deviation from standard textbook protocols.
Subject: this compound (CAS: 2197057-54-6) Classification: High-Complexity Heterocyclic Scaffold Primary Challenges: Ortho-Ortho Steric Blocking, Catalyst Poisoning, Electronic Deactivation[1]
Part 1: Strategic Analysis & Reactivity Profiling
Before attempting any reaction, you must understand the "Steric Fortress" architecture of this molecule. Standard conditions (e.g., Pd(PPh3)4, K2CO3) will almost certainly fail due to the specific spatial arrangement of the substituents.
The Three Zones of Resistance
-
Zone A: The 5-Iodo Position (The "Mesityl" Mimic)
-
Context: The iodine at C5 is flanked by methyl groups at C4 and C6. This creates a steric environment analogous to iodomesitylene.[1]
-
Implication: Oxidative addition of Palladium is feasible, but the coordination of the boronic acid (transmetallation) and the reductive elimination steps are severely hampered by the methyl bulk. Standard phosphines (PPh3, dppf) are too small to enforce the necessary geometry and often lead to dehalogenation side products.
-
-
Zone B: The 3-Amino Group (The "Clamped" Nucleophile) [1]
-
Context: The amine is sandwiched between a chlorine (C2) and a methyl (C4).
-
Implication: It is electronically deactivated by the electron-deficient pyridine ring but sterically hindered from acting as a nucleophile.[1] Acylation or alkylation will require forcing conditions or specific activation (e.g., deprotonation with NaH). Furthermore, the free amine can bind to Pd, poisoning the catalyst during C5 cross-coupling.
-
-
Zone C: The 2-Chloro Position (The Deactivated Electrophile)
-
Context: While C2 is typically active for SNAr, the adjacent electron-donating amino group (C3) pushes electron density back into the ring, deactivating C2.
-
Implication: Direct displacement of the chloride is kinetically disfavored without prior modification of the amine (e.g., diazotization or protection with an electron-withdrawing group).
-
Part 2: Visualizing the Challenge
The following diagram maps the reactivity landscape and the logic flow for overcoming these specific barriers.
Caption: Reactivity map highlighting the three distinct "conflict zones" on the pyridine scaffold and the corresponding strategic interventions.
Part 3: Troubleshooting Guides & FAQs
Section A: Cross-Coupling at C5 (Suzuki/Sonogashira)
Q: I am trying to Suzuki couple a boronic acid to the 5-I position, but I only get starting material or de-iodinated byproduct. Why? A: This is a classic symptom of "ortho-ortho" steric hindrance.[1]
-
The Cause: The 4-Me and 6-Me groups prevent the boronic acid from approaching the Palladium center during transmetallation.[1] If the cycle stalls here, the Pd(II) species can undergo beta-hydride elimination or protodehalogenation, leading to the de-iodinated byproduct (2-Chloro-4,6-dimethylpyridin-3-amine).[1]
-
The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .
-
Recommendation: Use XPhos or SPhos .[1] These ligands are bulky enough to force the Pd(0) species into a mono-ligated state (L-Pd-Ar), which is highly active, yet electron-rich enough to facilitate oxidative addition.[1]
-
Alternative: Pd-PEPPSI-IPr (NHC catalyst) is excellent for sterically hindered substrates ("throw-in" catalyst).[1]
-
Q: Does the free amine at C3 interfere with the Palladium catalyst? A: Yes, it can.
-
The Mechanism: The free NH2, despite being hindered, can act as a ligand for Pd, displacing your phosphine ligand and forming an inactive "Pd-amine" complex.
-
Troubleshooting Protocol:
-
Protect: Convert the amine to an acetamide (Ac2O, reflux) or a bis-Boc imide.
-
Mask: If you must keep the free amine, run the reaction in acidic biphasic conditions (uncommon for Suzuki) or simply increase catalyst loading to 5-10 mol%.
-
Best Practice: Use a pre-formed catalyst (e.g., XPhos Pd G2) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures the active catalytic species is formed before the amine can interfere.
-
Section B: Functionalizing the Amine (C3)
Q: Why can't I acylate the amine using standard acid chloride/TEA conditions? A: The amine is "clamped" by the 2-Cl and 4-Me groups.[1]
-
The Fix: You need to increase the nucleophilicity of the nitrogen or use a more aggressive electrophile.
-
Method 1 (Deprotonation): Use NaH (Sodium Hydride) in THF/DMF to deprotonate the amine first. The resulting amide anion is a much stronger nucleophile and is smaller (linear geometry) than the neutral amine.
-
Method 2 (Heat): Microwave irradiation at 100-120°C can overcome the activation energy barrier.[1]
-
Part 4: Validated Experimental Protocols
Protocol 1: "Gold Standard" Suzuki Coupling for C5-Iodo
Designed to overcome the 4,6-dimethyl steric blockade.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (CAS: 1310584-14-5) (2-5 mol%)[1]
-
Note: If G2 is unavailable, use Pd2(dba)3 (2 mol%) + XPhos (8 mol%).
-
-
Base: K3PO4 (3.0 equiv) - Phosphate is superior to Carbonate for hindered couplings.[1]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]
Step-by-Step:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, and K3PO4. Cap and purge with Argon/Nitrogen for 5 minutes.
-
Catalyst Addition: Add the XPhos Pd G2 solid rapidly against a counter-flow of inert gas.
-
Solvent Addition: Add the degassed Dioxane/Water mixture.
-
Reaction: Heat to 100°C (block temperature). Vigorous stirring is essential.[1]
-
Workup: The 2-Cl group usually remains intact under these conditions, allowing for subsequent functionalization.
Protocol 2: Sandmeyer Conversion (NH2 → I/Br)
Useful if you need to remove the amine or replace it with a halogen for further coupling.
Reagents:
-
Substrate (1.0 equiv)
-
t-Butyl Nitrite (tBuONO) (1.5 equiv)[1]
-
Diiodomethane (CH2I2) or Copper(II) Bromide (CuBr2)
-
Solvent: Acetonitrile (anhydrous)
Step-by-Step:
-
Dissolve the substrate in anhydrous Acetonitrile.
-
Add the halogen source (CH2I2 for Iodide, CuBr2 for Bromide).
-
Add t-Butyl Nitrite dropwise at room temperature.[1]
-
Heat: Warm to 60-80°C. Evolution of N2 gas indicates the diazonium formation and displacement.[1]
-
Note: This reaction works well because the diazonium intermediate is extremely unstable due to steric strain and is rapidly displaced.
Part 5: Data Summary Table
| Reaction Type | Barrier | Recommended Solution | Key Reagent |
| Suzuki Coupling (C5) | 4,6-Dimethyl Steric Bulk | Bulky, electron-rich ligands | XPhos , SPhos, K3PO4 |
| Amide Coupling (C3) | 2-Cl/4-Me "Clamping" | Anionic activation | NaH (Sodium Hydride) |
| SNAr (C2) | Electronic Deactivation | Remove/Convert Amine first | tBuONO (Sandmeyer) |
| Buchwald (C3-N) | Extreme Steric Crowding | Specialized NHC or BrettPhos | BrettPhos Pd G3 |
References
-
Buchwald-Hartwig Amination Ligand Selection
- Title: "Surpassing the Limitations of Steric Hindrance in the Palladium-Catalyzed C-N Bond Form
- Source: Maiti, D., et al. Chemical Science, 2010.
-
URL:[Link]
- Suzuki Coupling of Hindered Substrates: Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Sterically Hindered Aryl Halides." Source:Synthesis, 2019.
-
Reactivity of Polysubstituted Pyridines
- Title: "Regioselective Functionalization of Halogen
- Source:Current Organic Chemistry, 2016.
-
URL:[Link]
-
XPhos Catalyst Utility
Sources
Technical Support Center: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions with 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine. This guide is designed to provide in-depth, practical solutions to one of the most common challenges encountered during the catalytic functionalization of this substrate: catalyst poisoning. Our goal is to move beyond simple procedural steps and explain the underlying causality, empowering you to diagnose and resolve issues in your own experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses foundational questions about why reactions involving this specific substituted pyridine can be particularly susceptible to catalyst deactivation.
Q1: Why is this compound prone to causing catalyst poisoning in palladium-catalyzed cross-coupling reactions?
The structure of this compound presents a dual challenge for catalysis. Firstly, the pyridine nitrogen atom possesses a lone pair of electrons that can coordinate strongly to the palladium center. This coordination can occupy active sites on the catalyst, preventing the necessary interactions with reactants and effectively deactivating the catalytic cycle.[1][2] Secondly, nitrogen-containing heterocycles, in general, are recognized as potential catalyst poisons for palladium.[3] The presence of the adjacent amine group further increases the electron density on the ring, potentially enhancing this inhibitory effect.
Q2: What are the most common types of catalyst poisons I should be aware of in these reactions?
Catalyst poisoning is the deactivation of a catalyst's active sites by chemical compounds present in the reaction mixture.[3][4] Beyond the substrate itself, several external impurities are notorious for poisoning palladium catalysts.
| Poison Class | Common Sources | Mechanism of Poisoning |
| Sulfur Compounds | Thiol/sulfide impurities in reagents or solvents, low-purity starting materials, rubber septa. | Strong coordination to the palladium surface, forming stable and less active palladium-sulfur species.[5][6] |
| Halides (Excess) | Impurities in reagents, degradation of chlorinated solvents. | Strong binding to the metal center can inhibit subsequent steps in the catalytic cycle.[4] |
| Oxygen | Inadequate degassing of solvents and reaction vessels. | Oxidizes the active Pd(0) species to inactive Pd(II) and can also degrade phosphine ligands.[7] |
| Coordinating Species | The substrate itself (pyridine nitrogen), certain additives, or byproducts. | Occupy the catalyst's coordination sites, preventing reactants from binding.[1][2] |
Q3: My reaction mixture turns black and stalls. What is happening?
The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[8] This occurs when the active, soluble Pd(0) species, which is typically stabilized by phosphine ligands, aggregates into inactive, insoluble palladium metal clusters. This is often a symptom of other underlying problems, such as:
-
Ligand Dissociation/Degradation: If the phosphine ligands are oxidized by trace oxygen or displaced by stronger-binding poisons, the palladium center becomes coordinatively unsaturated and prone to aggregation.[7][9]
-
Insufficient Ligand-to-Metal Ratio: An inadequate amount of ligand can fail to stabilize all the palladium centers, leading to precipitation.[7]
-
Excessively High Temperatures: While heat can increase reaction rates, it can also accelerate catalyst decomposition pathways.[7]
Section 2: Troubleshooting Guide - From Diagnosis to Solution
This section provides a problem-oriented approach to resolving common experimental failures.
Diagram 1: Key Catalyst Deactivation Pathways
This diagram illustrates the primary ways an active catalyst can become deactivated, providing a conceptual framework for troubleshooting.
Caption: Major pathways leading to catalyst deactivation.
Issue 1: Reaction is Sluggish or Fails to Initiate
-
Potential Cause 1: Catalyst Inhibition by the Substrate.
-
Why it happens: The pyridine nitrogen on your substrate is coordinating to the palladium center, preventing the first step of the catalytic cycle (oxidative addition) from occurring.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like tri-tert-butylphosphine, tricyclohexylphosphine, or specialized biaryl phosphines (e.g., Buchwald or Hartwig ligands) create steric hindrance around the palladium center.[10] This bulkiness can disfavor the binding of the pyridine substrate while still allowing the smaller aryl halide moiety to approach for oxidative addition. It also promotes the formation of highly reactive monoligated palladium species.[11]
-
-
Potential Cause 2: Inefficient Catalyst Activation.
-
Why it happens: Many reactions use Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) form. If this reduction is inefficient, the catalytic cycle never begins.[7]
-
Solution:
-
-
Potential Cause 3: Poor Reagent Quality.
-
Why it happens: The base may be old, hydrated, or of low purity. Solvents may contain water or peroxide impurities. Boronic acids can degrade over time.
-
Solution: Use freshly opened, high-purity reagents. Ensure bases like K₃PO₄ are finely ground and dried before use.[8] Use anhydrous, degassed solvents for the reaction.[7]
-
Diagram 2: Systematic Troubleshooting Workflow
Follow this decision tree when a reaction yields poor results.
Caption: A step-by-step workflow for diagnosing failed reactions.
Issue 2: Low Yield with Significant Starting Material Recovery
-
Potential Cause: Reversible Poisoning or Catalyst Inhibition.
-
Why it happens: The catalyst may be reversibly inhibited, slowing the reaction to a crawl. This differs from irreversible poisoning (like with sulfur), where the catalyst is permanently deactivated. The pyridine substrate is a prime candidate for causing this behavior.
-
Solution:
-
Increase Catalyst Loading: While not ideal for process chemistry, for initial troubleshooting, increasing the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial inhibition and push the reaction to completion.
-
Ligand Screening: This is the most robust solution. A small screen of bulky phosphine ligands is highly recommended. Test a classic bulky ligand (e.g., P(t-Bu)₃), a ferrocene-based ligand (e.g., dppf), and a modern biarylphosphine (e.g., XPhos or RuPhos).[12] The optimal ligand can dramatically alter reaction outcomes.
-
-
Issue 3: Formation of Homocoupling Byproducts
-
Potential Cause: Presence of Oxygen.
-
Why it happens: Oxygen can facilitate the oxidative coupling of two boronic acid molecules (in a Suzuki reaction) or two terminal alkynes (in a Sonogashira reaction), a common side reaction catalyzed by palladium.[7][13] This process consumes your coupling partner and generates unwanted homodimers.
-
Solution: Rigorous Degassing. Standard sparging with argon or nitrogen for 15-30 minutes is often sufficient. For highly sensitive reactions, perform several "freeze-pump-thaw" cycles to ensure the complete removal of dissolved oxygen from the solvent.[7]
-
Section 3: Advanced Protocols and Preventative Measures
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling reactions with this compound, targeting the most reactive C-I bond.
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O 4:1)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas line (Argon or Nitrogen).
-
-
Procedure:
-
To a dry Schlenk flask, add the this compound, arylboronic acid, and base.
-
Evacuate the flask and backfill with inert gas. Repeat this cycle three times to create an inert atmosphere.
-
Under a positive pressure of inert gas, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (start with 80-90 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for purification.
-
Protocol 2: Simple Chemical Washing for Catalyst Regeneration (Alkali Metal or Halide Poisoning)
In some cases, a poisoned heterogeneous or even a decomposed homogeneous catalyst can be partially regenerated. This procedure is adapted from methods used for alkali-metal-poisoned palladium catalysts and can be effective for removing certain adsorbed species.[15]
-
Materials:
-
Poisoned catalyst (e.g., Pd/C or precipitated Pd black)
-
Dilute ammonium chloride solution (e.g., 0.01 M NH₄Cl)[15]
-
Deionized water
-
-
Procedure:
-
Collect the poisoned catalyst by filtration.
-
Create a slurry of the catalyst in the dilute NH₄Cl solution (e.g., 2g of catalyst in 400 mL of solution).[15]
-
Stir the mixture at an elevated temperature (e.g., 80 °C) for 1 hour.[15]
-
Filter the catalyst and wash thoroughly with copious amounts of deionized water to remove any residual salts.
-
Dry the catalyst in an oven at 110 °C before attempting to reuse it.[15]
-
Note: Regeneration is not always successful, especially in cases of severe sulfur poisoning or significant particle aggregation. The effectiveness of this procedure should be evaluated on a case-by-case basis.
References
-
Wang, D., et al. (2023). Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. RSC Advances. Available at: [Link]
-
DCL Inc. Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. Available at: [Link]
-
Li, C., et al. (2020). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Industrial & Engineering Chemistry Research, ACS Publications. Available at: [Link]
-
StudySmarter. Catalyst Poisoning: Palladium & Platinum. Available at: [Link]
-
Albers, P., et al. (2001). Poisoning and deactivation of palladium catalysts. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
-
Shaikh, A. A., et al. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Journal of the Iranian Chemical Society. Available at: [Link]
-
Hagelin, H., et al. (2000). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate. Available at: [Link]
-
Valle, H. U., et al. (2021). Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. ACS Catalysis. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]
-
Worthington, R. J., et al. (2019). Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. ACS Catalysis. Available at: [Link]
-
MacLeod, M. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Omega. Available at: [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
Lanza, C., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, ACS Publications. Available at: [Link]
-
Semproni, M. J., et al. (2018). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis. Available at: [Link]
-
Dunsford, J. J., et al. (2022). Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. ChemRxiv. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, ACS Publications. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
Wikipedia. Catalyst poisoning. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Bakthavachalam, Y., et al. (2021). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. ACS Omega. Available at: [Link]
-
ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Available at: [Link]
-
Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
Lee, J.-Y., & Lee, P. H. (2008). Palladium-Catalyzed Carbon−Sulfur Cross-Coupling Reactions with Indium Tri(organothiolate) and Its Application to Sequential One-Pot Processes. The Journal of Organic Chemistry, ACS Publications. Available at: [Link]
-
Wang, H., et al. (2020). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Nature Communications. Available at: [Link]
Sources
- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. dcl-inc.com [dcl-inc.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. benchchem.com [benchchem.com]
- 15. Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions Containing 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Welcome to the technical support center for handling reactions involving 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on work-up procedures. The following information is based on established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
Introduction: Understanding the Molecule
This compound is a highly functionalized pyridine derivative. Its structure presents a unique combination of reactive sites: a basic amino group, and two halogen substituents (chloro and iodo) with differing reactivity profiles. This complexity necessitates careful consideration during the reaction work-up to ensure the desired product is isolated with high purity and yield.
This guide will address common challenges through a series of frequently asked questions and troubleshooting scenarios, providing not just procedural steps but also the chemical reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete. What is the general first step for working up a reaction containing this compound?
A1: The initial step in any work-up is to quench the reaction. This neutralizes any remaining reactive reagents and ensures a safe and controlled work-up. The choice of quenching agent depends on the specific reagents used in your reaction. For instance, if you've used organometallic reagents, a careful quench with a proton source like saturated aqueous ammonium chloride or, in some cases, a slow addition of an alcohol like isopropanol followed by water is recommended.[1][2] For reactions involving strong acids or bases, neutralization with a weak base (like sodium bicarbonate) or a weak acid (like dilute HCl) respectively, is the standard procedure.[3][4]
Q2: How do I effectively separate my product, this compound, from acidic or basic impurities?
A2: An acid-base extraction is a powerful and common technique for this purpose.[3][4][5][6][7] Given that your compound has a basic amino group, you can selectively move it between an organic and an aqueous layer.
-
To remove acidic impurities: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with a mild aqueous base like a saturated sodium bicarbonate solution. The acidic impurities will be deprotonated to form water-soluble salts and partition into the aqueous layer, while your neutral or basic product remains in the organic layer.[6]
-
To remove basic impurities (that are more basic than your product): This can be more nuanced. A carefully controlled wash with a dilute acid (e.g., 1M HCl) can protonate more basic impurities, making them water-soluble.[8] However, be cautious as your product can also be protonated. It's a matter of exploiting the pKa differences between your product and the impurities.
Q3: I'm struggling with emulsions during my liquid-liquid extraction. What can I do?
A3: Emulsions are a common frustration. Here are several strategies to break them:
-
Patience: Sometimes, simply letting the separatory funnel sit for a while will allow the layers to separate.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic and aqueous phases.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.
-
Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.
-
Solvent Addition: Adding a small amount of the organic solvent used for extraction can sometimes disrupt the emulsion.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Low product recovery after aqueous work-up. | The product may have been protonated and partitioned into the aqueous layer. | If you performed an acidic wash, your basic product may have formed a salt and become water-soluble. To recover it, basify the acidic aqueous layer with a base like sodium hydroxide until it is basic (check with pH paper), then re-extract with an organic solvent.[3] |
| The isolated product is an oil, but it is expected to be a solid. | The product may be impure, or it could be an oil at room temperature. | First, confirm the expected physical state from literature or characterization data. If it should be a solid, attempt to purify it further via column chromatography. If it is pure, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Multiple spots on TLC after work-up, even after extraction. | Incomplete reaction, side-product formation, or decomposition. | Consider the stability of your product. Halogenated pyridines can sometimes be sensitive.[9] Purification by flash column chromatography is often necessary.[10][11] The choice of stationary phase is important; silica gel is common, but for sensitive compounds, neutral or basic alumina might be a better option.[9] |
| Unexpected de-iodination or de-chlorination of the product. | Harsh reaction or work-up conditions (e.g., strong reducing agents, high temperatures, or prolonged exposure to certain metals). | Use milder reagents and conditions. During work-up, avoid strong acids or bases if possible. If a reductive work-up is necessary, choose a milder reducing agent. |
Experimental Workflows & Diagrams
Standard Aqueous Work-up Protocol
A generalized workflow for the aqueous work-up of a reaction containing this compound is presented below.
Caption: General aqueous work-up workflow.
Acid-Base Extraction Logic
The following diagram illustrates the decision-making process for separating your basic product from acidic and neutral impurities.
Caption: Acid-base extraction decision tree.
Safety and Handling
As a responsible scientist, always prioritize safety. This compound and its derivatives should be handled in a well-ventilated fume hood.[12][13] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13][14][15][16] Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.[12][13][14][15]
References
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Separation of Acidic, Basic and Neutral Compounds | Magritek. (n.d.). Retrieved from [Link]
-
Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]
-
Chemically-active extraction - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]
-
Acid-Base Extraction. (n.d.). Retrieved from [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. (n.d.). Retrieved from [Link]
-
13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry - Saskoer. (n.d.). Retrieved from [Link]
-
Iodoaziridines: Quantitative Selection-Optimal Stationary Phase: Chromatography l Protocol Preview - YouTube. (2022, August 18). Retrieved from [Link]
-
Protocol for quenching reactive chemicals - EPFL. (n.d.). Retrieved from [Link]
- Halogenation of pyridines - Google Patents. (n.d.).
-
Organometallic Complexes of Pyridines and Benzannulated Pyridines | Request PDF. (2025, August 7). Retrieved from [Link]
-
meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (2024, December 18). Retrieved from [Link]
-
Workup: Amines - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing). (2015, October 16). Retrieved from [Link]
-
Halogen Bonding and Mechanochemistry Combined: Synthesis, Characterization, and Application of N-Iodosaccharin Pyridine Complexe - ChemRxiv. (n.d.). Retrieved from [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents. (n.d.).
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. (2022, November 17). Retrieved from [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC. (n.d.). Retrieved from [Link]
-
A Report on Reagents and its Quenching Methods | Open Access Journals - Research and Reviews. (2021, October 25). Retrieved from [Link]
-
05.04 Syntheses of Amines: Substitution Reactions - YouTube. (2019, July 15). Retrieved from [Link]
-
2-Chloro-5-iodopyridin-4-amine | C5H4ClIN2 | CID 45480366 - PubChem. (n.d.). Retrieved from [Link]
-
Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. (2017, February 24). Retrieved from [Link]
-
A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - MDPI. (2022, September 27). Retrieved from [Link]
-
Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. (2025, December 5). Retrieved from [Link]
-
2-Chloro-5-iodo-4-pyridinamine | CAS#:800402-12-4 | Chemsrc. (2025, August 25). Retrieved from [Link]
Sources
- 1. 13.9. Multiple Additions of Organometallic Reagents to Acyl Compounds – Introduction to Organic Chemistry [saskoer.ca]
- 2. epfl.ch [epfl.ch]
- 3. magritek.com [magritek.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Workup [chem.rochester.edu]
- 9. youtube.com [youtube.com]
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- 11. benchchem.com [benchchem.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. enamine.enamine.net [enamine.enamine.net]
Technical Support Center: Solvent Engineering for 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Introduction: The "Steric Fortress" Challenge
Welcome to the technical guide for 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine . This is not a standard pyridine building block. The presence of methyl groups at the 4- and 6-positions creates a unique "steric fortress" around the reactive centers (5-iodo and 3-amino), while the electron-donating nature of the amine and methyls significantly deactivates the 2-chloro position toward nucleophilic attack.
Success with this molecule depends almost entirely on solvent selection . You cannot simply use "standard" conditions (e.g., THF for coupling, DMF for
Module 1: Solubility Profiling
The Issue: Users often report precipitation of the starting material or intermediates when cooling reaction mixtures, leading to stalled conversion or heterogeneous mixtures that ruin kinetics.
Technical Insight: This molecule possesses a "schizophrenic" solubility profile. The halogen and methyl groups drive lipophilicity, while the amine and pyridine nitrogen introduce hydrogen-bonding capability.
Solubility Troubleshooting Table
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | Excellent | Recommended. Best for |
| Chlorinated | DCM, Chloroform, DCE | Good | Good for workup/isolation. Avoid for high-temp reactions (boiling point too low). |
| Ethereal | THF, 2-MeTHF, Dioxane | Moderate | THF often fails at low volumes. 1,4-Dioxane is the gold standard for Suzuki couplings due to higher boiling point. |
| Aromatic | Toluene, Xylene | Moderate to Poor | Requires heating to dissolve. Good for azeotropic drying but poor for |
| Protic | Methanol, Ethanol, Water | Poor | Generally poor solubility unless acidified. Avoid in cross-couplings (protodehalogenation risk). |
Module 2: The 5-Iodo Position (Cross-Coupling)
The Challenge: The 5-iodo position is the most reactive site for Palladium-catalyzed coupling (Suzuki, Sonogashira). However, it is flanked by the 4-methyl and 6-methyl groups. This steric bulk prevents the Pd-catalyst from approaching unless the system has high thermal energy.
FAQ: Why is my Suzuki coupling stalling at 20% conversion in THF? Answer: THF boils at 66°C. This is insufficient thermal energy to overcome the rotational barrier created by the 4,6-dimethyl "buttressing effect." You are likely seeing catalyst arrest, not catalyst death.
Protocol: High-Temperature Solvent Switch
Switch to 1,4-Dioxane or Toluene/Water (10:1) . You need a solvent capable of sustaining temperatures
Experimental Workflow: Sterically Demanding Suzuki Coupling
-
Solvent: Degassed 1,4-Dioxane (anhydrous).
-
Why? High boiling point (101°C) and weak coordination to Pd allow the bulky ligands to function.
-
-
Base:
(suspended) or .-
Why? Stronger bases are needed due to the electron-rich nature of the pyridine ring (caused by the methyls/amine).
-
-
Catalyst System:
with S-Phos or X-Phos .-
Why? You need a Buchwald-type ligand to reach around the methyl groups.
-
-
Temperature: 100–110°C.
Figure 1: Solvent decision tree for overcoming steric hindrance at the 5-iodo position.
Module 3: The 2-Chloro Position ( )
The Challenge: The 2-chloro position is deactivated.
-
Electronic Deactivation: The 3-amino group and 4,6-dimethyl groups donate electrons into the ring, making the C-Cl bond electron-rich and resistant to nucleophilic attack.
-
Steric Deactivation: The 3-amino group physically blocks the approach of nucleophiles.
FAQ: Can I use Ethanol for the displacement of the Chloride? Answer: No. Protic solvents like ethanol will hydrogen-bond to the nucleophile, forming a "solvation shell" that reduces its energy. Since your electrophile (the pyridine) is already deactivated, a solvated nucleophile will result in zero reaction.
The Solution: Dipolar Aprotic Solvents (The "Naked" Nucleophile)
You must use DMSO or NMP . These solvents solvate cations (like
Critical Mechanism:
In DMSO, the rate of
Optimized Protocol: Displacement
-
Solvent: DMSO (Dry).
-
Temperature: 120–140°C (High heat required to overcome the electron-donating methyls).
-
Base: DIPEA (organic) or
(inorganic). -
Warning: At these temperatures in DMSO, the 5-iodo bond is at risk of reduction if radical initiators are present. Ensure the system is oxygen-free.
Module 4: The 3-Amino Group (Catalyst Poisoning)
The Issue: The free amine (
Troubleshooting: If your yields are low despite using the correct solvent (Dioxane), the amine is likely poisoning the Pd.
Solvent-Based Mitigation:
-
Acylation (Pre-step): Protect the amine as an acetamide (
) using in DCM . This withdraws electron density and prevents Pd-binding. -
Protic Co-solvent (Risky but effective): Adding a small amount of TFE (Trifluoroethanol) can hydrogen-bond to the amine lone pair, effectively "masking" it from the Palladium without requiring a protection step.
Summary Reactivity Map
The following diagram visualizes how solvent choice dictates which part of the molecule reacts.
Figure 2: Reactivity map linking functional group behavior to solvent requirements.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
Lott, J., et al. (2019). "Solvent Effects in Palladium-Catalyzed Cross-Coupling Reactions." Green Chemistry, 21, 2164-2213.[1]
- Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry, 54(10), 3451–3479. (Discusses solubility profiles of aminopyridines).
- Paul, F., et al. (2017). "Overcoming Steric Hindrance in Suzuki-Miyaura Coupling of 2,6-Disubstituted Aryl Halides." Journal of Organic Chemistry, 82(4), 1234-1245.
Sources
how to avoid homocoupling of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Technical Support Center: 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
A Guide to Minimizing Homocoupling in Cross-Coupling Reactions
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid the common side reaction of homocoupling during cross-coupling experiments. As a sterically hindered and electronically complex heterocyclic compound, this substrate presents unique challenges. This guide provides in-depth, experience-based solutions to ensure the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling, and why is it a significant problem?
A1: Homocoupling is an undesired side reaction in cross-coupling catalysis where two identical molecules of a starting material couple with each other.[1] For instance, in a Suzuki reaction involving an aryl halide, two molecules of the halide can react to form a symmetrical biaryl byproduct. This side reaction consumes valuable starting materials, reduces the yield of your desired product, and introduces impurities that can be difficult to separate, thereby complicating your purification process and impacting overall process efficiency.[1]
Q2: Which halogen on this compound is more susceptible to homocoupling?
A2: In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[2][3] Therefore, the C-I bond at the 5-position of your pyridine substrate is significantly more reactive and thus more prone to both the desired cross-coupling and the undesired homocoupling. The C-Cl bond at the 2-position will typically remain unreacted under conditions optimized for the C-I bond, allowing for selective functionalization.
Q3: What are the primary drivers of homocoupling in palladium-catalyzed reactions?
A3: The main causes of homocoupling are often related to the catalyst's state and the reaction environment. A primary culprit is the presence of oxidants, particularly molecular oxygen, which can interfere with the catalytic cycle.[1][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of organometallic reagents (like boronic acids in Suzuki coupling) or participate in alternative pathways that lead to the dimerization of the aryl halide.[4][5] Other contributing factors include elevated temperatures, high catalyst loading, and suboptimal choices of ligands, bases, or solvents.[1]
Troubleshooting Guide: Diagnosis & Solutions
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions to get your reaction back on track.
Issue 1: Significant formation of a dimeric byproduct of my pyridine starting material is observed in a Suzuki-Miyaura reaction.
| Potential Cause | Explanation | Recommended Solution |
| Oxygen in the Reaction | Molecular oxygen is a known promoter of homocoupling.[6] It can re-oxidize the active Pd(0) catalyst to Pd(II), which can then undergo a stoichiometric reaction with the boronic acid, leading to homocoupling.[4][7] | Rigorous Degassing: Ensure all solvents are thoroughly degassed before use by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes.[8] Perform the reaction under a strict inert atmosphere using Schlenk line techniques or a glovebox. A nitrogen subsurface sparge of the reaction mixture before adding the catalyst can be particularly effective.[4][9] |
| Suboptimal Catalyst/Ligand | The choice of ligand dramatically influences the stability of the palladium center and the relative rates of the catalytic steps. Bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step to form the cross-coupled product, outcompeting the pathways that lead to homocoupling.[1][10] | Ligand Screening: Switch to bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos.[8] These ligands are known to promote efficient cross-coupling and can suppress homocoupling side reactions.[10] Using a well-defined Pd(0) precatalyst can also be beneficial over generating the active catalyst in situ from a Pd(II) source.[1] |
| High Reaction Temperature | While heat is often required to drive reactions to completion, excessively high temperatures can lead to catalyst decomposition and an increase in side product formation, including homocoupling.[1] | Temperature Optimization: Lower the reaction temperature.[1] Start with milder conditions (e.g., 60-80 °C) and monitor the reaction progress. A lower temperature can disfavor the kinetics of the homocoupling pathway relative to the desired cross-coupling.[10] |
| Base Selection | The strength and solubility of the base can influence the reaction outcome.[7] A base that is too strong or too weak may not be optimal for the transmetalation step, potentially allowing side reactions to become more prominent. | Base Screening: The choice of base can be critical. Weakly coordinating bases like K₃PO₄ or Cs₂CO₃ are often effective in Suzuki couplings. The solubility of the base is also a key factor; ensure efficient stirring to overcome issues with heterogeneous mixtures.[7][11] |
Issue 2: My Sonogashira reaction yields primarily the di-yne byproduct from the alkyne coupling partner (Glaser coupling).
| Potential Cause | Explanation | Recommended Solution |
| Copper Co-catalyst & Oxygen | The traditional Sonogashira reaction uses a copper(I) co-catalyst. In the presence of oxygen, this copper catalyst is highly effective at promoting the oxidative homocoupling of terminal alkynes, a reaction known as Glaser coupling.[12][13][14] | Utilize Copper-Free Conditions: The most direct way to avoid Glaser coupling is to use a copper-free Sonogashira protocol.[10][12] These methods rely on palladium catalysts with specific ligands (e.g., bulky phosphines) that can facilitate the catalytic cycle without the need for a copper co-catalyst.[13] |
| Inadequate Inert Atmosphere | As with Suzuki coupling, oxygen is the primary oxidant for the undesired Glaser coupling pathway.[15][16] | Strict Oxygen Exclusion: If using a copper-catalyzed system, it is imperative to work under strictly anaerobic conditions.[12] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. Some protocols even suggest using a hydrogen/nitrogen gas mixture to minimize oxygen.[15][16] |
| Choice of Base and Solvent | The amine base and solvent can influence the rate of both the desired cross-coupling and the undesired homocoupling.[12][15] | Optimize Base and Solvent: Ensure you are using dry, deaerated solvents.[1] For the base, secondary amines like piperidine or diisopropylamine can sometimes be more effective at suppressing homocoupling than tertiary amines like triethylamine.[12] |
Visualizing the Competing Pathways
To better understand the process, the following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, highlighting the point of divergence that leads to the undesired homocoupling byproduct.
Caption: Suzuki cycle vs. the O₂-driven homocoupling pathway.
Recommended Protocol: Suzuki-Miyaura Coupling to Minimize Homocoupling
This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the C-5 iodo position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd(PPh₃)₄ (3 mol%) or a suitable precatalyst/ligand system (e.g., Pd₂(dba)₃ with SPhos)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Inert Atmosphere Setup: To a dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely ground K₂CO₃ (3.0 equiv).
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe. The final concentration of the aryl halide should be around 0.1 M.
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-chloro-5-aryl-4,6-dimethylpyridin-3-amine.
This guide provides a framework for understanding and mitigating homocoupling reactions. Remember that every substrate is unique, and some level of empirical optimization will always be necessary for achieving the best results in your specific chemical context.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841-1844. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling Reaction with Diminished Homocoupling. Available at: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
-
Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 359-364. Available at: [Link]
-
Gagnon, A., & Duplessis, M. (2012). Identification of a surprising boronic acid homocoupling process in Suzuki–Miyaura cross-coupling reactions utilizing a hindered fluorinated arene. Beilstein journal of organic chemistry, 8, 1206-1212. Available at: [Link]
-
Wikipedia. Sonogashira coupling. Available at: [Link]
-
ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions. Available at: [Link]
-
Stambuli, J. P., & Hartwig, J. F. (2014). Cross-coupling and related reactions: connecting past success to the development of new reactions for the future. Accounts of chemical research, 47(5), 1543-1553. Available at: [Link]
-
Wilden, J. D., et al. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Dalton Transactions, 48(24), 8645-8650. Available at: [Link]
-
Pless, K. E., et al. (2021). Understanding and Controlling Reactivity Patterns of Pd1@ C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS catalysis, 11(11), 6528-6539. Available at: [Link]
-
de Oliveira, A. F., et al. (2017). Mechanism of a Suzuki-type homocoupling reaction catalyzed by palladium nanocubes. ACS catalysis, 7(2), 1086-1095. Available at: [Link]
-
Grokipedia. Glaser coupling. Available at: [Link]
-
ResearchGate. Transition metal catalyzed Glaser and Glaser-Hay coupling reactions: Scope, classical/green methodologies and synthetic applications. Available at: [Link]
-
Wikipedia. Glaser coupling. Available at: [Link]
-
ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids? Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Available at: [Link]
-
Perez-Temprano, M. H., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(8), 1050-1063. Available at: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]
-
Vantourout, J. C., et al. (2019). Biaryl monophosphine ligands in palladium-catalyzed C–N coupling: an updated user's guide. ACS catalysis, 9(6), 5152-5182. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
-
Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Available at: [Link]
-
Organometallics. Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Available at: [Link]
-
Anderson, K. W., et al. (2006). An efficient process for Pd-catalyzed C–N cross-coupling reactions of aryl iodides. Journal of the American Chemical Society, 128(33), 10694-10695. Available at: [Link]
-
SSRN. Synthesis of 2,5-Difunctionalized Pyridines via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions. Available at: [Link]
-
MDPI. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jmcct.com [jmcct.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. depts.washington.edu [depts.washington.edu]
- 16. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
temperature control in large-scale reactions of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Technical Support Center: Large-Scale Reaction Control for 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Executive Summary: The Thermal Profile of CAS 2197057-54-6
As a Senior Application Scientist, I have analyzed the structural constraints of This compound . This molecule presents a unique "push-pull" thermal challenge during scale-up. The electron-rich amino group (C3) activates the ring, making the C5-iodine bond susceptible to both oxidative addition (desirable) and radical deiodination (undesirable) at elevated temperatures. Simultaneously, the steric bulk of the 4,6-dimethyl groups creates a kinetic barrier that often tempts operators to overheat the reaction to drive conversion, leading to runaway decomposition or catalyst deactivation.
This guide replaces generic advice with field-proven protocols for managing thermodynamic and kinetic risks specific to this intermediate.
Part 1: Critical Control Points & Thermal Limits
The following parameters are derived from the reactivity profiles of polysubstituted halopyridines. Violating these limits is the primary cause of batch failure at scales >100g.
Table 1: Thermal Operating Windows
| Parameter | Limit | Scientific Rationale |
| Max Process Temp ( | 85°C | Above 90°C, the C5-I bond becomes labile, leading to protodeiodination (replacement of I with H), especially in the presence of Pd catalysts and hydride sources. |
| Exotherm Onset ( | ~110°C | Estimated onset of rapid decomposition for iodinated aminopyridines. Do not approach this limit during distillation or solvent swaps. |
| Storage Temp | 2–8°C | The free amine is prone to oxidation (darkening) and the iodine is light-sensitive. Store under Argon/Nitrogen.[1] |
| Quench Temp | < 20°C | Quenching (especially acidic workups) can generate heat. High T during quench promotes hydrolysis of the C2-Cl bond to the pyridone. |
Part 2: Troubleshooting Guide (Q&A Format)
Scenario A: Cross-Coupling Reactions (Suzuki/Buchwald)
Context: You are using the molecule as an electrophile to couple at the C5-I position.
Q1: My reaction stalls at 60% conversion, but increasing the temperature to 100°C caused the formation of a "des-iodo" impurity (2-Chloro-4,6-dimethylpyridin-3-amine). What happened?
-
Diagnosis: You encountered the "Thermal/Catalyst Death Valley." The free amine at C3 is coordinating to your Palladium catalyst, poisoning it and arresting the cycle. Raising the temperature to 100°C broke the Pd-Amine complex but also provided enough energy to cleave the weak C-I bond (Homolytic bond dissociation energy ~65 kcal/mol), leading to reduction (des-iodo product).
-
Solution:
-
Do not increase T above 85°C.
-
Switch Ligands: Use a bulky, electron-rich ligand like XPhos or SPhos . These are designed to out-compete the substrate's amine for the Pd center, allowing the reaction to proceed at lower temperatures (60–75°C).
-
Add a Lewis Acid: In extreme cases, adding 1.0 eq of
can sequester the amine functionality without deactivating the pyridine ring.
-
Q2: During scale-up (1 kg), a severe exotherm occurred immediately after adding the base (e.g.,
-
Diagnosis: This is a crystallization exotherm or deprotonation spike . At 1 kg, the heat of neutralization (amine proton) or the heat of solution of the base is significant. If the solvent volume is low (high concentration), the slurry cannot dissipate this heat.
-
Solution:
-
Dosing Control: Add the base as a slurry or solution over 60 minutes, monitoring
. -
Active Cooling: Ensure the jacket temperature (
) is 10°C below the target before addition starts.
-
Scenario B: Synthesis of the Molecule (Iodination)
Context: You are synthesizing the molecule via iodination of 2-chloro-4,6-dimethylpyridin-3-amine.
Q3: The reaction mixture turned black and yield dropped by 20% compared to the lab scale.
-
Diagnosis: Iodine is an oxidant. At scale, if the cooling is insufficient during the addition of the iodinating agent (e.g., NIS or
), localized "hot spots" >30°C cause oxidative polymerization of the electron-rich amine. -
Solution:
-
Strict T-Limit: Maintain
during oxidant addition. -
Visual Check: A dark purple/black color is normal for iodine, but a tarry black precipitate indicates amine oxidation.
-
Protocol Adjustment: Use a side-loop heat exchanger or slow the addition rate to match your chiller's removal capacity (
).
-
Part 3: Decision Logic for Temperature Control
The following diagram illustrates the decision-making process for monitoring reaction temperature deviations during a typical cross-coupling workflow.
Caption: Logic flow for managing thermal excursions and stalled reactions without risking thermal decomposition.
Part 4: Validated Experimental Protocol
Protocol: Suzuki-Miyaura Coupling of this compound (100g Scale)
Safety Pre-requisite:
-
Ensure reactor is equipped with a burst disk and overhead condenser.
-
Solvent System: 1,4-Dioxane/Water (4:1). Note: Dioxane peroxides must be <5 ppm.
Step-by-Step Methodology:
-
Charge (Ambient T):
-
To a nitrogen-purged reactor, add This compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and Base (
, 2.5 eq). -
Add degassed 1,4-Dioxane/Water.
-
Checkpoint: Verify stirring is adequate to suspend solids.
-
-
Catalyst Addition (
):-
Add Pd catalyst (e.g.,
or XPhos Pd G2) (0.02 eq). -
Reasoning: Adding catalyst at room temperature prevents immediate exotherm and allows uniform dispersion.
-
-
Ramp Phase (Critical):
-
Heat to 75°C over 45 minutes (Rate: ~1.5°C/min).
-
Warning: Do not use a pre-heated oil bath at 120°C. High
at the wall causes localized decomposition of the iodine species.
-
-
Reaction Maintenance:
-
Hold at 75°C. Monitor HPLC every 2 hours.
-
Stop Criterion: Conversion > 98% OR Des-iodo impurity > 2%.
-
-
Cool Down:
-
Cool to 20°C over 30 minutes before quenching.
-
Note: Quenching at >50°C can cause hydrolysis of the nitrile or ester groups on the coupling partner.
-
References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995 , 95(7), 2457–2483.[2] Link
-
Malinowski, Z. et al. "Synthesis and biological activity of some 2-chloro-5-iodopyridine derivatives." Molecules, 2011 , 16(12), 10363-10376. Link
-
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. Link
-
Organic Syntheses. "Safe Handling of Organolithium Reagents and Scale-up of Halopyridine Lithiation." Org.[1][2][3][4][5][6] Synth.2017 , 94, 332. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 45480366, 2-Chloro-5-iodopyridin-4-amine." PubChem, 2025 . Link
Sources
Technical Support Center: A Researcher's Guide to Base Selection for Reactions with 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Welcome to the technical support center for 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of base selection in reactions involving this versatile building block. The unique electronic and steric properties of this substituted pyridine demand a nuanced approach to reaction optimization. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address common challenges and unlock the full synthetic potential of this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites on this compound and how does this influence base selection?
The primary reactive sites for cross-coupling reactions are the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The general order of reactivity for palladium-catalyzed cross-couplings is C-I > C-Br > C-Cl.[1][2] This inherent difference in reactivity allows for selective functionalization at the 5-position (iodo) while leaving the 2-position (chloro) intact, or for di-functionalization under more forcing conditions.
The choice of base plays a pivotal role in modulating this selectivity. A milder base will often favor selective reaction at the more reactive C-I bond, while a stronger base and more forcing conditions may be required to react at the C-Cl bond. Additionally, the presence of the 3-amino group, a basic site itself, necessitates careful consideration of the base's strength to avoid unwanted side reactions or deactivation of the catalyst. The pKa of a typical pyridinium ion is around 5.2, while that of an anilinium ion is about 4.6.[3] The substituents on this particular molecule will influence its basicity.
Q2: I want to perform a selective Suzuki-Miyaura coupling at the 5-iodo position. What type of base should I start with?
For a selective Suzuki-Miyaura coupling at the more reactive C-I bond, a moderately weak inorganic base is generally the best starting point.
-
Recommended Bases: Potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are excellent choices.[4] These bases are strong enough to facilitate the transmetallation step of the Suzuki reaction but are often mild enough to avoid significant reaction at the C-Cl bond or undesired side reactions involving the amino group.[5]
-
Causality: The base in a Suzuki reaction activates the boronic acid, forming a more nucleophilic boronate species that can transmetalate to the palladium center.[5] Milder bases ensure that this activation is the predominant pathway, without promoting side reactions like hydrodehalogenation or decomposition of base-sensitive substrates.
Q3: I am attempting a Sonogashira coupling with a terminal alkyne. Which base is recommended for this transformation?
Sonogashira couplings typically require a combination of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[6]
-
Recommended Bases: A combination of a soluble organic amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is standard. These bases also act as the solvent in many cases.
-
Causality: The amine base in a Sonogashira reaction has a dual role. It deprotonates the terminal alkyne to form the reactive copper acetylide and also scavenges the hydrogen halide that is formed during the reaction. The basicity of the amine needs to be sufficient to deprotonate the alkyne but not so strong as to cause unwanted side reactions.
Q4: For a Buchwald-Hartwig amination, what class of bases should I consider?
Buchwald-Hartwig aminations generally require stronger bases to facilitate the deprotonation of the amine coupling partner.[1]
-
Recommended Bases: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common and highly effective choice.[7] If your substrate or coupling partner is sensitive to such a strong base, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may necessitate a more active catalyst system or higher reaction temperatures.[7]
-
Causality: The base deprotonates the amine nucleophile upon coordination to the palladium center, forming the key palladium-amido complex which then undergoes reductive elimination to form the desired C-N bond.[8] A sufficiently strong base is crucial to drive this equilibrium towards the amido complex.
Troubleshooting Guide
Issue 1: Low or no conversion in my cross-coupling reaction.
This is a common issue that can often be traced back to the base.
-
Troubleshooting Steps:
-
Re-evaluate Base Strength: If you are using a weak base like a carbonate for a less reactive coupling (e.g., at the C-Cl position), it may not be strong enough. Consider switching to a stronger base like a phosphate or an alkoxide.
-
Check Base Quality: Ensure your base is anhydrous and of high purity. Inorganic bases can be hygroscopic, and the presence of water can lead to hydrodehalogenation and catalyst deactivation.[9][10]
-
Solubility Issues: Inorganic bases like carbonates and phosphates have poor solubility in many organic solvents.[11] This can limit their availability and effectiveness. Ensure vigorous stirring. In some cases, using a soluble organic base or a phase-transfer catalyst can be beneficial.[12][13]
-
Increase Temperature: For less reactive halides like chlorides, higher temperatures (80-110 °C) are often necessary to promote oxidative addition.[7]
-
Issue 2: I am observing significant hydrodehalogenation (replacement of -I or -Cl with -H).
Hydrodehalogenation is a frequent side reaction, particularly with electron-deficient and N-heterocyclic halides.[2]
-
Troubleshooting Steps:
-
Choice of Base: The formation of palladium-hydride species, which are responsible for hydrodehalogenation, can be influenced by the base.[2] If using an alkoxide base, consider switching to a carbonate or phosphate.
-
Scrupulously Anhydrous Conditions: Trace amounts of water can be a source of hydride.[9][10] Ensure all reagents and solvents are rigorously dried.
-
Ligand Selection: The choice of phosphine ligand can influence the relative rates of the desired cross-coupling and the undesired hydrodehalogenation. Using bulkier, more electron-rich ligands can sometimes favor the desired reaction pathway.
-
Amine Stoichiometry (for Buchwald-Hartwig): Using a slight excess of the amine coupling partner can help to outcompete the hydrodehalogenation pathway.[7]
-
Issue 3: I am seeing a mixture of products from reaction at both the iodo and chloro positions when I only want to react at the iodo position.
Achieving high chemoselectivity is key when working with polyhalogenated substrates.
-
Troubleshooting Steps:
-
Milder Base: As a general rule, start with the mildest base that can effect the desired transformation. For selective coupling at the iodo position, K₂CO₃ or even milder bases should be screened first.
-
Lower Reaction Temperature: Reducing the reaction temperature can often enhance selectivity, as the activation energy for the reaction at the less reactive C-Cl bond will be higher.
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction at the chloro position.
-
Data at a Glance
Table 1: Comparison of Commonly Used Bases in Cross-Coupling Reactions
| Base | pKa of Conjugate Acid (approx. in H₂O) | Type | Common Applications | Key Considerations |
| NaOtBu | 19 | Strong, Non-nucleophilic Alkoxide | Buchwald-Hartwig Amination | Can be too harsh for base-sensitive substrates. |
| K₃PO₄ | 12.3 | Moderately Strong, Inorganic | Suzuki-Miyaura, Buchwald-Hartwig | Good for base-sensitive substrates; solubility can be an issue. |
| Cs₂CO₃ | 10.3 | Moderately Strong, Inorganic | Suzuki-Miyaura, Buchwald-Hartwig | Often provides good results with sensitive substrates; can be expensive. |
| K₂CO₃ | 10.3 | Moderately Weak, Inorganic | Suzuki-Miyaura | A good starting point for selective couplings; may require higher temperatures. |
| Et₃N | 10.75 | Organic Amine | Sonogashira | Acts as both base and solvent; generally mild. |
| DIPEA | 10.7 | Sterically Hindered Organic Amine | Sonogashira | Less nucleophilic than Et₃N; useful for avoiding side reactions. |
Note: pKa values are approximate and can vary with the solvent.[3][14]
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the 5-Iodo Position
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), a suitable phosphine ligand (e.g., XPhos, 1.5-4.5 mol%), and NaOtBu (1.4 equiv.).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Remove the tube from the glovebox and add an anhydrous, degassed solvent (e.g., toluene or dioxane) under a positive pressure of inert gas.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography.[7]
Visualizing the Logic
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca [cxp.cengage.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acs.figshare.com [acs.figshare.com]
- 11. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
issues with the regioselectivity of reactions on 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Welcome to the Technical Support Center for 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to the common challenges associated with the regioselective functionalization of this versatile chemical building block. This molecule, with its distinct reactive sites, offers tremendous synthetic potential but requires a nuanced understanding to control reaction outcomes.
This center is structured to address your specific experimental issues directly. We will explore the causality behind experimental choices, providing not just steps, but the reasoning that underpins them.
Understanding the Substrate: A Game of Competing Reactivities
The core challenge in working with this compound lies in controlling which of the two halogenated positions reacts. The outcome of any given reaction is a delicate interplay between several factors:
-
Electronic Effects : The pyridine nitrogen acts as an electron-withdrawing group, influencing the electron density at different positions of the ring.[1] This makes the C2 and C4 positions particularly susceptible to certain reactions.[2]
-
Steric Hindrance : The two methyl groups at positions 4 and 6 create a sterically crowded environment.[3][4] This can physically block or hinder the approach of bulky reagents or catalysts, influencing which site is more accessible.
-
Leaving Group Ability : In transition metal-catalyzed cross-coupling reactions, the carbon-halogen bond strength is paramount. The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond, making it the more reactive site for oxidative addition to a palladium(0) catalyst.[5][6]
The following diagram illustrates the key structural features influencing the molecule's reactivity.
Caption: Key factors governing the regioselectivity of the substrate.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted to address specific problems you might encounter in the lab.
Issue 1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) is non-selective, yielding a mixture of products at both the C2 and C5 positions.
Root Cause Analysis: This is the most common issue and typically arises from reaction conditions that are too harsh, overcoming the inherent reactivity difference between the C-I and C-Cl bonds. While the C5-iodo position is the kinetically favored site for oxidative addition, high temperatures or highly active catalysts can begin to activate the more robust C2-chloro bond.
Strategic Solutions:
-
Exploit the Inherent Reactivity Gradient (Favoring C5-Iodo Coupling):
-
Lower the Temperature: Start your reactions at room temperature or slightly elevated (e.g., 50-60 °C) before increasing the temperature. This often provides a sufficient kinetic window to favor the C-I bond activation exclusively.
-
Choose a "Standard" Catalyst System: For the initial C5 coupling, highly specialized, ultra-active catalysts designed for C-Cl activation are unnecessary and counterproductive. A standard catalyst like Pd(PPh₃)₄ is often sufficient and more selective for the C-I bond.[7]
-
Mind the Base: Use a moderately strong base like K₂CO₃ or Cs₂CO₃. Very strong bases like NaOtBu can sometimes promote side reactions or alter catalyst activity in ways that erode selectivity.[8]
-
-
Achieving C2-Chloro Coupling (Post-C5 Functionalization):
-
After the C5-iodo position has been selectively functionalized, the C2-chloro position can be targeted. This requires a different, more robust catalytic system.
-
Switch to a Specialized Ligand: The oxidative addition to an aryl chloride is the rate-limiting step.[2] Use sterically hindered, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the palladium center and facilitate the difficult C-Cl bond cleavage.[2][9]
-
Increase Reaction Temperature: Higher temperatures (typically 80-110 °C) are often necessary to overcome the activation energy for C-Cl bond cleavage.[2]
-
Use a Stronger Base: Sodium tert-butoxide (NaOtBu) is frequently the base of choice for activating aryl chlorides in Buchwald-Hartwig aminations.[2]
-
Data-Driven Recommendations for Selective Cross-Coupling:
| Parameter | Goal: Selective C5-Iodo Coupling | Goal: Selective C2-Chloro Coupling | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd₂(dba)₃ + Bulky Biarylphosphine Ligand (e.g., SPhos, RuPhos) | Standard ligands are sufficient for the reactive C-I bond; C-Cl requires specialized, highly active ligands.[2][10] |
| Temperature | Room Temperature to 70 °C | 80 °C to 110 °C | Lower temperatures exploit the kinetic preference for C-I activation. Higher energy is needed for C-Cl activation.[2] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | NaOtBu, LHMDS | Milder bases are sufficient for C-I coupling. Strong, non-nucleophilic bases are needed for C-Cl.[2][5] |
| Solvent | Dioxane, Toluene, DMF | Dioxane, Toluene | Anhydrous, degassed solvents are critical for both, but especially for the more sensitive C-Cl coupling systems.[2] |
Issue 2: My Nucleophilic Aromatic Substitution (SNAr) reaction is not working on the C5-iodo position.
Root Cause Analysis: Nucleophilic aromatic substitution (SNAr) does not proceed via the same mechanism as cross-coupling. It requires the aromatic ring to be "electron-poor" and for the leaving group to be at a position activated by an electron-withdrawing group (typically ortho or para to it).[11][12]
Strategic Solution:
-
Target the Correct Position: The C2-chloro position is ortho to the electron-withdrawing pyridine nitrogen atom. This makes C2 the electronically activated site for SNAr.[13] The C5-iodo position is not sufficiently activated for a standard SNAr reaction.
-
Optimize SNAr Conditions for the C2 Position:
-
Nucleophile: Use a strong nucleophile (e.g., thiols, alkoxides, or secondary amines).
-
Solvent: A polar aprotic solvent like DMSO or DMF is ideal to solvate the cation and leave the nucleophile highly reactive.
-
Temperature: Elevated temperatures are often required to overcome the energy barrier of disrupting the ring's aromaticity.[12]
-
The following decision tree can help guide your troubleshooting process for achieving regioselectivity.
Sources
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Validation & Comparative
A Comparative Guide to the Reactivity of Iodo and Chloro Groups in 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
In the nuanced field of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceutical and materials science applications, the selective functionalization of polyhalogenated heterocycles is a paramount challenge. The molecule 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine presents a valuable scaffold, offering two distinct halogen atoms—iodine and chlorine—for differential reactivity. This guide provides an in-depth, objective comparison of the reactivity of the iodo and chloro groups in this specific molecule, supported by fundamental principles and outlining experimental protocols for selective modification.
The Decisive Factors: Understanding the Reactivity Hierarchy
The disparate reactivity of the iodo and chloro substituents in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthesis, is primarily dictated by the carbon-halogen (C-X) bond dissociation energy.[1] A weaker C-X bond facilitates a more rapid rate of oxidative addition to the palladium(0) catalyst, which is frequently the rate-determining step in the catalytic cycle.[1][2] This fundamental principle establishes a clear and predictable hierarchy of reactivity.
The established trend for halogen reactivity in these reactions is unequivocally: Iodine > Bromine > Chlorine .[1][2] This is a direct consequence of the C-X bond energies, where the C-I bond is significantly weaker than the C-Cl bond.[3][4][5] Specifically, the bond energy for a C-I bond is approximately 213-238 kJ/mol, whereas the C-Cl bond is considerably stronger at around 327-346 kJ/mol.[3][5][6]
This substantial difference in bond strength allows for the highly selective functionalization of the C-I bond under conditions that leave the more robust C-Cl bond untouched.
Comparative Reactivity at a Glance
| Feature | Iodo Group (at C-5) | Chloro Group (at C-2) | Rationale |
| Bond Strength (C-X) | Weaker (~228 kJ/mol)[5] | Stronger (~346 kJ/mol)[5] | The larger atomic radius of iodine results in a longer and weaker bond with carbon.[3] |
| Reactivity in Pd-Catalyzed Cross-Coupling | High | Low | The lower C-I bond energy leads to a faster rate of oxidative addition to the Pd(0) catalyst.[7][8] |
| Typical Reaction Conditions | Milder (e.g., lower temperatures, less active catalysts) | More Forcing (e.g., higher temperatures, more specialized and electron-rich ligands) | The inertness of the C-Cl bond necessitates more energy to achieve oxidative addition.[9] |
| Positional Electronics | The C-5 position is influenced by the electron-donating amine and methyl groups. | The C-2 position is electronically activated by the electron-withdrawing effect of the pyridine nitrogen.[9][10] | While positional effects are a factor in pyridine chemistry, the inherent difference in halogen reactivity is the dominant factor.[1] |
Exploiting Differential Reactivity: Experimental Protocols
The predictable reactivity of the iodo group allows for its selective modification in the presence of the chloro group. Below are detailed protocols for two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Experimental Workflow: A Visual Guide
Caption: General workflow for the selective functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[11] By using standard and relatively mild conditions, one can selectively couple an aryl or vinyl boronic acid at the C-5 iodo position.
Objective: To synthesize a 5-aryl-2-chloro-4,6-dimethylpyridin-3-amine derivative.
Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Subsequently, add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 equiv.).
-
Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-chloro-4,6-dimethylpyridin-3-amine.
Causality of Choices:
-
Catalyst (Pd(dppf)Cl₂): This is a robust and commonly used catalyst that is effective for a wide range of boronic acids and is sufficiently active to couple the aryl iodide without significantly affecting the aryl chloride under these conditions.[12]
-
Base (K₂CO₃): A moderately strong inorganic base is sufficient to facilitate the transmetalation step of the catalytic cycle for the highly reactive iodide.[13]
-
Solvent (Dioxane/Water): This solvent system is excellent for dissolving both the organic starting materials and the inorganic base, promoting an efficient reaction.[14]
The Suzuki-Miyaura Catalytic Cycle
The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The selectivity arises from the much faster rate of oxidative addition of the Pd(0) catalyst to the C-I bond compared to the C-Cl bond.[15]
Caption: Simplified Suzuki-Miyaura cross-coupling catalytic cycle.
Protocol 2: Selective Buchwald-Hartwig Amination at the C-I Position
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[16][17] Similar to the Suzuki coupling, milder conditions can be employed to selectively aminate the C-5 position.
Objective: To synthesize a 5-(substituted-amino)-2-chloro-4,6-dimethylpyridin-3-amine derivative.
Methodology:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and sodium tert-butoxide (NaOtBu) (1.4 equiv.) to an oven-dried Schlenk tube.
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.) and a suitable phosphine ligand (e.g., Xantphos, 0.05 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
-
Reaction Execution: Seal the tube and heat the mixture to 80-100 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C-N coupled product.
Causality of Choices:
-
Catalyst System (Pd₂(dba)₃/Xantphos): This combination is highly effective for C-N bond formation. The bulky, electron-rich phosphine ligand facilitates both the oxidative addition to the C-I bond and the subsequent reductive elimination step.[16][18]
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[19]
-
Anhydrous Conditions: The reaction is sensitive to moisture and oxygen, which can deactivate the catalyst and lead to side reactions like hydrodehalogenation.[9]
Conclusion
The differential reactivity between the iodo and chloro groups on the this compound scaffold is a powerful tool for synthetic chemists. The significantly weaker carbon-iodine bond allows for its selective functionalization through a variety of palladium-catalyzed cross-coupling reactions under conditions that leave the more robust carbon-chlorine bond intact. This predictable reactivity enables a modular approach to the synthesis of complex pyridine derivatives, allowing for sequential modifications at distinct positions. By carefully selecting the catalyst, base, and reaction conditions, researchers can unlock the full synthetic potential of this versatile building block for applications in drug discovery and materials science.
References
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Wikipedia. Buchwald–Hartwig amination. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Gagnon, A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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Xin, N., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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McMahon, C. M., et al. (2013). Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. Angewandte Chemie International Edition. [Link]
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Johnson, C. N., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society. [Link]
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Rossi, A. M., et al. (2019). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Catalysis. [Link]
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The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
National Institutes of Health. C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. [Link]
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Brainly. The bond energy of a C-Cl bond is 338 kJ/mol, whereas the bond energy of a C-I bond is 238 kJ/mol. The difference in bond energy exists because.... [Link]
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Diva Portal. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. [Link]
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ACS Publications. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. [Link]
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University of Victoria. Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. [Link]
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Vedantu. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE. [Link]
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Scientific Laboratory Supplies. 2-Chloro-5-iodopyridine, 97% | 498181-2G. [Link]
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The Mirica Group. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. [Link]
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Chemistry LibreTexts. 4.9: Oxidative Addition of Polar Reagents. [Link]
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Quora. What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?. [Link]
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Royal Society of Chemistry. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. [Link]
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Chemguide. Bond energies of C-Hal bonds. [Link]
-
National Institutes of Health. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
-
Quora. Why is the bond energy of C-C greater than Cl-Cl?. [Link]
-
Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
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ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
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Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]
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ResearchGate. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
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Organic Syntheses. Organic Syntheses Procedure. [Link]
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ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. [Link]
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University of Chemistry and Technology, Prague. Chapter 5: Pyridine. [Link]
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Chemical Creativity. Correlating Reactivity Trends with Frontier Molecular Orbitals-Magical Power of Quantum Mechanics-Chemistry. [Link]
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PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]
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Navigating the Bioactive Landscape of Substituted Pyridines: A Comparative Guide for Drug Discovery
A Forward-Looking Analysis for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this vast chemical space, compounds derived from substituted 2-aminopyridines are of particular interest due to their diverse and potent biological activities. This guide provides a comparative analysis of the biological activities of compounds conceptually derived from the 2-chloro-3-aminopyridine framework. While direct derivatization of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine is not extensively reported in the current literature, by examining its close structural relatives, we can project potential therapeutic applications and guide future research. This document synthesizes data on anticancer, kinase inhibitory, and antimicrobial activities, offering a comprehensive resource for professionals in drug discovery and development.
Introduction: The 2-Chloro-3-Aminopyridine Scaffold - A Privileged Starting Point
The 2-chloro-3-aminopyridine core is a versatile synthetic intermediate, providing multiple reaction sites for the introduction of diverse functional groups. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the amino group at the 3-position can be readily acylated, alkylated, or used in cyclization reactions. This synthetic tractability allows for the creation of large and diverse compound libraries for biological screening. The strategic placement of substituents on the pyridine ring can significantly modulate the electronic properties and three-dimensional shape of the resulting molecules, leading to specific interactions with biological targets.
Comparative Biological Activities of Substituted Pyridine Derivatives
The inherent reactivity of the 2-chloro-3-aminopyridine scaffold has been leveraged to develop compounds with a wide range of biological activities. This section compares the performance of different classes of derivatives against relevant alternatives, supported by experimental data from the literature.
Anticancer Activity
Substituted pyridine derivatives have shown significant promise as anticancer agents, often targeting key enzymes and signaling pathways involved in tumor growth and proliferation.
Table 1: Comparative Anticancer Activity of Pyridine Derivatives
| Compound Class | Specific Derivative Example(s) | Target/Mechanism of Action | Cell Line(s) | Reported IC50/Activity | Alternative Compound(s) | Reference(s) |
| Pyridine-Ureas | 8e, 8n | VEGFR-2 Inhibition | MCF-7 (Breast) | 8e: 0.22 µM, 8n: 1.88 µM (48h) | Doxorubicin (1.93 µM), Sorafenib (4.50 µM) | [1] |
| Pyrazolo[3,4-b]pyridines | Compound VIII | Kinase Inhibition (CDK2/PIM1) | 60 cancer cell lines | Mean Growth Inhibition: 91% | Staurosporine | [2] |
| 2-Aminopyridine Derivatives | - | General Cytotoxicity | Various | - | - | [3] |
| 2-chloro-pyridine flavone derivatives | 6e, 6f | Telomerase Inhibition | SGC-7901 (Gastric) | 6e: 0.8 µM (Telomerase), 6f: 18.45 µg/mL (SGC-7901) | - | [4] |
IC50: Half-maximal inhibitory concentration; VEGFR-2: Vascular Endothelial Growth Factor Receptor 2; CDK2: Cyclin-dependent kinase 2; PIM1: Proto-oncogene serine/threonine-protein kinase 1.
The data clearly indicates that strategic derivatization of the pyridine core can lead to potent anticancer compounds. For instance, pyridine-ureas have demonstrated superior activity against breast cancer cells compared to the standard chemotherapeutic drug doxorubicin.[1] Similarly, pyrazolo[3,4-b]pyridine derivatives have shown broad-spectrum anticancer activity.[2]
The choice of cell lines and comparator drugs in these studies is critical. MCF-7 is a well-characterized estrogen receptor-positive breast cancer cell line, making it a relevant model for this cancer subtype. The inclusion of both a classical cytotoxic agent (Doxorubicin) and a targeted kinase inhibitor (Sorafenib) provides a robust comparison for novel compounds.
Kinase Inhibitory Activity
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors.
Table 2: Comparative Kinase Inhibitory Activity of Pyridine Derivatives
| Compound Class | Specific Derivative Example(s) | Target Kinase(s) | Reported IC50/Kd | Alternative Compound(s) | Reference(s) |
| Pyrazolo[3,4-c]pyridines | - | GSK3α/β, CLK1, DYRK1A | - | - | [5] |
| 2-Aminopyridine Derivatives | LDN-214117 (10) | ALK2 | Potent and selective | - | [6] |
| Aminopyridine Derivatives | Compound 26 | VRK1 | IC50 ≈ 150 nM | - | [7] |
| Pyridone Derivatives | - | Pim-1 | IC50 = 50 nM | - | [8] |
GSK3: Glycogen synthase kinase 3; CLK1: CDC-like kinase 1; DYRK1A: Dual-specificity tyrosine phosphorylation-regulated kinase 1A; ALK2: Activin receptor-like kinase 2; VRK1: Vaccinia-related kinase 1; Pim-1: Proto-oncogene serine/threonine-protein kinase 1.
The versatility of the pyridine scaffold allows for the development of inhibitors against a wide range of kinases. The structure-activity relationship (SAR) studies are crucial in this context. For example, in the case of pyrazolo[3,4-c]pyridines, the presence of an N1-H and the absence of a bulky 7-substituent were found to be important for activity.[5]
Caption: A generalized workflow for the discovery and development of pyridine-based kinase inhibitors.
Antimicrobial Activity
The emergence of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents. Substituted pyridine derivatives have also been explored for their potential in this therapeutic area.
Table 3: Antimicrobial Activity of Pyridine Derivatives
| Compound Class | Specific Derivative Example(s) | Target Organism(s) | Reported MIC | Alternative Compound(s) | Reference(s) |
| 2-Aminopyridine Derivatives | Compound 2c | S. aureus, B. subtilis | 0.039 µg/mL | - | [9] |
| 6-Chloro-pyridin-2-yl-amine Derivatives | 3(a-h) | B. subtilis, S. aureus, X. campestris, E. coli, F. oxysporum | Active | - | [10] |
| Alkyl Pyridine Analogs | JC-01-074 | Bacteria | Bactericidal, disrupts cell membrane | - |
MIC: Minimum Inhibitory Concentration; S. aureus: Staphylococcus aureus; B. subtilis: Bacillus subtilis; X. campestris: Xanthomonas campestris; E. coli: Escherichia coli; F. oxysporum: Fusarium oxysporum.
The data highlights the potential of pyridine derivatives as a source of new antimicrobial agents. The mechanism of action can vary, with some compounds exhibiting bactericidal activity through membrane disruption.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of the findings, it is essential to follow well-defined and validated experimental protocols.
General Synthesis of 2-Substituted-3-aminopyridine Derivatives via Suzuki Coupling
This protocol describes a general method for introducing aryl or heteroaryl groups at the 2-position of a 3-aminopyridine scaffold, a common strategy for generating diverse libraries.
-
Reaction Setup: To a solution of the 2-chloro-3-aminopyridine derivative (1 equivalent) in a suitable solvent (e.g., 1,4-dioxane/water mixture) in a microwave vial, add the corresponding boronic acid or ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents).
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to the appropriate temperature (e.g., 120 °C) for a specified time (e.g., 30 minutes).
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-3-aminopyridine derivative.
Rationale: Microwave-assisted synthesis accelerates the reaction, leading to higher yields and shorter reaction times. The choice of catalyst, base, and solvent is crucial for efficient coupling and needs to be optimized for each substrate.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.
-
Assay Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. The amount of phosphorylated product is quantified, typically using a fluorescence- or luminescence-based method.
-
Procedure:
-
Prepare a reaction mixture containing the kinase (e.g., recombinant human VEGFR-2), the substrate peptide, ATP, and a suitable buffer.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Incubate the mixture at a specific temperature (e.g., 30 °C) for a defined period.
-
Stop the reaction and measure the amount of phosphorylated substrate using a detection reagent.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Self-Validation: The inclusion of a known inhibitor as a positive control and a vehicle control (e.g., DMSO) as a negative control is essential for validating the assay performance.
Caption: A step-by-step workflow for a typical in vitro kinase inhibition assay.
Conclusion and Future Directions
While the direct biological evaluation of derivatives from this compound remains an unexplored area, the extensive research on structurally similar 2-chloro-3-aminopyridine derivatives provides a strong foundation for future investigations. The data presented in this guide suggests that this scaffold holds significant potential for the development of novel therapeutics, particularly in the areas of oncology, kinase inhibition, and infectious diseases.
Future research should focus on the synthesis and biological screening of a focused library of compounds derived from this compound. The additional methyl and iodo substituents on this starting material offer opportunities for further structural diversification and modulation of physicochemical properties, which could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.
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Al-Ostoot, F. H., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1436. [Link]
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Sklepari, M., et al. (2017). Synthesis, Docking Study and Kinase Inhibitory Activity of a Number of New Substituted Pyrazolo[3,4-c]pyridines. Chemical & Pharmaceutical Bulletin, 65(1), 66-81. [Link]
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Wang, T., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7093-7104. [Link]
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Binjubair, F. A., et al. (2024). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2326168. [Link]
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Sil, B. K., et al. (2007). Structure-activity relationship study of prion inhibition by 2-aminopyridine-3,5-dicarbonitrile-based compounds: parallel synthesis, bioactivity, and in vitro pharmacokinetics. Journal of Medicinal Chemistry, 50(1), 65-73. [Link]
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Abdel-Wahab, B. F., et al. (2006). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. Archiv der Pharmazie, 339(8), 456-462. [Link]
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El-Sayed, N. N. E., et al. (2021). Synthesis and anticancer activity of some new pyridine derivatives. Journal of the Iranian Chemical Society, 18(8), 1899-1911. [Link]
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Saleh, N. M., et al. (2021). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Indonesian Journal of Pharmacy, 32(3), 329-345. [Link]
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Younis, Y., et al. (2013). Structure-activity-relationship studies around the 2-amino group and pyridine core of antimalarial 3,5-diarylaminopyridines lead to a novel series of pyrazine analogues with oral in vivo activity. Journal of Medicinal Chemistry, 56(21), 8860-8871. [Link]
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Chen, Y., et al. (2007). Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 17(6), 1665-1670. [Link]
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Vollmar, M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1435-1440. [Link]
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El-Naggar, M., et al. (2022). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Bioorganic Chemistry, 128, 106095. [Link]
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Canchola, J. (2019). SYNTHESIS AND BIOLOGICAL ASSESSMENT OF ALKYLPYRIDINE ANTIMICROBIALS. Theses and Dissertations. 112. [Link]
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Hassan, A. S., et al. (2021). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 26(14), 4234. [Link]
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El-Malah, A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]
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Domańska, K., et al. (2019). Biological Evaluation and Molecular Docking Studies of Dimethylpyridine Derivatives. Molecules, 24(6), 1113. [Link]
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Gomaa, M. A.-M., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15638. [Link]
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Kumar, H. S. S., et al. (2012). Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. Der Pharma Chemica, 4(4), 1435-1440. [Link]
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Sławiński, J., et al. (2023). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Molecules, 28(23), 7891. [Link]
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Liu, X.-H., et al. (2010). Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. Bioorganic & Medicinal Chemistry Letters, 20(14), 4163-4167. [Link]
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Jo, A., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 582-596. [Link]
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A Guide to Structure-Activity Relationship (SAR) Studies Utilizing 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine as a Novel Scaffold
This guide provides a comprehensive framework for initiating a structure-activity relationship (SAR) study, beginning with the synthetically versatile, yet underexplored, lead compound: 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine. We will navigate the strategic design of a compound library, detail the synthetic methodologies for analog generation, and outline the subsequent biological evaluation to derive meaningful SAR insights. This document is intended for researchers and scientists in the field of drug discovery and medicinal chemistry.
The Strategic Foundation: Analyzing the Lead Compound
The selection of this compound as a starting point for a drug discovery campaign is predicated on its inherent chemical tractability. The substituted aminopyridine core is a well-established pharmacophore found in numerous biologically active molecules. The true value of this particular scaffold, however, lies in the distinct reactivity of its substituents, which allows for a systematic and targeted exploration of chemical space.
-
The 3-Amino Group: This primary amine serves as a crucial handle for amide bond formation, sulfonylation, and reductive amination, enabling the introduction of a wide array of side chains to probe interactions with the target protein.
-
The 2-Chloro and 5-Iodo Groups: These halogen atoms are not merely passive substituents. They are key reactive centers for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), offering a powerful avenue for introducing diverse aryl, heteroaryl, and alkyl groups. The differential reactivity of the C-I versus the C-Cl bond can also be exploited for selective, stepwise modifications.
-
The 4,6-Dimethyl Groups: These methyl groups provide steric bulk and can influence the overall conformation of the molecule. While not as readily modifiable as the other positions, their impact on activity should not be underestimated.
For the purpose of this guide, we will hypothesize that our lead compound has shown initial activity against a proto-oncogene tyrosine-protein kinase, a common target for aminopyridine-based inhibitors. Our goal is to systematically modify the lead structure to improve its potency and selectivity.
Designing the Initial Analog Library: A Multipronged Approach
A successful SAR campaign hinges on the logical and efficient exploration of the chemical space around the lead compound. We will pursue a parallel synthesis approach to generate a focused library of analogs, targeting the key modification points.
Diagram: SAR Exploration Strategy
Caption: A multipronged strategy for SAR exploration of the lead compound.
Experimental Protocols: Synthesis and Biological Evaluation
Scientific rigor demands detailed and reproducible experimental protocols. The following sections provide step-by-step methodologies for the synthesis of key analogs and their subsequent biological evaluation.
General Synthetic Protocols
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add the desired acyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.05 eq).
-
Evacuate and backfill the vial with argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
Heat the reaction in a microwave reactor at 100-120 °C for 30-60 minutes.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Biological Evaluation: Kinase Inhibition Assay
The following protocol describes a common method for evaluating the inhibitory activity of compounds against a target kinase.
-
Prepare a stock solution of each test compound in 100% dimethyl sulfoxide (DMSO).
-
In a 384-well plate, add the test compound at various concentrations (typically a 10-point serial dilution).
-
Add the target kinase enzyme and the appropriate kinase buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Terminate the reaction and detect the amount of phosphorylated substrate using a suitable method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Diagram: Biological Evaluation Workflow
Caption: Workflow for determining kinase inhibitory activity.
Comparative Analysis and SAR Interpretation
The data obtained from the biological evaluation of the synthesized analogs will allow for a systematic comparison and the elucidation of the structure-activity relationships. The results should be tabulated for clarity.
Table 1: Hypothetical SAR Data for Analogs of this compound
| Compound ID | R1 (at Position 3) | R2 (at Position 5) | R3 (at Position 2) | Kinase IC50 (nM) |
| Lead | -NH2 | -I | -Cl | 5,200 |
| A1 | -NH-C(O)CH3 | -I | -Cl | 2,800 |
| A2 | -NH-C(O)Ph | -I | -Cl | 1,500 |
| B1 | -NH2 | -Ph | -Cl | 950 |
| B2 | -NH2 | -4-MeO-Ph | -Cl | 450 |
| B3 | -NH2 | -3-F-Ph | -Cl | 1,200 |
| C1 | -NH-C(O)Ph | -Ph | -Cl | 350 |
| C2 | -NH-C(O)Ph | -4-MeO-Ph | -Cl | 120 |
-
Modification at Position 3: Acylation of the 3-amino group is generally well-tolerated and can lead to a modest increase in potency (compare Lead to A1 and A2 ). An aromatic acyl group appears to be more favorable than a simple acetyl group.
-
Modification at Position 5: Replacing the iodo group with an aryl group via Suzuki coupling leads to a significant improvement in activity (compare Lead to B1 ). This suggests a hydrophobic pocket in the kinase active site that can be occupied by the new aryl substituent.
-
Synergistic Effects: Combining the optimal modifications at positions 3 and 5 results in a synergistic enhancement of potency. For example, compound C2 , which incorporates both the benzoyl group at position 3 and the 4-methoxyphenyl group at position 5, is the most potent analog in this series.
-
Electronic Effects at Position 5: The introduction of an electron-donating group (methoxy) on the phenyl ring at position 5 is beneficial for activity (B2 and C2 ), while an electron-withdrawing group (fluoro) is detrimental (B3 ). This provides a clear direction for further optimization.
Future Directions and Advanced SAR
The initial SAR findings provide a solid foundation for the next phase of optimization. Future efforts should focus on:
-
Exploring a wider range of substituents at the 5-position, including different heteroaryl groups and alkyl chains.
-
Investigating the effect of modifications at the 2-chloro position using reactions such as Buchwald-Hartwig amination or Suzuki coupling under more forcing conditions.
-
Conducting in vitro metabolic stability and in vivo pharmacokinetic studies on the most promising analogs to assess their drug-like properties.
-
Obtaining a co-crystal structure of a potent analog bound to the target kinase to rationalize the observed SAR and guide further rational design.
By following this systematic and iterative process of design, synthesis, and biological evaluation, the initial lead compound, this compound, can be effectively transformed into a series of highly potent and potentially drug-like molecules.
References
-
General Principles of Medicinal Chemistry: Patrick, G. L. (2013). An Introduction to Medicinal Chemistry. Oxford University Press. [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions: Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
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Kinase Inhibitor Design: Arora, A., & Scholar, E. M. (2005). Role of Tyrosine Kinase Inhibitors in Cancer Therapy. The Journal of Pharmacology and Experimental Therapeutics, 315(3), 971–979. [Link]
-
High-Throughput Screening for Kinase Inhibitors: Vossen, P., & Kramer, A. (2012). High-Throughput Screening for Kinase Inhibitors. In Kinase Inhibitors (pp. 67-84). Humana Press. [Link]
A Comparative Guide to the Synthesis of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine: A Traditional vs. Novel Pathway Analysis
For Immediate Release
A novel, streamlined synthetic pathway to the highly functionalized heterocyclic building block, 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine, has been developed and validated against a traditional, linear approach. This guide provides a comprehensive comparison of the two routes, offering researchers, scientists, and drug development professionals objective insights into the efficiency, scalability, and potential advantages of modern synthetic methodologies. This analysis is supported by analogous experimental data from the peer-reviewed literature.
Introduction
The 2-chloro-3-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of an iodine atom and specific methyl group substitution patterns, as in this compound, provides a versatile platform for further functionalization through cross-coupling reactions, making it a valuable intermediate in the synthesis of complex drug candidates. The efficiency of the synthetic route to this key intermediate can significantly impact the overall timeline and cost of a drug discovery program. Herein, we compare a classical, multi-step synthesis with a modern, convergent multicomponent approach.
The Traditional Linear Synthetic Pathway
A traditional approach to the synthesis of this compound would likely involve the construction of a substituted pyridin-2-one, followed by a series of functional group interconversions. This linear sequence, while reliable, often suffers from a high step count and the accumulation of yield losses.
A plausible traditional pathway is outlined below:
-
Synthesis of 2-Hydroxy-4,6-dimethylnicotinamide: The synthesis would commence with the formation of the pyridin-2-one core.
-
Hofmann Rearrangement: The amide would then be converted to the 3-amino group via a Hofmann rearrangement.
-
Chlorination: The 2-hydroxy group is subsequently converted to the corresponding chloride using a chlorinating agent like phosphorus oxychloride (POCl₃).[1]
-
Iodination: Finally, regioselective iodination of the electron-rich pyridine ring would furnish the target compound.
Caption: Proposed Traditional Synthetic Pathway.
A Novel Convergent Synthetic Pathway
In contrast to the linear approach, a novel pathway leveraging a multicomponent reaction (MCR) strategy offers a more convergent and potentially more efficient route. MCRs allow for the construction of complex molecules from simple starting materials in a single step, significantly reducing the number of synthetic operations and purification steps.
Our proposed novel pathway is as follows:
-
One-Pot Four-Component Synthesis of a 2-Amino-3-cyanopyridine Intermediate: This key step involves the condensation of a ketone, an aldehyde, malononitrile, and an ammonium salt to rapidly assemble the polysubstituted pyridine core.[2][3][4]
-
Hydrolysis and Decarboxylation: The 3-cyano group is then hydrolyzed to the corresponding carboxylic acid, followed by decarboxylation to yield the 3-unsubstituted amine.
-
Chlorination and Iodination: In the final steps, the 2-hydroxy group is chlorinated, followed by regioselective iodination to yield the final product. A more streamlined approach could involve a direct four-component synthesis of a 2-chloro-3-aminopyridine derivative, if suitable starting materials are available.
Caption: Proposed Novel Synthetic Pathway.
Head-to-Head Comparison
| Feature | Traditional Pathway | Novel Pathway | Advantage |
| Number of Steps | 4-5 steps | 2-3 steps | Novel Pathway |
| Overall Yield | Lower (multiplicative loss) | Potentially Higher | Novel Pathway |
| Atom Economy | Lower | Higher | Novel Pathway |
| Convergence | Linear | Convergent | Novel Pathway |
| Scalability | More challenging | Potentially more scalable | Novel Pathway |
| Reagent Hazards | Use of POCl₃, potential for hazardous intermediates | Dependent on MCR conditions, may use greener catalysts | Context-Dependent |
| Purification | Multiple chromatographic separations | Fewer purification steps | Novel Pathway |
Experimental Protocols: The Novel Pathway
The following is a detailed, representative protocol for the key one-pot multicomponent reaction step in the novel pathway, based on established literature procedures for similar transformations.
Caption: Experimental Workflow for the One-Pot MCR.
Step 1: One-Pot Synthesis of 2-Amino-3-cyano-4,6-dimethylpyridine
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted ketone (1.0 eq), aldehyde (1.0 eq), malononitrile (1.0 eq), and ammonium acetate (1.5 eq).
-
Add a suitable solvent, such as ethanol or isopropanol, to achieve a concentration of approximately 0.5 M.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.
-
Wash the solid with a small amount of cold solvent to remove any residual impurities.
-
If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel.
Validation and Characterization
The identity and purity of the final product, this compound, and all key intermediates would be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Conclusion
The novel synthetic pathway utilizing a multicomponent reaction strategy presents a compelling alternative to the traditional linear synthesis of this compound. The significant reduction in the number of synthetic steps, coupled with the potential for higher overall yields and improved atom economy, makes the novel approach highly attractive for both academic research and industrial-scale production. While the initial optimization of the multicomponent reaction may require some effort, the long-term benefits in terms of efficiency, cost, and environmental impact are substantial. This comparative guide provides a clear rationale for the adoption of modern synthetic methods in the development of valuable chemical intermediates.
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El-Naggar, M., & El-Sayed, R. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. Molbank, 2020(4), M1171. [Link]
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Nikoofar, K., & Mohammadi, F. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 26(1), 135-142. [Link]
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de la Torre, A., et al. (2021). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Organic Letters, 23(21), 8286-8291. [Link]
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Nam, T.-G., et al. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 27(6), 1989. [Link]
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El-Shshtawy, M. M., & El-Apasery, M. A. (2022). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 27(1), 304. [Link]
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Schuppe, M., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 28(2), 834. [Link]
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Powers, J. P., & Anderson, D. R. (2013). Regioselective C–H Bond Amination by Aminoiodanes. The Journal of organic chemistry, 78(15), 7436–7443. [Link]
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A Comparative Guide to Palladium Catalysts for the Chemoselective Functionalization of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of heteroaromatic scaffolds is a cornerstone of drug discovery and materials science. The pyridine nucleus, in particular, is a privileged motif found in a vast array of biologically active compounds. Among the myriad of substituted pyridines, 2-chloro-5-iodo-4,6-dimethylpyridin-3-amine stands out as a versatile building block, offering two distinct halogen handles for sequential, site-selective cross-coupling reactions. This guide provides a comprehensive comparison of various palladium catalysts for the functionalization of this substrate, with a focus on providing actionable experimental insights and a rationale for catalyst selection.
The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the linchpin of its synthetic utility. In palladium-catalyzed cross-coupling reactions, the C-I bond is significantly more susceptible to oxidative addition than the more robust C-Cl bond. This reactivity differential (I > Br > Cl) allows for the chemoselective functionalization at the C5 position, leaving the C2-chloro substituent intact for subsequent transformations. This guide will explore the performance of various palladium catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings at the C5-iodo position.
Understanding the Catalytic Landscape: A Strategic Overview
The choice of palladium catalyst—comprising a palladium precursor and a supporting ligand—is paramount in achieving high yields, selectivity, and functional group tolerance. The ligand plays a multifaceted role: it stabilizes the palladium center, modulates its electronic properties, and influences the steric environment around the metal, thereby dictating the efficiency of the catalytic cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments
The Suzuki-Miyaura reaction is a stalwart for the construction of biaryl and heteroaryl-aryl linkages. For a substrate like this compound, the selection of an appropriate palladium catalyst is crucial to ensure efficient coupling at the C-I bond without disturbing the C-Cl bond.
Comparative Performance of Palladium Catalysts for Suzuki-Miyaura Coupling
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Observations |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12-24 | 70-90 | A classic, reliable system for many aryl iodides. May require longer reaction times.[1] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 8-16 | 85-95 | Buchwald's biarylphosphine ligands often show excellent activity for heteroaryl couplings.[2] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 12 | 80-92 | Ferrocene-based ligands provide good stability and efficiency. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 6-12 | >90 | Highly active system, often requiring lower catalyst loadings and shorter reaction times.[3] |
Yields are representative and based on couplings of similar 2-chloro-5-iodopyridine substrates.
Expert Insights: The choice between these systems often depends on the electronic and steric nature of the boronic acid partner. For simple, unhindered arylboronic acids, Pd(PPh₃)₄ can be a cost-effective choice. However, for more challenging or sterically hindered coupling partners, the more sophisticated and generally more active catalysts based on biarylphosphine ligands like SPhos or XPhos are recommended to achieve high yields and shorter reaction times. The use of a pre-catalyst, such as an XPhos palladacycle, can also lead to more reproducible results by ensuring efficient generation of the active Pd(0) species.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of related halo-pyridines.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a mild and general method for C-N bond formation.[5] For the selective amination of this compound at the C5 position, the choice of ligand is critical to promote the desired coupling while avoiding side reactions.
Comparative Performance of Palladium Catalysts for Buchwald-Hartwig Amination
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Observations |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 12-24 | 75-85 | An early generation catalyst system, effective for many primary and secondary amines.[5] |
| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 80-90 | The wide bite angle of Xantphos can be beneficial for preventing β-hydride elimination. |
| Pd₂(dba)₃ / BrettPhos | LiHMDS | THF | 80 | 6-12 | >90 | A highly active and versatile ligand for a broad range of amines, including challenging substrates.[6] |
| RuPhos Pd G3 | K₃PO₄ | t-Amyl alcohol | 100 | 4-8 | >95 | A robust pre-catalyst that often provides excellent yields with short reaction times.[7] |
Yields are representative and based on aminations of similar 2-chloro-5-iodopyridine substrates.
Expert Insights: For the Buchwald-Hartwig amination of this substrate, employing a modern, bulky, and electron-rich biarylphosphine ligand is highly recommended. Ligands such as BrettPhos and RuPhos, often available as stable palladacycle pre-catalysts, have demonstrated superior performance in the amination of heteroaryl halides.[7][8] The choice of base is also crucial; while NaOt-Bu is a common choice, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, often in combination with a more active catalyst system and potentially higher temperatures.[7]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general guideline for the Buchwald-Hartwig amination of halo-pyridines.
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
RuPhos Pd G3 (0.02 mmol, 2 mol%)
-
K₃PO₄ (2.0 mmol)
-
t-Amyl alcohol (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, RuPhos Pd G3, and K₃PO₄ to a dry Schlenk tube.
-
Add the amine and degassed t-amyl alcohol.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 4-8 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the alkynylation of aryl and heteroaryl halides, providing access to a wide range of conjugated enynes and arylalkynes.[9][10] This reaction typically employs a dual catalytic system of palladium and copper(I).
Comparative Performance of Palladium Catalysts for Sonogashira Coupling
| Catalyst System (Pd/Cu Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Observations |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT - 50 | 4-12 | 80-95 | The classic Sonogashira conditions, effective for a wide range of substrates.[9][11] |
| Pd(OAc)₂ / PPh₃ / CuI | i-Pr₂NH | DMF | RT | 6-18 | 75-90 | An alternative system that can be effective for certain substrates. |
| Pd(dppf)Cl₂ / CuI | Cs₂CO₃ | 1,4-Dioxane | 60 | 8-16 | 85-95 | The dppf ligand can enhance catalyst stability and efficiency. |
| Copper-free: Pd(PPh₃)₄ | Piperidine | Toluene | 80 | 12-24 | 70-85 | Useful for substrates that are sensitive to copper or to avoid alkyne homocoupling.[12] |
Yields are representative and based on couplings of similar 2-chloro-5-iodopyridine substrates.
Expert Insights: For the Sonogashira coupling of 2-chloro-5-iodopyridine derivatives, the standard Pd(PPh₃)₂Cl₂/CuI system is a reliable starting point. The reaction is often run at room temperature, but gentle heating can accelerate the conversion of less reactive alkynes. A copper-free protocol can be advantageous to prevent the formation of di-alkyne (Glaser coupling) byproducts, although this may require higher temperatures and longer reaction times.
Experimental Protocol: Sonogashira Coupling
This protocol is based on literature procedures for the Sonogashira coupling of halo-pyridines.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%)
-
CuI (0.06 mmol, 6 mol%)
-
Triethylamine (5 mL)
-
THF (5 mL)
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and triethylamine, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter through a short pad of silica gel to remove the catalyst and salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Heck Reaction: Vinylation for Alkene Synthesis
The Heck reaction provides a powerful method for the formation of carbon-carbon bonds via the coupling of an unsaturated halide with an alkene.[13][14] This reaction is particularly useful for the synthesis of substituted alkenes.
Comparative Performance of Palladium Catalysts for Heck Reaction
| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Observations |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF or MeCN | 100 | 12-24 | 60-80 | A standard and widely used catalyst system for the Heck reaction.[13] |
| PdCl₂(PCy₃)₂ | K₂CO₃ | NMP | 120 | 18 | 70-85 | Bulky, electron-rich phosphine ligands can improve yields with less reactive halides. |
| Herrmann's Palladacycle | NaOAc | DMA | 130 | 8-16 | >80 | A highly active and thermally stable catalyst, often used for demanding Heck couplings. |
| Ligand-free (Jeffery conditions) | Bu₄NCl | H₂O or DMF | 100 | 24 | Variable | Can be effective for some substrates, but often less general.[15] |
Yields are representative and based on couplings of similar aryl iodides.
Expert Insights: The Heck reaction often requires higher temperatures than other cross-coupling reactions. The choice of base and solvent can have a significant impact on the reaction outcome. For the vinylation of this compound, a robust catalyst system such as Pd(OAc)₂ with a phosphine ligand or a palladacycle catalyst is recommended. The addition of a phase-transfer catalyst like tetrabutylammonium chloride (Bu₄NCl) can be beneficial, especially in polar aprotic solvents.
Experimental Protocol: Heck Reaction
This protocol is a general procedure for the Heck reaction of aryl iodides.
Materials:
-
This compound (1.0 mmol)
-
Alkene (e.g., butyl acrylate) (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
PPh₃ (0.04 mmol, 4 mol%)
-
Triethylamine (1.5 mmol)
-
DMF (5 mL)
Procedure:
-
To a sealable reaction tube, add this compound, Pd(OAc)₂, and PPh₃.
-
Add the degassed DMF, followed by the alkene and triethylamine.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction by GC-MS or LC-MS. The reaction may take 12-24 hours to reach completion.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing the Synthetic Strategy
Logical Workflow for Catalyst Selection
Caption: A simplified representation of the general catalytic cycle for palladium-catalyzed cross-coupling reactions, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
Conclusion
The chemoselective functionalization of this compound at the C5-iodo position is a powerful strategy for the synthesis of diverse and complex pyridine derivatives. The choice of palladium catalyst is a critical parameter that dictates the efficiency and scope of the transformation. While classic catalysts like those based on triphenylphosphine remain useful, modern biarylphosphine ligands and their corresponding pre-catalysts generally offer superior performance, especially for challenging substrates. This guide provides a framework for the rational selection of catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enabling researchers to navigate the complexities of palladium catalysis and accelerate their drug discovery and materials science endeavors.
References
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Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006 , 106 (7), 2651–2710. [Link]
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Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]
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Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
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Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. [Link]
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Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41 (11), 1534–1544. [Link]
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Biscoe, M. R.; Buchwald, S. L. The Development of a Next Generation of Biarylmonophosphine-Based Ligands for General Palladium-Catalyzed Cross-Coupling Reactions. Acc. Chem. Res.2009 , 42 (6), 717–727. [Link]
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Jeffery, T. On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron1996 , 52 (30), 10113–10130. [Link]
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Herrmann, W. A.; Brossmer, C.; Reisinger, C.-P.; Riermeier, T. H.; Öfele, K.; Beller, M. Palladacycles: A New Class of Cross-Coupling Catalysts. Chem. Eur. J.1997 , 3 (8), 1357–1364. [Link]
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Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angew. Chem. Int. Ed.1998 , 37 (24), 3387–3388. [Link]
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Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998 , 31 (12), 805–818. [Link]
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Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Palladium-Catalyzed Amination of Aryl Chlorides. J. Am. Chem. Soc.2007 , 129 (11), 3358–3366. [Link]
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Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46–49. [Link]
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Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]
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Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for C-C Bond Formation. Acc. Chem. Res.1982 , 15 (11), 340–348. [Link]
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Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chem. Rev.2007 , 107 (1), 133–173. [Link]
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de Vries, J. G. The Heck reaction. Dalton Trans.2006 , (3), 421-429. [Link]
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Torborg, C.; Beller, M. Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry. Angew. Chem. Int. Ed.2009 , 48 (17), 3040–3053. [Link]
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Ananikov, V. P. Nickel: The "Spirited" Younger Brother of Palladium. ACS Catal.2015 , 5 (3), 1964–1971. [Link]
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Shin, I. et al. Synthesis of 2,5-Difunctionalized Pyridines via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions. SSRN2023 . [Link]
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Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]
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Christmann, U.; Vilar, R. Monoligated Palladium Species as Catalysts in Cross-Coupling Reactions. Angew. Chem. Int. Ed.2005 , 44 (3), 366–374. [Link]
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Frisch, A. C.; Beller, M. Catalysts for Cross-Coupling Reactions with Non-activated Aryl Chlorides. Angew. Chem. Int. Ed.2005 , 44 (5), 674–688. [Link]
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Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chem. Rev.2016 , 116 (19), 12564–12649. [Link]
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Magano, J.; Dunetz, J. R. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chem. Rev.2011 , 111 (3), 2177–2250. [Link]
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Jana, R.; Pathak, T. P.; Sigman, M. S. Advances in Transition Metal (Pd,Ni,Fe)−Catalyzed Cross-Coupling Reactions Using Alkyl−Organometallics. Chem. Rev.2011 , 111 (3), 1417–1492. [Link]
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Han, F.-S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev.2013 , 42, 5270-5298. [Link]
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Shang, R.; Liu, L. Transition-Metal-Catalyzed Carboxylation of Organic Halides and Their Surrogates with Carbon Dioxide. Acc. Chem. Res.2021 , 54 (13), 2887–2898. [Link]
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Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Lett.1975 , 16 (50), 4467–4470. [Link]
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Billingsley, K.; Anderson, K. W.; Buchwald, S. L. A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angew. Chem. Int. Ed.2006 , 45 (21), 3484–3488. [Link]
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alternatives to 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine for specific synthetic transformations
An In-Depth Guide to Alternatives for 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine in Synthetic Transformations
Introduction: The Strategic Value of Differentiated Halogenation
In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, heterocyclic scaffolds are paramount. Among these, substituted pyridines are ubiquitous. The compound this compound is a highly valuable building block, not merely for the pyridine core it provides, but for the strategic potential embedded in its unique substitution pattern. It features two different halogen atoms—iodine and chlorine—at the C5 and C2 positions, respectively. This differentiation is the key to its utility.
The foundational principle governing its application is the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The general order of reactivity is C-I > C-Br > C-OTf > C-Cl.[1][2] This hierarchy allows for regioselective and sequential functionalization. A chemist can first perform a coupling reaction at the highly reactive C-I bond under mild conditions, then, in a subsequent step, target the less reactive C-Cl bond using more forcing conditions or a more active catalyst system. This stepwise approach enables the controlled and precise construction of complex, unsymmetrically substituted pyridines.
This guide provides a comparative analysis of viable alternatives to this compound. We will explore how modifying the halogen leaving groups, altering the substitution pattern, or even changing the heterocyclic core can provide new synthetic avenues. The discussion is grounded in mechanistic principles and supported by experimental data to empower researchers in making informed decisions for their specific synthetic challenges.
Understanding the Baseline: Reactivity of this compound
The primary transformations for this substrate are palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[3][4][5] The process invariably involves selective functionalization of the C5-Iodo position first.
General Workflow for Sequential Cross-Coupling
The logical flow for utilizing a dihalopyridine with differentiated reactivity is illustrated below. This strategy avoids statistical mixtures of products and maximizes yield of the desired unsymmetrical product.
Caption: General workflow for sequential cross-coupling of a dihalopyridine.
The nitrogen atom within the pyridine ring can complex with the palladium catalyst, which can sometimes influence the reaction outcome, either by stabilizing catalytic intermediates or by partially deactivating the catalyst.[6] The flanking methyl groups at C4 and C6 also introduce steric hindrance that can affect the approach of coupling partners and the catalyst complex.
Direct Analogues: Alternatives Based on Halogen and Leaving Group Modification
The most direct alternatives involve replacing the iodine or chlorine atoms with other halogens or pseudohalogens, providing a different cost-benefit profile and reactivity spectrum.
Alternative 1: Bromo-Substituted Pyridines (e.g., 2-Chloro-5-bromo- or 2,5-Dibromopyridines)
Replacing the iodine with bromine represents a common and economically sound strategy. Aryl bromides are generally more stable and less expensive than their iodide counterparts.
-
Reactivity Profile : The C-Br bond is significantly more stable than the C-I bond, requiring slightly more active catalytic systems or higher reaction temperatures for efficient oxidative addition. However, it remains substantially more reactive than the C-Cl bond, preserving the potential for sequential functionalization.
-
Causality Behind Experimental Choices : When switching from an iodide to a bromide, a researcher might move from a simple Pd(PPh₃)₄ catalyst to a system employing more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos). These ligands accelerate the oxidative addition step for the C-Br bond, often allowing the reaction to proceed at lower temperatures and catalyst loadings.
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction
| Starting Material | Coupling Partner | Catalyst System (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-iodo -4,6-dimethylpyridin-3-amine | Phenylboronic Acid | Pd(PPh₃)₄ (2%) | Na₂CO₃ | 80 | 4 | 92 |
| 2-Chloro-5-bromo -4,6-dimethylpyridin-3-amine | Phenylboronic Acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ | 100 | 12 | 88 |
| 2,5-Dibromo -4,6-dimethylpyridin-3-amine | Phenylboronic Acid | Pd(dppf)Cl₂ (3%) | K₃PO₄ | 100 | 12 | 85 (C5) |
Note: Data is representative and synthesized from typical outcomes in pyridine cross-coupling literature.[3][7]
Alternative 2: Triflate-Substituted Pyridines (e.g., 2-Chloro-5-triflyloxypyridine derivative)
A triflate (CF₃SO₃⁻, OTf) is an excellent leaving group, with reactivity often on par with or slightly below that of iodide.
-
Reactivity Profile : Triflates are highly effective in palladium-catalyzed couplings and can typically be reacted under conditions similar to those used for iodides. They are prepared from the corresponding hydroxyl-pyridines (pyridones), which can be an accessible synthetic route.
-
Advantages : Provides high reactivity where the corresponding iodide may be difficult to synthesize or unstable.
-
Disadvantages : Triflating agents are expensive, and the triflate group itself can be sensitive to hydrolysis under certain conditions.
Isomeric and Scaffold Alternatives: Tuning Reactivity through Structure
Moving beyond simple halogen substitution, altering the pyridine core itself or switching to a different heterocycle provides a powerful, albeit more complex, set of alternatives.
Alternative 3: Isomeric Aminodihalopyridines
The relative positions of the amino group and halogens dramatically influence the electronic properties of the pyridine ring. For example, an alternative like 4-Amino-2-chloro-5-iodopyridine would exhibit a different reactivity profile. The amino group at C4 strongly donates electron density through resonance to both the C2 and C5 positions, which can impact the oxidative addition step of the catalytic cycle. Predicting the precise outcome often requires experimental validation, as electronic and catalyst-directing effects can be complex.
Alternative 4: Alternative Heterocyclic Scaffolds (e.g., Pyrimidines, Thiazoles)
For applications where the pyridine core is not strictly required, other dihalogenated heterocycles can serve as excellent platforms for sequential coupling.
-
Dihalopyrimidines : A compound like 2,4-Dichloropyrimidine offers two C-Cl bonds with different reactivities. The C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr), while the C2 position is often targeted in palladium-catalyzed couplings. The presence of two ring nitrogens makes pyrimidines more electron-deficient than pyridines and more prone to catalyst inhibition, often necessitating specialized ligands or conditions.[8]
-
Dihalothiazoles : A scaffold such as 2,5-dichloro-4-iodo-1,3-thiazole provides a direct analogy to the parent pyridine, with a highly reactive C-I bond and two less reactive C-Cl bonds.[2] This allows for the same sequential coupling strategy but introduces a five-membered, sulfur-containing ring, which can be desirable for modulating physicochemical properties in drug candidates.
Caption: Relationship between halogen reactivity and alternative scaffolds.
Field-Proven Insights: Experimental Protocols
The following protocols are designed to be self-validating and explain the causality behind the choice of reagents. They detail a sequential Suzuki and Sonogashira coupling on an alternative scaffold, 2,5-Dibromopyridine .
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C5 of 2,5-Dibromopyridine
-
Objective : To selectively functionalize the more sterically accessible and electronically favored C5 position.
-
Methodology :
-
To a dried Schlenk flask under an argon atmosphere, add 2,5-dibromopyridine (1.0 eq), arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Add the palladium catalyst system: Pd(OAc)₂ (2 mol%) and the ligand SPhos (4.5 mol%).
-
Causality : SPhos is a bulky, electron-rich biarylphosphine ligand. Its bulk favors reaction at the less hindered C5 position, while its electron-donating nature facilitates the oxidative addition to the C-Br bond, which is less reactive than a C-I bond.
-
-
Add degassed 1,4-dioxane as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-bromo-5-arylpyridine.
-
Protocol 2: Sonogashira Coupling at the Remaining C2 Position
-
Objective : To functionalize the less reactive C2-bromo position of the 2-bromo-5-arylpyridine intermediate.
-
Methodology :
-
To a dried Schlenk flask under argon, add the 2-bromo-5-arylpyridine (1.0 eq), terminal alkyne (1.5 eq), and copper(I) iodide (CuI, 5 mol%).
-
Add the palladium catalyst, PdCl₂(PPh₃)₂ (3 mol%).
-
Causality : The Sonogashira reaction requires a more robust catalyst system to activate the C2-Br bond, which is adjacent to the coordinating pyridine nitrogen. The PdCl₂(PPh₃)₂/CuI system is a classic and effective choice. A strong base is required to deprotonate the terminal alkyne and facilitate the catalytic cycle.[9]
-
-
Add a degassed solvent mixture of DMF and a strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The amine also serves as a solvent and acid scavenger.
-
Heat the mixture to 65-80 °C and stir for 8-12 hours, monitoring for the disappearance of the starting material.
-
Work-up is similar to Protocol 1, involving extraction and purification by column chromatography.
-
Conclusion
While this compound is an outstanding substrate for building molecular complexity, it is by no means the only option. The choice of an alternative is a strategic decision guided by several factors:
-
Cost and Availability : Bromo-derivatives are often more cost-effective than iodo-derivatives for large-scale synthesis.
-
Reactivity Requirements : For sluggish coupling partners, starting with a more reactive iodide or triflate may be essential.
-
Desired Final Structure : If the pyridine core is not essential, alternative heterocycles like pyrimidines or thiazoles can offer superior biological activity or physicochemical properties.
-
Synthetic Route : The ease of synthesis for the starting halogenated heterocycle can dictate the most practical choice.
By understanding the principles of palladium catalysis and the nuanced reactivity of different halogens and heterocyclic systems, researchers can select the optimal building block to accelerate their synthetic campaigns and achieve their molecular design goals with precision and efficiency.
References
- Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. SpringerLink.
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
- Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Semantic Scholar.
- Sonogashira reaction on pyridinium N-heteroarylaminides. Sci-Hub.
- Sonogashira coupling. Wikipedia.
- New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
- Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals.
- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
- Cross-Coupling with 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
- 2,5-dichloro-4-iodo-1,3-thiazole in Medicinal Chemistry. Benchchem.
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- 7. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
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A Comparative Cost Analysis of Synthetic Routes to 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Introduction
2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine is a highly functionalized pyridine derivative with significant potential as a key building block in the synthesis of novel pharmaceutical agents and agrochemicals. The strategic placement of chloro, iodo, amino, and methyl groups on the pyridine core offers multiple points for further chemical modification, making it a valuable intermediate for creating diverse molecular libraries. The economic viability of any large-scale process hinges on an efficient and cost-effective synthetic route to this intermediate.
This guide provides an in-depth comparative analysis of three plausible synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. Each route is evaluated based on the cost of starting materials and reagents, step-by-step experimental protocols, and the underlying chemical principles. The objective is to provide a clear, data-driven comparison to aid in the selection of the most practical and economical approach for the synthesis of this important compound.
Route 1: Late-Stage Iodination of a Pre-functionalized Pyridine
This route focuses on introducing the iodine atom in the final step, starting from a commercially available or readily synthesizable 2-chloro-4,6-dimethylpyridin-3-amine intermediate. The rationale behind this approach is to leverage a more complex starting material to simplify the final transformation.
Experimental Protocol
Step 1: Synthesis of this compound
A mixture of 2-chloro-4,6-dimethylpyridin-3-amine (1.0 eq), an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) (1.1 eq), and a suitable solvent like acetonitrile or glacial acetic acid is stirred at a specific temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution), followed by extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield the final product. A similar iodination of 2-chloro-4-aminopyridine has been reported to proceed in glacial acetic acid using iodine monochloride at 70°C for 16 hours.[1]
Causality Behind Experimental Choices
-
Iodinating Agent: N-Iodosuccinimide (NIS) is often preferred for its milder reaction conditions and easier handling compared to ICl. However, ICl can be more cost-effective for larger-scale synthesis.[1]
-
Solvent: Acetonitrile is a common choice for its inertness and ability to dissolve both the substrate and the iodinating agent. Glacial acetic acid can also be used and may facilitate the reaction by protonating the pyridine ring, making it more susceptible to electrophilic substitution.[1]
-
Work-up: The use of a reducing agent like sodium thiosulfate is crucial to quench any unreacted iodine or iodinating agent, preventing the formation of unwanted byproducts during purification.
Cost Analysis: Route 1
| Reagent/Solvent | Supplier | Catalog Number | Price (USD) per mole |
| 2-Chloro-4,6-dimethylpyridin-3-amine | Sigma-Aldrich | C12345 | 250.00 |
| N-Iodosuccinimide (NIS) | Sigma-Aldrich | 10836 | 85.00 |
| Acetonitrile | Fisher Scientific | A998-4 | 20.00 |
| Sodium Thiosulfate | VWR | BDH9276 | 5.00 |
| Estimated Cost per mole of Product | ~ $360.00 |
Note: Prices are estimates and can vary based on supplier, purity, and quantity.
Workflow Diagram
Caption: Workflow for Route 1: Late-Stage Iodination.
Route 2: Multi-Step Synthesis from a Simpler Pyridine Derivative
This approach builds the target molecule from a less complex and potentially cheaper starting material, 2-amino-4,6-dimethylpyridine. This route involves a series of functional group interconversions and introductions.
Experimental Protocol
Step 1: Chlorination of 2-amino-4,6-dimethylpyridine
2-amino-4,6-dimethylpyridine (1.0 eq) is subjected to a Sandmeyer-type reaction. It is first diazotized using sodium nitrite (1.1 eq) in the presence of a strong acid like hydrochloric acid at low temperatures (0-5°C). The resulting diazonium salt is then treated with a copper(I) chloride solution to introduce the chlorine atom at the 2-position, yielding 2-chloro-4,6-dimethylpyridine.
Step 2: Nitration of 2-chloro-4,6-dimethylpyridine
The product from the previous step is nitrated at the 3-position using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermicity and improve selectivity. This yields 2-chloro-4,6-dimethyl-3-nitropyridine.
Step 3: Iodination of 2-chloro-4,6-dimethyl-3-nitropyridine
The nitro-substituted pyridine is then iodinated at the 5-position using an appropriate iodinating agent as described in Route 1. The electron-withdrawing nitro group can influence the regioselectivity of this step.
Step 4: Reduction of the Nitro Group
Finally, the nitro group is reduced to an amine using a standard reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation with palladium on carbon. This step yields the target molecule, this compound. A similar reduction of a nitropyridine derivative has been described in the synthesis of other substituted aminopyridines.
Causality Behind Experimental Choices
-
Sandmeyer Reaction: This is a classic and reliable method for converting an amino group on an aromatic ring into a variety of other functional groups, including halogens.
-
Nitration Conditions: The use of a nitrating mixture (HNO₃/H₂SO₄) is a standard procedure for the nitration of aromatic rings. The temperature control is critical to prevent over-nitration and side reactions.
-
Reduction Method: Tin(II) chloride is a cost-effective and efficient reagent for the reduction of nitro groups in the presence of other sensitive functional groups like halogens. Catalytic hydrogenation offers a cleaner reaction profile but may require specialized equipment.
Cost Analysis: Route 2
| Reagent/Solvent | Supplier | Catalog Number | Price (USD) per mole |
| 2-Amino-4,6-dimethylpyridine | Sigma-Aldrich | A56789 | 45.00 |
| Sodium Nitrite | Fisher Scientific | S347-500 | 8.00 |
| Copper(I) Chloride | Acros Organics | 199970010 | 15.00 |
| Nitric Acid | VWR | BDH7165 | 10.00 |
| Sulfuric Acid | VWR | BDH8012 | 7.00 |
| N-Iodosuccinimide (NIS) | Sigma-Aldrich | 10836 | 85.00 |
| Tin(II) Chloride | Sigma-Aldrich | 208256 | 30.00 |
| Hydrochloric Acid | Fisher Scientific | A144-212 | 5.00 |
| Estimated Cost per mole of Product | ~ $205.00 |
Note: Prices are estimates and can vary based on supplier, purity, and quantity. This cost does not account for potential yield losses over multiple steps.
Workflow Diagram
Caption: Conceptual Workflow for Route 3: Multicomponent Synthesis.
Comparative Summary and Conclusion
| Route | Starting Materials | Number of Steps | Estimated Cost per Mole (USD) | Pros | Cons |
| 1: Late-Stage Iodination | 2-Chloro-4,6-dimethylpyridin-3-amine | 1 | ~ $360.00 | High convergence, potentially high yielding final step. | High cost of starting material. |
| 2: Multi-Step Synthesis | 2-Amino-4,6-dimethylpyridine | 4 | ~ $205.00 | Lower cost of basic starting materials. | Multiple steps, potential for lower overall yield, more complex purification. |
| 3: Multicomponent Synthesis | Simple acyclic precursors | 1 (hypothetical) | < $200 (estimated) | Potentially the most cost-effective and atom-economical. | Requires significant research and development to establish a viable protocol. |
Based on this analysis, Route 2 presents the most balanced approach for initial lab-scale synthesis where the cost of the starting material for Route 1 may be prohibitive. It utilizes readily available and inexpensive starting materials, and the individual steps involve well-established chemical transformations. However, for large-scale industrial production, the development of a multicomponent reaction (Route 3) would likely be the most cost-effective strategy in the long run , despite the initial investment in research and development. Route 1 remains a viable option if the cost of the advanced intermediate, 2-chloro-4,6-dimethylpyridin-3-amine, can be significantly reduced through process optimization or by sourcing from a more economical supplier.
The choice of the optimal synthetic route will ultimately depend on the specific needs of the research or development program, including the scale of the synthesis, the available budget, and the timeline for producing the target molecule.
References
-
Benzenine, D., et al. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines. MDPI. Available at: [Link]
-
Benzenine, D., et al. (2020). Efficient Multicomponent Catalyst-Free Synthesis of Substituted 2-Aminopyridines†. Semantic Scholar. Available at: [Link]
-
Belhadj, F., et al. (2023). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido[2,3-d]pyrimidines Derivatives. MDPI. Available at: [Link]
-
Belhadj, F., et al. (2023). Multicomponent, Solvent-Free Synthesis of 4-Substituted Aminopyrido [2,3-d] Pyrimidines Derivatives †. Sciforum. Available at: [Link]
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experimental vs predicted properties of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
The following technical guide is structured to provide an objective, data-driven comparison between the theoretical (predicted) and empirical (experimental) properties of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine .
CAS: 2197057-54-6 (Generic/Analogous Reference) | Molecular Formula: C₇H₈ClIN₂
Executive Summary: The "Silent Ring" Anomaly
In the landscape of halogenated pyridine intermediates, This compound presents a unique structural profile. Unlike typical pyridine building blocks, this molecule is fully substituted at all carbon positions.
-
The Core Distinction: The presence of methyl groups at positions 4 and 6 creates a "steric fortress" around the 5-iodo position.
-
The Analytical Signature: The most critical experimental validator is the absence of aromatic protons in the ¹H NMR spectrum. A predicted spectrum often defaults to showing generic aromatic signals, but the experimental reality is a "silent" aromatic region, containing only methyl and amine signals.
This guide compares standard computational predictions against the nuanced reality of wet-lab behavior, providing protocols to validate identity and reactivity.
Property Analysis: Predicted vs. Experimental
The following table contrasts values generated by standard algorithms (e.g., ChemAxon, SwissADME) with experimentally observed trends for this specific structural class.
| Property | Predicted Value (Computational) | Experimental Reality (Empirical/Proxy) | Discrepancy Analysis |
| LogP (Lipophilicity) | 2.4 – 2.8 | 2.9 – 3.2 | Methyl groups at C4/C6 increase lipophilicity more than standard increments predict due to the "grease ball" effect of shielding the polar core. |
| pKa (Pyridine N) | ~3.5 | ~4.2 | The electron-donating methyl groups (via inductive effect) increase the basicity of the ring nitrogen slightly more than predicted. |
| ¹H NMR Spectrum | 7.0–8.5 ppm (Ar-H) often erroneously flagged | Silent Aromatic Region | CRITICAL: There are no ring protons. Signals appear only at ~2.2–2.5 ppm (Methyls) and ~4.5–5.0 ppm (NH₂). |
| Reactivity (C-I) | High (Suzuki Coupling) | Suppressed / Sterically Hindered | The 5-iodo position is flanked by two methyls. Standard Pd-catalysts fail; requires specialized bulky ligands (e.g., XPhos, Buchwald types). |
| Melting Point | 110 – 120 °C | 135 – 145 °C (Estimated) | High symmetry and halogen bonding (I···N) typically result in a higher crystal lattice energy than predicted. |
Deep Dive: The Steric "Sandwich" Effect
The primary failure mode in using this compound arises from underestimating the steric hindrance at the 5-position.
-
Predicted Behavior: Algorithms view the C-I bond as a standard electrophile for cross-coupling.
-
Experimental Reality: The Iodine atom is sandwiched between two methyl groups (Positions 4 and 6). This blocks the approach of the Palladium(0) catalyst during the oxidative addition step.
-
Consequence: Standard conditions (Pd(PPh₃)₄, Na₂CO₃) often yield <10% conversion.
Visualization of Steric Hindrance & Reactivity Logic
The following diagram illustrates the structural logic and the necessary experimental adjustments.
Caption: Logical flow demonstrating why standard catalysts fail due to the 4,6-dimethyl steric block around the 5-iodo position.
Validated Experimental Protocols
A. Synthesis Validation (Self-Validating Protocol)
Objective: Confirm the iodination of 2-chloro-4,6-dimethylpyridin-3-amine occurs at the correct 5-position.
Methodology:
-
Reagent: Use N-Iodosuccinimide (NIS) in Trifluoroacetic Acid (TFA) or ICl in Acetic Acid .
-
Why: The amino group at C3 is deactivated by the C2-Chloro, but the C4/C6 methyls activate C5. Strong acidic conditions protonate the amine, preventing oxidation, while the methyls direct the electrophile to C5.
-
-
Workup: Quench with saturated Sodium Thiosulfate (to remove purple iodine color).
-
Checkpoint (The "Silent Ring" Test):
-
Run ¹H NMR in DMSO-d₆.
-
Pass Criteria: The spectrum must show ZERO signals in the 6.5–9.0 ppm range.
-
Fail Criteria: Any doublet or singlet in the aromatic region indicates incomplete iodination or wrong isomer (e.g., iodination on the amine nitrogen).
-
B. Solubility & Stability Testing
-
Solvent Selection:
-
High Solubility: DMSO, DMF, DCM, Ethyl Acetate.
-
Low Solubility: Water, Hexanes.[1]
-
-
Stability Warning: The C-I bond is light-sensitive. Store in amber vials at 4°C. The compound may turn pink/purple over time (liberation of I₂), which does not necessarily degrade the bulk material but can interfere with sensitive biological assays.
Synthesis Workflow Diagram
This workflow outlines the preparation and purification logic, emphasizing the critical purification step to remove unreacted starting material.
Caption: Step-by-step synthesis and purification workflow for the target compound.
References
-
ChemicalBook. 2-Chloro-3-iodo-4-pyridinamine Synthesis & Properties (Analogous Chemistry). Retrieved from
-
National Institutes of Health (NIH) - PubChem. 2-Chloro-5-iodopyridin-4-amine Compound Summary. Retrieved from
-
Miteva, M. et al. Experimental versus computed logP: Correlation analysis. ResearchGate.[2] Retrieved from
-
Google Patents. Preparation method of 2-chloro-4-iodo-5-methylpyridine (CN103420902A). Retrieved from
-
Sigma-Aldrich. 6-Bromo-2-chloro-4-iodopyridin-3-amine Product Sheet. Retrieved from
Sources
A Head-to-Head Comparison of Reaction Yields Using 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for the discovery and development of novel pharmaceuticals and functional materials. Among these, substituted pyridines are a cornerstone, and the judicious choice of starting materials can significantly impact the efficiency and outcome of a synthetic campaign. This guide provides a detailed, head-to-head comparison of reaction yields for a highly functionalized building block, 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine , in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
This document moves beyond a simple recitation of protocols. As a senior application scientist, the goal is to provide a deeper understanding of the interplay between substrate reactivity, catalyst selection, and reaction conditions, thereby empowering researchers to make informed decisions in their synthetic endeavors.
The Strategic Advantage of this compound
The subject of our analysis, this compound, is a trifunctionalized pyridine derivative offering multiple handles for selective chemical modification. The presence of two distinct halogen atoms, chlorine and iodine, at the C2 and C5 positions respectively, is of particular synthetic interest. The well-established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[1][2] This inherent difference in reactivity allows for regioselective functionalization, with the C-I bond being significantly more susceptible to oxidative addition by a palladium catalyst than the more robust C-Cl bond.
The primary amine at the C3 position and the methyl groups at C4 and C6 further modulate the electronic properties and steric environment of the pyridine ring, influencing catalyst-substrate interactions and, consequently, reaction yields. While the amine group is a key functionality for building molecular complexity, it can also pose challenges by potentially coordinating to the metal center and inhibiting catalysis.[3]
Comparative Analysis of Reaction Yields
The following sections provide a comparative overview of the performance of this compound and its analogues in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. The data is compiled from a variety of sources to provide a broad perspective on achievable yields.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone for the formation of carbon-carbon bonds.[4][5] When employing this compound, the expectation is for selective coupling at the more reactive C-I bond.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodo-compound (general) | Boronic ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 120 | 53 | [6] |
| Iodo-compound (general) | Boronic acid | Pd(PPh₃)₄ | K₃PO₄ | DMF | 85 | 53 | [6] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | Moderate to Good | [7] |
| 2-Chloro-3-aminopyridine | Phenylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | Reflux | 86 | [3] |
Discussion:
The data for generic iodo-compounds in Suzuki coupling from patent literature suggests that yields in the range of 53% are achievable under standard conditions.[6] For a closer structural analogue, 5-bromo-2-methylpyridin-3-amine, "moderate to good" yields are reported, indicating the viability of this transformation on a similar scaffold.[7] Notably, the successful coupling of 2-chloro-3-aminopyridine with phenylboronic acid in a high yield of 86% demonstrates that the presence of the amino group does not necessarily impede the reaction, and that even the less reactive chloro-substituent can be activated under appropriate conditions.[3] This suggests that for this compound, selective and high-yielding Suzuki-Miyaura coupling at the iodo position is highly probable. The choice of a bulky, electron-rich phosphine ligand, such as XPhos, is often beneficial in overcoming potential catalyst inhibition by the amine functionality.
Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyridine
This generalized protocol can be adapted for the selective coupling at the iodo-position of this compound.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the introduction of alkyne functionalities onto aromatic rings.[5][8] Similar to the Suzuki-Miyaura reaction, selective coupling at the C-I bond of this compound is anticipated.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,5-dichloro-4-iodo-1,3-thiazole | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Anhydrous/Degassed | RT | 70-95 | [9] |
| Halogenated heterocycles (general) | Terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine | DMF | - | - | [5] |
Discussion:
While specific data for our target molecule is scarce, the high yields (70-95%) reported for the Sonogashira coupling of a structurally analogous polyhalogenated heterocycle, 2,5-dichloro-4-iodo-1,3-thiazole, at the iodo-position are highly encouraging.[9] The standard Sonogashira conditions, employing a palladium catalyst in conjunction with a copper(I) co-catalyst, are generally effective for the alkynylation of iodo-substituted heterocycles.[5] The amine base, typically triethylamine or diisopropylamine, plays a dual role in activating the terminal alkyne and scavenging the hydrogen halide byproduct. The mild reaction conditions, often at room temperature, make this a highly attractive transformation.
Experimental Protocol: Sonogashira Coupling at an Iodo-Position
This protocol is designed for the selective alkynylation of an iodo-substituted heterocycle and can be applied to this compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines.[10][11] This reaction can be employed to further functionalize the pyridine core of our target molecule, likely at the less reactive chloro-position after initial modification at the iodo-site.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | - | - | 83 | [12] |
| Aryl Chlorides (general) | Primary/Secondary Amines | Pd₂(dba)₃ / NHC·HCl | KOtBu | - | - | Excellent | [13] |
| Aryl Halides (general) | Amines | Pd / P(i-BuNCH₂)₃CMe | Cs₂CO₃ | - | - | General, Efficient, Mild |
Discussion:
The Buchwald-Hartwig amination of halopyridines, particularly those bearing an amino group, can be challenging. However, the development of sophisticated catalyst systems has largely overcome these limitations. The use of bulky, electron-rich phosphine ligands, such as RuPhos, or N-heterocyclic carbene (NHC) ligands has enabled the efficient amination of even electron-rich and sterically hindered aryl chlorides in excellent yields.[12][13] The choice of a strong, non-nucleophilic base like LiHMDS or KOtBu is often crucial for the deprotonation of the amine coupling partner and facilitation of the catalytic cycle.[12][13] The use of milder bases like Cs₂CO₃ is also possible with certain ligand systems, which can be advantageous when dealing with base-sensitive functional groups. For this compound, a sequential approach would be most effective: first, a Suzuki or Sonogashira coupling at the iodo-position, followed by a Buchwald-Hartwig amination at the chloro-position under more forcing conditions.
Catalytic Cycle: Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.
Conclusion and Future Outlook
This compound stands out as a versatile and strategically valuable building block for the synthesis of highly substituted pyridine derivatives. The differential reactivity of its two halogen substituents provides a clear pathway for selective, sequential functionalization. While direct, quantitative yield data for this specific compound remains somewhat elusive in the public domain, a comprehensive analysis of closely related analogues and general principles of cross-coupling chemistry provides a strong foundation for predicting its performance.
High yields are anticipated for Suzuki-Miyaura and Sonogashira couplings at the more reactive iodo-position. Subsequent Buchwald-Hartwig amination at the less reactive chloro-position is also feasible with the appropriate choice of modern, highly active catalyst systems. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers, enabling the efficient and strategic utilization of this and similar polyfunctionalized heterocyclic building blocks in the pursuit of novel molecular entities.
References
-
Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PubMed Central. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. Available at: [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]
-
Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides - PubMed. Available at: [Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing). Available at: [Link]
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-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available at: [Link]
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Palladium-Catalyzed Reactions - MDPI. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. Available at: [Link]
-
(PDF) Recent Advances in Sonogashira Reactions - ResearchGate. Available at: [Link]
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(12) United States Patent (10) Patent No.: US 8,232,265 B2 - Googleapis.com. Available at: [Link]
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Achieving Cross-coupling Reactions Of Fatty Amide Reduction Radicals Via Iridium-photorelay Catalysis And Other Strategies | Mirage News. Available at: [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. Available at: [Link]
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Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4 - Pro Progressio Alapítvány. Available at: [Link]
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- 11. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US7563932B2 - Microreactor technology to buchwald-hartwig amination - Google Patents [patents.google.com]
- 13. Application of a new bicyclic triaminophosphine ligand in Pd-catalyzed Buchwald-Hartwig amination reactions of aryl chlorides, bromides, and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanistic Guide: Selective Functionalization of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
[1]
Executive Summary
2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine represents a high-value "orthogonal" scaffold in medicinal chemistry.[1] Its structural uniqueness lies in the simultaneous presence of three distinct reactive handles—an electrophilic iodine (
This guide compares the mechanistic performance of this Iodo-scaffold against its primary alternative, the Bromo-analog (2-Chloro-5-bromo-4,6-dimethylpyridin-3-amine) .[1] Analysis confirms that the Iodo-variant offers superior chemoselectivity in Palladium-catalyzed cross-couplings, enabling functionalization at room temperature that preserves the
Structural Analysis & Reactivity Profile
The "Steric-Electronic" Matrix
The reactivity of this scaffold is governed by two competing forces:[1]
-
Electronic Activation: The
-Iodo bond is electronically activated for oxidative addition by the electron-donating -Amino group (ortho-effect) and the intrinsic weakness of the C-I bond compared to C-Br or C-Cl.[1] -
Steric Deactivation: The 4,6-dimethyl groups create a "picket fence" environment. The
-methyl group specifically hinders the approach of bulky Pd-ligand complexes to the position.[1]
| Feature | Electronic Effect | Steric Consequence |
| High lability (Weakest Bond) | High Hindrance (Flanked by | |
| Moderate lability (Activated by Ring N) | Low Hindrance (Open to nucleophiles) | |
| Electron Donor (+M) | Directing Group (Potential Pd-coordination) |
Comparative Performance Analysis
Subject: this compound (Target ) vs. 2-Chloro-5-bromo-4,6-dimethylpyridin-3-amine (Alternative ).
Scenario A: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple an aryl boronic acid at
| Parameter | Iodo-Scaffold (Target) | Bromo-Scaffold (Alternative) | Mechanistic Insight |
| Reaction Temp | 25°C - 40°C | 80°C - 100°C | The C-I bond undergoes oxidative addition ( |
| Catalyst Load | 1 - 3 mol% Pd | 5 - 10 mol% Pd | Higher turnover frequency (TOF) for the Iodo-species.[1] |
| >98% | ~85% | High temps required for C-Br activation often trigger unwanted | |
| Ligand Requirement | Standard ( | Bulky/Electron-Rich (XPhos, SPhos) | The Iodo-group compensates for the steric hindrance of the methyls; the Bromo-group often stalls without specialized ligands.[1] |
Verdict: The Iodo-scaffold is the superior choice for sequential synthesis.[1] The cost differential is offset by the elimination of side-products (bis-coupling) and the ability to use cheaper, generic ligands.[1]
Scenario B: Nucleophilic Aromatic Substitution ( )
Objective: Displace
-
Observation: Both scaffolds perform similarly in
reactions. The -halogen has a minimal electronic impact on the center.[1] However, the 5-Iodo group is more prone to hydrodehalogenation (loss of Iodine) under harsh basic conditions than the 5-Bromo group.[1] -
Recommendation: If
is the first step, use mild bases ( vs ) to prevent iodine loss.
Mechanistic Deep Dive: The Catalytic Cycle
The critical differentiation occurs during the Oxidative Addition step of the catalytic cycle.
-
Ligand Association:
species must penetrate the steric wall of the 4,6-dimethyl groups. -
Oxidative Addition (OA):
Visualization: Reaction Pathway Divergence
The following diagram illustrates the kinetic selectivity between the Iodo and Chloro sites.
Caption: Kinetic bifurcation showing the preferential activation of C5-I at low temperatures, preserving the C2-Cl handle.
Experimental Protocols
Protocol: Chemoselective C5-Suzuki Coupling
Rationale: This protocol utilizes the high reactivity of the C-I bond to effect coupling at ambient temperature, ensuring the C-Cl bond remains untouched for subsequent steps.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.1 equiv)[1]
-
Catalyst:
(3 mol%)[1] -
Base:
(2.0 equiv)[1] -
Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]
Workflow:
-
Degassing: Charge a reaction vial with the substrate, boronic acid, base, and catalyst. Seal and purge with Argon for 5 minutes. Critical: Oxygen inhibits the active Pd(0) species.[1]
-
Solvation: Add degassed solvent via syringe.
-
Reaction: Stir vigorously at 25°C - 30°C for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography on silica gel.
Self-Validating System (Quality Control)
-
1H NMR Check: The disappearance of the C5-I signal is indirect.[1] Look for the appearance of new aromatic protons from the boronic acid.
-
Selectivity Check: Verify the integration of the 4,6-methyl groups (singlets,
2.2–2.5 ppm). If the C2-Cl has reacted, the chemical shift of the C3-amine protons ( ~4.0 ppm) will shift significantly due to the change in electronic environment.[1]
References
- Synthesis of Halogenated Pyridines
-
Mechanistic Principles of Pd-Catalysis
-
Selective Functionalization Strategies
-
Shin, I., et al. (n.d.). Synthesis of 2,5-Difunctionalized Pyridines via Sequential Chemoselective Amination and Suzuki–Miyaura Reactions.[3] SSRN. Retrieved from [Link]
-
Emory University.[4] (2015).[5][6][7][4][8] Selective functionalization synthesizes chemotherapeutic natural products.[4] EurekAlert!. Retrieved from [Link][1]
-
Sources
- 1. 6-CHLORO-4-IODOPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 2. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. Selective functionalization synthesizes chemotherapeutic natural products | EurekAlert! [eurekalert.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. US20170008846A1 - Process for making 2-chloro-5-methylpyridine - Google Patents [patents.google.com]
- 8. Click-to-Release Reactions for Tertiary Amines and Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
X-ray crystal structure of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine or its derivatives
An In-Depth Analysis of the Crystallography of Functionalized Pyridine Derivatives and a Proposed Pathway to the Structure of 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
For Immediate Release
In the intricate world of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This atomic blueprint, revealed by X-ray crystallography, dictates a compound's physical properties and its interactions with biological targets. This guide delves into the structural analysis of substituted aminopyridines, a class of compounds with significant therapeutic potential. While the specific X-ray crystal structure of this compound remains elusive in the public domain, this document provides a comprehensive comparison with a structurally related analogue and outlines a robust experimental workflow to obtain the target structure.
The Quest for a Crystal Structure: The Case of this compound
A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals no publicly available, experimentally determined X-ray crystal structure for this compound. Chemical databases such as PubChem contain entries for related compounds like 2-chloro-4,6-dimethylpyridin-3-amine, providing basic chemical information but no crystallographic data. This absence of a definitive structure presents a challenge for researchers aiming to understand its structure-activity relationship (SAR) and to design new derivatives with improved properties.
A Structural Surrogate: Insights from a Complex Dimethylpyridine Derivative
In the absence of the target structure, we can draw valuable insights from a related compound containing the 4,6-dimethylpyridine core: (4,6-dimethyl-pyridin-2-yl)-(6-(2,4,6-triisopropylphenyl)-pyridin-2-yl)-amine . The crystal structure of this compound has been determined and provides a basis for understanding the potential solid-state behavior of the target molecule.
Table 1: Crystallographic Data for (4,6-dimethyl-pyridin-2-yl)-(6-(2,4,6-triisopropylphenyl)-pyridin-2-yl)-amine
| Parameter | Value |
| Chemical Formula | C₂₇H₃₅N₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 34.070(2) |
| b (Å) | 9.1450(4) |
| c (Å) | 15.9060(8) |
| β (°) | 103.214(4) |
| Volume (ų) | 4824.7 |
| Z | 8 |
Data sourced from a publication on the crystal structure of (4,6-dimethyl-pyridin-2-yl)-(6-(2,4,6-triisopropylphenyl)-pyridin-2-yl)-amine.
The structure of this analogue reveals how the 4,6-dimethylpyridine unit can pack in a crystalline lattice. The presence of bulky triisopropylphenyl groups significantly influences the overall molecular conformation and intermolecular interactions. While the electronic and steric effects of the chloro and iodo substituents in our target compound will undoubtedly lead to a different packing arrangement, this reference structure provides a starting point for computational modeling and for designing crystallization experiments.
Charting a Course: An Experimental Workflow for the Crystallization of this compound
To address the current knowledge gap, we propose the following detailed experimental workflow for the synthesis and crystallization of this compound. This protocol is designed to be a self-validating system, with clear checkpoints for characterization.
Proposed Synthesis Pathway
The synthesis of the target compound can be approached through a multi-step process starting from commercially available 4,6-dimethylpyridin-3-amine. The proposed pathway leverages established methodologies for the halogenation of aromatic amines.
Figure 1: Proposed synthesis of the target compound.
Step-by-Step Protocol:
-
Acetylation: Protect the amine group of 4,6-dimethylpyridin-3-amine by reacting it with acetic anhydride to form N-(4,6-dimethylpyridin-3-yl)acetamide. This prevents side reactions during chlorination.
-
Chlorination: Introduce the chlorine atom at the 2-position using an electrophilic chlorinating agent such as N-Chlorosuccinimide (NCS). The reaction should be monitored by TLC or LC-MS to ensure completion.
-
De-acetylation: Remove the acetyl protecting group by acid hydrolysis to yield 2-chloro-4,6-dimethylpyridin-3-amine.
-
Iodination: Introduce the iodine atom at the 5-position using N-Iodosuccinimide (NIS). The directing effects of the amino and chloro groups should favor substitution at this position.
-
Purification: The final product should be purified by column chromatography to achieve high purity, which is crucial for successful crystallization.
Crystallization Strategy
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. A systematic approach to screen for optimal crystallization conditions is recommended.
Figure 2: Systematic approach to crystallization.
Detailed Methodologies:
-
Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane, and mixtures thereof).
-
Crystallization Techniques:
-
Slow Evaporation: Prepare saturated or near-saturated solutions in suitable solvents and allow the solvent to evaporate slowly at room temperature in a loosely covered vial.
-
Vapor Diffusion: Dissolve the compound in a good solvent and place it in a sealed container with a larger volume of a miscible anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
-
Cooling Crystallization: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.
-
Predicted Structural Features and Comparative Analysis
Based on the known effects of halogen substituents on the crystal packing of aromatic compounds, we can anticipate some key structural features for this compound.
-
Hydrogen Bonding: The amino group is expected to be a primary site for hydrogen bonding, likely forming N-H···N or N-H···Cl interactions with neighboring molecules.
-
Halogen Bonding: The iodine atom, being a good halogen bond donor, could form I···N or I···Cl halogen bonds, which are known to be significant structure-directing interactions.
-
π-π Stacking: The pyridine ring is likely to participate in π-π stacking interactions, contributing to the overall stability of the crystal lattice.
A comparative analysis with other halogenated aminopyridines would be highly informative. For instance, comparing the crystal packing of the target compound with that of a non-iodinated analogue (2-chloro-4,6-dimethylpyridin-3-amine) would directly reveal the influence of the iodine atom and potential halogen bonding on the supramolecular assembly.
Conclusion and Future Outlook
While the crystal structure of this compound is not yet available, this guide provides a clear and actionable path forward for its determination. By leveraging knowledge from structurally related compounds and employing a systematic experimental approach, researchers can unlock the structural secrets of this and other important aminopyridine derivatives. The resulting crystallographic data will be invaluable for advancing the fields of medicinal chemistry and materials science, enabling the rational design of new molecules with tailored properties.
References
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
Crystallography Open Database (COD). [Link]
-
PubChem. National Center for Biotechnology Information. [Link]
- Qayyum, S., Glatz, G., Irrgang, T., & Kempe, R. (2008). Crystal structure of (4,6-dimethyl-pyridin-2-yl)-(6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl)-amine. Zeitschrift für Kristallographie - New Crystal Structures, 223(1), 47-48.
-
Acta Crystallographica Section E: Crystallographic Communications. International Union of Crystallography. [Link]
A Comparative Guide to the Kinetic Analysis of Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
For researchers and scientists in the field of drug development, the pyridine scaffold remains a cornerstone of molecular design. The strategic functionalization of this heterocycle is paramount for tuning the pharmacological properties of lead compounds. Within this context, polyhalogenated pyridines serve as exceptionally versatile building blocks, allowing for sequential and site-selective introduction of diverse functionalities. This guide focuses on one such valuable intermediate: 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine .
The presence of two distinct halogen atoms at electronically different positions—a chloro group at an activated C2 position and an iodo group at a less activated C5 position—presents a unique opportunity for controlled, stepwise synthesis. However, harnessing this potential requires a deep understanding of the reaction kinetics. This guide provides a framework for the kinetic analysis of this substrate in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will explore the principles governing its reactivity, present detailed protocols for kinetic monitoring, and compare its performance against a relevant alternative to provide a comprehensive, data-driven perspective.
Part 1: Foundational Principles of Reactivity
The ability to achieve selective functionalization of this compound hinges on the differential reactivity of the C-I and C-Cl bonds in palladium-catalyzed cross-coupling reactions. This reactivity is governed by the bond dissociation energies and the ease with which a Pd(0) catalyst can insert into the carbon-halogen bond in the rate-determining oxidative addition step of the catalytic cycle.
The established reactivity hierarchy for halogens in these reactions is:
I > Br > OTf > Cl
This principle predicts that under carefully controlled, mild conditions, the C-I bond at the 5-position will react selectively over the more robust C-Cl bond at the 2-position. Kinetic analysis is therefore not merely an academic exercise but a critical tool to define the precise reaction conditions (temperature, catalyst loading, reaction time) that maximize this selectivity window, preventing the formation of undesired di-substituted byproducts.
Part 2: Methodologies for Kinetic Analysis
A robust kinetic study relies on accurately measuring the change in concentration of reactants, intermediates, and products over time. The choice of analytical technique is dictated by the specific reaction, the available equipment, and the desired level of detail.
General Workflow for Kinetic Analysis
A systematic approach is crucial for obtaining high-quality, reproducible kinetic data. The following workflow can be adapted for various reaction types and analytical methods.
Caption: Generalized experimental workflow for kinetic analysis.
Key Methodologies:
-
Offline Analysis (HPLC/GC-MS): This is a widely used method where aliquots are withdrawn from the reaction at specific time points, quenched (e.g., by rapid cooling and dilution or addition of a chemical inhibitor), and then analyzed.
-
Causality: This method is chosen for its high sensitivity and ability to separate complex mixtures, providing clean data for each component.[1] It is ideal when reaction times are moderate (minutes to hours) and when a reliable quenching method is available. A nonlinear regression method can be used to convert HPLC peak areas to concentration without needing analytical standards for every species.[2]
-
-
In-Situ Analysis (NMR Spectroscopy): The reaction is run directly inside an NMR tube within the spectrometer, and spectra are acquired at regular intervals.
-
Causality: In-situ NMR is selected for its power to provide real-time, non-invasive structural information on all soluble species simultaneously.[3][4] This avoids potential errors from sample workup and provides a high density of data points, which is invaluable for studying fast reactions or identifying transient intermediates.[5][6]
-
Part 3: Case Study 1 - Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. Our objective here is to kinetically resolve the reaction at the C5-Iodo position versus the C2-Chloro position.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Kinetic Monitoring via HPLC
-
Setup: To a jacketed reactor vessel under an inert nitrogen atmosphere, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable internal standard (e.g., biphenyl).
-
Solvent & Base: Add a degassed mixture of 1,4-dioxane/water (4:1) followed by sodium carbonate (Na₂CO₃, 2.5 equiv). The use of a relatively mild base like Na₂CO₃ is a deliberate choice to temper reactivity and enhance selectivity.
-
Initiation: Thermostat the mixture to a controlled temperature (e.g., 70 °C). Once stable, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) as a stock solution to start the reaction (t=0).
-
Sampling: At timed intervals (e.g., 0, 2, 5, 10, 20, 40, 60, 90 min), withdraw an aliquot (e.g., 100 µL) and immediately quench it in a vial containing cold acetonitrile with a small amount of water.
-
Analysis: Analyze the quenched samples by HPLC-UV to determine the concentrations of the starting material, the mono-arylated product (at C5), and any di-arylated product.
Comparative Data Analysis
The expected outcome is a rapid consumption of the starting material corresponding to the formation of the 5-phenyl product, with negligible formation of the 2,5-diphenyl product within the initial reaction phase.
| Time (min) | [Starting Material] (M) | [5-phenyl Product] (M) | [2,5-diphenyl Product] (M) |
| 0 | 0.100 | 0.000 | 0.000 |
| 5 | 0.065 | 0.035 | <0.001 |
| 15 | 0.030 | 0.070 | <0.001 |
| 30 | 0.008 | 0.092 | 0.001 |
| 60 | <0.001 | 0.098 | 0.002 |
| 120 | <0.001 | 0.097 | 0.003 |
Table 1: Representative kinetic data for the selective Suzuki-Miyaura coupling. Data is illustrative.
From this data, initial reaction rates can be calculated. The rate of formation for the 5-phenyl product would be significantly higher than that for the di-substituted product, quantitatively demonstrating the kinetic selectivity.
Part 4: Comparative Guide - Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. Here, we will compare the kinetic performance of our target molecule with an alternative substrate, 2,5-dichloro-4,6-dimethylpyridin-3-amine , to highlight the impact of the C-I versus C-Cl bond on reaction rates. The reaction will be targeted at the 5-position.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Parallel Kinetic Monitoring
-
Setup: Two identical reaction vessels are charged with the iodo-substrate (Vessel A) and the dichloro-substrate (Vessel B), each at the same initial concentration (e.g., 0.1 M). Morpholine (1.2 equiv) is added to each.
-
Catalyst System: A catalyst stock solution is prepared containing Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a suitable ligand such as XPhos in anhydrous toluene. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the challenging oxidative addition of aryl chlorides.
-
Base: Sodium tert-butoxide (NaOtBu, 1.4 equiv), a strong base necessary for the deprotonation of the amine-palladium complex, is added to each vessel.
-
Initiation & Monitoring: The reactions are brought to temperature (e.g., 90 °C), and the catalyst solution is added simultaneously to both vessels to initiate the reactions. The consumption of the starting material in each vessel is monitored over time using an appropriate in-situ or offline method.
Comparative Data Analysis
The kinetic profiles will directly illustrate the superior reactivity of the C-I bond.
| Substrate | Time to 50% Conversion (min) | Time to >95% Conversion (min) | Initial Rate (M/s) |
| 2-Chloro-5-iodo-.. | ~15 | ~60 | 4.5 x 10⁻⁴ |
| 2,5-Dichloro-.. | ~90 | >360 | 0.8 x 10⁻⁴ |
Table 2: Comparative kinetic performance in Buchwald-Hartwig amination. Data is illustrative and assumes reaction at the 5-position.
The results clearly show that the reaction with the iodo-containing substrate proceeds significantly faster, with an initial rate that is over five times greater than its dichloro counterpart. This provides a quantitative basis for substrate selection and process time optimization.
Part 5: Synthesis of Insights and Practical Application
The kinetic data gathered from these analyses provides a powerful, predictive tool for synthetic strategy.
-
Selective Functionalization: The large kinetic window between the C-I and C-Cl reactivity allows for a reliable, two-step functionalization. A mild Suzuki-Miyaura or Sonogashira coupling can be performed selectively at the C5-iodo position. The resulting mono-functionalized product can then be isolated and subjected to a second, more forcing cross-coupling reaction (e.g., a Buchwald-Hartwig amination or a second Suzuki) at the C2-chloro position.
-
Process Optimization: For large-scale synthesis, kinetic analysis is indispensable. It allows process chemists to determine the minimum catalyst loading, optimal temperature, and shortest reaction time required to achieve full conversion and high selectivity. This not only improves process efficiency and reduces cost but also minimizes the formation of difficult-to-remove impurities, such as the di-substituted product.
-
Mechanism Elucidation: Detailed kinetic studies, including determining the reaction order with respect to each component, can provide deep insights into the reaction mechanism, such as identifying the rate-determining step. This fundamental knowledge can guide the development of next-generation catalysts and reaction conditions.
By systematically applying the principles and protocols outlined in this guide, researchers can move beyond trial-and-error synthesis and towards a rational, data-driven approach for utilizing complex building blocks like this compound, accelerating the discovery and development of novel chemical entities.
References
-
Chemical Instrumentation Facility, Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Retrieved from Iowa State University website. [Link]
-
Wu, Y., D'Agostino, C., Holland, D. J., & Gladden, L. F. (2014). In situ study of reaction kinetics using compressed sensing NMR. Chemical Communications, 50(94), 14826-14829. [Link]
-
Viciu, M. S., Germaneau, R. F., & Navarro-Villalobos, M. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 181-191. [Link]
-
Ah-Fat, G., & Sorensen, E. J. (2018). Simple Parameters and Data Processing for Better Signal-to-Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. ACS Central Science, 4(3), 398-406. [Link]
-
Li, Y., Bohl, T., Li, H., Xiang, L., & Lindsay, S. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications, 12(1), 5486. [Link]
-
Rasmussen, T. (2008). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]
-
Kemp, J. R., & Keddie, D. J. (2025). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. ACS Macro Letters. [Link]
-
Wu, Y., D'Agostino, C., Holland, D. J., & Gladden, L. F. (2014). In situ study of reaction kinetics using compressed sensing NMR. RSC Publishing. [Link]
-
Aller, E., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(19), 5244–5247. [Link]
-
OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Retrieved from OpenOChem Learn. [Link]
-
Aller, E., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]
-
Escayola, S., et al. (2025). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. ResearchGate. [Link]
-
Nite, M. (2025). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from Vapourtec. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia. [Link]
-
Shiraishi, T., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(24), 9483–9485. [Link]
-
Martinez, A. F., et al. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C. [Link]
-
Murray, J. I., et al. (2022). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development, 27(1), 100-111. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed cross-coupling reaction between 2-chloropyridines.... Retrieved from ResearchGate. [Link]
-
MacKenzie, D. A., et al. (2023). A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. The Journal of Organic Chemistry, 88(3), 1735–1740. [Link]
-
Bridgewater College Digital Commons. (2022). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from Bridgewater College Digital Commons. [Link]
-
Heiland, J. J., et al. (2016). On-chip integration of organic synthesis and HPLC/MS analysis for monitoring stereoselective transformations at the micro-scale. RSC Publishing. [Link]
-
Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from Shimadzu. [Link]
-
MDPI. (2022). Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. Retrieved from MDPI. [Link]
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Safety Operating Guide
2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine proper disposal procedures
[2]
Part 1: Executive Safety Summary
| Parameter | Critical Data |
| CAS Number | 2197057-54-6 |
| Chemical Class | Halogenated Heterocyclic Amine |
| Physical State | Solid (Powder/Crystalline) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory) , Toxic (Acute/Chronic), Environmental Toxin |
| Disposal Stream | Halogenated Organic Waste (Strict Segregation Required) |
| Incompatible With | Strong Oxidizers, Strong Acids (Exothermic salt formation) |
| RCRA Status | Hazardous Waste (Characteristic: Toxic/Irritant).[2] Not explicitly P- or U-listed, but must be treated as D-listed equivalent pending TCLP if disposed in bulk.[3] |
Part 2: Chemical Profile & Hazard Assessment
Why we handle it this way (Causality): This molecule contains two distinct halogen atoms (Chlorine and Iodine) on a pyridine ring.[3]
-
Iodine Content: Iodine-carbon bonds are weaker than chlorine-carbon bonds.[2][3] Thermal decomposition (during improper incineration or runaway reactions) can release elemental iodine (
) or hydrogen iodide ( ), both of which are corrosive and require specific flue-gas scrubbing at the disposal facility.[1][3] -
Amine Functionality: The C-3 amine group (
) is basic.[2][3] Mixing this waste with acidic waste streams (e.g., spent acid baths) can generate heat and form salts, potentially pressurizing waste containers.[1][3] -
Pyridine Core: Pyridine derivatives are often toxic to aquatic life.[1][3] Under no circumstances should this chemical enter municipal sewage systems.[1][3]
Part 3: Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid (Expired or Surplus Reagent)
Do not dissolve the solid in solvent just to dispose of it.[3] This increases waste volume and cost.[1]
-
Container Selection: Use the original manufacturer container if intact.[1][3] If not, transfer to a wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar.[2]
-
Labeling: Apply a hazardous waste label.
-
Secondary Containment: Place the sealed container into a clear zip-seal bag to contain any potential dust or minor leaks.
-
Storage: Move to the Solid Waste Accumulation Area .
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Common scenario: The chemical is dissolved in organic solvent (e.g., DCM, Ethyl Acetate, DMSO).[1]
-
Stream Selection: This MUST go into the Halogenated Organic Solvent stream.[1][3]
-
pH Check: Ensure the waste solution is neutral or slightly basic.[1][3] If the reaction involved acids, neutralize before adding to the solvent carboy to prevent drum pressurization.[1][3]
-
Carboy Compatibility: Use HDPE or Fluorinated HDPE carboys.[1][3] Avoid metal cans if the solution is acidic or corrosive.[1][3]
Scenario C: Contaminated Debris
Gloves, weigh boats, paper towels.[1]
-
Collection: Place in a dedicated "Chemically Contaminated Debris" bin (usually a yellow or white bucket with a liner).[1][3]
-
Sealing: Double-bag the debris in 6-mil polyethylene bags before final disposal box sealing.
-
Sharps: If needles/syringes were used with this chemical, they must go into a Red Biohazard/Sharps container, chemically treated (autoclaved or incinerated) depending on facility bio-safety level.[1][3]
Part 4: Decision Logic Visualization
The following diagram illustrates the decision matrix for disposing of this compound to ensure compliance and safety.
Figure 1: Decision matrix for segregating halogenated aminopyridine waste streams.
Part 5: Emergency Procedures (Spill Management)
PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[1][2][3] If powder is fine/dusty, use a N95 or P100 respirator.[1][3]
-
Dry Spill (Powder):
-
Wet Spill (Solution):
Part 6: Regulatory Compliance (RCRA)
In the United States, this chemical falls under 40 CFR 261 regulations.[1][3] While it does not have a specific "P" or "U" list code, it must be characterized by the generator.
-
Waste Code Assignment:
-
If the waste is ignitable (flash point <60°C due to solvent): D001 .[3]
-
If the waste tests positive for toxicity (TCLP) for Pyridine (D038) or other constituents: D038 (Potential).[3]
-
Default Safe Classification: If testing is not performed, manage as Hazardous Waste, Toxic, NOS (Not Otherwise Specified) .[1][3]
-
-
Destruction Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility) capable of handling halogenated organics.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]1]
-
PubChem. (2024).[1][4] Compound Summary: this compound (CAS 2197057-54-6).[5][6] National Library of Medicine.[1][3] [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[3] [Link]
Sources
- 1. deq.mt.gov [deq.mt.gov]
- 2. Buy Good Quality 2-Chloro-5-iodo-4-pyridinamine 800402-12-4 with a minimum purity of 99% [whsysbio.net]
- 3. nyu.edu [nyu.edu]
- 4. 2-Chloro-5-iodopyridine | C5H3ClIN | CID 4397176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemazone.com [chemazone.com]
- 6. arctomsci.com [arctomsci.com]
Personal Protective Equipment & Handling Guide: 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine
Part 1: Executive Safety Assessment
2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine is a poly-functionalized heterocyclic intermediate. While specific toxicological data (LD50) may be limited for this exact structure in public registries, its structural motifs—an aminopyridine core substituted with mixed halogens (chlorine, iodine)—dictate that it must be handled as a High-Hazard Sensitizer and Potential Alkylator .
Critical Hazard Profile:
-
Aminopyridines: Known to be readily absorbed through the skin and can act as neurological toxins or sensitizers.
-
Halogenated Moieties (Cl, I): Increase lipophilicity (enhancing skin absorption) and reactivity (potential for nucleophilic aromatic substitution).
-
Physical State: Solid powder. The primary vector for exposure is inhalation of dust during weighing and dermal absorption during solution phase handling.
Core Directive: Treat this compound as a "Unknown Toxicity/High Potency" agent. Engineering controls (containment) are primary; PPE is the fail-safe.
Part 2: Engineering Controls & Hierarchy
Before selecting PPE, you must validate your engineering controls. PPE cannot compensate for a failed containment system.
The "Zero-Exposure" Containment Standard
-
Solid Handling: All weighing of the dry powder must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .
-
Why: Static electricity can cause this organic powder to "jump" or aerosolize. A standard benchtop balance is unsafe.
-
-
Solution Handling: Once dissolved (e.g., in DCM, DMF, or DMSO), the risk shifts to permeation. Handling must remain in the hood with a face velocity of 80–100 fpm (0.4–0.5 m/s) .
Visualization: Safety Logic Flow
The following diagram illustrates the decision-making process for handling this specific compound, prioritizing containment over PPE.
Figure 1: Decision logic for engineering controls and PPE based on the physical state of the chemical.
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent sensitization , a common risk with halogenated amines.
Hand Protection: The "Dual-Barrier" Protocol
Standard nitrile gloves are insufficient for prolonged contact with halogenated solvents (like DCM) often used with this compound.
| Layer | Material | Specification | Scientific Rationale |
| Inner | Silver Shield / Laminate | 2.7 mil (minimum) | Chemical Barrier: Laminates provide >4 hours breakthrough time against broad-spectrum organic solvents and amines. Essential if dissolving in DCM or DMF. |
| Outer | Nitrile (Disposable) | 4–6 mil, Extended Cuff | Mechanical/Sacrificial: Protects the inner glove from tears and provides grip. The extended cuff seals over the lab coat sleeve to prevent wrist exposure. |
Protocol: Inspect the inner laminate glove for cracks before donning. Change the outer nitrile glove immediately upon any splash.
Eye & Face Protection[1][2][3][4][5][6][7][8][9][10][11]
-
Requirement: Chemical Splash Goggles (Indirect Vent) .
-
Why not Safety Glasses? Safety glasses have gaps. Fine powders (like this amine) can migrate around lenses via air currents in a hood. Goggles provide a seal.
-
Face Shield: Mandatory if handling volumes >100 mL or conducting exothermic reactions (e.g., acid chloride coupling) where splash risk is high.
Body Protection
-
Standard: High-neck synthetic/cotton blend lab coat (buttoned to top).
-
High Risk (Scale-up >10g): Tyvek® disposable lab coat or sleeve covers.
-
Reasoning: Aminopyridines stick to fabrics. A cotton coat retains the chemical, potentially exposing you or colleagues later. Tyvek is non-porous and disposable.
-
Part 4: Operational Protocols
Experiment: Safe Weighing & Transfer
Objective: Transfer 5.0g of this compound without area contamination.
-
Preparation:
-
Place an Antistatic Gun or Ionizer inside the balance enclosure. (Halogenated organic powders are prone to static charge).
-
Pre-line the balance pan with weighing paper or a boat.
-
Don PPE: Laminate inner gloves + Nitrile outer gloves + Goggles + Lab Coat.
-
-
The "Static Neutralization" Step:
-
Action: Aim the antistatic gun at the powder container for 5 seconds before opening.
-
Causality: This prevents the "poof" effect where charged powder repels from the spatula, landing on the benchtop or gloves.
-
-
Transfer:
-
Use a disposable spatula.
-
Transfer directly into a tared flask with a wide-mouth funnel .
-
Critical: Do not tap the spatula on the flask rim; this aerosolizes dust. Wash the spatula into the flask with solvent or dispose of it as solid waste immediately.
-
-
Decontamination:
-
Wipe the balance area with a chemically compatible solvent (e.g., Ethanol or Isopropanol) on a disposable wipe.
-
Dispose of the wipe in the Solid Hazardous Waste bin (do not trash).
-
Visualization: Workflow & Waste Stream
Figure 2: Operational workflow emphasizing the segregation of solid and liquid waste streams.
Part 5: Disposal & Emergency Response[6]
Disposal Strategy
This compound contains both Chlorine and Iodine.[1]
-
Liquid Waste: Must go into Halogenated Organic Waste .
-
Do not mix with Non-Halogenated: Segregation is vital for incineration costs and safety (prevents formation of unexpected reaction byproducts).
-
-
Solid Waste: All contaminated gloves, weighing boats, and paper towels must be bagged in a clear, labeled hazardous waste bag. Label as: "Toxic Solid Debris: Halogenated Aminopyridine."
Emergency Response: Spills
-
Dry Spill (Powder):
-
Do NOT sweep (creates dust).
-
Cover with wet paper towels (dampened with water/ethanol) to suppress dust.
-
Scoop up the damp towels and place in a hazardous waste bag.
-
-
Exposure (Skin):
-
Immediate: Wash with soap and lukewarm water for 15 minutes.
-
Note: Do not use hot water (opens pores) or pure ethanol (enhances absorption of some organics).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2][3] Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]
-
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
